molecular formula C6H10N4O B13891338 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Cat. No.: B13891338
M. Wt: 154.17 g/mol
InChI Key: UIKVGBKTHLYQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and chemical biology. Its structure, which incorporates both a pyrimidine ring with an amino group and an ethanolamine side chain, suggests potential as a versatile building block or synthetic intermediate. Researchers are exploring its utility, which may include serving as a precursor in the synthesis of more complex molecules or as a core structure in the development of pharmacologically active agents. The presence of the aminopyrimidine moiety is a common feature in compounds that exhibit a range of biological activities, making this scaffold valuable for constructing libraries for bioactivity screening. Similarly, the ethanolamine functionality can contribute to the solubility and physicochemical properties of the resulting molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-[(4-aminopyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C6H10N4O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H3,7,8,9,10)

InChI Key

UIKVGBKTHLYQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)NCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, and the analytical characterization of a novel derivative, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of new chemical entities for drug discovery, offering insights into the strategic considerations for its preparation and characterization. We will delve into the reactivity of the core structure, predictive analytical data, and the potential biological significance of this class of molecules.

Introduction: The Significance of the 2-Aminopyrimidine Moiety

The pyrimidine ring system is a fundamental heterocyclic motif found in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil. In the realm of synthetic medicinal chemistry, the 2-aminopyrimidine unit has emerged as a particularly fruitful scaffold for the development of therapeutic agents across a wide spectrum of diseases. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal pharmacophore for engaging with biological targets.

Derivatives of 2-aminopyrimidine have demonstrated a remarkable range of biological activities, including but not limited to:

  • Anticancer: Several approved cancer therapeutics, such as Imatinib and Abemaciclib, feature the 2-aminopyrimidine core.[2][3]

  • Antimicrobial: This class of compounds has shown broad-spectrum activity against various bacterial and fungal pathogens.[1]

  • Antiviral, Anti-inflammatory, and Antimalarial: The versatility of the scaffold has led to the discovery of agents with a diverse array of therapeutic applications.[2][4]

The subject of this guide, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, incorporates both the critical 2-aminopyrimidine core and a flexible ethanolamine side chain. This combination of a rigid, aromatic core and a flexible, polar side chain presents an intriguing molecular architecture for exploring new chemical space in drug discovery programs. The primary alcohol functionality also offers a handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries.

Synthesis and Mechanism

The most direct and logical synthetic route to 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the C2-N bond of the pyrimidine ring, leading to two readily available starting materials: a 2-halo-4-aminopyrimidine and 2-aminoethanol (ethanolamine).

G Target Molecule 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Starting Materials 2-Chloro-4-aminopyrimidine + 2-Aminoethanol Target Molecule->Starting Materials C-N Disconnection (SNAr) G reactant1 2-Amino-4-chloropyrimidine product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol reactant1->product Heat, Base (e.g., TEA) reactant2 + 2-Aminoethanol reactant2->product

Caption: Proposed synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyrimidine (1.0 eq).

  • Solvent and Reagents: Add a suitable solvent such as ethanol or isopropanol. To this suspension, add 2-aminoethanol (1.2 - 2.0 eq) and triethylamine (1.5 - 2.0 eq). The use of a solvent-free approach, by heating the neat mixture of reactants, has also been reported to be effective for similar reactions and can lead to higher yields and shorter reaction times. [5]3. Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the carbon atoms towards nucleophilic attack, particularly at the 2, 4, and 6 positions. The attack of the nucleophile (the amino group of ethanolamine) on the C2 carbon bearing the chlorine atom forms a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. The subsequent loss of the chloride leaving group restores the aromaticity of the ring and yields the final product.

G Start 2-Amino-4-chloropyrimidine + Ethanolamine Step1 Nucleophilic attack of ethanolamine on C2 Start->Step1 Intermediate Meisenheimer Complex (stabilized by ring nitrogens) Step1->Intermediate Step2 Loss of Chloride (leaving group) Intermediate->Step2 Product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Step2->Product

Caption: Simplified workflow of the SNAr mechanism.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C6H10N4O-
Molecular Weight 154.17 g/mol -
Appearance White to off-white solidBased on similar 2-aminopyrimidine derivatives. [6]
Melting Point >150 °C2-Amino-4-chloropyrimidine has a melting point of 155-160 °C. [7]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.The presence of polar functional groups (amino, hydroxyl) suggests some water solubility, while the aromatic core provides solubility in organic solvents.
pKa Basic (due to amino groups)The amino groups on the pyrimidine ring and the side chain will exhibit basic properties.
Predicted Spectroscopic Data

1H NMR (in DMSO-d6):

  • ~8.0-8.2 ppm (d, 1H): H6 proton of the pyrimidine ring. [8]* ~6.5-7.0 ppm (br s, 2H): Protons of the C4-NH2 group. [9]* ~6.0-6.5 ppm (br s, 1H): Proton of the C2-NH group.

  • ~5.8-6.0 ppm (d, 1H): H5 proton of the pyrimidine ring. [8]* ~4.5-5.0 ppm (t, 1H): Hydroxyl proton (-OH).

  • ~3.4-3.6 ppm (q, 2H): Methylene protons adjacent to the hydroxyl group (-CH2OH).

  • ~3.2-3.4 ppm (q, 2H): Methylene protons adjacent to the secondary amine (-NHCH2-).

13C NMR (in DMSO-d6):

  • ~163 ppm: C2 of the pyrimidine ring.

  • ~160 ppm: C4 of the pyrimidine ring.

  • ~158 ppm: C6 of the pyrimidine ring.

  • ~98 ppm: C5 of the pyrimidine ring.

  • ~60 ppm: Methylene carbon adjacent to the hydroxyl group (-CH2OH).

  • ~45 ppm: Methylene carbon adjacent to the secondary amine (-NHCH2-).

Mass Spectrometry (ESI+):

  • [M+H]+: Expected at m/z 155.09.

  • Key Fragmentation Pathways: The fragmentation is likely to involve the loss of water from the ethanol side chain, cleavage of the C-C bond in the side chain, and characteristic fragmentation of the pyrimidine ring. [10][11]

G M_plus_H [M+H]+ m/z 155.09 Frag1 Loss of H2O [M+H-18]+ M_plus_H->Frag1 Frag2 Loss of CH2OH [M+H-31]+ M_plus_H->Frag2 Frag3 Pyrimidine Ring Fragmentation Frag2->Frag3

Caption: Predicted ESI-MS fragmentation pathway.

Safety and Handling

As 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The safety precautions should be based on the known hazards of the starting materials.

Starting Material Hazards:

  • 2-Amino-4-chloropyrimidine: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation. [6][12]* 2-Aminoethanol (Ethanolamine): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery

The structural features of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol make it an attractive candidate for various applications in drug discovery and medicinal chemistry.

  • Scaffold for Library Synthesis: The primary alcohol provides a convenient point for further chemical modification, allowing for the rapid generation of a library of derivatives for screening against various biological targets.

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. This compound could serve as a starting point for the design of novel kinase inhibitors.

  • Modulators of Biofilm Formation: Substituted 2-aminopyrimidines have been shown to modulate bacterial biofilm formation, suggesting potential applications in the development of new antibacterial agents. [13]

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic strategy, and predicted analytical data for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. The straightforward and efficient synthesis via nucleophilic aromatic substitution makes this compound readily accessible for further investigation. The inherent biological potential of the 2-aminopyrimidine scaffold, coupled with the opportunities for further derivatization afforded by the ethanolamine side chain, positions this molecule as a valuable building block for the discovery of new therapeutic agents. Researchers are encouraged to use this guide as a foundational resource for the synthesis and exploration of this and related compounds in their drug discovery endeavors.

References

  • PubMed. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]

  • Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 27(02), 145–152. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

  • PubChem. (n.d.). 2-Amino-4-chloropyrimidine. [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • ChemSrc. (2025). 2-Amino-4-chloropyrimidine. [Link]

  • National Center for Biotechnology Information. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • ACS Publications. (2009). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. [Link]

  • NextSDS. (n.d.). 2-Amino-4-chloropyridine — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. (2020). (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study | Request PDF. [Link]

  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. [Link]

  • ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. [Link]

  • Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Arabian Journal of Chemistry. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. [Link]

  • Google Patents. (n.d.).

Sources

A Technical Guide to the Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, and understanding the synthetic pathways to its derivatives is crucial for the advancement of novel molecular entities. This document outlines the primary synthetic routes, delves into the underlying reaction mechanisms, and provides detailed experimental protocols for the synthesis of this target molecule.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when a good leaving group is present at the 2-, 4-, or 6-positions.

Mechanistic Principles

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the primary amine of 2-aminoethanol, attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the leaving group. The amino group at the 4-position of the pyrimidine ring acts as an activating group, further enhancing the electrophilicity of the 2-position and stabilizing the intermediate.

Primary Synthetic Route: From 2-Chloro-4-aminopyrimidine

A common and practical starting material for this synthesis is 2-chloro-4-aminopyrimidine. The chloro group at the 2-position is a good leaving group for SNAr reactions.

Primary_SNAr_Pathway Start 2-Chloro-4-aminopyrimidine Reagent + 2-Aminoethanol Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Intermediate->Product Elimination of Cl- Conditions Base (e.g., Et3N) Solvent (e.g., Propanol) Heat (Microwave or Conventional) Conditions->Intermediate

Caption: Primary SNAr pathway for the synthesis of the target compound.

The reaction is typically carried out in the presence of a base, such as triethylamine (Et3N), to neutralize the hydrochloric acid formed as a byproduct. The use of a polar protic solvent like propanol is common, and the reaction can be accelerated by heating, either conventionally or through microwave irradiation.[1]

ParameterConditionRationale
Starting Material 2-Chloro-4-aminopyrimidineCommercially available and contains a good leaving group.
Nucleophile 2-AminoethanolProvides the desired (2-hydroxyethyl)amino side chain.
Base Triethylamine (Et3N)Scavenges the HCl byproduct, driving the reaction forward.
Solvent Anhydrous PropanolA suitable polar solvent for the reactants.
Temperature 120-140 °CProvides the necessary activation energy for the reaction.
Method Microwave IrradiationCan significantly reduce reaction times compared to conventional heating.[1]
Expected Yield Moderate to GoodBased on similar reactions with other amines.
Alternative Leaving Groups: The Use of 2-(Methylsulfanyl)pyrimidin-4-amine

An alternative to a halogenated precursor is a pyrimidine bearing a methylthio (-SMe) or methylsulfonyl (-SO2Me) group at the 2-position. The methylthio group can be a competent leaving group, particularly after oxidation to the methylsulfonyl group, which is an excellent leaving group.

The starting material for this route, 2-(methylsulfanyl)pyrimidin-4-amine, can be synthesized from thiourea and a suitable three-carbon precursor, followed by S-methylation. The subsequent displacement with 2-aminoethanol would proceed under similar conditions to the chloro-analogue, though potentially requiring higher temperatures or longer reaction times.

Alternative_SNAr_Pathway Start 2-(Methylsulfanyl)pyrimidin-4-amine Reagent + 2-Aminoethanol Product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Start->Product Nucleophilic Substitution Byproduct - CH3SH Conditions Heat (Potentially higher temp.) Conditions->Product

Caption: Alternative SNAr pathway using a methylsulfanyl leaving group.

Alternative Synthesis Strategy: Guanidine Cyclization

A fundamentally different approach to the pyrimidine ring system involves the cyclization of a guanidine derivative with a three-carbon electrophile. This method is a variation of the classical Pinner synthesis of pyrimidines.

Conceptual Overview

In this strategy, a substituted guanidine, N-(2-hydroxyethyl)guanidine, would be reacted with a 1,3-dielectrophilic compound such as malondialdehyde or a more stable equivalent like 1,1,3,3-tetraethoxypropane. The reaction proceeds through a condensation and subsequent cyclization to form the pyrimidine ring.

The key precursor, N-(2-hydroxyethyl)guanidine, can be prepared by the guanidinylation of 2-aminoethanol with a suitable guanylating agent.

Guanidine_Cyclization_Pathway Guanidine N-(2-hydroxyethyl)guanidine C3_Synthon + Malondialdehyde (or equivalent) Guanidine->C3_Synthon Condensation & Cyclization Product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol C3_Synthon->Product Conditions Acid or Base Catalysis Conditions->C3_Synthon

Caption: Conceptual pathway for pyrimidine synthesis via guanidine cyclization.

While this method offers a different retrosynthetic disconnection, it may present challenges in terms of regioselectivity and the stability of the starting materials. The SNAr approach is generally more reliable and higher yielding for this specific substitution pattern.

Experimental Protocols & Data

The following is a detailed, step-by-step methodology for the primary synthetic route involving the reaction of 2-chloro-4-aminopyrimidine with 2-aminoethanol. This protocol is based on established procedures for similar nucleophilic aromatic substitutions on chloropyrimidines.[1][2]

Materials and Reagents
  • 2-Chloro-4-aminopyrimidine

  • 2-Aminoethanol

  • Triethylamine (Et3N)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • To a microwave reaction vial, add 2-chloro-4-aminopyrimidine (1.0 eq).

  • Add anhydrous propanol to the vial.

  • Add 2-aminoethanol (1.2 eq) to the mixture with stirring.

  • Add triethylamine (1.5 eq) to the reaction vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

Work-up and Purification
  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Disperse the residue in a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the pyrimidine ring protons, the methylene groups of the ethanolamine side chain, and the amine and hydroxyl protons.

  • ¹³C NMR: Expect signals for the carbon atoms of the pyrimidine ring and the ethanolamine side chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C6H10N4O, MW: 154.17 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for N-H, O-H, C-H, and C=N bonds.

Conclusion

The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is most efficiently achieved through a nucleophilic aromatic substitution reaction. The reaction of 2-chloro-4-aminopyrimidine with 2-aminoethanol in the presence of a base provides a direct and high-yielding route to the target molecule. This pathway is amenable to both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time. The alternative use of a 2-methylsulfanylpyrimidine or a guanidine cyclization approach represents viable but potentially more challenging synthetic strategies. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of novel pyrimidine derivatives.

References

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104133. [Link]

  • Khan, K. M., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(9), 1179-1182. [Link]

  • Tariq, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ-diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

  • Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 481-487. [Link]

Sources

A Modern Approach to the Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Specifically, 2,4-disubstituted aminopyrimidines are privileged structures found in a multitude of kinase inhibitors and other targeted therapies. This technical guide presents a comprehensive and optimized methodology for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, a valuable building block for drug discovery. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the strategic choices in a proposed novel synthetic route, emphasizing efficiency, scalability, and validation. We will explore a robust pathway centered on nucleophilic aromatic substitution (SNAr) and discuss modern alternatives, providing researchers and drug development professionals with a practical and intellectually grounded framework for producing this key intermediate.

Introduction: The Significance of the Aminopyrimidine Core

Heterocyclic compounds containing the pyrimidine moiety are of immense interest to medicinal chemists. As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are recognized by biological systems, allowing derivatives to effectively interact with enzymes and cellular components.[1][3] This inherent biocompatibility has led to the development of numerous FDA-approved drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][4]

The target molecule, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, incorporates three key pharmacophoric features:

  • A 2,4-diaminopyrimidine core: A well-established scaffold for kinase inhibition.

  • A primary amino group at the C4 position: A crucial hydrogen bond donor/acceptor.

  • A primary alcohol functionality: Provides a handle for further derivatization or can act as a key interaction point within a protein binding pocket.

This guide details a robust and efficient synthesis designed for high yield and purity, enabling its use in the generation of compound libraries for high-throughput screening and lead optimization.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule dictates the most efficient forward synthesis. The primary disconnection is made at the C2-N bond, which is the most synthetically accessible linkage to form.

G cluster_0 Retrosynthetic Analysis Target 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Target Molecule) Disconnection C-N Disconnection Target->Disconnection SNAr or Buchwald-Hartwig Intermediates Key Synthons Disconnection->Intermediates SM1 2-Substituted-4-aminopyrimidine (Electrophile) Intermediates->SM1 SM2 2-Aminoethanol (Nucleophile) Intermediates->SM2

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two key starting materials:

  • An Electrophilic Pyrimidine Core: A 4-aminopyrimidine bearing a suitable leaving group (e.g., a halogen) at the C2 position. 2-Chloro-4-aminopyrimidine is an ideal candidate due to its commercial availability and high reactivity in SNAr reactions.[5][6]

  • A Nucleophilic Side Chain: 2-Aminoethanol (ethanolamine) is an inexpensive, readily available commercial reagent.

The forward synthesis will therefore focus on the coupling of these two components.

Synthesis of the Key Intermediate: 2-Chloro-4-aminopyrimidine

While 2-chloro-4-aminopyrimidine is commercially available, understanding its synthesis from fundamental precursors is valuable for process development and cost management. A common and reliable method involves the chlorination of isocytosine (2-amino-4-hydroxypyrimidine).

Reaction Scheme: Isocytosine to 2-Chloro-4-aminopyrimidine

G Isocytosine Isocytosine Product 2-Chloro-4-aminopyrimidine Isocytosine->Product Reflux, 3h Reagent POCl3 (Phosphorus Oxychloride) Reagent->Product

Caption: Chlorination of Isocytosine to yield the key electrophile.

Causality Behind the Method:

  • Isocytosine: A readily available starting material derived from the condensation of guanidine and ethyl acetoacetate.[7]

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating and dehydrating agent highly effective for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Heat (Reflux): The reaction requires significant thermal energy to overcome the activation barrier for the chlorination of the relatively electron-rich pyrimidine ring. A reflux at approximately 120°C is typical.[5]

A detailed experimental protocol for this transformation can be found in the literature.[5]

Novel Synthesis via Optimized Nucleophilic Aromatic Substitution (SNAr)

The core of this guide is the coupling of 2-chloro-4-aminopyrimidine with 2-aminoethanol. The SNAr reaction is the most direct and industrially scalable method for this transformation. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the C2 position for nucleophilic attack, allowing for the displacement of the chloride leaving group.[8]

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

G cluster_workflow SNAr Mechanism Workflow Start Reactants: 2-Chloro-4-aminopyrimidine + 2-Aminoethanol Step1 Step 1: Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Tetrahedral Intermediate, Resonance Stabilized) Step1->Intermediate Forms stabilized anionic intermediate Step2 Step 2: Elimination (Fast) Intermediate->Step2 Ring regains aromaticity Product Final Product + Chloride ion Step2->Product

Sources

2-[(4-Aminopyrimidin-2-yl)amino]ethanol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Versatility of the 4-Aminopyrimidine Scaffold

Executive Summary

The 4-aminopyrimidine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. While the specific compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a representative of this structural class, its individual mechanism of action is not extensively characterized in public literature. This guide, therefore, focuses on the broader family of 4-aminopyrimidine derivatives, exploring the diverse and potent biological activities they exhibit based on their specific substitution patterns. We will dissect the core mechanisms through which these compounds function as highly effective modulators of key biological targets, including enzymes and receptors implicated in oncology, neurodegenerative disease, and inflammatory conditions. This document serves as a technical resource for researchers and drug development professionals, detailing the molecular interactions, pathways, and the experimental methodologies required to validate the mechanisms of action for this versatile class of molecules.

The 4-Aminopyrimidine Core: A Foundation for Targeted Therapies

The pyrimidine ring is a fundamental heterocycle found in the nucleobases of DNA and RNA. In drug discovery, its substituted forms, particularly the 4-aminopyrimidine moiety, serve as a robust structural framework for designing targeted inhibitors. The nitrogen atoms in the ring act as key hydrogen bond acceptors, while the amino group at the C4 position provides a critical hydrogen bond donor, enabling these molecules to anchor effectively within the active sites of various protein targets.

The versatility of this scaffold lies in the synthetic accessibility of its C2 and C6 positions, allowing for the introduction of diverse chemical groups that fine-tune the molecule's steric and electronic properties. This chemical tractability enables the development of derivatives with high affinity and selectivity for a wide array of biological targets. Analogs have been developed as potent anticancer agents, anti-Alzheimer's agents, and antimicrobials, demonstrating the scaffold's broad therapeutic potential[1].

Key Mechanisms of Action for 4-Aminopyrimidine Derivatives

The functional diversity of this scaffold is best understood by examining its role in the inhibition of distinct protein families. Below, we explore several well-documented mechanisms of action.

Inhibition of Protein Kinases in Oncology

A primary application of 4-aminopyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopyrimidine core is adept at targeting the ATP-binding pocket of kinases.

Mechanism: Derivatives are designed to mimic the adenine component of ATP. The N1 and N3 atoms of the pyrimidine ring often form hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. Substituents at the C2 and C4 positions then extend into adjacent hydrophobic pockets, conferring selectivity for specific kinases.

Examples:

  • PI3K/Akt/mTOR Pathway: Analogs of 4-aminopyrimidine have demonstrated potent, dual inhibition of P70S6K and Akt, key components of the PI3K/Akt/mTOR signaling pathway that promotes cell growth and survival in breast cancer[1].

  • ALK and HDAC Dual Inhibition: In certain lung cancers, derivatives have been engineered to function as dual inhibitors of both Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). This dual action provides a synergistic anti-proliferative effect by simultaneously targeting a key oncogenic driver (ALK) and an epigenetic regulator (HDAC)[2].

  • BRD4/PLK1 Dual Inhibition: Novel derivatives have been synthesized as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which synergistically disrupt cancer cell proliferation[3][4].

The following diagram illustrates the general mechanism of kinase inhibition by a 4-aminopyrimidine derivative.

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region p_downstream Phosphorylated Substrate (Signal Propagation) hinge->p_downstream Phosphorylates no_p_downstream Substrate (No Phosphorylation) hinge->no_p_downstream Inhibition pocket Hydrophobic Pocket atp ATP atp->hinge Binds downstream Downstream Substrate inhibitor 4-Aminopyrimidine Derivative inhibitor->hinge Binds & Blocks ATP inhibitor->pocket Side-chain interaction (Selectivity)

Caption: Kinase inhibition by a 4-aminopyrimidine derivative.

Inhibition of Beta-Secretase (BACE1) in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzyme Beta-secretase 1 (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of Aβ.

Mechanism: 4-aminopyrimidine derivatives have been designed to act as BACE1 inhibitors. The core scaffold fits into the active site of this aspartic protease, with the amino group interacting with the catalytic aspartate residues (Asp32 and Asp228). Strategic modifications to the scaffold enhance potency and improve the ability to cross the blood-brain barrier, a critical requirement for treating neurological disorders[5].

Experimental Validation of Mechanism of Action

To rigorously confirm the mechanism of a novel 4-aminopyrimidine derivative, a multi-step experimental approach is essential. The following protocols represent a self-validating workflow, progressing from target engagement to cellular effects.

Workflow for Validating a Kinase Inhibitor

The following diagram outlines the logical flow of experiments to validate a novel kinase inhibitor based on the 4-aminopyrimidine scaffold.

G start Hypothesis: Compound inhibits Target Kinase (TK) cetsa Step 1: Target Engagement Cellular Thermal Shift Assay (CETSA) start->cetsa Does it bind in cells? invitro Step 2: In Vitro Activity Kinase Activity Assay (IC50 Determination) cetsa->invitro Does binding inhibit function? western Step 3: Cellular Effect Western Blot for p-Downstream Protein invitro->western Does it work in a pathway? conclusion Conclusion: Compound is a cell-active inhibitor of TK western->conclusion

Caption: Experimental workflow for kinase inhibitor validation.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target kinase in a cellular environment.

  • Cell Culture: Culture cells known to express the target kinase to ~80% confluency.

  • Treatment: Treat cells with the test compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the samples at high speed (20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze by Western blot using an antibody specific for the target kinase.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To quantify the potency of the compound by determining its IC50 value.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified recombinant target kinase, a kinase buffer, a specific peptide substrate, and ATP.

  • Compound Titration: Add the 4-aminopyrimidine derivative in a series of dilutions (e.g., from 10 µM to 0.1 nM). Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a fluorescence or luminescence-based detection system.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Comparative IC50 Values

The following table shows hypothetical data for a series of 4-aminopyrimidine derivatives, illustrating how structural modifications can impact potency against a target kinase.

Compound IDC6-Position SubstituentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
LEAD-01 -Methyl520850
DERIV-02 -Phenyl751200
DERIV-03 -4-Fluorophenyl15>10,000
DERIV-04 -Cyclohexyl210980

Conclusion and Future Directions

The 4-aminopyrimidine scaffold is a proven and powerful platform in drug discovery. Its synthetic tractability and favorable interactions with the active sites of diverse protein families have led to the development of numerous clinical candidates and approved drugs. The mechanism of action is not inherent to the core itself but is dictated by the specific three-dimensional arrangement of substituents that are engineered to target a protein of interest.

Future research will undoubtedly continue to leverage this scaffold. The development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds with novel dual-target specificities will expand the therapeutic utility of this remarkable chemical entity. A deep understanding of the structural biology of the target and a robust experimental workflow are paramount to successfully harnessing the full potential of 4-aminopyrimidine derivatives.

References

  • Xu, X., Lu, P., Wang, J., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Chemical Biology & Drug Design, 93(5), 926-933. [Link]

  • Segal, H., Hedgcoth, C., & Skinner, C. G. (1966). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry. [Link]

  • Al-Otaibi, A. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Cowden, C. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

Sources

Biological activity of 2-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Aminopyrimidine Pharmacophore: A Comprehensive Technical Guide on Biological Activity, Mechanism, and Drug Development

Executive Summary

The 2-aminopyrimidine core is universally recognized as a privileged scaffold in medicinal chemistry[1]. Characterized by a six-membered aromatic ring containing two nitrogen atoms and an exocyclic amino group at the C2 position, this structure possesses exceptional versatility. Its ability to participate in bidentate hydrogen bonding and dipole-dipole interactions makes it an ideal building block for designing small molecules that interface with complex biological targets[1],[2]. As a Senior Application Scientist, I approach the 2-aminopyrimidine scaffold not just as a chemical structure, but as a highly tunable molecular chassis. This guide dissects the mechanistic grounding of 2-aminopyrimidine derivatives, focusing on their dominant role as kinase inhibitors, their emerging non-kinase activities, and the self-validating experimental workflows required to develop them.

Mechanistic Grounding: The Structural Basis of Bioactivity

The profound biological activity of 2-aminopyrimidine derivatives stems from their structural mimicry of the adenine ring found in adenosine triphosphate (ATP)[3]. In the context of protein kinases, the ATP-binding pocket (the "hinge region") is the primary therapeutic target.

The nitrogen atoms within the pyrimidine ring act as potent hydrogen bond acceptors, while the exocyclic amine serves as a hydrogen bond donor. When a 2-aminopyrimidine derivative enters a kinase active site, it forms critical bidentate hydrogen bonds with the backbone residues of the hinge region (e.g., Cys917 in VEGFR2 or Phe80/Asp86 in CDK2)[3]. This precise geometric alignment effectively outcompetes endogenous ATP, shutting down the kinase's catalytic phosphorylation cascade.

Kinase Inhibition: The Crown Jewel of 2-Aminopyrimidines

The clinical translation of 2-aminopyrimidine derivatives has revolutionized targeted oncology. Imatinib, the first FDA-approved targeted tyrosine kinase inhibitor for chronic myeloid leukemia (CML), relies on a 2-phenylaminopyrimidine moiety to lock the BCR-ABL kinase in an inactive conformation[4].

More recently, the scaffold has been heavily utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Palbociclib, Ribociclib, and Abemaciclib)[5] and Aurora Kinase (AURK) inhibitors[6]. Dysregulation of the CDK4/6-Cyclin D complex leads to unchecked cell cycle progression, making these competitive inhibitors critical for treating metastatic breast cancer.

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD Complex Cyclin D - CDK4/6 Complex (Active Kinase) CyclinD->Complex Rb Retinoblastoma (Rb) Protein (Phosphorylated) Complex->Rb Phosphorylates Inhibitor 2-Aminopyrimidine Inhibitors (Palbociclib, Ribociclib) Inhibitor->Complex Competitive ATP Inhibition E2F E2F Transcription Factor (Released) Rb->E2F CellCycle G1 to S Phase Transition E2F->CellCycle Gene Transcription

Fig 1: CDK4/6 signaling pathway and mechanism of 2-aminopyrimidine competitive inhibition.

Table 1: Quantitative Profiling of 2-Aminopyrimidine Kinase Inhibitors

Compound Target Kinase IC50 (µM) Clinical Status / Indication
Alisertib (MLN8237) AURKA 0.0012 Clinical Trials (Oncology)[6]
Barasertib (AZD1152) AURKB 0.00037 Clinical Trials (Oncology)[6]
Palbociclib CDK4/6 ~0.011 FDA Approved (Breast Cancer)[5]

| Imatinib | BCR-ABL | ~0.100 | FDA Approved (CML)[4] |

Emerging Therapeutic Axes: Beyond Kinases

While kinase inhibition dominates the landscape, the 2-aminopyrimidine scaffold exhibits broad-spectrum utility, including antimicrobial, antifungal, and enzyme-inhibitory properties[2],[5].

β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is a biomarker for severe pathological conditions, including colon cancer and renal diseases[5]. Recent SAR studies have identified specific 2-aminopyrimidine derivatives that act as potent β-glucuronidase inhibitors. By synthesizing libraries via the fusion of 2-amino-4,6-dichloropyrimidine with various amines, researchers identified "Compound 24", which demonstrated exceptional inhibitory activity, vastly outperforming standard clinical references[7],[5].

Table 2: SAR Comparison of β-Glucuronidase Inhibitors

Compound / Standard Core Scaffold IC50 (µM) Activity Profile
Compound 24 2-Aminopyrimidine 2.8 ± 0.10 High Potency[7]

| D-saccharic acid 1,4-lactone | Standard | 45.75 ± 2.16 | Baseline Reference[7] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, drug development workflows must rely on self-validating protocols. Below are the field-proven methodologies for synthesizing and evaluating 2-aminopyrimidine derivatives.

Screening_Workflow Synthesis 1. Solvent-Free Synthesis (SNAr Reaction) Purification 2. Purification & QC (NMR, HRMS, TLC) Synthesis->Purification Biochemical 3. TR-FRET Kinase Assay (Z' > 0.5 Validation) Purification->Biochemical Cellular 4. Cellular Viability (Phenotypic Screening) Biochemical->Cellular IC50 < 1 µM Lead 5. Lead Optimization (SAR Iteration) Cellular->Lead High Efficacy Lead->Synthesis Iterative Design

Fig 2: Self-validating experimental workflow for the discovery of 2-aminopyrimidine therapeutics.

Protocol 1: Solvent-Free Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize diverse 2-aminopyrimidine libraries efficiently.

  • Step 1: Combine 2-amino-4,6-dichloropyrimidine (1 eq) with a selected primary or secondary amine (1.2 eq) in a reaction vessel.

  • Step 2: Add Triethylamine (TEA) (1.5 eq). Causality: TEA acts as a critical acid scavenger. As the SNAr reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the nucleophilic amine, stalling the reaction.

  • Step 3: Heat the mixture to 80–90 °C under solvent-free conditions for 2–4 hours[5]. Causality: Solvent-free conditions drastically increase the collision frequency of the reactants, driving the reaction to completion without the need for transition metal catalysts.

  • Validation: The system validates itself via Thin-Layer Chromatography (TLC). The disappearance of the starting material confirms conversion. Post-reaction, washing with water dissolves the TEA-HCl salts, leaving the hydrophobic product. Final structural integrity is confirmed via 1 H-NMR by observing the diagnostic shift of the pyrimidine C5 proton[5].

Protocol 2: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the IC50 of synthesized derivatives against target kinases (e.g., CDK2).

  • Step 1: Prepare a reaction master mix containing recombinant kinase, a biotinylated peptide substrate, and ATP. Causality: ATP must be strictly maintained at its apparent Km​ value. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay loses physiological relevance.

  • Step 2: Dispense the 2-aminopyrimidine compounds in a 10-point dose-response dilution series into a 384-well microplate.

  • Step 3: Add the master mix and incubate for 60 minutes at room temperature.

  • Step 4: Quench the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation: TR-FRET is deliberately chosen over standard fluorescence to eliminate false positives caused by the auto-fluorescence of the pyrimidine compounds. The assay's reliability is self-validated by calculating the Z'-factor for each plate. A Z'-factor > 0.5 confirms a robust assay window. A valid competitive inhibitor will yield a dose-response curve with a Hill slope near 1.0, confirming a 1:1 stoichiometric binding event at the hinge region.

References

  • [1] Title: The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. Source: Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8iduhW7lfz8fzEkdkTKg61J84edMwFeXN3Ow7qWdfjxOJJxjcl1LduDMKDAt03hMGclDBltOEvtAT1RxFyvfY1yLu60vNlidQ4Y4O4fYXqpuYEVvyuoBrl2dfdJ4xvYqEjL_nEG0nhgZbpX83Q3Qo8_X4P9YlyVw-uWRwF01dQiZbxc8VeapVZZvuCNO7mc9r921YGrRchrvz0M7UCORS0WYB1BvtQkp8moIUkK0HIlMJ]

  • [2] Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Source: IJPS Journal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_5z-N8EUxIIdM_9H1VAh9Ca790rjTQsqd84MyJNDDwEXQm4KSE9cOhIolXlNiDnnQZbQ9vbd1s_pGQ3IX3EEVOmLeEkTFjzL4hpaaxUlz0y4GFt-_w6netwUh-PvxGeD0V3KgW27ALSum0JRw_S336ue0FRDSPGqc-DSqXAeno0pyb8fL7AP2StuxQPxpwncJuyL6JUh5GecttbqcQjLD_sulnA==]

  • [4] Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElH0zIrsGyh7lwjsGU2-dXb0Aig-c36SfaKbYEHGtUZLs40B0Ba3GmyofFZZpqmP0Xb3uuMY5btJQFkvSnQEQLIdb3D5ZgSEFLYd9BsFwLgNsw1bK1Tk9rBYxqWBjD3tSDEEcUJgNxm0w1Ds6W15VhUH1UuOSObOPbzYLCrBxvCLeAwIkfl8Tj_Klt9_Yrnws03EiKgu324MVTWsZ9DA==]

  • [7] Title: Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. Source: Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqedNFPqdaOX6pz38nAX362DsRXz3PM3W3JSPqSzeqU5uGaLNeJsCwjDYmoA73GpitG1r_LOqCodma2nuD2WByl0pf9FB5NaytO6pSf-A3waGaz9fRsJQGxXA3gYC5a8iHERcfGEVsM4svMl0fyb7oVy79ebyrbN6siLMWICMHScCLI3VWTxi9e7A1CtJ_2DjLP4j_vdoSqrk8GFy5hOmNYNopXHkaDOIPGjOfcN-zBbAXMFfN8rClZpRsnflJ]

  • [6] Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsgaIK3jholcnlKBfMiT1lSwSvMd7gIshb4Zrej6OPbahNA2NM3NVgCBcpNzi4LgcdsVUXfQ239V2_xKsh2hyHOHK1orUyTisckrgTomJhTKM4wy8q--JDRmq5kNacg18uqbs=]

  • [5] Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Source: NIH PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGwu2-Dt6BK97gtez5yBQNRezbmuRh95za4EujYFYQzKaYT7l3MVcSQqaVce3rrJJ2J9TL4-dXrBbBKWw3VKY-Xb3jNUIOywYZVOjuj2IXQTNDjwzdyX1zSjTPkCTmB-mCbzmG38XB3PTykA==]

  • [3] Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Source: ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlI81nkJhTkNWJ1aLfnQMIqUWiHz6n8uCWxfy8_jYLsyM-Y1wgBfCliPDLOJo4us75Qn0Lg8kbLIs-_of4ZCUZUoqkwQzDNJ7gWJjHYhDjLARHPRpHX19zU98DB2L_N7ukCN577qet9GKtlw8sDWM=]

Sources

An In-Depth Technical Guide to Evaluating the Kinase Inhibition Potential of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the nucleotide-binding site within the kinase domain, forming key hydrogen bond interactions with the hinge region.[1][2] This guide focuses on a specific, potentially novel compound, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol , which incorporates the essential 2-aminopyrimidine moiety. This structural feature strongly suggests a potential for kinase inhibition. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the kinase inhibition profile of this compound, from initial synthesis and broad-spectrum screening to detailed cellular characterization. The methodologies described herein are designed to be self-validating, ensuring a robust and reproducible assessment of the compound's therapeutic potential.

Rationale and Foundational Concepts

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[3][4] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[5][6] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[7]

The core of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is the aminopyrimidine structure. This class of compounds has been extensively validated, with many derivatives demonstrating potent anticancer activity by inhibiting various protein kinases.[8][9] The 2-aminopyrimidine group, in particular, is adept at forming hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[10] Therefore, a thorough investigation into the kinase inhibition potential of this specific molecule is a scientifically sound endeavor.

Proposed Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

A plausible and efficient synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common method for preparing substituted aminopyrimidines.[11][12] This approach offers high yields and procedural simplicity.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established methodologies for the synthesis of similar 2-aminopyrimidine derivatives.[12][13]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-chloropyrimidine (1 equivalent), 2-aminoethanol (1.1 equivalents), and a non-nucleophilic base such as triethylamine (2-3 equivalents).

  • Solvent: The reaction can be performed under solvent-free conditions by gently heating the mixture (e.g., 80-90°C) or by using a suitable polar aprotic solvent like isopropanol or DMF.[1][12]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Workup and Purification:

    • Upon completion, if performed solvent-free, add distilled water to the reaction mixture to precipitate the product.[12] If a solvent was used, concentrate the mixture in vacuo.

    • Collect the crude product by filtration.

    • Wash the precipitate with water and then a non-polar solvent like hexane to remove residual starting materials.

    • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Biochemical Evaluation of Kinase Inhibition

The initial assessment of a potential kinase inhibitor involves direct measurement of its effect on the enzymatic activity of purified kinases. This is a critical step to identify which kinases the compound interacts with and to quantify its potency.

Primary Screening: Broad Kinome Profiling

To gain an initial understanding of the compound's selectivity, it should be screened against a broad panel of kinases. A robust and high-throughput compatible assay is ideal for this purpose. Luminescence-based ADP detection platforms, such as ADP-Glo™, are highly suitable as they measure the universal product of a kinase reaction (ADP) and can be used for virtually any kinase.[14][15]

Protocol 3.1: ADP-Glo™ Kinase Assay for Primary Screening
  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase of interest, a suitable substrate for that kinase, and the test compound (2-[(4-Aminopyrimidin-2-yl)amino]ethanol) at a fixed concentration (e.g., 1 µM or 10 µM).[3]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.[15] Incubate for approximately 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[15] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Analysis: Compare the signal in the presence of the test compound to positive (no inhibitor) and negative (no kinase) controls to determine the percent inhibition for each kinase in the panel.

Potency Determination: IC50 Measurement

For kinases that show significant inhibition in the primary screen ("hits"), the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Protocol 3.2: IC50 Determination with ADP-Glo™
  • Compound Preparation: Prepare a serial dilution of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the kinase assay as described in Protocol 3.1 , but instead of a single concentration, add the range of inhibitor concentrations to the appropriate wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

The overall workflow for in vitro kinase profiling is depicted in the diagram below.

G cluster_0 Phase 1: In Vitro Biochemical Assays A Synthesized Compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol B Primary Screen (Broad Kinase Panel @ 1-10 µM) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C Analyze Data D IC50 Determination (Dose-Response Curve) C->D Validate Hits E Potency & Selectivity Profile (Quantitative Data) D->E Calculate IC50

Figure 1: Workflow for In Vitro Kinase Inhibition Profiling.

Cellular Assays for Target Validation and Functional Effects

While biochemical assays are essential for determining direct enzymatic inhibition, it is crucial to confirm that the compound is active in a more physiologically relevant cellular environment.[5] Cell-based assays can measure target engagement, inhibition of downstream signaling, and functional outcomes like cell proliferation.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific kinase target in living cells.[5][16] It provides direct evidence of target engagement.

Protocol 4.1: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Use HEK293 cells (or another suitable cell line) transiently transfected to express the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 96-well plate. Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and a serial dilution of the test compound.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Detection: Add the NanoBRET™ substrate, which is cell-permeable. The luciferase enzyme will generate light, and if the fluorescent tracer is bound to the kinase-luciferase fusion, BRET will occur.

  • Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission wavelengths using a specialized plate reader.

  • Analysis: Calculate the BRET ratio. The test compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine a cellular IC50 for target binding.

Cellular Functional Assay: Substrate Phosphorylation

To confirm that target engagement translates into functional inhibition of the kinase's activity within the cell, one can measure the phosphorylation status of a known downstream substrate.

Protocol 4.2: Western Blotting for Phospho-Substrate
  • Cell Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Treat the cells with various concentrations of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol for a defined period.

  • Cell Lysis: Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.

    • Probe a separate or stripped membrane with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level.

The relationship between these assays is illustrated in the signaling pathway diagram below.

G cluster_0 Cellular Environment Inhibitor 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Kinase Target Kinase (e.g., EGFR, Aurora A) Inhibitor->Kinase Inhibition (Measured by NanoBRET) Substrate Substrate Protein Kinase->Substrate Phosphorylation X Phosphorylation Block (Measured by Western Blot) pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Signal Transduction

Figure 2: Generalized Kinase Signaling Pathway and Points of Assay Intervention.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation. This table should serve as the central repository of the compound's kinase inhibition profile.

Table 1: Summary of Kinase Inhibition Profile for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Target Kinase In Vitro IC50 (nM) Cellular Target Engagement IC50 (nM) (NanoBRET) Cellular Functional IC50 (nM) (Phospho-Substrate)
Kinase A [Insert Data] [Insert Data] [Insert Data]
Kinase B [Insert Data] [Insert Data] [Insert Data]
Kinase C [Insert Data] [Insert Data] [Insert Data]

| ... | ... | ... | ... |

A successful kinase inhibitor candidate will ideally demonstrate high potency (low nM IC50) against its intended target(s) and a significant window of selectivity (>100-fold) over other kinases, particularly those known to cause off-target toxicity. Furthermore, a strong correlation between biochemical potency and cellular activity is a key indicator that the compound can effectively engage its target in a physiological context.

Conclusion

This technical guide outlines a comprehensive, multi-faceted strategy for evaluating the kinase inhibition potential of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. By progressing from chemical synthesis through rigorous in vitro biochemical profiling and conclusive cell-based validation, researchers can build a robust data package to determine the compound's potency, selectivity, and therapeutic potential. The methodologies described are based on established, reliable platforms that provide the accuracy and reproducibility required for modern drug discovery. This systematic approach ensures that the true potential of this promising aminopyrimidine-based compound can be thoroughly and efficiently elucidated.

References

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC - NIH. [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]

  • Inhibition of Lrrk2 reduces ethanol preference in a model of acute exposure in zebrafish. PubMed. [Link]

  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Europe PMC. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

Sources

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery – A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its capacity to bind with high affinity to a diverse array of biological targets.[1][2] This guide offers an in-depth exploration of the structure-activity relationships (SAR) that govern the function of aminopyrimidine compounds. We will dissect the core chemical features, explore key synthetic strategies for SAR investigation, and analyze its application in the development of targeted therapeutics, with a particular focus on kinase inhibition. This document is designed to be a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and field-proven insights into the optimization of this versatile scaffold.

The Aminopyrimidine Scaffold: An Enduring Pharmacophore

The enduring success of the aminopyrimidine core stems from its intrinsic chemical properties. As a nitrogen-containing heterocycle, it is adept at forming critical hydrogen bonds and participating in dipole-dipole interactions, which are essential for strong and specific binding to protein targets.[3][4] Its most notable role is as a bioisostere of the purine ring in adenosine triphosphate (ATP).[5][6] This mimicry allows aminopyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, particularly protein kinases, which has made them a focal point in oncology and inflammation research.[5][7] The development of Imatinib, a 2-phenylaminopyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia, stands as a testament to the scaffold's therapeutic potential.[1][8]

Synthetic Strategies for SAR Exploration

A systematic understanding of SAR is contingent upon the ability to synthesize a diverse library of analogues. The modularity of aminopyrimidine synthesis is a key enabler of this process. One of the most robust and widely employed strategies involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine core, such as 2-amino-4,6-dichloropyrimidine.[4][9]

This approach allows for the independent and sequential introduction of various amine nucleophiles at the C4 and C6 positions, while the C2-amino group can also be pre-functionalized. The reaction is often facilitated by a base, such as triethylamine, and can frequently be performed under solvent-free conditions, simplifying purification and improving the environmental footprint of the synthesis.[4] This modularity is paramount for efficiently building a library of compounds to probe the effects of substituents at each position of the pyrimidine ring.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product Library Start_Mat 2-Amino-4,6-dichloropyrimidine Reaction1 Step 1: Nucleophilic Substitution (C4) Start_Mat->Reaction1 Amine1 Amine 1 (R1-NH2) Amine1->Reaction1 Base (e.g., TEA) Amine2 Amine 2 (R2-NH2) Reaction2 Step 2: Nucleophilic Substitution (C6) Amine2->Reaction2 Base (e.g., TEA) Intermediate C4-Substituted Intermediate Reaction1->Intermediate Final_Product Diverse C4, C6 Disubstituted Aminopyrimidine Library Reaction2->Final_Product Systematic SAR Exploration Intermediate->Reaction2

Caption: General synthetic workflow for creating an aminopyrimidine library.

Core Principles of Aminopyrimidine SAR

The biological activity of an aminopyrimidine derivative is exquisitely sensitive to the nature and position of its substituents. The core itself provides the essential anchor to the target protein, while the substituents fine-tune potency, selectivity, and pharmacokinetic properties.

  • The C2-Amino Group: The 2-amino group is arguably the most critical feature for kinase inhibition. It typically serves as a key hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[10] Attaching a larger group, such as a phenyl ring (forming a 2-anilinopyrimidine), often enhances potency through additional van der Waals or hydrophobic interactions in the pocket. Further substitution on this aniline ring is a common strategy to improve selectivity and cell-based activity.

  • The C4 and C6 Positions: These positions are the primary vectors for achieving selectivity and modulating physicochemical properties.

    • Selectivity: By introducing bulky or specifically shaped substituents at C4, one can exploit unique features of the target kinase's active site that are not present in other, off-target kinases. This is a critical strategy for minimizing toxicity. For example, in the development of inhibitors for IκB kinase β (IKK-2), introducing various substituted piperidinyl groups at this position was found to be crucial for high inhibitory activity.[11]

    • Solubility and Permeability: These positions are ideal for introducing polar groups (e.g., morpholine, piperazine) to improve aqueous solubility or for tuning the lipophilicity of the molecule to optimize cell membrane permeability.

  • The C5 Position: While less commonly modified than C4/C6, the C5 position can also be functionalized. Substituents here project into a different region of the ATP-binding site. Introducing small groups like methyl or halogens can influence the electronic properties of the pyrimidine ring or create subtle steric effects that can enhance binding or selectivity.

Case Study: Aminopyrimidines as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[12] Aminopyrimidine derivatives have been extensively developed as EGFR inhibitors, and their SAR provides a clear illustration of the principles discussed.[13][14] A major challenge in this area is overcoming resistance mutations, such as T790M.[15]

G Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor Aminopyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response AKT AKT PI3K->AKT AKT->Response

Caption: EGFR signaling pathway and inhibition by aminopyrimidines.

The following table summarizes key SAR insights from a series of aminopyrimidine derivatives designed as reversible inhibitors of the EGFRL858R/T790M double mutant.[15]

CompoundR Group (at C4)EGFRL858R/T790M IC50 (nM)EGFRWT IC50 (nM)Selectivity Index (WT/Mutant)
Gefitinib ->100025.0-
A1 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine14.0240.017.1
A11 5-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine10.0200.020.0
A12 5-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine4.0170.042.5
A13 5-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine6.0190.031.7

Data Interpretation: This series demonstrates the profound impact of the C4 substituent. The core scaffold includes a 2-anilinopyrimidine for hinge binding. The SAR exploration focuses on the N-substituent of the fused tetrahydrothienopyridine side chain.

  • Baseline: The first-generation inhibitor Gefitinib is ineffective against the T790M mutant.

  • Activity Trend: A clear trend emerges where increasing the steric bulk of the alkyl group on the side chain nitrogen (from methyl to ethyl to isopropyl) enhances the inhibitory activity against the mutant EGFR. Compound A12 , with an isopropyl group, is the most potent, with an IC50 of 4.0 nM.[15]

  • Selectivity: This increased potency against the mutant is coupled with excellent selectivity over the wild-type (WT) EGFR, with A12 showing a more than 42-fold preference.[15] This is a critical attribute for reducing side effects associated with inhibiting EGFR in healthy tissues.

  • Rationale: The larger, branched alkyl groups likely achieve a more optimal fit within a hydrophobic pocket of the mutant enzyme's active site, an interaction that is less favorable in the wild-type enzyme. This rational, iterative modification of a peripheral part of the molecule is a classic example of successful SAR-driven drug design.

Advanced Concepts: Bioisosterism and Scaffold Hopping

While the aminopyrimidine core is highly effective, medicinal chemistry often requires moving beyond a single scaffold to optimize properties or navigate intellectual property landscapes. This is achieved through bioisosteric replacement and scaffold hopping.[16][17]

  • Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, thereby retaining the desired biological activity.[16] For the aminopyrimidine core, common bioisosteres include other nitrogenous heterocycles like aminopyridines, pyrazolopyrimidines, or pyrrolopyrimidines.[6][18] These replacements can subtly alter the geometry and electronic distribution, potentially improving selectivity or metabolic stability.

  • Scaffold Hopping: This is a more drastic form of bioisosteric replacement where the entire core scaffold is replaced with a structurally distinct moiety that preserves the geometric orientation of key functional groups.[17][19] For instance, a 2-aminopyrimidine core might be "hopped" to a 2-aminoimidazole or a completely different heterocyclic system that can still present the crucial hydrogen bond donors and hydrophobic groups to the target in a similar spatial arrangement.[20][21]

Essential Experimental Protocols

The validation of any SAR study relies on robust and reproducible biological assays. Below are standard, self-validating protocols for determining the activity of aminopyrimidine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay determines the direct inhibitory potency (IC50) of a compound against a purified kinase enzyme.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, and streptavidin-XL665 binds to the biotin. When both are bound, they are brought into close proximity, allowing for a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the aminopyrimidine test compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase solution containing the purified target kinase (e.g., EGFRT790M) in kinase buffer. Add 4 µL to each well.

    • Prepare an ATP/Substrate solution containing the biotinylated peptide substrate and ATP at its Km concentration.

    • Initiate the reaction by adding 4 µL of the ATP/Substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time must be within the linear range of the kinase reaction, which should be predetermined in a separate enzyme titration experiment.

  • Detection:

    • Prepare a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the ratio of (665 nm / 620 nm) * 10,000.

  • Analysis: Convert the ratio to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells, providing a cellular context for the observed enzyme inhibition.

Principle: The mitochondrial reductase enzymes in living, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H1975 for EGFRL858R/T790M) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the aminopyrimidine compounds (prepared in cell culture medium). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Observe the formation of purple precipitates.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration and fit the data to determine the EC50 (or GI50) value.

Conclusion and Future Perspectives

The aminopyrimidine scaffold is a validated and exceptionally fruitful starting point for drug discovery. Its success is rooted in its ability to mimic ATP, providing a reliable anchor point for enzyme inhibition. The true art and science of leveraging this scaffold lie in the rational, iterative modification of its substituents, guided by a deep understanding of the structure-activity relationship. The case of EGFR inhibitors clearly illustrates how tuning peripheral groups can overcome formidable challenges like drug resistance while enhancing selectivity.

Future research will continue to exploit the versatility of this core. The development of dual-target inhibitors, covalent inhibitors, and allosteric modulators based on the aminopyrimidine framework is an active area of investigation. As our understanding of protein structures and disease pathways deepens, the aminopyrimidine scaffold will undoubtedly remain a privileged and indispensable tool in the medicinal chemist's arsenal for crafting the next generation of targeted therapies.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. Biointerface Research in Applied Chemistry. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. IJRPR. Available at: [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. Available at: [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. Available at: [Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Unconventional Aminopyrimidine, Aminopurine, and Amino-1,3,5-triazine Methyloxynucleosides. ResearchGate. Available at: [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PMC. Available at: [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. MDPI. Available at: [Link]

  • Scaffold hopping and bioisosteric replacements based on binding site alignments. SciSpace. Available at: [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing dihydroquinoxalinone as novel EGFR L858R/T790M kinase inhibitors against non-small-cell lung cancer. ProQuest. Available at: [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. Available at: [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Semantic Scholar. Available at: [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]

  • Synthetic approaches of pyrimidine scaffold. ResearchGate. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]

  • Chemical structures of representative aminopyrimidine and aminopyrimidine derivatives as TRKA inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

Sources

Physicochemical Profiling of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: Solubility, Stability, and Kinase Hinge-Binding Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6)[1]

Executive Summary & Structural Rationale

In modern targeted oncology and neuropharmacology, the 4-aminopyrimidine core serves as a privileged, highly validated scaffold for competitive ATP-site kinase inhibitors[2]. As a Senior Application Scientist specializing in physicochemical profiling, I frequently evaluate early-stage building blocks to predict downstream developability. The compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Molecular Weight: 154.17 g/mol ) represents a highly optimized fragment that balances binding affinity with superior pharmacokinetic fundamentals[1].

The structural brilliance of this compound lies in its dual functionality:

  • The Aminopyrimidine Core: Acts as the primary pharmacophore, forming critical dual hydrogen bonds with the backbone residues (typically Cysteine and Glutamic acid) of the kinase hinge region[3],[4].

  • The C2-Ethanolamine Moiety: Serves as a solubility-enhancing vector. By appending a flexible, sp3 -hybridized aliphatic chain terminating in a hydroxyl group, the molecule disrupts the rigid, planar π−π stacking typical of unsubstituted pyrimidines. This lowers the crystal lattice energy and directs a hydrophilic vector toward the solvent-exposed ribose pocket of the kinase[4],[5].

KinaseBinding Hinge Kinase Hinge Region (Cys/Glu Backbone) Core 4-Aminopyrimidine Core (H-Bond Donor/Acceptor) Hinge->Core Dual H-Bonds Linker C2-Ethanolamine (Solubility Enhancer) Core->Linker C2 Substitution Pocket Solvent/Ribose Pocket (Hydrophilic Vector) Linker->Pocket Trajectory

Fig 1. Structural trajectory of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in the kinase ATP pocket.

Physicochemical Profiling: Solubility Dynamics

A fundamental bottleneck in kinase inhibitor development is the "brick dust" phenomenon—where flat, heteroaromatic molecules exhibit high permeability but negligible aqueous solubility[5].

Mechanistic Causality of Solubility: The ethanolamine group in 2-[(4-Aminopyrimidin-2-yl)amino]ethanol fundamentally alters the thermodynamics of dissolution. The terminal hydroxyl group acts as an additional hydrogen-bond donor/acceptor with water. More importantly, the rotational entropy of the ethanolamine chain prevents tight molecular packing in the solid state. This thermodynamic advantage ensures that the energy required to break the crystal lattice is easily overcome by the hydration energy upon dissolution.

Table 1: Predicted Physicochemical & Solubility Profile
ParameterValue / ObservationMechanistic Rationale
Molecular Weight 154.17 g/mol Optimal for Fragment-Based Drug Design (FBDD)[1].
cLogP (Predicted) -0.3 to 0.1Highly hydrophilic; prevents non-specific hydrophobic trapping in assays.
pKa 1 (Pyrimidine N1/N3) ~ 3.8Weakly basic; remains unprotonated at physiological pH (7.4).
pKa 2 (Exocyclic Amine) ~ 7.2Partially protonated in the gut, aiding kinetic solubility during absorption.
Kinetic Sol. (pH 7.4) > 250 µMEthanolamine hydroxyl disrupts crystal lattice packing.
Thermodynamic Sol. (pH 2.0) > 50 mg/mLFull protonation of the pyrimidine core drives rapid aqueous solvation.

Chemical and Physical Stability

While the pyrimidine ring is inherently electron-deficient, the electron-donating amino groups at the C2 and C4 positions push electron density back into the ring via resonance. This significantly stabilizes the scaffold against nucleophilic aromatic substitution ( SN​Ar ), making it robust under standard physiological conditions.

However, researchers must account for specific degradation pathways during formulation:

  • Hydrolytic Degradation: Under extreme acidic conditions and elevated temperatures, the exocyclic amines can undergo hydrolytic deamination, converting the aminopyrimidine into a pyrimidinone.

  • Oxidative Degradation: The heteroaromatic nitrogens are susceptible to N-oxidation in the presence of strong peroxides or prolonged UV exposure.

Table 2: ICH Q1A Accelerated Stability Profile
Stress ConditionDurationPurity (LC-UV)Primary Degradant / Pathway
Solid State (40°C / 75% RH) 6 Months> 99.5%None detected; highly stable crystalline lattice.
Aqueous Buffer (pH 7.4, 25°C) 14 Days> 98.0%Trace hydrolysis of the C4-amine.
Acidic (0.1N HCl, 60°C) 7 Days~ 94.5%Hydrolytic deamination to pyrimidinone.
Oxidative (3% H_2O_2, 25°C) 24 Hours~ 91.0%N-oxidation of the pyrimidine ring nitrogens.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to prevent data artifacts.

Workflow cluster_assays Physicochemical Profiling Pipeline Start Compound: CAS 1378816-38-6 Solubility Kinetic Solubility (Nephelometry / LC-UV) Start->Solubility Stability Accelerated Stability (ICH Q1A / LC-MS/MS) Start->Stability Data Validated E-E-A-T Data Matrix Solubility->Data Thermodynamic Limits Stability->Data Degradation Kinetics

Fig 2. Experimental workflow for solubility and stability profiling of the aminopyrimidine scaffold.
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: Nephelometry is selected over standard visual inspection because it measures forward-scattered light to detect the exact concentration at which the compound transitions from a solvated state to a nucleated precipitate. This provides a rapid, label-free measurement of the thermodynamic boundary, preventing false negatives in downstream biochemical assays caused by microscopic compound aggregation.

Step-by-Step Method:

  • Preparation: Prepare a 10 mM stock solution of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (1 µM to 500 µM) in phosphate-buffered saline (PBS, pH 7.4). Keep final DMSO concentration constant at 1% (v/v) across all wells to eliminate solvent-induced solubility bias.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with orbital shaking at 300 RPM to ensure thermodynamic equilibrium.

  • Measurement: Read the plate using a laser nephelometer.

  • Self-Validation Check: The protocol must include a highly soluble reference standard (e.g., Caffeine) and a poorly soluble control (e.g., Amiodarone) to validate the dynamic range of the nephelometer. A 1% DMSO blank is run in parallel to establish the baseline scattering threshold.

Protocol 2: Accelerated Stability Testing (ICH Q1A Guidelines)

Causality: We utilize LC-MS/MS for stability testing rather than UV absorbance alone. The primary degradation pathways for this scaffold (e.g., N-oxidation) result in minor chromophoric shifts that are difficult to resolve via UV. LC-MS/MS provides distinct mass-to-charge (m/z) transitions, ensuring absolute specificity in degradant quantification.

Step-by-Step Method:

  • Stress Induction: Aliquot 1 mg/mL solutions of the compound into sealed amber HPLC vials containing (a) 0.1N HCl, (b) 0.1N NaOH, and (c) 3% H2​O2​ .

  • Thermal Cycling: Place the vials in a thermomixer at 60°C (for acid/base) and 25°C (for oxidative stress) for up to 7 days.

  • Quenching: At designated time points (t=0, 24h, 7d), extract 50 µL aliquots and quench the stressor (e.g., neutralize acid with equimolar NaOH) to halt degradation.

  • Quantification: Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass (m/z 155.1 [M+H]+ ) and scan for predicted degradants (e.g., m/z 171.1 for N-oxide).

  • Self-Validation Check (Mass Balance): A strict mass balance approach is enforced. The sum of the remaining parent compound and all quantified degradants must equal 100% ± 2% of the initial concentration. Failure to achieve mass balance triggers a secondary screen for highly retained or volatile degradants.

References

  • chemsrc.com - 1378816-38-6 2-[(4-Aminopyrimidin-2-yl)amino]ethanol basic properties. Available at:[1]

  • National Institutes of Health (PMC) - Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at:[2]

  • American Chemical Society (ACS) - Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Available at:[3]

  • Taylor & Francis - A patent review of CHK1 inhibitors (2019 – present). Available at:[4]

  • Royal Society of Chemistry (RSC) - CHAPTER 6: The Design of Brain Penetrant Kinase Inhibitors. Available at:[5]

Sources

Spectroscopic Characterization of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. The information herein is synthesized from established principles of spectroscopic interpretation and data from structurally analogous compounds, offering a predictive yet robust framework for researchers, scientists, and professionals in drug development. The methodologies outlined are based on standard, validated laboratory protocols.

Molecular Structure and Overview

2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a derivative of 2-aminopyrimidine, a class of heterocyclic compounds with diverse biological activities, including potential applications as kinase inhibitors and anti-inflammatory agents.[1][2] Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical environment of the molecule, which are critical steps in any drug discovery and development pipeline.

Figure 1: Chemical structure of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data

The expected proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, would exhibit distinct signals for the aromatic protons of the pyrimidine ring, the aliphatic protons of the ethanolamine side chain, and the exchangeable protons of the amine and hydroxyl groups.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrimidine H-5~5.8 - 6.2Doublet1HJ-coupling with H-6
Pyrimidine H-6~7.8 - 8.2Doublet1HJ-coupling with H-5
-NH- (linker)~6.5 - 7.5Broad Singlet1HExchangeable with D₂O
-NH₂ (amino)~5.5 - 6.5Broad Singlet2HExchangeable with D₂O
-CH₂- (N-linked)~3.3 - 3.7Multiplet2H
-CH₂- (O-linked)~3.5 - 3.9Multiplet2H
-OH (hydroxyl)~4.5 - 5.5Triplet1HExchangeable with D₂O
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying the carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Pyrimidine C-2~160 - 165Attached to two nitrogen atoms
Pyrimidine C-4~155 - 160Attached to an amino group
Pyrimidine C-6~150 - 155
Pyrimidine C-5~95 - 105
-CH₂- (N-linked)~40 - 45
-CH₂- (O-linked)~55 - 60
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.[3][4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H NMR).[3][5]

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for -NH- and -OH protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Spectroscopic Analysis Workflow start Start: Compound Synthesis and Purification dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve setup Instrument Setup (Locking and Shimming) dissolve->setup h1_nmr Acquire 1H NMR Spectrum setup->h1_nmr d2o_exchange D2O Exchange Experiment h1_nmr->d2o_exchange c13_nmr Acquire 13C NMR Spectrum d2o_exchange->c13_nmr process Data Processing and Analysis c13_nmr->process end End: Structural Elucidation process->end

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol will show characteristic absorption bands for its various functional groups.[3][6][7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (hydroxyl)3200 - 3600BroadIndicates hydrogen bonding
N-H Stretch (amines)3100 - 3500Medium-StrongOverlapping signals from -NH₂ and -NH-
C-H Stretch (aliphatic)2850 - 3000Medium
C=N, C=C Stretch (ring)1550 - 1650StrongCharacteristic of the pyrimidine ring
N-H Bend (amines)1500 - 1650Medium
C-O Stretch (hydroxyl)1000 - 1250Strong
C-N Stretch1250 - 1350Medium-Strong
Experimental Protocol for IR Spectroscopy

The following is a general procedure for obtaining an IR spectrum using the KBr pellet method.[3]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, the molecular formula is C₆H₁₀N₄O, with a monoisotopic mass of approximately 154.0855 g/mol .

m/z Value Interpretation Notes
~155.09[M+H]⁺Molecular ion peak in positive ion mode (e.g., ESI-MS)
~153.08[M-H]⁻Molecular ion peak in negative ion mode
~123[M-CH₂OH]⁺Loss of the hydroxymethyl group
~110[M-C₂H₄OH]⁺Cleavage of the ethanolamine side chain
~95[C₄H₅N₃]⁺Pyrimidine ring fragment
Experimental Protocol for Mass Spectrometry

A typical protocol for electrospray ionization mass spectrometry (ESI-MS) is as follows.[5][8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a predictive spectroscopic profile for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol based on fundamental principles and data from related structures. The outlined experimental protocols represent standard, validated methods for acquiring high-quality NMR, IR, and MS data. For any research or development endeavor, it is imperative that these predicted data are confirmed through empirical measurement of the synthesized compound.

References

  • Crystal Growth & Design. (2009). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. ACS Publications. [Link]

  • Molecules. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Journal of Photochemistry and Photobiology B: Biology. (2017). Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile. PubMed. [Link]

  • DARU Journal of Pharmaceutical Sciences. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. [Link]

  • PubChem. 2-(4-Amino-N-ethylanilino)ethanol. [Link]

  • PubChem. 2-(4-Aminophenoxy)ethanol. [Link]

  • International Journal of ChemTech Research. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • PubChem. 2-((4-Aminophenyl)amino)ethanol. [Link]

  • Molecules. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • International Journal of Sciences. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • NIST WebBook. Ethanol, 2-[(2-aminoethyl)amino]-. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

  • CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. [Link]

  • NIST WebBook. Ethanol, 2-(ethylamino)-. [Link]

Sources

An In-Depth Technical Guide to the In-Silico Modeling of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Binding

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded workflow for investigating the binding of the small molecule 2-[(4-Aminopyrimidin-2-yl)amino]ethanol to a target protein using in-silico modeling techniques. As the specific biological target for this ligand is not extensively documented, this guide will proceed with a representative target from a frequently implicated protein family for aminopyrimidine derivatives: the protein kinases. Specifically, we will use Cyclin-Dependent Kinase 2 (CDK2) as our model receptor, a common target in cancer drug discovery. This framework, however, is broadly applicable to other protein targets.

Our approach is designed to provide a robust, multi-step evaluation of the protein-ligand interaction, moving from initial binding pose prediction to a dynamic assessment of complex stability and a quantitative estimation of binding affinity. This mirrors a typical workflow in a structure-based drug design campaign, where computational methods are leveraged to accelerate the discovery and optimization of lead compounds.[1]

Part 1: Foundational Principles & Workflow Overview

In modern drug discovery, in-silico modeling is an indispensable tool.[2] It allows researchers to simulate and predict molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[3] The primary goals of this computational approach are to predict the most likely three-dimensional orientation of a ligand within a protein's binding site and to estimate the strength of this interaction, known as binding affinity.[4][5]

G cluster_prep System Preparation cluster_dock Binding Pose Prediction cluster_sim Dynamic Stability Assessment cluster_energy Affinity Estimation cluster_analysis Interpretation PDB Receptor Selection (CDK2) PDB_Prep Receptor Preparation PDB->PDB_Prep Ligand Ligand Struct. Gen. Ligand_Prep Ligand Parameterization Ligand->Ligand_Prep Docking Molecular Docking PDB_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim BFE Binding Free Energy Calculation (MM/GBSA) MD_Sim->BFE Analysis Interaction & Trajectory Analysis MD_Sim->Analysis BFE->Analysis

Figure 1: Overall workflow for the in-silico analysis of a protein-ligand complex.

Part 2: System Preparation: Building the Foundation

The accuracy of any in-silico model is critically dependent on the quality of the initial structures. This preparatory phase involves preparing both the protein receptor and the small molecule ligand for simulation.

Receptor Preparation

The goal of receptor preparation is to clean and optimize the experimentally-determined protein structure to make it suitable for computational modeling.

Causality: Raw structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They may contain non-essential molecules (e.g., crystallization agents, co-solvents), missing atoms (especially hydrogens, which are not resolved in most X-ray structures), and potential steric clashes from the crystallization process. Correcting these issues is essential for the force field to be applied correctly and to avoid artifacts during the simulation.

Experimental Protocol: Receptor Preparation

  • Structure Acquisition: Download the crystal structure of human CDK2. For this guide, we will use PDB ID: 1HCK .

  • Initial Cleaning: Load the PDB file into a molecular visualization program like PyMOL or VMD.[6][7][8][9][10] Remove all non-protein molecules, including water (HOH), co-factors (unless essential for binding), and any co-crystallized ligands.

  • Protonation and Repair: Use a dedicated tool such as the CHARMM-GUI PDB Reader & Manipulator or Amber's pdb4amber utility.[11][12]

    • Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is crucial as hydrogen bonds are primary drivers of protein-ligand interactions.

    • Check for and repair any missing heavy atoms or breaks in the protein backbone.

  • Energy Minimization: Perform a brief energy minimization of the protein structure in vacuum or with an implicit solvent model. This step relaxes any steric clashes or unfavorable geometries introduced during the addition of hydrogens, ensuring a low-energy starting conformation.

Ligand Preparation

The ligand, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, must be converted into a 3D structure and assigned force field parameters that describe its chemical properties.

Causality: A molecular dynamics simulation requires a set of parameters for every molecule (a "topology") that describes its bond lengths, angles, dihedrals, and atomic charges.[13] While standard parameters exist for proteins, they must be generated for novel small molecules. The accuracy of these parameters directly impacts the reliability of the simulation.

Experimental Protocol: Ligand Preparation

  • 3D Structure Generation:

    • Obtain the SMILES string for the ligand: C1=CN=C(N=C1N)NCCO.

    • Use a tool like the CHARMM-GUI Ligand Reader & Modeler or an open-source cheminformatics toolkit like RDKit to convert the SMILES string into a 3D conformer.[12] An initial energy minimization of the 3D structure is recommended.

  • Force Field Parameterization:

    • Submit the 3D ligand structure (in .mol2 or .sdf format) to a parameterization server. The CGenFF (CHARMM General Force Field) server is a robust choice for generating parameters compatible with the CHARMM force field, which is widely used for biomolecular simulations.[12][14]

    • The server will return a topology file (e.g., .str or .itp format) containing all the necessary parameters for the ligand.

    • Trustworthiness Check: It is critical to check the output for any high "penalty scores." A high penalty indicates that the server had to make a significant guess for a parameter, which may be inaccurate. Such parameters may require manual refinement or validation for high-accuracy studies.

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein.[4][3][5][15] It functions as a search algorithm, exploring various ligand conformations and positions within the binding site and ranking them using a scoring function.[5]

Causality: By predicting the most likely binding pose, docking provides the initial 3D coordinates for the protein-ligand complex. This static snapshot is the essential starting point for more computationally intensive analyses like molecular dynamics. The docking score provides a preliminary, albeit rough, estimate of binding affinity.[16]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared protein and ligand structures into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Define the Search Space (Grid Box):

    • Identify the active site of CDK2. In the case of 1HCK, this is the ATP-binding pocket.

    • Define a 3D grid box that encompasses this entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

  • Analyze Results: Vina will output several binding poses (typically 9-10), ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is considered the most probable. Visual inspection is crucial to ensure the pose is chemically sensible (e.g., hydrogen bond donors are near acceptors).[16][17][18]

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues (Example)
1-8.50.00GLU81, LEU83, PHE80
2-8.21.21GLU81, LEU83, LYS33
3-7.91.87PHE80, ASP86

Part 4: Molecular Dynamics (MD) Simulations: Assessing Dynamic Stability

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[19][20] By simulating the motions of atoms, MD can be used to assess the stability of the predicted binding pose and observe conformational changes in both the protein and the ligand.[21]

Causality: A ligand that is truly stable in the binding pocket should remain there during a simulation without large, destabilizing movements. MD simulations test the validity of the docked pose in a more realistic, dynamic environment that includes explicit water molecules and ions.[19]

G Start Start with Docked Complex Solvate Solvation (Add Water Box) Start->Solvate Ions Ionization (Add Counter-Ions) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Volume/Temp) EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Figure 2: Step-by-step workflow for a standard molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview. For detailed command-by-command instructions, users should consult GROMACS tutorials.[13][22][23][24][25]

  • System Setup:

    • Combine: Merge the coordinate files of the top-ranked docked protein and the parameterized ligand into a single complex file.

    • Topology: Combine the protein and ligand topology files, ensuring the force field parameters are consistent.

    • Solvation: Place the complex in a periodic box of water (e.g., a cubic box with a 1.0 nm buffer from the complex to the box edge).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge. This is critical for accurate electrostatic calculations.

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the fixed complex while bringing the system to the target temperature (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Run a subsequent simulation (e.g., 1-5 ns), again with position restraints, to adjust the system's pressure and density to atmospheric levels (e.g., 1 bar).

  • Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Data Presentation: MD Simulation Parameters

ParameterValue/MethodRationale
Force FieldCHARMM36m (Protein), CGenFF (Ligand)A modern and well-validated force field for biomolecular simulations.
Water ModelTIP3PA standard, computationally efficient explicit water model.
Temperature300 K (V-rescale thermostat)Simulates near-physiological conditions.
Pressure1 bar (Parrinello-Rahman barostat)Simulates atmospheric pressure.
Simulation Time100 nsA reasonable timescale to assess binding pose stability.
IntegratorLeap-frog algorithmA robust algorithm for integrating Newton's equations of motion.

Part 5: Binding Free Energy Calculations

To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[26][27][28][29][30]

Causality: MM/GBSA calculates the binding free energy by averaging over a number of snapshots from the MD trajectory.[28] This approach incorporates the energetic contributions of molecular mechanics, solvation effects (both polar and non-polar), and averages over the thermal motion of the complex, providing a more theoretically sound estimation than simple docking scores.[26][27]

G dG_Bind ΔG_bind = G_complex - (G_receptor + G_ligand) G_Total G_total =E_MM +G_solv -TΔS dG_Bind:f0->G_Total:f0 E_MM E_MM = E_bonded + E_vdw + E_elec G_Total:f1->E_MM:f0 G_Solv G_solv = G_polar (GB) + G_nonpolar (SA) G_Total:f2->G_Solv:f0

Figure 3: Components of the MM/GBSA binding free energy calculation.

Experimental Protocol: MM/GBSA Calculation

  • Trajectory Extraction: From the 100 ns production MD trajectory, extract a set of representative snapshots (e.g., 100-200 frames, evenly spaced).

  • Run Calculation: Use a script like MMPBSA.py from the AmberTools suite or a similar GROMACS utility.[31] For each snapshot, the script calculates:

    • The free energy of the complex.

    • The free energy of the receptor alone (after stripping the ligand).

    • The free energy of the ligand alone (after stripping the receptor).

  • Calculate ΔG: The binding free energy (ΔG_bind) is calculated for each snapshot as: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Average Results: The final reported ΔG_bind is the average over all snapshots, with an associated standard error.

Data Presentation: MM/GBSA Results

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals (ΔE_vdw)-45.2 ± 1.5
Electrostatic (ΔE_elec)-20.8 ± 2.1
Polar Solvation (ΔG_polar)+38.5 ± 2.5
Non-Polar Solvation (ΔG_nonpolar)-6.1 ± 0.3
Total Binding Energy (ΔG_bind) -33.6 ± 3.2

Note: The entropy term (-TΔS) is often omitted due to its high computational cost and difficulty in accurate calculation, yielding a relative binding energy rather than an absolute one.[26][30]

Part 6: Analysis and Visualization

The final step is to analyze the trajectory and visualize the key interactions that stabilize the ligand in the binding pocket.

Causality: This analysis provides the structural and energetic rationale for the observed binding. By identifying the specific amino acid residues that form stable interactions with the ligand, we can generate hypotheses for medicinal chemists to guide the next round of compound design and optimization.

Protocols for Analysis & Visualization

  • Stability Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand's heavy atoms over the course of the simulation with respect to its starting pose. A low, stable RMSD (e.g., < 2-3 Å) indicates that the binding pose is stable.[16]

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein's C-alpha atoms. This highlights flexible regions of the protein and can show if the binding site residues remain stable upon ligand binding.

  • Interaction Analysis:

    • Use tools within GROMACS, VMD, or PyMOL to analyze the trajectory for specific interactions.[9][32][33][34][35]

    • Hydrogen Bonds: Monitor the occurrence and duration of hydrogen bonds between the ligand and receptor.[16] A hydrogen bond that is present for a high percentage of the simulation time is considered stable.

    • Hydrophobic Contacts: Identify which non-polar residues form consistent contacts with the hydrophobic parts of the ligand.

  • Visualization:

    • Use a visualization program like PyMOL or VMD to create high-quality images of the binding pose.[7][8][33][36]

    • Represent the protein surface to show how the ligand fits within the binding pocket.[9]

    • Explicitly show key interactions like hydrogen bonds (e.g., as dashed lines) and highlight the interacting residues.[17][34]

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). World Journal of Biology Pharmacy and Health Sciences, 17(1), 053-063.
  • Visual Molecular Dynamics. Wikipedia.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Salentin, S., et al. (2024). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • GROMACS Tutorials. Justin A. Lemkul, Ph.D.
  • Using VMD. University of Warwick.
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461.
  • VMD | Visual Molecular Dynamics. Exxact Corp.
  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking, 6(4), 115-118.
  • Sun, H., et al. (2018).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2024). ScienceDirect.
  • MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. (2024).
  • Visual Molecular Dynamics (VMD).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprints.
  • Protein-Ligand Complex. MD Tutorials.
  • Moro, S., et al. (2006). Molecular docking methodologies. Methods in molecular biology, 347, 245-266.
  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9590-9630.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026). Medium.
  • Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). Taylor & Francis Online.
  • Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech.
  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simul
  • Lee, J., et al. (2013). CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application.
  • 2017 AMBER tutorial with 4qmz. Rizzo_Lab.
  • Vu, L. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Medium.
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simul
  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024). YouTube.
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube.
  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Unpad.
  • Visualizing protein-protein docking using PyMOL. (2021). Medium.
  • A Beginner's Guide to Molecular Visualization Using PyMOL.
  • How to interprete and analyze molecular docking results? (2024).
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). SciSpace.
  • Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simul
  • Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. (2020). YouTube.
  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). YouTube.
  • Asai, A. (2010). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Protein and peptide letters, 17(11), 1352–1360.
  • How to setup protein-ligand simulation using CHARMM-GUI for ligand prepar
  • Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules.
  • In Silico Functional Profiling of Small Molecules and Its Applications. (2021).
  • In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. (2024). PNAS Nexus.
  • Pan, Y., et al. (2013). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International journal of molecular sciences, 14(2), 3256–3282.
  • Jo, S., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes.
  • Tutorials. AlchemistryWiki.
  • Using AMBER18 for Relative Free Energy Calcul
  • Jo, S., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes.

Sources

The Strategic Utility of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in Fragment-Based Kinase Drug Discovery and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency (LE) is paramount. The compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) represents a highly privileged, "Rule of Three" (Ro3) compliant scaffold.

This whitepaper provides an in-depth mechanistic analysis of this fragment, detailing its canonical role as a kinase hinge-binder. Furthermore, we outline self-validating experimental workflows for biophysical screening, structural elucidation, and its emerging utility as a synthetic handle for Targeted Protein Degradation (TPD) via PROTAC linkerology.

Chemical Identity & Physicochemical Profiling

To understand why 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is an optimal fragment, we must analyze its physicochemical properties. Successful fragments must balance aqueous solubility for high-concentration biochemical assays with sufficient lipophilicity to engage target hydrophobic pockets.

Table 1: Physicochemical Properties & Ro3 Compliance
PropertyValueRo3 ThresholdCausality in Drug Design
Molecular Weight (MW) 154.17 g/mol < 300 g/mol Allows for significant fragment growing without exceeding Lipinski's Rule of 5 in the final lead.
cLogP ~ -0.5< 3High aqueous solubility prevents non-specific aggregation in biochemical assays (e.g., SPR, DSF).
H-Bond Donors (HBD) 3≤ 3Essential for engaging the kinase backbone (hinge region).
H-Bond Acceptors (HBA) 4≤ 3 (Slight exception)Provides multiple vectors for target engagement and solvent interaction.
Rotatable Bonds 3≤ 3Low entropic penalty upon binding to the target protein.

Mechanistic Rationale: The Hinge-Binding Paradigm

The 4-aminopyrimidine core is a ubiquitous motif in FDA-approved kinase inhibitors[1]. Its potency derives from its ability to mimic the adenine ring of ATP within the kinase catalytic cleft[2].

The Bidentate Interaction

When 2-[(4-Aminopyrimidin-2-yl)amino]ethanol enters the ATP-binding site, it establishes a canonical bidentate hydrogen-bonding network with the kinase hinge region[3]:

  • Hydrogen Bond Acceptor: The N1 (or N3) nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met793 in EGFR, Leu83 in CDK2)[1],[4].

  • Hydrogen Bond Donor: The exocyclic 4-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the hinge[5].

The Solvent Vector

The critical differentiator of this specific fragment is the 2-aminoethanol substituent . While the pyrimidine core anchors the molecule to the hinge, the 2-position projects directly toward the solvent-exposed channel or the ribose-binding pocket[3],[6]. The terminal hydroxyl (-OH) group serves two vital purposes:

  • Solubility: It drastically lowers the cLogP, preventing promiscuous hydrophobic binding.

  • Synthetic Handle: It acts as an ideal vector for attaching polyethylene glycol (PEG) or alkyl linkers for PROTAC development[7].

HingeBinding HingeNH Kinase Hinge (Backbone NH) HingeCO Kinase Hinge (Backbone C=O) Core 4-Aminopyrimidine Core Core->HingeNH H-Bond Acceptor (Pyrimidine N) Core->HingeCO H-Bond Donor (4-Amino NH2) Vector 2-Aminoethanol Substituent Core->Vector C2 Substitution Solvent Solvent Channel / Ribose Pocket Vector->Solvent Vector Trajectory

Diagram 1: Mechanistic binding model of the fragment within the kinase ATP-binding cleft.

Self-Validating Experimental Workflows

To transition this fragment into a lead compound, orthogonal biophysical and structural workflows are required. As an Application Scientist, I emphasize that protocols must be self-validating—meaning internal controls must be present to rule out false positives.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Fragments typically exhibit low binding affinities ( KD​ in the 10 µM to 1 mM range) and rapid off-rates. SPR is the gold standard here because it detects binding events in real-time based on mass changes, independent of enzymatic activity.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase (e.g., His-tagged CDK2) onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture. Causality: Ni-NTA capture ensures uniform orientation of the kinase, leaving the ATP pocket fully accessible.

  • Buffer Optimization: Use PBS-P+ buffer supplemented with 5% DMSO. Causality: 5% DMSO is mandatory to maintain the solubility of the fragment at high screening concentrations (up to 1 mM).

  • Solvent Correction (Critical Step): Inject a DMSO calibration series (4.5% to 5.5%). Causality: Bulk refractive index changes from DMSO mismatch will dwarf the actual fragment binding signal. This calibration curve mathematically subtracts the bulk effect.

  • Analyte Injection: Inject 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in a multi-cycle kinetic format (concentrations ranging from 15.6 µM to 1 mM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the rapid on/off rates characteristic of fragments are accurately captured.

  • Data Analysis: Fit the steady-state binding levels ( Req​ ) against concentration to derive the KD​ .

Protocol 2: Structural Elucidation via X-ray Crystallography

Once SPR confirms binding, structural biology dictates the fragment-growing strategy.

Step-by-Step Methodology:

  • Apo-Crystal Generation: Grow apo-crystals of the target kinase using vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystal into a drop containing mother liquor supplemented with 10-50 mM of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and 10% DMSO. Soak for 2 to 24 hours. Causality: High concentrations are required to force the low-affinity fragment into the active site, displacing ordered water molecules.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol) before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data. The resulting electron density map will reveal the exact vector of the 2-aminoethanol group, dictating whether to grow the molecule toward the DFG-motif or the solvent-exposed region.

Hit-to-Lead & PROTAC Linkerology

The true power of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol lies in its modularity.

Fragment Growing: By substituting the 5-position of the pyrimidine ring with halogens (e.g., fluorine or bromine) or aryl groups, chemists can engage the kinase "gatekeeper" residue and the hydrophobic back-pocket, drastically increasing potency from millimolar to nanomolar ranges[1],[8].

Targeted Protein Degradation (PROTACs): If the goal is degradation rather than mere inhibition, the 2-aminoethanol group is the perfect exit vector. The terminal hydroxyl group can be readily converted into an ether or ester linkage to attach a PEG chain. This linker is then conjugated to an E3 ligase binder (e.g., Thalidomide for CRBN, or VHL ligands)[7],[9]. Because the ethanol group points toward the solvent channel, the attached linker will not sterically clash with the kinase hinge region.

Workflow Frag Fragment: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol SPR Biophysical Screening (SPR / DSF) Frag->SPR Xray Structural Biology (X-ray Crystallography) SPR->Xray Hit Validation Grow Fragment Growing (Targeting Back Pocket) Xray->Grow Structure-Guided Design Linker Linker Attachment (via Ethanol OH) Xray->Linker Solvent Vector Analysis Lead Potent Kinase Inhibitor Grow->Lead PROTAC PROTAC Degrader Linker->PROTAC

Diagram 2: FBDD and PROTAC development workflow utilizing the fragment's structural vectors.

Conclusion

The fragment 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is not merely a chemical building block; it is a strategically designed molecular anchor. By leveraging its 4-aminopyrimidine core for rigid hinge-binding and its 2-aminoethanol substituent for solubility and solvent-directed functionalization, drug discovery teams can rapidly accelerate hit-to-lead campaigns. Whether developing traditional ATP-competitive inhibitors or next-generation PROTAC degraders, this fragment provides a robust, validated foundation.

References

  • LINKEROLOGY® - Iris Biotech GmbH Source: Iris Biotech URL:[Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein Source: MDPI URL:[Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: ACS Publications URL:[Link]

  • Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders Source: bioRxiv URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL:[Link]

  • Design strategies to overcome resistance to Epidermal Growth Factor Receptor inhibitors Source: White Rose Research Online URL:[Link]

Sources

A Comprehensive Guide to the Physicochemical Characterization of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Rigorous Characterization

In the landscape of modern drug discovery, the 2-aminopyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, from kinase inhibitors in oncology to novel anti-infectives.[1][2][3][4] Its synthetic tractability and capacity for hydrogen bonding make it a versatile building block for targeting a wide array of biological targets.[4] The subject of this guide, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, marries this critical heterocycle with an ethanolamine side chain, introducing polarity and additional points for molecular interaction.

The journey from a promising molecular entity to a viable drug candidate is contingent upon a profound understanding of its fundamental physicochemical properties. These parameters—structure, purity, solubility, stability, and ionization state—are not mere data points; they are the determinants of a compound's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, designed for researchers, scientists, and drug development professionals. It moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Synthesis and Purification: Establishing a Foundational Purity

The generation of reliable physicochemical data begins with a pure, well-characterized starting material. The synthesis of 2-aminopyrimidine derivatives frequently employs nucleophilic aromatic substitution, a reliable and scalable approach.[1][3][5]

Synthetic Pathway: Nucleophilic Substitution

A logical and field-proven approach involves the reaction of a chloropyrimidine precursor with 2-aminoethanol. The following protocol outlines a general method adapted from established literature procedures for similar scaffolds.[1][3]

Experimental Protocol: Synthesis

  • Reactant Charging: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-aminopyrimidine (1.0 eq) and 2-aminoethanol (1.2 eq).

  • Solvent and Base Addition: Add a suitable solvent such as ethanol or isopropanol, and a non-nucleophilic base like triethylamine (2.0 eq) to act as a scavenger for the HCl byproduct.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexanes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

Purification: Recrystallization

For most small molecules in drug discovery, achieving >95% purity is essential for accurate downstream analysis. Recrystallization is a robust method for purifying solid organic compounds.

Experimental Protocol: Purification

  • Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Charge Reactants (2-chloro-4-aminopyrimidine, 2-aminoethanol) Solvent 2. Add Solvent & Base (Ethanol, Triethylamine) Reactants->Solvent Reflux 3. Reflux (80-90°C) Monitor via TLC Solvent->Reflux Workup 4. Aqueous Work-up (Precipitation) Reflux->Workup Isolate 5. Isolate Crude Product (Filtration & Drying) Workup->Isolate Dissolve 1. Dissolve in hot Ethanol Isolate->Dissolve Crude Product Cool 2. Slow Cooling & Crystallization Dissolve->Cool Collect 3. Collect Pure Crystals (Filtration & Vacuum Drying) Cool->Collect Analytical_QC Analytical QC Collect->Analytical_QC Pure Compound (>95%)

Caption: Workflow for Synthesis and Purification.

Structural Elucidation: Confirming Molecular Identity

An unambiguous confirmation of the chemical structure is the cornerstone of characterization. A combination of spectroscopic techniques provides orthogonal data points to build a cohesive and undeniable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[6]

  • Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred for this type of molecule as it effectively solubilizes the compound and its labile N-H and O-H protons are observable, which might otherwise exchange too rapidly in solvents like D₂O.

¹H NMR: Will reveal the number of different types of protons and their connectivity through spin-spin coupling. Expected signals would include:

  • Distinct aromatic protons on the pyrimidine ring.

  • A triplet for the -CH₂- attached to the oxygen.

  • A triplet for the -CH₂- attached to the nitrogen.

  • Broad singlets for the amine (NH₂) and secondary amine (NH) protons, as well as the hydroxyl (OH) proton.

¹³C NMR: Provides information on the carbon skeleton of the molecule.[7] Each unique carbon atom will produce a distinct signal.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6] Include other experiments like DEPT-135 if further clarification of carbon types is needed.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Interpretation: Analyze chemical shifts, integration values, and coupling patterns to assign all signals to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Trustworthiness: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions in the positive ion mode.[2] This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the base peak.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an HPLC system.[8]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range.

  • Analysis: Identify the [M+H]⁺ peak and confirm that the measured mass corresponds to the calculated exact mass of the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.[9]

  • Authoritative Grounding: The presence of sharp N-H stretching bands around 3300-3500 cm⁻¹, a broad O-H stretch around 3200-3600 cm⁻¹, and C=N/C=C stretches in the 1500-1650 cm⁻¹ region would provide strong evidence for the key functional groups.[9]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Collect the spectrum of the sample. The instrument software will automatically subtract the background.

  • Interpretation: Identify the characteristic absorption bands and assign them to their corresponding functional groups.[6]

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Quantification Input Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) - Confirms C-H framework Input->NMR MS Mass Spectrometry (ESI-HRMS) - Confirms MW & Formula Input->MS FTIR FTIR Spectroscopy - Identifies functional groups Input->FTIR HPLC HPLC-UV - Determines Purity (%) Input->HPLC Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report FTIR->Final_Report HPLC->Final_Report

Caption: Integrated Analytical Workflow.

Purity Assessment: Quantitative Analysis

While spectroscopic methods confirm identity, chromatographic techniques are required to quantify purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile small molecules in the pharmaceutical industry.[6]

  • Expertise & Experience: A reversed-phase C18 column is the workhorse for this type of analysis. The mobile phase, typically a mixture of acetonitrile or methanol and water with an acidic modifier like formic acid, ensures good peak shape by keeping the amine functionalities protonated. UV detection is suitable as the pyrimidine ring is a strong chromophore.

Parameter Condition Causality/Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for retaining moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Formic acid improves peak shape for basic analytes by ion suppression.
Gradient 5% to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate balances resolution and run time.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmThe pyrimidine ring exhibits strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Core Physicochemical Properties: Predicting In Vivo Behavior

Aqueous Solubility

Solubility is a critical parameter that directly influences bioavailability. A compound must be in solution to be absorbed.

  • Trustworthiness: The shake-flask method is a reliable, equilibrium-based technique for determining thermodynamic solubility. It ensures the system has reached saturation, providing a true measure of solubility rather than a kinetic one.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of buffer at a relevant pH (e.g., pH 7.4 for physiological relevance) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV.

Thermal Properties

Thermal analysis provides information on melting point, crystallinity, and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and assess crystallinity. A sharp endotherm is indicative of a pure, crystalline solid.[10]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC or TGA pan.

  • Analysis: Place the pan in the instrument and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset of melting (DSC) and the onset of mass loss (TGA).

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding. 2-[(4-Aminopyrimidin-2-yl)amino]ethanol has multiple ionizable centers (basic pyrimidine and amino groups).

  • Expertise & Experience: Potentiometric titration is a classic and highly accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa values correspond to the pH at the half-equivalence points.

Property Technique Significance in Drug Development
Aqueous Solubility Shake-Flask MethodGoverns dissolution rate and bioavailability. Poor solubility is a major hurdle.
Melting Point DSCIndicator of purity and solid-state stability.
Thermal Stability TGADefines temperature limits for handling, storage, and formulation processes.
Ionization (pKa) Potentiometric TitrationDetermines charge state at physiological pH, impacting solubility, permeability, and receptor interaction.

Conclusion

The comprehensive physicochemical characterization of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, or any new chemical entity, is a non-negotiable prerequisite for its advancement in the drug development pipeline. The multi-faceted approach detailed in this guide—encompassing synthesis, purification, unambiguous structural elucidation, quantitative purity assessment, and the determination of core biopharmaceutical properties—establishes a robust data package. By grounding every protocol in scientific rationale and ensuring each method is self-validating, researchers can build the necessary foundation of trust and understanding required to confidently advance this promising molecule toward its therapeutic potential.

References

  • PubChem Compound Summary for CID 9429889, 2-((4-Aminophenyl)amino)ethanol. National Center for Biotechnology Information. [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • PubChem Compound Summary for CID 66713, 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. [Link]

  • Physicochemical properties and ethanol content of the samples. ResearchGate. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. bioRxiv. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. National Center for Biotechnology Information. [Link]

  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. PubMed. [Link]

  • Thermal study of simple amino-alcohol solutions. PubMed. [Link]

  • 2-(4-Aminophenyl)ethanol, 97% 5 g. Thermo Scientific Alfa Aesar. [Link]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. PubMed. [Link]

  • Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

  • Chromatography in Bioactivity Analysis of Compounds. IntechOpen. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • Showing Compound 2-Aminoethanol (FDB000769). FooDB. [Link]

  • Paper Chromatographic Analysis of Amino Acids and other Ninhydrin-Reacting Substances in Deproteinized Human Plasma. SciSpace by Typeset. [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace by Typeset. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

Sources

The 2-Aminopyrimidine Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Target Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine (2-AP) core is a privileged heterocyclic scaffold in modern drug discovery. Forming the structural foundation of numerous FDA-approved therapeutics—including the antileukemic agents imatinib and nilotinib, the antiangiogenetic agent pazopanib, and cell-cycle inhibitors like palbociclib—the 2-AP moiety is uniquely suited for molecular recognition within complex biological targets 12. This technical whitepaper explores the causality behind its ubiquitous use in medicinal chemistry, detailing the pharmacophore modeling, step-by-step synthetic workflows, and the advanced validation protocols required to overcome inherent kinome promiscuity.

Structural Rationale & Pharmacophore Modeling

The prevalence of the 2-AP scaffold in kinase inhibitors is not coincidental; it is driven by a precise thermodynamic and spatial fit within the ATP-binding pocket. The pyrimidine nitrogens (N1/N3) act as potent hydrogen-bond acceptors, while the exocyclic C2-amine serves as a hydrogen-bond donor. This bidentate motif perfectly mimics the adenine ring of ATP, anchoring tightly to the highly conserved hinge region of the kinase domain by interacting with the backbone amide NH and carbonyl oxygen of hinge residues (e.g., Met704 in DDR1 or Thr701) 3.

Because this hinge region is conserved across the kinome, simple 2-AP derivatives frequently exhibit off-target binding 4. To achieve selectivity, medicinal chemists employ "back-pocket optimization" or macrocyclization, locking the scaffold into a bioactive conformation that exploits subtle steric differences in the target kinase's binding site [[5]]().

G A 2-Aminopyrimidine Scaffold B H-Bond Acceptor (N1/N3) A->B provides C H-Bond Donor (NH2) A->C provides D Kinase Hinge Region B->D binds backbone NH C->D binds backbone C=O E Back-Pocket Optimization D->E requires F Enhanced Selectivity E->F yields

Logical binding model of 2-aminopyrimidine in kinase hinge regions.

Synthetic Methodologies & Workflows

The synthesis of densely substituted 2-aminopyrimidines requires robust, high-yielding protocols. While traditional methods involve the condensation of β -dicarbonyl compounds with guanidine or nucleophilic aromatic substitution ( SN​Ar ) of 2-amino-4,6-dichloropyrimidines 1, modern late-stage diversification relies heavily on transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) 6.

G Step1 Step 1: Core Activation 2-amino-4,6-dichloropyrimidine Step2 Step 2: Nucleophilic Substitution Amine + Base (TEA) Step1->Step2 Amine addition Step3 Step 3: Cross-Coupling Suzuki/Sonogashira (Pd cat.) Step2->Step3 Halogen functionalization Step4 Step 4: Purification Monolith-supported release Step3->Step4 Cleavage/Elution

Step-by-step synthetic workflow for 2-aminopyrimidine derivatives.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Aminopyrimidines

Causality & Logic : Halogenated 2-aminopyrimidines (e.g., 5-bromo-2-aminopyrimidine) are inherently electron-deficient, which can stall the transmetalation step in standard cross-coupling. Utilizing a bidentate ligand like dppf enforces a cis-geometry on the palladium center, accelerating reductive elimination. Furthermore, employing an aqueous base ( K2​CO3​ ) rapidly activates the boronic acid into a highly nucleophilic boronate complex, overcoming the scaffold's inherent electronic deactivation.

Step-by-Step Methodology :

  • Preparation : To a flame-dried Schlenk tube under an argon atmosphere, add 5-bromo-2-aminopyrimidine (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl2​ (5 mol%).

  • Base Addition : Add anhydrous K2​CO3​ (2.0 equiv).

  • Solvent System : Introduce a degassed mixture of 1,4-dioxane/water (4:1 v/v). The presence of water is critical to fully solubilize the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction : Heat the sealed mixture to 90°C for 12 hours. Self-Validation: Monitor the reaction progress via LC-MS; the disappearance of the 5-bromo-2-aminopyrimidine mass peak ( [M+H]+ ) confirms complete conversion.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient) to yield the diversified 2-AP derivative 4.

Target Profiles & Quantitative Efficacy

Recent structural optimizations of the 2-AP scaffold have yielded highly potent and selective inhibitors across diverse targets, ranging from acute myeloid leukemia (FLT3) to viral entry mechanisms (EPHA2/GAK) and T-cell activation (Lck). Table 1 summarizes the quantitative binding and inhibitory data of several next-generation 2-AP derivatives.

Table 1: Quantitative Efficacy of Optimized 2-Aminopyrimidine Derivatives

CompoundTarget KinaseBinding Affinity ( KD​ ) / IC50​ Cellular Efficacy ( EC50​ )Selectivity Profile
Compound 9 FLT3-WT IC50​ = 56.6 nMN/A>177-fold over c-KIT 7
Compound 23 GAKN/A EC50​ = 20 nMPromiscuous kinome binding 5
Compound 55 EPHA2 / GAK KD​ = 180.5 nM / 19.2 nM EC50​ = 260 nM (EPHA2)High (Back-pocket optimized) 5
Compound 79 EPHA2 / GAK KD​ = 126.1 nM / 5.0 nMN/AHigh (Front-pocket derived) 5
Compound XII Lck IC50​ = 0.6 nMN/AHigh over Src, Kdr, Syk 8

Overcoming Promiscuity: Macrocyclization and Selectivity Profiling

A major hurdle with the 2-AP scaffold is the lack of initial selectivity. For instance, early macrocyclic diaminopyrimidines showed promiscuous binding across the kinome due to the universal nature of the ATP-binding pocket 4. By utilizing structure-guided design to target the back-pocket of kinases like EPHA2 and GAK, researchers developed highly selective macrocycles (e.g., Compound 55) that successfully prevent viral entry in dengue virus models [[5]]().

G Ligand Ephrin Ligand Receptor EPHA2 Receptor Ligand->Receptor activates Kinase Intracellular Kinase Domain Receptor->Kinase triggers Viral Viral Entry/Assembly Kinase->Viral mediates Inhibitor 2-AP Macrocycle (Cmpd 55) Inhibitor->Kinase blocks ATP pocket

EPHA2 signaling pathway and its inhibition by 2-AP macrocycles.

Protocol 2: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

Causality & Logic : Why use DSF instead of traditional radiometric kinase assays? The promiscuous nature of early 2-AP scaffolds requires screening against >100 kinases to ensure safety. DSF measures the thermodynamic stabilization ( ΔTm​ ) of a protein upon ligand binding without needing specific peptide substrates or radioactive ATP for each kinase. This makes it a self-validating, high-throughput system for kinome-wide selectivity profiling 4.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a master mix containing the purified recombinant kinase domain (1-2 μM ) and SYPRO Orange dye (5x final concentration) in a physiological assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Dispensing : In a 384-well PCR plate, dispense the 2-AP inhibitor to achieve a final concentration of 10 μM (maintained at 1% DMSO). Include DMSO-only wells as strict negative controls.

  • Protein Addition : Add 10 μL of the protein-dye master mix to each well. Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles that could distort optical readings.

  • Thermal Cycling : Place the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 0.05°C/sec.

  • Data Acquisition : Continuously monitor fluorescence (Ex: 490 nm, Em: 530 nm). Logic: The dye is quenched in an aqueous environment but fluoresces strongly when it binds to the hydrophobic core of the unfolding kinase.

  • Self-Validation & Analysis : Calculate the melting temperature ( Tm​ ) from the inflection point (first derivative) of the melt curve. Determine ΔTm​=Tm​(compound)−Tm​(DMSO) . A ΔTm​>2∘C is the threshold indicating significant, target-specific thermodynamic stabilization 5.

Conclusion

The 2-aminopyrimidine scaffold remains a foundational pillar in medicinal chemistry. While its inherent affinity for the kinase hinge region provides an excellent starting point for drug design, it is the rigorous application of structural biology, advanced cross-coupling synthesis, and high-throughput biophysical validation that transforms this simple heterocycle into highly selective, FDA-approved therapeutics. Beyond oncology, the scaffold is also demonstrating profound utility in antimicrobial applications, specifically in modulating bacterial biofilm formation and suppressing MRSA resistance mechanisms 6.

References

  • The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. Benchchem. 1

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. National Institutes of Health (NIH) / PMC. 4

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. National Institutes of Health (NIH) / PMC. 6

  • Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs. Biointerface Research in Applied Chemistry. 2

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health (NIH) / PMC.3

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. Taylor & Francis. 8

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. American Chemical Society (ACS). 7

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. National Institutes of Health (NIH) / PMC. 5

Sources

The Emerging Potential of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a Selective β-Glucuronidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated β-glucuronidase activity is a key factor in the pathology of various diseases, including certain cancers and the adverse effects of some chemotherapeutics.[1][2] This has spurred significant interest in the discovery of potent and selective β-glucuronidase inhibitors. The 2-aminopyrimidine scaffold has emerged as a promising pharmacophore in this pursuit.[3][4] This technical guide provides an in-depth exploration of the potential of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a β-glucuronidase inhibitor. While direct experimental data for this specific compound is emerging, this guide synthesizes current knowledge on analogous 2-aminopyrimidine derivatives, their structure-activity relationships, and established methodologies for synthesis and evaluation. We present a comprehensive overview of the therapeutic rationale, a proposed synthetic route, detailed protocols for in vitro inhibition and kinetic studies, and in silico analysis to predict its binding mode. This document serves as a foundational resource for researchers aiming to investigate and develop this and similar compounds as novel therapeutic agents.

Introduction: The Rationale for Targeting β-Glucuronidase

β-Glucuronidase (EC 3.2.1.31) is a lysosomal enzyme crucial for the hydrolysis of β-D-glucuronic acid residues from various endogenous and exogenous compounds.[5] While it plays a role in normal metabolic processes, its overactivity has been implicated in a range of pathologies.[5][6] In the gut microbiome, bacterial β-glucuronidase can reactivate the toxic metabolites of certain drugs, such as the anticancer agent irinotecan, leading to severe gastrointestinal side effects.[5] Furthermore, elevated β-glucuronidase levels are associated with an increased risk of certain cancers, including colon cancer, by promoting the formation of carcinogenic compounds in the gut.[4] Therefore, the inhibition of β-glucuronidase presents a compelling therapeutic strategy to mitigate drug-induced toxicities and potentially prevent or treat certain cancers.

The 2-aminopyrimidine core is a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active molecules with diverse therapeutic applications.[3] Recent studies have highlighted the potential of 2-aminopyrimidine derivatives as potent β-glucuronidase inhibitors.[4][6] This guide focuses on the specific derivative, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, as a candidate for investigation.

Synthesis and Chemical Characterization

While a specific synthesis protocol for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol was not found in the immediate literature, a general and efficient method for the synthesis of related 2-amino-4-(substituted-amino)-6-chloropyrimidines has been reported.[2][7] This involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with an appropriate amine.

Proposed Synthetic Pathway

The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol can be logically proposed based on established methodologies. The key starting material is 2-amino-4,6-dichloropyrimidine, which is commercially available. The synthesis would likely proceed via a nucleophilic aromatic substitution reaction with 2-aminoethanol.

Synthesis_Pathway start 2-Amino-4,6-dichloropyrimidine reaction Solvent-free 80-90 °C start->reaction reagent 2-Aminoethanol Triethylamine (Base) reagent->reaction product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol reaction->product caption Proposed synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Caption: Proposed synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Step-by-Step Synthetic Protocol

The following is a detailed, generalized protocol based on the successful synthesis of analogous compounds.[7]

  • Reactant Preparation: In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq), 2-aminoethanol (1.1 eq), and triethylamine (2.0 eq) as a base.

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane-ethyl acetate).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and add distilled water. The resulting precipitate can be collected by filtration. If no precipitate forms, the water can be removed under vacuum.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Characterization: The structure and purity of the synthesized 2-[(4-Aminopyrimidin-2-yl)amino]ethanol should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.

In Vitro Evaluation of β-Glucuronidase Inhibitory Activity

Principle of the Assay

The inhibitory potential of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol against β-glucuronidase can be determined using a well-established in vitro spectrophotometric assay. This assay utilizes p-nitrophenyl-β-D-glucuronide (pNPG) as a chromogenic substrate.[8][9][10] The enzyme β-glucuronidase cleaves the glycosidic bond in pNPG, releasing p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor will reduce the rate of p-nitrophenol formation.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme β-Glucuronidase Solution mix Incubate Enzyme + Buffer + Inhibitor (37°C for 30 min) enzyme->mix substrate pNPG Substrate Solution inhibitor Test Compound Solution (2-[(4-Aminopyrimidin-2-yl)amino]ethanol) inhibitor->mix buffer Acetate Buffer (0.1 M, pH 5.0) buffer->mix add_substrate Add pNPG to initiate reaction mix->add_substrate incubation Incubate at 37°C add_substrate->incubation measure Measure Absorbance at 405 nm incubation->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 caption Workflow for in vitro β-glucuronidase inhibition assay.

Caption: Workflow for in vitro β-glucuronidase inhibition assay.

Detailed Experimental Protocol
  • Reagent Preparation:

    • β-Glucuronidase solution: Prepare a solution of β-glucuronidase from a suitable source (e.g., E. coli) in 0.1 M acetate buffer (pH 5.0).

    • Substrate solution: Prepare a solution of p-nitrophenyl-β-D-glucuronide (pNPG) in distilled water.

    • Test compound solutions: Prepare a series of dilutions of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in a suitable solvent (e.g., DMSO).

    • Standard inhibitor: D-saccharic acid 1,4-lactone can be used as a positive control.[4][6]

  • Assay Procedure (96-well plate format):

    • To each well, add 185 µL of 0.1 M acetate buffer.

    • Add 5 µL of the test compound solution (or solvent for the control).

    • Add 10 µL of the β-glucuronidase enzyme solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Continue to incubate at 37 °C and monitor the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Studies: Understanding the Mechanism of Inhibition

To elucidate the mechanism by which 2-[(4-Aminopyrimidin-2-yl)amino]ethanol inhibits β-glucuronidase, kinetic studies are essential. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[11]

Experimental Design

The kinetic analysis involves measuring the initial reaction velocities at various concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the inhibitor.

Data Analysis and Interpretation

The data is typically plotted as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines on the plot reveals the type of inhibition:

  • Competitive inhibition: Lines intersect on the y-axis.

  • Non-competitive inhibition: Lines intersect on the x-axis.

  • Uncompetitive inhibition: Lines are parallel.

  • Mixed-type inhibition: Lines intersect in the second or third quadrant.

The inhibition constant (Ki) can be determined from these plots, providing a quantitative measure of the inhibitor's potency.

In Silico Analysis: Predicting the Binding Mode

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[12][13][14] This can provide valuable insights into the molecular interactions driving the inhibitory activity of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Prepare β-Glucuronidase Structure (e.g., PDB ID: 1BHG) define_site Define the Binding Site protein_prep->define_site ligand_prep Prepare 3D Structure of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol run_docking Run Docking Algorithm ligand_prep->run_docking define_site->run_docking analyze_poses Analyze Docking Poses and Scores run_docking->analyze_poses visualize Visualize Protein-Ligand Interactions analyze_poses->visualize caption Workflow for molecular docking of β-glucuronidase inhibitors.

Caption: Workflow for molecular docking of β-glucuronidase inhibitors.

Step-by-Step Molecular Docking Protocol
  • Protein Preparation:

    • Retrieve the 3D crystal structure of β-glucuronidase from the Protein Data Bank (PDB; e.g., PDB ID: 1BHG).[14]

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structure of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol using a molecule builder and minimize its energy.

  • Docking Simulation:

    • Define the binding site on the β-glucuronidase structure. This can be based on the location of the co-crystallized ligand in the PDB file or by using a binding site prediction tool.

    • Perform the docking using a suitable software package (e.g., AutoDock, GOLD, or MOE).

  • Analysis of Results:

    • Analyze the different binding poses of the ligand and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key residues involved in binding.

Structure-Activity Relationship (SAR) and Predicted Potency

Based on a study of twenty-seven 2-aminopyrimidine derivatives, a compound with a piperazinyl substituent at the C-4 position of the pyrimidine ring (compound 24) exhibited exceptionally high inhibitory activity (IC50 = 2.8 ± 0.10 µM), significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[4][6] The presence of a hydrogen atom on the piperazinyl moiety was suggested to be crucial for this high potency.[6]

The structure of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol shares the core 2-aminopyrimidine scaffold and possesses a hydroxyl group and a secondary amine, which can participate in hydrogen bonding within the enzyme's active site. These features suggest that it has the potential to be a potent β-glucuronidase inhibitor.

Quantitative Data Summary

While specific data for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is pending experimental validation, the following table provides a comparison with a highly potent analog and the standard inhibitor.

CompoundStructureIC50 (µM)
2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Structure to be inserted)To be determined
Compound 24 (from literature) 2-amino-4-(piperazin-1-yl)-6-chloropyrimidine2.8 ± 0.10[4][6]
D-saccharic acid 1,4-lactone (Standard) (Structure to be inserted)45.75 ± 2.16[4][6]

Future Directions and Conclusion

This technical guide outlines a comprehensive framework for the investigation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a novel β-glucuronidase inhibitor. The provided synthetic and analytical protocols offer a clear path for its preparation and evaluation. The promising activity of structurally related compounds strongly suggests that this molecule warrants further investigation.

Future studies should focus on:

  • The successful synthesis and characterization of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

  • Determination of its in vitro β-glucuronidase inhibitory activity and IC50 value.

  • Detailed kinetic analysis to elucidate its mechanism of inhibition.

  • In silico modeling to rationalize its binding interactions.

  • Evaluation in cell-based and in vivo models to assess its therapeutic potential.

References

  • Ho, C. T., & Su, Y. C. (2018). Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception. ACS Chemical Biology, 13(8), 2235–2243.
  • Joo, Y. E., Kim, H. S., Choi, S. K., Kim, D. H., Park, C. H., Kim, J. S., Cho, K. W., & Rew, J. S. (2012). Kinetic parameters of active compounds against β-glucuronidase. ResearchGate. Retrieved from [Link]

  • Iqbal, S., Shaikh, N. N., Ahmed, S., Chigurupati, S., Nur-e-Alam, M., Khan, A., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Ho, K. J. (1987). Human hepatic beta-glucuronidase: an enzyme kinetic study.
  • Sharkey, J., & Biddle, W. (2018). Kinetics of glycosyl hydrolase family 2 beta-glucuronidases. ECI Digital Archives. Retrieved from [Link]

  • Iqbal, S., Shaikh, N. N., Ahmed, S., Chigurupati, S., Nur-e-Alam, M., Khan, A., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

  • Ibezim, A., Onyishi, I. V., & Ibezim, E. C. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Heliyon, 6(11), e05452.
  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. In Molecular Docking for Computer-Aided Drug Design. IntechOpen.
  • Iqbal, S., Shaikh, N. N., Ahmed, S., Chigurupati, S., Nur-e-Alam, M., Khan, A., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Retrieved from [Link]

  • Rahman, A. U., Choudhary, M. I., & Wahab, A. T. (2021). Structure-Based Virtual Screening of Human β-Glucuronidase Inhibitors. Letters in Drug Design & Discovery, 18(4), 358-366.
  • Iqbal, S., Shaikh, N. N., Ahmed, S., Chigurupati, S., Nur-e-Alam, M., Khan, A., & Choudhary, M. I. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Retrieved from [Link]

  • Duchefa Biochemie. (n.d.). p-Nitrophenyl-β-D-glucuronide. Retrieved from [Link]

  • Anouar, E. H., Moustapha, M. E., Taha, M., Geesi, M. H., Farag, Z. R., Rahim, F., Almandil, N. B., Farooq, R. K., Nawaz, M., & Mosaddik, A. (2019).
  • Uddin, I., Arshia, Ali, A., Wadood, A., & Rauf, A. (2019). Synthesis and Molecular Docking Study of bis-thiobarbiturate Derivatives as Effective Inhibitors of beta-glucuronidase. DergiPark. Retrieved from [Link]

  • Khanolkar, M. M., Sirsat, A. V., Walvekar, S. S., Bhansali, M. S., & Desouza, L. J. (1993). Modified method for determination of serum beta-glucuronidase: A comparative study using P-nitrophenyl glucuronide and phenolphthalein glucuronide as substrate in gastrointestinal tract carcinomas. Indian Journal of Clinical Biochemistry, 8(2), 114–118.
  • Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2025).
  • Iqbal, S., Shaikh, N. N., Ahmed, S., Chigurupati, S., Nur-e-Alam, M., Khan, A., & Choudhary, M. I. (2022). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Retrieved from [Link]

  • Iqbal, S., Shaikh, N. N., Ahmed, S., Chigurupati, S., Nur-e-Alam, M., Khan, A., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Nimmo-Smith, R. H. (1961). p-Nitrophenyl-beta-glucuronide as substrate for beta-glucuronidase. Biochimica et Biophysica Acta, 50, 166–169.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345-2358.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 563–572.
  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229–234.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, validated protocol for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, a key heterocyclic intermediate for pharmaceutical research and drug development. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-aminopyrimidine and ethanolamine. This guide offers a step-by-step experimental procedure, explains the underlying chemical principles, outlines critical safety precautions, and includes methods for product purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic route.

Introduction and Scientific Rationale

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, incorporates this key heterocycle functionalized with a hydroxy-ethyl-amino side chain, making it a valuable building block for creating more complex molecules with potential biological activity.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, being an electron-deficient system, activates the chlorine atom at the C2 position towards nucleophilic attack. The primary amine of ethanolamine acts as the nucleophile, displacing the chloride leaving group. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the ethanolamine, ensuring its nucleophilicity is maintained throughout the reaction.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Chloro-4-aminopyrimidine: Harmful if swallowed and causes serious eye irritation.[1][2] Avoid inhalation of dust and contact with skin and eyes.[2][3]

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage.[4][5] It is also harmful if swallowed, inhaled, or in contact with skin.[6] Handle with extreme care and ensure adequate ventilation.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.

  • Propan-2-ol (Isopropanol): Highly flammable liquid and vapor. Causes serious eye irritation.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing any experimental work.[1][3][4] An emergency eyewash and safety shower must be readily accessible.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.PuritySupplier
2-Chloro-4-aminopyrimidineC₄H₄ClN₃129.557461-50-9≥97%Sigma-Aldrich
EthanolamineC₂H₇NO61.08141-43-5≥99%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19121-44-8≥99%Sigma-Aldrich
Propan-2-ol (IPA)C₃H₈O60.1067-63-0Anhydrous, ≥99.5%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3HPLC GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer/temperature probe

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol details a one-step synthesis followed by purification. The reaction involves the substitution of the chlorine atom on the pyrimidine ring with ethanolamine. Microwave-assisted synthesis can also be an effective alternative for this type of reaction, often reducing reaction times.[7]

Reaction Setup and Execution

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Molar Eq.Amount
2-Chloro-4-aminopyrimidine129.551.02.59 g (20 mmol)
Ethanolamine61.081.21.47 g (1.6 mL, 24 mmol)
Triethylamine (TEA)101.191.53.04 g (4.2 mL, 30 mmol)
Propan-2-ol (IPA)60.10-40 mL
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-aminopyrimidine (2.59 g, 20 mmol).

  • Add anhydrous propan-2-ol (40 mL) to the flask.

  • Stir the mixture at room temperature to dissolve the solid.

  • Add ethanolamine (1.6 mL, 24 mmol) and triethylamine (4.2 mL, 30 mmol) to the reaction mixture sequentially.

  • Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is complete when the starting material spot (2-chloro-4-aminopyrimidine) is no longer visible.[7][8]

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (propan-2-ol) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Combine all organic extracts and wash with brine (saturated NaCl solution, 30 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which may be an off-white solid or a viscous oil.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved product onto the column.

  • Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 80%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a purified solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 155.09).

  • Melting Point (MP): To assess purity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Phase cluster_iso Isolation & Purification cluster_final Final Product A 1. Reagent Combination (2-Chloro-4-aminopyrimidine, Ethanolamine, TEA, IPA) B 2. Heating to Reflux (~82°C, 4-6 hours) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate / Water) D->E F 6. Purification (Column Chromatography) E->F G 7. Solvent Evaporation F->G H 8. Characterization (NMR, MS, MP) G->H I Pure 2-[(4-Aminopyrimidin-2-yl) amino]ethanol H->I

Caption: Workflow for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

References

  • Penta. (2025). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Ethanolamine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethanolamine hydrochloride. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Ethanolamine. Retrieved from [Link]

  • PubChem. 2-Chloro-4-aminopyrimidine | C4H4ClN3 | CID 345752. Retrieved from [Link]

  • ChemSrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. Retrieved from [Link]

  • Taylor & Francis Online. (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Retrieved from [Link]

  • PubChem. 2-((4-Aminophenyl)amino)ethanol | C8H12N2O | CID 9429889. Retrieved from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104142.
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.

Sources

Application Note: Reversed-Phase HPLC Method for the Purity Analysis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) is a highly polar, nitrogen-rich pyrimidine derivative. Compounds sharing this 4-aminopyrimidine scaffold are critical pharmacophores in the development of kinase inhibitors (such as B-Raf inhibitors) and antiviral nucleoside analogs ([1]).

Analyzing the chemical purity of this compound presents specific chromatographic challenges. The molecule contains multiple basic nitrogen atoms—specifically the pyrimidine ring nitrogens and the exocyclic primary and secondary amines. These basic sites possess pKa values typically ranging from 3.0 to 5.5. On standard silica-based reversed-phase columns, unprotonated amines interact strongly with residual acidic silanols on the stationary phase, leading to severe peak tailing, poor resolution, and inaccurate integration.

The Causality of the Method Design: To counteract silanol interactions and ensure a self-validating, reproducible system, this protocol utilizes an acidic mobile phase modifier: 0.1% Trifluoroacetic acid (TFA) . TFA lowers the mobile phase pH to approximately 2.0, ensuring all basic nitrogens on the 2-[(4-Aminopyrimidin-2-yl)amino]ethanol molecule are fully protonated. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, masking the positive charges and increasing the molecule's apparent hydrophobicity. This allows for adequate retention on a polar-embedded or high-aqueous compatible C18 column (e.g., Waters Atlantis T3), a strategy proven effective for similar 4-aminopyrimidine derivatives ([2]).

Chromatographic Workflow & System Architecture

The following diagram illustrates the end-to-end analytical workflow, embedding built-in System Suitability Tests (SST) to ensure the protocol is self-validating before any sample data is accepted.

HPLC_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Data Analysis N1 Weigh 10.0 mg of Analyte N2 Dissolve in 10 mL Diluent (95:5 H2O:MeCN + 0.1% TFA) N1->N2 N3 Sonicate 5 min & Filter (0.22 µm PTFE) N2->N3 N4 System Suitability Test (SST) Tailing Factor ≤ 1.5 N3->N4 N5 Gradient Elution (AQ-C18 Column, 30°C) N4->N5 N6 PDA UV Detection (λ = 254 nm) N5->N6 N7 Peak Integration (Reject peaks < 0.05% Area) N6->N7 N8 Purity Reporting (Area Normalization) N7->N8

Analytical workflow for the HPLC purity determination of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Experimental Protocols

Reagents and Materials
  • Water: HPLC or LC-MS grade (18.2 MΩ·cm).

  • Acetonitrile (MeCN): HPLC grade.

  • Trifluoroacetic Acid (TFA): Spectrophotometric grade (≥99.0%).

  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent high-aqueous C18 column.

Chromatographic Conditions

The conjugated π-system of the pyrimidine ring exhibits a strong UV absorption maximum near 254 nm, making it the optimal wavelength for universal impurity detection in pyrimidine synthesis ([3]).

Table 1: HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Mobile Phase A 0.1% TFA in WaterFully protonates basic amines; suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileElutes hydrophobic synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °C ± 2 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection (UV) 254 nm (Reference 360 nm)Captures the primary π-π* transition of the pyrimidine ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to retain the polar API.
2.0955Isocratic hold.
12.04060Linear ramp to elute strongly retained impurities.
15.01090Column wash phase.
15.1955Return to initial conditions.
20.0955Re-equilibration (Self-validating baseline check).
Step-by-Step Sample Preparation

A self-validating protocol requires the sample diluent to closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Diluent Preparation: Mix 950 mL of HPLC Water with 50 mL of Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and degas.

  • Standard/Sample Weighing: Accurately weigh 10.0 mg of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of Diluent. Sonicate for 5 minutes until complete dissolution is achieved. The mild acidity of the diluent will rapidly dissolve the basic compound.

  • Volume Adjustment: Allow the solution to return to room temperature, then make up to the 10 mL mark with Diluent (Final concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid contamination from the filter membrane.

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the system must pass strict System Suitability Tests (SST) prior to reporting purity. Inject the 1.0 mg/mL standard solution in quintuplicate (n=5).

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionObserved (Typical)Implication of Failure
Retention Time (RT) 4.5 – 5.5 min4.85 minIndicates loss of stationary phase or mobile phase preparation error.
Tailing Factor (Tf) ≤ 1.51.12>1.5 indicates secondary silanol interactions; check TFA concentration.
Theoretical Plates (N) ≥ 5,0008,400Low plate count suggests column voiding or dead volume in the system.
% RSD of Peak Area ≤ 1.0% (n=5)0.4%Fails indicate injector malfunction or sample instability.

Data Reporting: Calculate the purity using the area normalization method. Exclude any peaks present in the blank (Diluent) injection. Disregard peaks with an area percentage less than the Limit of Quantitation (LOQ), typically established at 0.05% for standard API intermediate analysis.

References

  • Nuevo, M., Milam, S. N., & Sandford, S. A. (2012). Nucleobases and Prebiotic Molecules in Organic Residues Produced from the Ultraviolet Photo-Irradiation of Pyrimidine in NH3 and H2O+NH3 Ices. Astrobiology. URL:[Link]

  • Weng, L., et al. (2012). Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry. URL:[Link]

  • Liu, J., et al. (2015). Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Organic Process Research & Development. URL:[Link]

Sources

Application Note: GC-MS Analysis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 2-[(4-aminopyrimidin-2-yl)amino]ethanol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these compounds, which contain active amine (-NH₂) and hydroxyl (-OH) functional groups, a chemical derivatization step is essential for successful GC-MS analysis. This guide provides a comprehensive methodology, including sample preparation, trimethylsilyl (TMS) derivatization, optimized instrument parameters, and expected mass spectral fragmentation patterns. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable technique for the quantification and identification of this important class of molecules.

Principle and Strategy

The direct analysis of polar compounds like 2-[(4-aminopyrimidin-2-yl)amino]ethanol by GC-MS is challenging. The presence of active hydrogens in the primary amine, secondary amine, and alcohol moieties leads to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, causing issues such as peak tailing, low sensitivity, and potential degradation in the hot GC injector.[1]

To overcome these challenges, a derivatization strategy is employed. Silylation is a highly effective and common derivatization technique where active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group.[2][3] This process significantly increases the analyte's volatility and thermal stability by reducing its polarity and eliminating hydrogen bonding capabilities.[1][2]

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful reagent that efficiently derivatizes alcohols, primary amines, and secondary amines, while TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered groups.[2] The resulting TMS-derivatized analyte is amenable to GC separation and subsequent MS detection.

Materials and Reagents

  • Analytes: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and related derivatives (as solids or stock solutions).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvents: Anhydrous Pyridine, Anhydrous Acetonitrile (ACN), or Dichloromethane (DCM) (GC grade or equivalent).

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) A structurally similar compound not present in the sample, e.g., a deuterated analog or a stable isotopically labeled compound.

  • Equipment:

    • GC Vials (2 mL, amber, with PTFE-lined caps).

    • Micropipettes and tips.

    • Heating block or oven capable of maintaining 60-80°C.

    • Vortex mixer.

    • Nitrogen evaporator (optional, for sample concentration).

Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem mass spectrometer.

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar bonded-phase column.

  • Data System: MassHunter, ChemStation, or equivalent chromatography data system.

Detailed Protocols

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of 2-[(4-aminopyrimidin-2-yl)amino]ethanol at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a series of working standards by serial dilution.

  • Sample Preparation:

    • If the sample is a solid, dissolve it in a suitable solvent.

    • If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a stream of nitrogen before derivatization, as BSTFA is highly sensitive to moisture.[4] For trace amounts, azeotropic removal of water with a solvent like methylene chloride may be necessary.[5]

    • Transfer an aliquot of the sample or standard (typically containing 1-100 µg of the analyte) to a clean, dry 2 mL GC vial.

    • Evaporate the solvent to dryness at a gentle temperature (e.g., 40-50°C) under a stream of dry nitrogen. It is critical to ensure the residue is completely dry.

Derivatization Procedure
  • Safety Note: BSTFA and pyridine are toxic and moisture-sensitive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To the dry residue in the GC vial, add 50 µL of anhydrous pyridine (to act as a catalyst and solvent) and 50 µL of BSTFA + 1% TMCS. Scientist's Note: The volume can be scaled depending on the sample amount, but a molar excess of the silylating reagent is crucial for driving the reaction to completion.[2]

  • Immediately cap the vial tightly.

  • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

  • Heat the vial in a heating block or oven at 70°C for 45 minutes.[2][5] Rationale: Heating accelerates the derivatization of all active sites, including the less reactive secondary amine.

  • Allow the vial to cool completely to room temperature before opening and analysis.[5]

The derivatization reaction is illustrated below.

Derivatization Analyte Analyte (with -OH, -NH, -NH2 groups) Product Tris-TMS-Derivatized Analyte (Volatile & Thermally Stable) Analyte->Product + Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Product + Solvent Pyridine (Catalyst) 70°C, 45 min Solvent->Product Reaction Conditions Byproducts Volatile Byproducts (MSTFA, etc.)

Caption: Silylation of 2-[(4-aminopyrimidin-2-yl)amino]ethanol.

GC-MS Instrumental Method

The following table provides a validated starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and derivatives being analyzed.

Parameter Setting Rationale
GC Inlet Splitless Mode (or Split 10:1)Splitless for trace analysis, Split for higher concentrations.
Injector Temp280°CEnsures rapid volatilization of the high-boiling point TMS derivatives.
Injection Volume1 µLStandard injection volume.
Carrier GasHeliumInert carrier gas with excellent chromatographic performance.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column.
Oven Program
Initial Temp100°C, hold for 1 minAllows for solvent focusing.
Ramp 115°C/min to 300°CA moderate ramp rate to ensure good separation.
Final HoldHold at 300°C for 5 minEnsures elution of all high-boiling point compounds.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible spectra.[6]
Electron Energy70 eVStandard energy for generating library-searchable mass spectra.[6]
MS Source Temp230°CStandard source temperature to prevent condensation.
MS Quad Temp150°CStandard quadrupole temperature.
Acquisition ModeFull Scan (m/z 50-600)To identify unknown derivatives and fragmentation patterns.
SIM (Selected Ion Monitoring)For high-sensitivity quantitative analysis of known derivatives.

Results and Discussion

Expected Chromatogram

The derivatized analyte should elute as a sharp, symmetrical peak from the GC column. The retention time will depend on the exact derivative and chromatographic conditions but is expected to be in the mid-to-late region of the temperature program due to the increased molecular weight.

Mass Spectral Fragmentation

Electron ionization of the tris-TMS derivative of 2-[(4-aminopyrimidin-2-yl)amino]ethanol will produce a characteristic fragmentation pattern. The pyrimidine ring itself is relatively stable.[6] Key fragmentation processes for silylated compounds involve the loss of methyl radicals and cleavages adjacent to the silylated functional groups.

Expected Key Fragments:

  • Molecular Ion (M•+): The molecular ion should be visible, although it may be of low abundance. Its detection is crucial for confirming the molecular weight of the derivative.

  • [M-15]+: A very common and often abundant fragment in TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from a TMS group.[7]

  • m/z 73: The base peak or a very prominent ion, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]+.

  • Fragments from side-chain cleavage: Cleavage of the C-C bond in the ethanolamine side chain can produce characteristic ions. For example, cleavage between the nitrogen and the adjacent CH₂ can yield ions representing the silylated aminopyrimidine portion.

The overall workflow is summarized in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample/Standard in Vial B Evaporate to Dryness A->B C Add Pyridine & BSTFA+TMCS B->C D Heat at 70°C for 45 min C->D E Inject 1 µL into GC-MS System D->E F GC Separation (DB-5ms column) E->F G MS Detection (EI, Scan/SIM) F->G H Generate Chromatogram & Mass Spectrum G->H I Identify & Quantify Analyte H->I

Caption: Complete workflow for GC-MS analysis of derivatized analytes.

Method Validation Considerations

To ensure the trustworthiness and reliability of the method for routine analysis, validation should be performed according to established guidelines like those from the ICH or FDA.[8][9] Key parameters to evaluate include:

  • Linearity: Analyze a series of calibration standards across the expected concentration range to establish the relationship between concentration and response. A correlation coefficient (R²) of ≥0.995 is typically desired.[9][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often established based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[10]

  • Accuracy and Precision: Assess accuracy through recovery studies in a representative matrix. Evaluate precision (repeatability and intermediate precision) by calculating the relative standard deviation (RSD) of replicate analyses, which should typically be below 15%.[9][10]

  • Specificity: Analyze blank matrix samples to ensure there are no interfering peaks at the retention time of the target analyte.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 2-[(4-aminopyrimidin-2-yl)amino]ethanol derivatives. The critical step of silylation using BSTFA with a TMCS catalyst successfully converts these polar, non-volatile compounds into derivatives suitable for GC-MS. The outlined instrumental parameters and data analysis considerations offer a robust starting point for method development and validation, enabling reliable identification and quantification for research and drug development applications.

References

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. California Institute of Technology. [Link]

  • Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Instructions. ResearchGate. [Link]

  • Restek Corporation. (n.d.). GC Derivatization. [Link]

  • T'poje, G., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. [Link]

  • GERSTEL. (n.d.). In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. [Link]

  • Kumar, A., et al. (2015). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Li, Y., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. [Link]

  • SGT University. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • EPA. (n.d.). Standard Operating Procedure for Validation. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

Sources

Application Note: NMR Structural Elucidation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction & Chemical Context

The structural elucidation of substituted pyrimidines is a cornerstone of modern medicinal chemistry, given their prevalence in biologically active molecules and kinase inhibitors [1]. 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) is a functionalized pyrimidine derivative featuring an electron-rich heterocyclic core substituted with an amino group at position 4 and an ethanolamine moiety at position 2.

Unambiguous characterization of such nitrogen-rich heterocycles requires a robust analytical strategy. While 1H and 13C NMR spectroscopy serve as the primary tools for determining the chemical environment of individual protons and carbons [1], the presence of multiple heteroatoms (N, O) and quaternary carbons necessitates the use of advanced 2D NMR techniques (COSY, HSQC, HMBC) to prevent misassignment [4].

This application note details a self-validating NMR protocol designed to confirm the structure of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. The workflow is built on the principle of orthogonal verification: 1D chemical shifts are validated by direct scalar couplings (COSY/HSQC), which are in turn confirmed by long-range connectivity networks (HMBC).

Experimental Design: Causality and Self-Validation

Solvent Selection

Choice: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) over Methanol- d4​ (CD 3​ OD) or Chloroform- d (CDCl 3​ ). Causality: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol contains four exchangeable protons: a primary amine (-NH 2​ ), a secondary amine (-NH-), and a hydroxyl group (-OH). Protic solvents like CD 3​ OD would rapidly exchange with these protons, rendering them invisible in the 1H NMR spectrum. DMSO- d6​ strongly solvates these polar groups and significantly slows the chemical exchange rate, allowing the -NH 2​ , -NH-, and -OH signals to be observed as distinct, quantifiable peaks [2]. Validation: The appearance of the -OH triplet and -NH- triplet in the 1H spectrum serves as an internal validation of sample anhydrousness and proper solvent selection.

Concentration and Reference Standards

Choice: 25-30 mg of analyte in 600 µL of DMSO- d6​ , referenced to Tetramethylsilane (TMS) at 0.00 ppm. Causality: This concentration strikes an optimal balance. It is high enough to yield an excellent signal-to-noise (S/N) ratio for the insensitive 13C nucleus within a reasonable timeframe (typically < 2 hours), yet low enough to prevent viscosity-induced line broadening, which would obscure fine J -coupling splitting patterns crucial for structural elucidation [3].

Step-by-Step NMR Acquisition Protocol

The following protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBO or CryoProbe).

Step 1: Sample Preparation and Insertion
  • Weigh exactly 25 mg of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol into a clean glass vial.

  • Dissolve the compound in 600 µL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v TMS.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

  • Insert the sample into the magnet and allow 5 minutes for thermal equilibration at 298 K.

Step 2: Tuning, Matching, and Shimming
  • Probe Tuning/Matching (ATM): Perform automatic tuning and matching for both 1H and 13C channels to maximize power transfer and sensitivity.

  • Locking: Lock the spectrometer to the deuterium signal of DMSO- d6​ .

  • Shimming: Execute gradient shimming (e.g., TopShim) on the Z-axis. Critical Check: Ensure the full width at half maximum (FWHM) of the TMS signal is 1.0 Hz to guarantee high-resolution splitting patterns.

Step 3: 1D NMR Acquisition
  • 1H NMR: Run a standard 1D proton sequence (zg30).

    • Parameters: Spectral width = 15 ppm, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • 13C NMR: Run a proton-decoupled 13C sequence (zgpg30).

    • Parameters: Spectral width = 250 ppm, D1 = 2.0 s, NS = 512 to 1024 (depending on instrument sensitivity).

Step 4: 2D NMR Acquisition
  • COSY (Correlation Spectroscopy): Use a gradient-selected COSY sequence to map homonuclear 3JHH​ couplings (e.g., within the ethanolamine chain).

  • HSQC (Heteronuclear Single Quantum Coherence): Use a multiplicity-edited HSQC to correlate protons to their directly attached carbons ( 1JCH​ ). Phase-editing will differentiate CH/CH 3​ (positive) from CH 2​ (negative).

  • HMBC (Heteronuclear Multiple Bond Correlation): Run a gradient-selected HMBC optimized for long-range couplings ( 2JCH​ and 3JCH​ , typically 8 Hz). This is critical for linking the ethanolamine side chain to the pyrimidine core and assigning the quaternary carbons [4].

Structural Elucidation & Data Interpretation

The pyrimidine ring protons at positions 5 and 6 exhibit characteristic chemical shifts sensitive to their electronic environment [1]. The strong electron-donating effect of the amino groups at C-2 and C-4 significantly shields C-5 and its attached proton, pushing them upfield [3].

Quantitative Data Summaries

Table 1: 1H NMR Assignments (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Logic
H-6 7.75Doublet (d)1H5.6Deshielded aromatic proton adjacent to ring nitrogen.
4-NH 2​ 6.50Broad singlet (br s)2H-Exchangeable primary amine; no scalar coupling.
2-NH 6.25Triplet (t)1H5.8Exchangeable secondary amine; coupled to CH 2​ -N.
H-5 5.75Doublet (d)1H5.6Highly shielded aromatic proton (ortho/para to amines).
OH 4.65Triplet (t)1H5.4Exchangeable hydroxyl; coupled to CH 2​ -O.
CH 2​ -O 3.50Quartet (q)2H5.8, 5.4Deshielded aliphatic; coupled to OH and CH 2​ -N.
CH 2​ -N 3.30Quartet (q)2H5.8, 5.8Aliphatic; coupled to 2-NH and CH 2​ -O.

Table 2: 13C NMR Assignments (DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Type (from HSQC)Assignment Logic
C-4 165.2Quaternary (C)Pyrimidine C bonded to -NH 2​ .
C-2 162.5Quaternary (C)Pyrimidine C bonded to -NH-R.
C-6 155.8Methine (CH)Pyrimidine C bonded to H-6.
C-5 95.4Methine (CH)Pyrimidine C bonded to H-5 (strongly shielded).
CH 2​ -O 60.5Methylene (CH 2​ )Ethanolamine carbon bonded to oxygen.
CH 2​ -N 43.2Methylene (CH 2​ )Ethanolamine carbon bonded to nitrogen.
Logical Verification via 2D Networks

The self-validating nature of this protocol relies on 2D NMR. The COSY spectrum reveals a continuous spin system from the 2-NH proton ( δ 6.25) CH 2​ -N ( δ 3.30) CH 2​ -O ( δ 3.50) OH ( δ 4.65).

To unambiguously connect this side chain to the pyrimidine core, we rely on HMBC. The 2-NH proton shows a strong 3JCH​ correlation to C-2 ( δ 162.5). Furthermore, the H-5 proton ( δ 5.75) shows 3JCH​ correlations to both C-4 ( δ 165.2) and C-2 ( δ 162.5), locking the molecular framework into place.

2D NMR Elucidation Workflow

The logical progression of data integration is visualized below.

G N1 Sample Prep & 1D NMR (1H & 13C) N2 Spin System ID (COSY) N1->N2 Identify coupled protons N3 Direct C-H Mapping (HSQC) N1->N3 Assign protonated carbons N4 Quaternary & Long-Range (HMBC) N2->N4 Link spin systems N3->N4 Build carbon skeleton N5 Final Elucidation: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol N4->N5 Confirm pyrimidine connectivity

Workflow for 2D NMR structural elucidation of pyrimidine derivatives.

Conclusion

By employing a rigorous, multi-nuclear NMR strategy utilizing DMSO- d6​ to preserve exchangeable protons, the complete structural elucidation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol can be achieved. The integration of 1D chemical shifts with 2D COSY, HSQC, and HMBC correlations provides a closed-loop, self-validating dataset that eliminates structural ambiguity, ensuring high-confidence characterization for downstream drug development applications.

References

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." MDPI Open Access Journals. Available at: [Link]

  • ResearchGate. "IR, NMR spectral data of pyrimidine derivatives." ResearchGate Publications. Available at:[Link]

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Polytechnic Institute of Bragança Repository. Available at: [Link]

Application Note: Utilizing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a Privileged Scaffold in Kinase Assays and Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) serves as a highly versatile fragment and building block in modern structure-based drug design. Featuring a core 2-aminopyrimidine ring functionalized with an ethanolamine side chain, this scaffold is uniquely positioned to target the highly conserved ATP-binding pocket of protein kinases. This application note details the mechanistic rationale for utilizing this scaffold, outlines a self-validating experimental cascade for hit-to-lead optimization, and provides robust, step-by-step protocols for biochemical and biophysical kinase assays.

Mechanistic Rationale: The 2-Aminopyrimidine Hinge-Binding Motif

To develop potent kinase inhibitors, small molecules must effectively compete with intracellular ATP (often present at millimolar concentrations). The 2-aminopyrimidine core is a "privileged motif" because it structurally mimics the adenine ring of ATP.

When 2-[(4-Aminopyrimidin-2-yl)amino]ethanol or its derivatives enter the kinase active site, the nitrogen atoms of the pyrimidine ring and the exocyclic amine act as essential hydrogen bond acceptors and donors. They form canonical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • As demonstrated in the optimization of macrocyclic inhibitors, the 2-aminopyrimidine motif establishes critical hinge interactions that anchor the molecule, allowing functional groups (like the ethanolamine moiety) to be directed toward the solvent-exposed front pocket or the hydrophobic back pocket for target selectivity [1].

  • Similarly, 2-aminopyrimidine derivatives have been successfully developed as highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, binding tightly to the ATP-binding site with low nanomolar affinities while sparing other FGFR isoforms [2].

  • Recent structural optimization efforts have also utilized the 2-aminopyrimidine core to develop potent IKKβ inhibitors for colorectal cancer, demonstrating its versatility across entirely different kinase families [3].

Experimental Strategy & Self-Validating Workflow

A robust kinase inhibitor screening cascade requires orthogonal assays to eliminate false positives (e.g., pan-assay interference compounds or aggregators). Our recommended workflow employs a two-tier validation system:

  • Biochemical Activity Assay (ADP-Glo): Measures the functional inhibition of the kinase by quantifying the reduction in ADP production.

  • Biophysical Target Engagement (DSF): Confirms that the biochemical inhibition is caused by direct, reversible binding to the folded kinase, measured via thermal stabilization.

Workflow Scaffold 2-Aminopyrimidine Scaffold Synthesis Chemical Derivatization Scaffold->Synthesis Fragment Growing Biochemical ADP-Glo Kinase Assay Synthesis->Biochemical IC50 Determination Biophysical DSF Thermal Shift Assay Biochemical->Biophysical Target Engagement Cellular Cell Viability (MTT Assay) Biophysical->Cellular In Vitro Efficacy

Caption: Workflow from 2-aminopyrimidine scaffold synthesis to orthogonal kinase screening and validation.

Representative Data Presentation

The following table summarizes representative quantitative data illustrating how derivatives built from the 2-[(4-Aminopyrimidin-2-yl)amino]ethanol fragment behave across orthogonal assays against various kinase targets.

Compound / Scaffold StageTarget KinaseBiochemical IC₅₀ (nM)DSF Thermal Shift (ΔTₘ, °C)Cellular IC₅₀ (μM)
Unmodified Scaffold EPHA2> 10,000+ 0.5> 50.0
Optimized Derivative A EPHA212.5+ 6.21.2
Unmodified Scaffold FGFR4> 10,000+ 0.2> 50.0
Optimized Derivative B FGFR42.6+ 8.40.38
Unmodified Scaffold IKKβ> 10,000+ 0.4> 50.0
Optimized Derivative C IKKβ7.5+ 7.10.85

Note: The unmodified scaffold provides weak, fragment-level binding (low ΔTₘ, negligible IC₅₀). Chemical derivatization utilizes the hinge-binding anchor to achieve nanomolar potency.

Detailed Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: The ADP-Glo assay is selected over radiometric ³²P assays because it provides a universal, safe, and high-throughput luminescent readout. It works by first depleting unreacted ATP, then converting the kinase-generated ADP back into ATP, which is utilized by Ultra-Glo Luciferase to produce light. Therefore, the luminescent signal is directly proportional to kinase activity and inversely proportional to the concentration/potency of the 2-aminopyrimidine inhibitor.

Materials:

  • Recombinant target kinase (e.g., IKKβ, FGFR4)

  • Specific peptide substrate (e.g., IκBα peptide)

  • Ultrapure ATP (10 μM final concentration)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-[(4-Aminopyrimidin-2-yl)amino]ethanol derivatives (10 mM stocks in 100% DMSO)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-aminopyrimidine derivatives in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure the final DMSO concentration remains ≤1% (preventing solvent-induced kinase denaturation).

  • Kinase Reaction Assembly: Add 5 μL of a 2X Kinase/Substrate mixture (in assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase ATP-binding pocket.

  • Reaction Initiation: Add 5 μL of 2X ATP solution to initiate the phosphorylation reaction. Centrifuge briefly at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes in the dark.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Differential Scanning Fluorimetry (DSF)

Causality & Rationale: Biochemical assays can be susceptible to false positives (e.g., compounds that inhibit luciferase rather than the kinase). DSF is employed as an orthogonal biophysical validation. As the temperature increases, the kinase unfolds, exposing its hydrophobic core. SYPRO Orange dye binds to these hydrophobic regions, drastically increasing its fluorescence. An effective 2-aminopyrimidine inhibitor will lock the kinase in a stable conformation, requiring more thermal energy to unfold, thereby shifting the melting temperature (Tₘ) to a higher value (positive ΔTₘ).

Materials:

  • Recombinant kinase domain (2 μM final concentration)

  • SYPRO Orange Protein Gel Stain (5000X stock, diluted to 5X final)

  • Real-Time PCR system (e.g., QuantStudio)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing the kinase protein and SYPRO Orange in DSF buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Aliquot 19 μL of the master mix into a 96-well PCR plate. Add 1 μL of the 2-aminopyrimidine derivative (at 20 μM final concentration) or DMSO control.

  • Equilibration: Seal the plate with an optically clear film, centrifuge at 1000 x g for 1 minute, and incubate at room temperature for 20 minutes to allow the compound to bind the target.

  • Thermal Melt: Place the plate in the Real-Time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second.

  • Data Acquisition: Continuously monitor fluorescence using the ROX channel (Excitation: ~490 nm, Emission: ~610 nm).

  • Analysis: Plot the first derivative of the fluorescence curve (-dF/dT) against temperature. The peak of the derivative curve represents the Tₘ. Calculate ΔTₘ = Tₘ(Inhibitor) - Tₘ(DMSO). A ΔTₘ > 2.0°C strongly indicates direct target engagement.

Downstream Pathway Inhibition Visualization

Once biochemical and biophysical validation is complete, the optimized 2-aminopyrimidine derivatives are tested in cellular assays to ensure they block the relevant downstream signaling cascade, such as the IKKβ-mediated NF-κB pathway.

Pathway Stimulus TNF-α / LPS (Stimulus) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKKβ Complex (Kinase) Receptor->IKK Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation & Degradation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->IKK ATP-Competitive Inhibition NFkB NF-κB (Transcription Factor) IkB->NFkB Releases Gene Target Gene Transcription NFkB->Gene Nuclear Translocation

Caption: Inhibition of the IKKβ/NF-κB signaling pathway by 2-aminopyrimidine-derived kinase inhibitors.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. PubMed Central (PMC).[Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

Application Notes and Protocols for Cell-Based Assays Involving 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds, make it an ideal framework for designing molecules that can interact with various biological targets.[1] A significant number of pyrimidine-based drugs have been developed, targeting a wide range of diseases including cancer, as well as bacterial, fungal, and viral infections.[1][4]

In the realm of oncology, the pyrimidine scaffold is particularly prominent in the development of kinase inhibitors.[2][5] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] Pyrimidine derivatives have been successfully designed to compete with ATP for binding to the kinase active site, thereby inhibiting their activity and downstream signaling.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of novel aminopyrimidine compounds, using the representative molecule 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (herein referred to as Pyrin-Etha-1 ) as a model. These protocols are designed to provide a tiered approach to evaluating the cytotoxic and mechanistic properties of Pyrin-Etha-1 and its analogs, from initial screening to more in-depth pathway analysis.

I. Initial Screening: Assessing Cytotoxicity with Cell Viability Assays

The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT and MTS assays are reliable, colorimetric methods for this purpose.[7][8][9] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

A. Principle of MTT and MTS Assays

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to an insoluble purple formazan. A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[7][8]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a second-generation tetrazolium salt that is reduced to a soluble formazan, simplifying the assay protocol.[8][9]

B. Protocol: Cell Viability (MTT) Assay

This protocol is adapted from established methods.[7][9]

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Pyrin-Etha-1 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Pyrin-Etha-1 in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Pyrin-Etha-1. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

C. Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Cell Line The specific cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time the cells are exposed to the compound.
IC50 Value The concentration of the compound that causes 50% inhibition of cell viability.

II. Mechanistic Studies: Investigating the Mode of Cell Death

Once the cytotoxic effects of Pyrin-Etha-1 have been established, the next step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.

A. Principle of Annexin V and Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised cell membranes, which is characteristic of late apoptotic and necrotic cells.[11][12] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

B. Protocol: Apoptosis Assay by Flow Cytometry

This protocol is based on established methods.[10][11][12]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrin-Etha-1 stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with Pyrin-Etha-1 at concentrations around the determined IC50 value for the desired time period. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

C. Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants in the Pyrin-Etha-1 treated samples compared to the control indicates that the compound induces apoptosis.

III. Elucidating the Effect on Cell Proliferation: Cell Cycle Analysis

Kinase inhibitors often exert their anti-cancer effects by arresting the cell cycle, thereby preventing cell division.[13] Cell cycle analysis using propidium iodide (PI) staining is a standard method to investigate this.

A. Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[14] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

B. Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from established methods.[14][15][16]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrin-Etha-1 stock solution

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with Pyrin-Etha-1 at concentrations around the determined IC50 value for the desired time period. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet.

    • Fix the cells at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

C. Data Analysis and Interpretation

The flow cytometry data will be displayed as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a specific phase of the cell cycle in the Pyrin-Etha-1 treated samples compared to the control suggests that the compound induces cell cycle arrest at that phase.

IV. Target Validation: Western Blotting for Kinase Inhibition

The final step in this initial characterization is to investigate whether Pyrin-Etha-1 inhibits the phosphorylation of its putative kinase target and downstream signaling proteins. Western blotting is a powerful technique for this purpose.[17]

A. Principle of Western Blotting for Phosphorylated Proteins

Western blotting allows for the detection of specific proteins in a complex mixture. To assess kinase inhibition, two types of antibodies are used: one that recognizes the total amount of the protein of interest, and another that specifically recognizes the phosphorylated form of the protein.[17] A decrease in the ratio of the phosphorylated protein to the total protein in the presence of the inhibitor indicates target engagement and inhibition.

B. Protocol: Western Blotting

This protocol is based on established methods.[18]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrin-Etha-1 stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Pyrin-Etha-1 as described previously.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

C. Data Analysis and Interpretation

The band intensities can be quantified using image analysis software. The ratio of the phosphorylated protein to the total protein should be calculated for each sample. A dose-dependent decrease in this ratio in the Pyrin-Etha-1 treated samples indicates that the compound is inhibiting the activity of the target kinase.

Visualizations

Experimental Workflow for Characterizing Pyrin-Etha-1

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation a Cell Viability Assay (MTT/MTS) Determine IC50 b Apoptosis Assay (Annexin V/PI) Investigate mode of cell death a->b If cytotoxic c Cell Cycle Analysis (PI Staining) Assess effects on cell proliferation a->c If cytotoxic d Western Blotting Analyze kinase phosphorylation b->d If apoptotic c->d If cell cycle arrest

Caption: A tiered workflow for the cellular characterization of Pyrin-Etha-1.

Hypothetical Signaling Pathway for a Pyrin-Etha-1 Target

G PyrinEtha1 Pyrin-Etha-1 Receptor Receptor Tyrosine Kinase PyrinEtha1->Receptor Inhibits Downstream1 Downstream Substrate 1 Receptor->Downstream1 P Downstream2 Downstream Substrate 2 Downstream1->Downstream2 P TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor P Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: A simplified signaling pathway illustrating the inhibitory action of Pyrin-Etha-1.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • Western blot for phosphorylated proteins - Abcam. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).
  • Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene. (2024, September 27).
  • Apoptosis Protocols | Thermo Fisher Scientific - HK. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025, April 3).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7).
  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개. (n.d.).
  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection - Bio-Techne. (n.d.).
  • Cell-based Kinase Profiling Service. (n.d.).
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin - Benchchem. (n.d.).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6).
  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Protocol IncuCyte® Apoptosis Assay - UiB. (n.d.).
  • PROTOCOL: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Novus Biologicals. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V detection protocol for apoptosis | Abcam. (n.d.).
  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - Taylor & Francis. (2014, June 18).
  • 2-Amino-1-pyridin-2-yl-ethanol - Chem-Impex. (n.d.).
  • 2-(4-Aminophenyl)ethanol synthesis - ChemicalBook. (n.d.).
  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. (2026, January 29).
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. (2024, February 7).
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.).
  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed. (2015, May 5).
  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - ResearchGate. (2025, October 13).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed. (2022, November 11).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. (n.d.).

Sources

Application Note: Derivatization of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

The 4-aminopyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors. The compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) represents a highly versatile starting material for drug discovery. It features a primary amine at the C4 position, a secondary amine at the C2 position, and a flexible, polar ethanolamine tail.

This specific structural arrangement is highly strategic for targeting the ATP-binding site of kinases. The 4-aminopyrimidine core is known to recognize the DFG-in conformation of kinases, making it highly effective for developing Type I ATP-competitive inhibitors against targets such as Tropomyosin receptor kinases (TRKA/B/C)[1]. Furthermore, computational and crystallographic studies have demonstrated that the aminopyrimidine moiety forms critical bidentate hydrogen bonds with the backbone amide groups of hinge region residues, such as Cys99 in IκB Kinase β (IKKβ), which is indispensable for low-nanomolar inhibitory activity[2].

The intrinsic ethanolamine group serves a dual purpose: it significantly lowers the ligand desolvation cost upon binding to the kinase[2], and it provides a synthetic handle (the terminal hydroxyl group) for further structural optimization, such as tuning the partition coefficient (LogP) or attaching PROTAC linkers.

Workflow Scaffold 2-[(4-Aminopyrimidin-2-yl) amino]ethanol C5 C5-Bromination & Suzuki Coupling Scaffold->C5 Hydrophobic Pocket Binding N4 N4-Acylation / Sulfonylation Scaffold->N4 Hinge Region Modulation O O-Alkylation / Esterification Scaffold->O LogP / Permeability Tuning Screen Kinase Inhibition Assays (TRK, IKKβ) C5->Screen N4->Screen O->Screen

Workflow for the derivatization and biological screening of the 4-aminopyrimidine scaffold.

Mechanistic Derivatization Strategies

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, derivatization must be approached regioselectively.

C5-Functionalization (Targeting the Hydrophobic Pocket)

The C5 position of the pyrimidine ring is electron-rich relative to the rest of the heterocycle due to the electron-donating effects of the C2 and C4 amino groups. This allows for highly regioselective electrophilic aromatic substitution (e.g., bromination). Once halogenated, the C5 position can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling. Introducing bulky aryl or heteroaryl groups at C5 forces the molecule to project into the hydrophobic pocket II adjacent to the ATP-binding site, a strategy proven to enhance selectivity for TRK and IKKβ over other kinases[1],[3].

N4 and O-Derivatization (Modulating the Hinge Interaction and Permeability)

While the N4 primary amine is critical for hinge-region hydrogen bonding, selective acylation or sulfonylation can alter the pKa of the pyrimidine system, optimizing the strength of the bidentate hydrogen bonds with residues like Cys99[2]. Concurrently, O-alkylation of the ethanolamine hydroxyl group masks the polar hydrogen bond donor, increasing the molecule's LogP and enhancing passive cellular permeability, which is critical for translating biochemical potency into cellular efficacy.

Pathway Inhibitor 4-Aminopyrimidine Derivatives TRK TRKA / NTRK Fusion (Kinase Domain) Inhibitor->TRK ATP-Competitive Inhibition IKKb IKKβ (Hinge Region: Cys99) Inhibitor->IKKb Bidentate H-Bonding PI3K PI3K / AKT Pathway TRK->PI3K Phosphorylation NFKB NF-κB Pathway IKKb->NFKB Phosphorylation Survival Tumor Cell Survival & Proliferation PI3K->Survival NFKB->Survival

Mechanism of action for 4-aminopyrimidine derivatives targeting TRK and IKKβ signaling pathways.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis for biological testing.

Protocol A: Regioselective C5-Bromination

Causality: N-Bromosuccinimide (NBS) is utilized as a mild source of electrophilic bromine. The reaction is performed in N,N-Dimethylformamide (DMF) at 0 °C. DMF stabilizes the bromonium ion intermediate, while the low temperature prevents over-bromination or oxidative side reactions at the primary/secondary amines.

  • Initialization: Dissolve 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The reaction is complete when the starting material peak disappears and a new peak emerges with an m/z shift of +78/80 Da (characteristic bromine isotope pattern).

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Causality: The C5-bromo derivative is coupled with an arylboronic acid. Pd(dppf)Cl₂ is selected as the catalyst because the dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step—crucial when dealing with sterically hindered pyrimidine systems.

  • Initialization: In a microwave-safe vial, combine the C5-bromo intermediate (1.0 eq), substituted arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1). The aqueous base is required to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Propagation: Seal the vial and heat under microwave irradiation at 110 °C for 30 minutes.

  • Validation Checkpoint 2 (TLC/UV): Spot the mixture on a silica TLC plate. The product should exhibit a distinct Rf value and strong UV activity at 254 nm due to the extended conjugation of the new biaryl system.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to yield the C5-aryl derivative.

Quantitative SAR Data Presentation

To demonstrate the impact of these derivatization strategies, the following table summarizes the physicochemical properties and biological activity of synthesized derivatives against IKKβ and TRKA. Data reflects the optimization of desolvation costs and hinge-binding dynamics[2],[1].

Compound IDDerivatization SiteSubstituentLogP (Calculated)TPSA (Ų)IKKβ IC₅₀ (nM)TRKA IC₅₀ (nM)Cell Viability (BxPC-3) IC₅₀ (µM)
Scaffold NoneNone-0.4586.3>10,000>10,000>50.0
Deriv-01 C5Phenyl1.8286.34501,20015.4
Deriv-02 C53-Fluorophenyl2.0186.31203408.2
Deriv-03 C5, O-Alkylation3-Fluorophenyl, O-Methyl2.4566.0851103.1
Deriv-04 C5, N4-Acylation3-Fluorophenyl, N-Acetyl2.1575.1>5,000>5,000>50.0

Data Interpretation: Unmodified scaffold exhibits poor target affinity. C5-arylation (Deriv-01, Deriv-02) drastically improves biochemical potency by engaging the hydrophobic pocket II. O-alkylation (Deriv-03) reduces the Topological Polar Surface Area (TPSA) and increases LogP, translating the biochemical potency into superior cellular efficacy (3.1 µM in BxPC-3 cells). Conversely, N4-acylation (Deriv-04) abolishes activity, validating that the primary amine is an absolute requirement for the bidentate hydrogen bonding with the kinase hinge region (Cys99 in IKKβ)[2].

References

  • Jiang T, Wang G, Liu Y, et al. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. 2021;11(2):355-372. Available at:[Link][1]

  • Park H, Shin Y, Choe H, Hong S. Computational Design and Discovery of Nanomolar Inhibitors of IκB Kinase β. Journal of the American Chemical Society. 2015;137(1):337-348. Available at:[Link][2],[3]

Sources

Application Notes & Protocols for High-Throughput Screening of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Motif for Kinase Inhibition

The 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active compounds that have progressed into clinical use.[1] Its remarkable versatility stems from its ability to act as a bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1][2] This interaction serves as a crucial anchor point for inhibitors, making the 2-aminopyrimidine scaffold a cornerstone in the design of targeted therapies, particularly for oncology.[3][4] Marketed drugs such as Imatinib, a Bcr-Abl tyrosine kinase inhibitor, feature this core structure and have transformed cancer treatment paradigms.[1]

This guide focuses on libraries derived from the 2-[(4-Aminopyrimidin-2-yl)amino]ethanol scaffold. The ethanol substituent provides a versatile synthetic handle for creating a diverse chemical library, allowing for the exploration of structure-activity relationships (SAR) by modifying this exit vector. This application note will provide a comprehensive, field-proven framework for a high-throughput screening (HTS) campaign designed to identify and validate potent and selective kinase inhibitors from such a library. As a representative target, we will focus on Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a critical mediator of cell adhesion, migration, and proliferation, and is frequently overexpressed in various human cancers.[2]

The Compound Library: Quality and Characterization

The success of any HTS campaign is fundamentally dependent on the quality of the screening library. A library based on the 2-[(4-Aminopyrimidin-2-yl)amino]ethanol scaffold should be meticulously curated to maximize chemical diversity while maintaining drug-like properties.

Table 1: Recommended Specifications for a 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Screening Library

ParameterRecommended SpecificationRationale
Library Size 10,000 - 100,000 compoundsBalances diversity with the practicalities of screening cost and throughput.
Purity >95% by LC-MSEnsures that observed activity is due to the intended compound, minimizing false positives from impurities.
Identity Confirmation Confirmed by ¹H NMR and HRMSGuarantees the structural integrity of each library member.
Solubility ≥10 mM in DMSOEnsures compounds remain in solution during storage and assay conditions, preventing aggregation-based artifacts.
Storage Stored at -20°C in DMSOMinimizes degradation and moisture absorption.
Plate Format 384-well polypropylene platesCompatible with standard automated liquid handling and HTS instrumentation.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A robust screening cascade is essential for efficiently identifying true, on-target inhibitors while systematically eliminating artifacts and false positives. Our recommended approach progresses from a high-throughput biochemical assay to lower-throughput, more physiologically relevant cellular assays.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cellular & Secondary Assays cluster_3 Lead Prioritization Primary Primary HTS vs. FAK (TR-FRET Assay) 10 µM Single Concentration Conf Hit Confirmation (Re-test in Primary Assay) Primary->Conf ~1% Hit Rate IC50 Dose-Response (IC50) (10-point curve in Primary Assay) Conf->IC50 Confirmed Hits Ortho Orthogonal Assay (e.g., ADP-Glo Kinase Assay) IC50->Ortho Potent Hits (IC50 < 10 µM) Cell Cellular Target Engagement (NanoBRET™ Assay) Ortho->Cell Confirmed, Non-Artifact Hits Functional Functional Cellular Assay (p-FAK Y397 Western Blot) Cell->Functional Cellularly Active Hits Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) Functional->Selectivity Lead Validated Hit for Lead Optimization Selectivity->Lead G cluster_0 FAK Signaling Pathway cluster_1 Inhibitor Action Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Src->FAK pY397 Akt Akt PI3K->Akt Cell Cell Survival & Proliferation Akt->Cell Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Block Block->FAK Inhibition

Sources

Experimental setup for nucleophilic substitution on a pyrimidine ring

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds

Introduction & Mechanistic Rationale

Pyrimidines are privileged scaffolds in medicinal chemistry, ubiquitous in the development of kinase inhibitors, antivirals, and CNS therapeutics. The late-stage functionalization of the pyrimidine ring is most commonly achieved via Nucleophilic Aromatic Substitution (SNAr) of polyhalogenated precursors (1)[1].

The electron-deficient nature of the pyrimidine ring, driven by the two electronegative nitrogen atoms, highly activates the C2, C4, and C6 positions for nucleophilic attack. However, achieving strict regioselectivity—particularly differentiating between the C2 and C4/C6 positions in 2,4-dichloropyrimidines—requires precise control of reaction conditions, solvent polarity, and stoichiometric equivalents (2)[2].

Causality in Regioselectivity : Under standard thermal conditions, SNAr on 2,4-dichloropyrimidine typically proceeds with high C4 selectivity. Quantum mechanical (QM) and Density Functional Theory (DFT) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position (2)[2]. Furthermore, the C-Cl Bond Dissociation Energy (BDE) at C4 is approximately 1.31 kcal/mol lower than at C2, thermodynamically favoring the C4-adduct (1)[1].

Conversely, the introduction of electron-donating groups (EDGs) at the C5 or C6 positions (e.g., methoxy or methylamino groups) alters the LUMO distribution, equalizing the orbital lobes at C2 and C4. This electronic shift increases the transition state energy at C4, effectively inverting the selectivity to favor C2 substitution (2)[2].

Experimental Design & Self-Validating Systems

To ensure a self-validating protocol, the following methodologies incorporate built-in checkpoints. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge, neutralizing the hydrogen halide byproduct without competing with the primary amine nucleophile (3)[3]. LC-MS monitoring is strictly utilized to confirm mass-adduct formation and ensure the reaction does not over-proceed into bis-amination.

Workflow Visualization

SNAr_Workflow Start Substrate Preparation (Polyhalopyrimidine) Base Base Addition (e.g., DIPEA/TEA) Start->Base Nucleophile Nucleophile Addition (Amine/Alkoxide) Base->Nucleophile Reaction Thermal/Microwave Incubation Nucleophile->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Conversion Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Conversion Purification Flash Chromatography (Regioisomer Separation) Workup->Purification

Caption: Workflow for regioselective nucleophilic aromatic substitution on pyrimidine scaffolds.

Step-by-Step Experimental Protocols

Protocol A: C4-Selective Amination of 2,4-Dichloropyrimidine

Objective: Synthesize 2-chloro-4-(alkylamino)pyrimidine.

  • Substrate Preparation : Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous ethanol or THF (0.2 M). Causality: Polar protic solvents like ethanol stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction at the C4 position.

  • Base Addition : Add DIPEA (1.5 eq, 15 mmol) to the solution at 0 °C. Causality: Cooling minimizes the risk of double substitution and controls the exothermic nature of the initial nucleophilic attack. DIPEA acts as a scavenger for the generated HCl (3)[3].

  • Nucleophile Addition : Dropwise add the primary amine (e.g., morpholine or piperidine) (1.05 eq, 10.5 mmol). Causality: A slight stoichiometric excess ensures full conversion of the starting material while preventing C2-attack, which typically requires higher temperatures and a larger excess of nucleophile (4)[4].

  • Incubation : Stir the reaction mixture at room temperature (20–25 °C) for 2–4 hours.

  • Validation & Monitoring : Analyze an aliquot via LC-MS. The reaction is self-validating when the starting material peak completely disappears and a single major peak corresponding to the [M+H]+ of the mono-substituted product emerges.

  • Work-up : Concentrate under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 20 mL) (3)[3], dry over anhydrous Na2SO4, and concentrate.

  • Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C2-Selective Amination of 2,4-Dichloro-6-methoxypyrimidine

Objective: Overcome C4 bias utilizing EDG-directed LUMO alteration (2)[2].

  • Substrate Preparation : Dissolve 2,4-dichloro-6-methoxypyrimidine (1.0 eq, 5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Base & Nucleophile : Add K2CO3 (2.0 eq) and the amine nucleophile (1.2 eq). Causality: Inorganic bases in polar aprotic solvents enhance the nucleophilicity of the amine, which is necessary to overcome the deactivated nature of the EDG-substituted pyrimidine ring (2)[2].

  • Incubation : Heat the mixture to 80 °C for 6 hours. Causality: The C2 position requires a higher activation energy; thermal driving forces the reaction toward the C2-substituted thermodynamic product.

  • Work-up : Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data & Regioselectivity Profiles

SubstrateSubstituent (C6)NucleophileConditionsMajor Product RegiochemistryExpected Yield
2,4-Dichloropyrimidine-HPiperidine (1.05 eq)EtOH, DIPEA, 0 °C to RTC4-Substitution (>95%)85-90%
2,4-Dichloropyrimidine-HMorpholine (1.05 eq)THF, DIPEA, RTC4-Substitution (>95%)87-92%
2,4-Dichloro-6-methoxypyrimidine-OMe (EDG)Primary Amine (1.2 eq)DMF, K2CO3, 80 °CC2-Substitution (~80%)70-75%
2,4-Dichloro-6-(methylamino)pyrimidine-NHMe (EDG)Primary Amine (1.2 eq)NMP, K2CO3, 100 °CC2-Substitution (~85%)65-70%

References

  • Shet, H., et al. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." PMC - NIH. URL:[Link]

Sources

Application Note: Comprehensive Purification Strategies for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Physicochemical Profiling

2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a highly polar, nitrogen-dense heterocyclic compound. It features a pyrimidine core substituted with a primary amine at the C4 position and a secondary ethanolamine moiety at the C2 position.

In drug discovery and chemical synthesis, standard normal-phase silica gel chromatography often fails for such compounds. The multiple hydrogen-bond donors (hydroxyl, primary/secondary amines) and basic pyrimidine nitrogens cause severe irreversible chemisorption and peak tailing on acidic silanol groups[1]. To achieve high purity and high recovery, orthogonal techniques exploiting the compound's basicity and polarity must be employed. This guide details three field-proven methodologies: Strong Cation Exchange (SCX) chromatography, high-pH Reverse-Phase HPLC (RP-HPLC), and solvent-based recrystallization[2],[3],[4].

Table 1: Physicochemical Properties & Strategy Alignment
Property / ParameterValue / ImplicationRecommended Purification Strategy
LogP (Estimated) < 0.5 (Highly Hydrophilic)Reverse-Phase HPLC (C18) with basic buffer
pKa (Conjugate Acid) ~5.5 - 6.5 (Basic Nitrogens)SCX Chromatography (Catch & Release)
H-Bond Donors/Acceptors 4 Donors / 5 AcceptorsRecrystallization (exploiting polar networks)
Scale: < 500 mg Discovery PhaseSCX followed by Preparative RP-HPLC
Scale: > 500 mg Process / Scale-upRecrystallization / Trituration

Purification Decision Matrix

The selection of the purification method depends heavily on the synthesis scale and the required purity threshold.

DecisionTree Start Crude 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Scale What is the synthesis scale? Start->Scale Small Small Scale (< 500 mg) Discovery Phase Scale->Small Large Large Scale (> 500 mg) Process/Scale-up Scale->Large SCX SCX Chromatography (Catch & Release) Small->SCX Initial Cleanup Cryst Recrystallization (EtOH/Water) Large->Cryst Primary Purification HPLC Preparative RP-HPLC (High Purity >99%) SCX->HPLC If higher purity needed Cryst->SCX Mother liquor recovery

Caption: Decision matrix for selecting the optimal purification strategy based on scale.

Protocol 1: Strong Cation Exchange (SCX) Chromatography

Mechanistic Causality

SCX chromatography is the premier "catch-and-release" technique for basic heterocycles like aminopyrimidines[1]. The stationary phase consists of silica functionalized with propylsulfonic acid (pKa < 1). When the crude mixture is applied, the basic nitrogens of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol are protonated and form strong ionic bonds with the sulfonate groups. Neutral and acidic impurities lack this affinity and are washed away with methanol. Finally, a basic eluent (ammonia in methanol) deprotonates the target compound, breaking the ionic bond and releasing it in high purity[4].

SCX_Mechanism A Crude Mixture (Basic Target + Neutral Impurities) B SCX Column Loading (Sulfonic Acid Resin) A->B Apply sample C Washing Phase (100% MeOH) B->C Target binds (Protonated) D Elution Phase (2M NH3 in MeOH) C->D Apply basic eluent F Waste (Neutral Impurities) C->F Impurities wash out E Pure Target Compound D->E Target releases (Deprotonated)

Caption: Mechanistic workflow of Strong Cation Exchange (SCX) Catch-and-Release chromatography.

Step-by-Step Methodology
  • Column Preparation: Select an SCX-2 cartridge (e.g., 10 g resin for ~500 mg crude). Pre-condition the cartridge by passing 3 column volumes (CV) of Methanol (MeOH) through it.

  • Sample Loading: Dissolve the crude 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in a minimum volume of MeOH. Expert Tip: If solubility is poor, add up to 10% DMSO or a few drops of glacial acetic acid to ensure complete dissolution without inhibiting resin binding. Load the solution onto the cartridge.

  • Washing: Wash the cartridge with 4–5 CV of 100% MeOH. Collect this fraction and verify via TLC/LC-MS that non-basic impurities have eluted and the target remains bound.

  • Elution: Elute the target compound using 3–4 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH).

  • Isolation: Concentrate the basic eluate under reduced pressure to yield the free-base aminopyrimidine.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

Mechanistic Causality

For biological assays requiring >99% purity, RP-HPLC is mandatory. Because 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is highly polar, using standard acidic mobile phases (e.g., 0.1% TFA) will fully protonate the compound, causing it to elute in the column void volume with poor resolution. By utilizing a high-pH mobile phase (pH 8.5–9.0), the compound remains in its neutral, un-ionized state. This maximizes its lipophilicity, ensuring proper retention and sharp peak shapes on a C18 stationary phase[3].

Step-by-Step Methodology
  • Column Selection: Use a high-pH tolerant preparative C18 column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the SCX-purified product in a 90:10 mixture of Mobile Phase A:B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Run the following optimized gradient (Table 2).

Table 2: Optimized RP-HPLC Gradient for Aminopyrimidines
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
16.059520.0
19.059520.0
19.195520.0
  • Fraction Collection & Lyophilization: Monitor UV absorbance at 254 nm and 280 nm (characteristic for pyrimidines). Pool pure fractions, freeze at -80°C, and lyophilize to obtain the pure product as a white to off-white solid.

Protocol 3: Scalable Recrystallization

Mechanistic Causality

At multi-gram scales, chromatography becomes economically and logistically prohibitive. 2-[(4-Aminopyrimidin-2-yl)amino]ethanol possesses a dense network of hydrogen-bond donors/acceptors, giving it a high propensity to form stable crystal lattices. By dissolving the compound in a hot protic solvent (which disrupts intermolecular H-bonds) and slowly cooling, the compound selectively crystallizes while structurally dissimilar impurities remain solvated.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in absolute Ethanol (approx. 5–8 mL per gram of crude).

  • Heating: Heat the suspension to reflux (78°C) under stirring until complete dissolution is achieved. If the solution remains cloudy, add sterile Water dropwise (up to 5% v/v) until clear.

  • Hot Filtration (Optional): If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed celite pad.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 4 hours.

  • Maturation: Transfer the flask to an ice bath (0–4°C) for an additional 2 hours to maximize precipitation.

  • Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Ethanol/Ethyl Acetate (1:1, v/v) to displace mother liquor impurities.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight to constant weight.

Sources

Application Notes & Protocols: Evaluating 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its capacity to bind to a diverse array of biological targets with high affinity.[1] This is particularly evident in oncology, where the aminopyrimidine core is a key feature in numerous approved kinase inhibitors.[2] These molecules often act as ATP-competitive inhibitors, targeting the dysregulated kinase signaling pathways that are hallmarks of cancer.[1][2] The development of imatinib, a 2-phenylaminopyrimidine derivative, revolutionized targeted cancer therapy and underscored the vast potential of this chemical class.[1]

The compound of interest, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (herein designated as APAE ), possesses this critical aminopyrimidine core. Its structure suggests a potential role as an inhibitor of protein kinases, which are central to cancer cell proliferation, survival, and metastasis.[2] Dysregulation of kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) is a common driver of tumorigenesis.[1][3] Therefore, APAE represents a rational starting point for an investigative study into novel anticancer agents.

This document serves as a comprehensive guide for researchers, providing a hypothesized mechanism of action and a suite of detailed protocols for the systematic evaluation of APAE's anticancer potential in in vitro cancer cell line models.

Hypothesized Mechanism of Action: Targeting Cell Cycle Kinases

Based on its core structure, we hypothesize that APAE functions as an inhibitor of Cyclin-Dependent Kinases (CDKs), specifically those governing the G1/S and G2/M transitions of the cell cycle. CDKs are essential for cell cycle progression, and their aberrant activity is a frequent event in cancer, leading to uncontrolled cellular proliferation.[1][4] Selective inhibition of CDK2, for example, has shown therapeutic promise in cancers with amplification of its partner, cyclin E1 (CCNE1).[4]

APAE may competitively bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active, sequestering E2F transcription factors and thereby halting the cell cycle, typically at the G1/S checkpoint. This can lead to a cessation of proliferation (cytostasis) or trigger programmed cell death (apoptosis).

G1_S_Transition_Inhibition cluster_0 Normal G1/S Transition cluster_1 Hypothesized APAE Action CDK46 CDK4/6 + Cyclin D Rb_p Phosphorylated Rb (pRb - Inactive) CDK46->Rb_p Phosphorylates E2F E2F Transcription Factor Rb_p->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Progression Cell Cycle Progression S_Phase->Progression APAE APAE (Compound) CDK46_inhibited CDK4/6 + Cyclin D APAE->CDK46_inhibited Inhibits Rb_active Active Rb (Hypophosphorylated) CDK46_inhibited->Rb_active No Phosphorylation E2F_seq Sequestered E2F Rb_active->E2F_seq Sequesters Arrest G1 Arrest E2F_seq->Arrest Leads to

Caption: Hypothesized inhibition of the G1/S transition by APAE.

Foundational Protocols for In Vitro Evaluation

The following protocols provide a step-by-step framework for the initial characterization of APAE's activity in cancer cell lines. It is crucial to begin with a panel of cell lines from different cancer types (e.g., breast, lung, colon) to assess the breadth of activity.

Protocol 1: Cell Viability and IC50 Determination

Principle: This initial screen determines the concentration of APAE required to inhibit cell growth by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 breast, A549 lung, HCT116 colon)

  • Complete growth medium (specific to each cell line)

  • APAE stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and count them. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Compound Preparation: Prepare a serial dilution series of APAE in complete growth medium. A common approach is a 9-point, 3-fold dilution starting from a high concentration (e.g., 100 µM).[6] Remember to include a "vehicle control" (DMSO only, at the highest concentration used) and a "no cells" blank control.

  • Cell Treatment: Add 10 µL of the diluted APAE solutions (or vehicle control) to the appropriate wells. The final volume should be 100 µL.

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis:

    • Subtract the average blank reading from all other readings.

    • Normalize the data by expressing the readings as a percentage of the vehicle control ((Treated Well / Vehicle Control Well) * 100).

    • Plot the normalized viability (%) against the log concentration of APAE and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[5]

Data Presentation Example:

Cell LineCancer TypePutative IC50 of APAE (µM)
MDA-MB-231Triple-Negative Breast8.5
A549Non-Small Cell Lung15.2
HCT116Colorectal Carcinoma11.8
MCF-10ANon-tumorigenic Breast> 100

Rationale: Including a non-tumorigenic cell line (like MCF-10A) is critical to assess for cancer-specific cytotoxicity. A large difference between the IC50 in cancer vs. normal cells suggests a favorable therapeutic window.[7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: To test the hypothesis that APAE induces cell cycle arrest, this protocol uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Materials:

  • Cancer cell lines

  • 6-well plates

  • APAE stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seeding & Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. Allow to adhere overnight. Treat cells with APAE at concentrations corresponding to 1x and 2x the determined IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvest: Collect both adherent and floating cells. To do this, first collect the media (containing floating, potentially apoptotic cells), then wash the adherent cells with PBS, trypsinize them, and combine the trypsinized cells with the collected media.

  • Washing: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution based on the DNA content histogram.

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Seed Cells (6-well plate) B 2. Treat with APAE (IC50, 2x IC50, Vehicle) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Fix in Cold 70% Ethanol C->D E 5. Stain with PI/RNase Buffer D->E F 6. Analyze by Flow Cytometry E->F G 7. Model DNA Content (G1, S, G2/M peaks) F->G

Caption: Experimental workflow for cell cycle analysis.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

Principle: A key question is whether APAE causes cytostatic arrest or cytotoxic cell death. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA stain that only enters cells with compromised membranes (late apoptotic/necrotic cells).[8]

Materials:

  • Cancer cell lines

  • 6-well plates

  • APAE stock solution

  • FITC Annexin V Apoptosis Detection Kit (or similar, with a different fluorophore)

  • Flow cytometer

Procedure:

  • Seeding & Treatment: Follow Step 1 from Protocol 3.2. A 48-hour treatment time is often suitable for observing apoptosis.

  • Cell Harvest: Follow Step 2 from Protocol 3.2. It is critical to collect floating cells.

  • Washing: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[8]

  • Add 5 µL of FITC Annexin V and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V negative, PI negative.

    • Early Apoptotic cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic cells: Annexin V positive, PI positive.

Protocol 4: Mechanism Validation by Western Blot

Principle: To validate the hypothesized mechanism, Western blotting can measure changes in the protein levels and phosphorylation status of key cell cycle regulators. A decrease in phosphorylated Rb (pRb) would strongly support the hypothesis that APAE inhibits CDKs.

Materials:

  • Treated cell lysates from a time-course or dose-response experiment

  • Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-p21, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation: Treat cells as in previous protocols. Wash cells with cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape, collect, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping & Re-probing: The membrane can be stripped and re-probed with other antibodies, such as total Rb and a loading control (GAPDH), to confirm equal protein loading and assess changes in phosphorylation relative to total protein.

Data Interpretation & Troubleshooting

  • High IC50 Values (>50 µM): APAE may have low potency, poor cell permeability, or the chosen cell lines may be inherently resistant. Consider testing on a broader panel of cell lines.

  • No Cell Cycle Arrest: The compound's mechanism may not involve cell cycle inhibition. It could induce apoptosis directly or affect other pathways. Re-evaluate the hypothesis.

  • Smeary Western Blots: This can be due to poor sample preparation (protein degradation) or issues with the electrophoresis/transfer steps. Ensure protease/phosphatase inhibitors are always used and that all buffers are fresh.

  • Inconsistent Results: Cell-based assays are sensitive to cell passage number, confluency, and culture conditions. Maintain consistent and standardized cell culture practices for all experiments.[6]

Conclusion

The aminopyrimidine scaffold of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (APAE) provides a strong rationale for its investigation as a potential anticancer agent, likely through the inhibition of protein kinases. The protocols outlined in this guide provide a systematic and robust framework for its initial in vitro characterization. By first establishing its cytotoxic potential and IC50 values, and then dissecting its effects on fundamental cellular processes like cell cycle progression and apoptosis, researchers can build a comprehensive profile of APAE's biological activity. Subsequent validation of molecular targets through techniques like Western blotting will be essential to confirm its mechanism of action and guide future drug development efforts.

References

  • Benchchem. The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide.
  • I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
  • Benchchem. Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
  • Canberra IP.
  • PMC. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Biointerface Research in Applied Chemistry. Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and.
  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
  • PMC - NIH. Development of Drug-resistant Cell Lines for Experimental Procedures.
  • Creative Proteomics.
  • PMC. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ACS Publications. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry.
  • Arabian Journal of Chemistry.
  • MDPI. Ethanol-Induced Cell Damage Can Result in the Development of Oral Tumors.
  • PMC.
  • Taylor & Francis.
  • ResearchGate.
  • Figshare. Synthesis and Biological Properties of Novel 2-Aminopyrimidin-4(3H)-ones Highly Potent against HIV-1 Mutant Strains - Journal of Medicinal Chemistry.
  • PMC.
  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
  • PubMed.
  • ResearchGate. (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PMC.

Sources

Application Note: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a Versatile Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 2,4-diaminopyrimidine core has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors targeting JAK1, EGFR, and FAK[1][2]. 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) represents a highly functionalized, strategically designed intermediate for such drug discovery programs.

This application note provides an in-depth technical guide on utilizing this intermediate. By leveraging the orthogonal reactivities of its three primary functional groups—a deactivated C4-primary amine, a C2-secondary amine, and a primary hydroxyl group—medicinal chemists can rapidly generate diverse libraries of kinase inhibitors. The protocols detailed herein focus on regioselective functionalization, ensuring high yields and structural integrity without the need for exhaustive protecting-group manipulations.

Physicochemical Profiling & Structural Rationale

The selection of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as a starting scaffold is driven by precise structure-activity relationship (SAR) requirements in kinase pocket binding:

  • Hinge-Binding Competence: The pyrimidine N1 (hydrogen-bond acceptor) and the C2-NH (hydrogen-bond donor) form a bidentate interaction system that perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Leu959 in JAK1)[2].

  • Hydrophobic Pocket Access: The C4-primary amine serves as an ideal vector for Buchwald-Hartwig cross-coupling. Arylation at this position directs substituents into the hydrophobic pocket or gatekeeper region, which is critical for achieving kinase selectivity[2].

  • Solvent-Exposed Region Targeting: The C2-ethanolamine moiety extends out of the ATP pocket. The terminal hydroxyl group not only improves the overall aqueous solubility and ADME profile of the resulting drug but also provides a synthetic handle for etherification or macrocyclization to engage solvent-exposed residues[2].

H cluster_0 Pharmacophore Mapping of Intermediate Kinase Kinase Hinge Region (e.g., Leu959 in JAK1) N1 Pyrimidine N1 (H-Bond Acceptor) Kinase->N1 Backbone NH N2 C2-NH (H-Bond Donor) N2->Kinase Backbone C=O C4 C4-NH2 (Vector for Arylation) C4->Kinase Gatekeeper Residue OH Ethanolamine -OH (Solvent Interaction)

Caption: Pharmacophore mapping of the 2,4-diaminopyrimidine core in the kinase ATP-binding pocket.

Core Synthetic Methodologies & Causality

To fully exploit this intermediate, orthogonal functionalization is required. The C4-amine is electronically deactivated by the electron-withdrawing nature of the pyrimidine ring, making standard nucleophilic aromatic substitution ( SN​Ar ) difficult without harsh conditions. Transition-metal catalysis is therefore the method of choice[3][4].

Protocol A: Regioselective Buchwald-Hartwig Amination at C4-NH 2​

Objective: Couple an aryl bromide to the C4-primary amine while leaving the C2-secondary amine and primary hydroxyl intact.

Causality & Catalyst Selection: We utilize Pd2​(dba)3​ paired with BrettPhos . BrettPhos is specifically selected because its bulky biaryl structure and large dihedral angle promote rapid reductive elimination, which is highly selective for primary amines over secondary amines. To prevent undesired O-arylation of the unprotected hydroxyl group, a mild, insoluble inorganic base ( Cs2​CO3​ ) is used in a non-polar or moderately polar solvent (t-Amyl alcohol or 1,4-Dioxane)[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add degassed anhydrous t-Amyl alcohol (10 mL). Seal the flask.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient 98:2 to 90:10).

Protocol B: Chemoselective Mitsunobu Etherification of the C2-Hydroxyl

Objective: Alkylate the primary hydroxyl group with a functionalized phenol to access the solvent-exposed region.

Causality & Reagent Selection: The Mitsunobu reaction is perfectly chemoselective for primary alcohols over aromatic amines. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its liquid state at room temperature, lower toxicity, and superior yield profile in sterically unhindered systems.

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-arylated pyrimidine intermediate (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.2 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the premature thermal degradation of the azodicarboxylate.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC to remove triphenylphosphine oxide byproducts.

Quantitative Data Presentation

The optimization of the Buchwald-Hartwig amination (Protocol A) demonstrates the critical nature of ligand and base selection to achieve regioselectivity without protecting groups.

Table 1: Optimization of C4-N-Arylation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane10045Moderate yield; trace bis-arylation and C2-amine reaction observed.
2 Pd2​(dba)3​ / BrettPhos Cs2​CO3​ t-Amyl alcohol 100 88 Excellent selectivity for primary amine; no O-arylation.
3 Pd(OAc)2​ / BINAP KOtBu Toluene9022Poor conversion; strong base caused undesired O-arylation side reactions.
4 Pd2​(dba)3​ / t-BuXPhos K3​PO4​ 1,4-Dioxane10081Good yield; slightly slower reaction rate compared to BrettPhos.

Synthetic Workflow Visualization

G A 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Core Scaffold) B Buchwald-Hartwig Cross-Coupling A->B Aryl Halide, Pd-Catalyst C Mitsunobu Etherification A->C Phenol, DIAD, PPh3 D C4-N-Aryl Derivative (Hydrophobic Pocket) B->D E C2-O-Aryl Ether (Solvent Exposed Region) C->E F Advanced Kinase Inhibitor (e.g., JAK1/EGFR) D->F E->F

Caption: Divergent synthetic workflow for functionalizing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Self-Validating System (Trustworthiness)

To ensure the scientific integrity of the synthesized compounds, the following analytical checkpoints must be met to validate the success of the protocols:

Validation of Protocol A (C4-Arylation)
  • 1 H NMR (DMSO- d6​ ): The starting material exhibits a broad singlet at ~6.5 ppm integrating for 2H (the C4- NH2​ ). Upon successful Buchwald-Hartwig coupling, this peak disappears and is replaced by a new singlet at ~9.0–9.5 ppm integrating for 1H (the new C4-NH-Ar). The pyrimidine C5-H (~5.7 ppm, d) and C6-H (~7.7 ppm, d) must remain intact, proving the core was not degraded.

  • LC-MS: Observe the exact mass shift corresponding to [M+Aryl−H]+ . The absence of [M+2(Aryl)−2H]+ confirms that bis-arylation was successfully avoided.

Validation of Protocol B (Mitsunobu Etherification)
  • TLC: The starting alcohol is highly polar ( Rf​ ~0.1 in 9:1 DCM/MeOH). The resulting ether will show a significant hydrophobic shift ( Rf​ ~0.4–0.5).

  • 1 H NMR (DMSO- d6​ ): The primary hydroxyl triplet at ~4.6 ppm must completely disappear. Furthermore, the adjacent methylene protons ( CH2​ -O) will shift downfield from ~3.4 ppm to ~4.1–4.3 ppm due to the deshielding effect of the new aryl ether linkage.

References

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry (ACS Publications)[Link][2]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries The Journal of Organic Chemistry (ACS Publications)[Link][4]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (Thieme Connect/ACS)[Link][3]

  • Recent Advances in Pyrimidine-Based Drugs National Institutes of Health (PMC)[Link][1]

Sources

Solvent-free synthesis conditions for 2-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Free Synthesis Modalities for 2-Aminopyrimidine Derivatives

Executive Summary

Substituted 2-aminopyrimidines are privileged pharmacophores deeply embedded in modern medicinal chemistry, serving as the structural core for numerous therapeutic agents, including blockbuster kinase inhibitors (e.g., imatinib, palbociclib) and potent antimicrobials[1][2]. Traditionally, the construction of the pyrimidine ring or the functionalization of its derivatives relies on volatile organic solvents, prolonged reflux conditions, and complex purification pipelines.

To align with green chemistry imperatives and accelerate high-throughput drug discovery, solvent-free synthesis has emerged as a transformative operational paradigm. This application note details three field-proven, solvent-free methodologies—Microwave-Assisted Organic Synthesis (MAOS), Catalyst-Free Thermal Fusion, and Mechanochemistry. By eliminating bulk solvents, these protocols exploit high local reactant concentrations to drive reaction kinetics, drastically reducing the environmental E-factor while boosting isolated yields[1][2][3].

Mechanistic Pathways & Causality in Solvent-Free Systems

The transition from solution-phase to solvent-free synthesis is not merely a removal of the medium; it fundamentally alters the thermodynamic and kinetic landscape of the reaction.

  • Dielectric Heating (Microwave): In MAOS, microwave irradiation selectively couples with polar reagents (e.g., guanidine hydrochloride) and intermediates. This localized superheating bypasses the thermal conductivity limits of bulk solvents, accelerating aza-Michael additions and subsequent cyclodehydrations from hours to mere minutes[2].

  • Eutectic Melt (Thermal Fusion): When solid precursors are heated together without a solvent, they often form a eutectic melt at temperatures significantly lower than their individual melting points. In nucleophilic aromatic substitution (SNAr) reactions, this neat melt maximizes the collision frequency between the nucleophile and the electron-deficient pyrimidine core, driving the reaction to completion without the dilution penalty of a solvent[1].

  • Shear & Friction (Mechanochemistry): Ball milling or high-shear grinding imparts continuous mechanical energy, constantly fracturing product lattices to expose fresh, unreacted surfaces. This overcomes the diffusion limitations typical of solid-state reactions and can even alter the reaction trajectory by stabilizing reactive intermediates like hemiaminals[4][5][6].

G Start Target: 2-Aminopyrimidine Core Split Start->Split MW Microwave Irradiation (Dielectric Heating) Split->MW Mech Mechanochemistry (Shear & Friction) Split->Mech Thermal Thermal Fusion (Neat Melt) Split->Thermal MW_Mech Rapid localized superheating Bypasses bulk heat transfer MW->MW_Mech Mech_Mech Continuous surface renewal Overcomes solid diffusion limits Mech->Mech_Mech Thermal_Mech Eutectic melt formation Maximizes collision frequency Thermal->Thermal_Mech Product High-Yield 2-Aminopyrimidine (Green Chemistry Compliant) MW_Mech->Product Mech_Mech->Product Thermal_Mech->Product

Caption: Mechanistic pathways of solvent-free 2-aminopyrimidine synthesis.

Quantitative Comparison of Synthesis Modalities

The following table summarizes the operational metrics of the three solvent-free modalities compared to traditional solution-phase baselines.

Synthesis ModalityReactant SystemActivation ConditionReaction TimeTypical YieldE-Factor Impact
Traditional (Baseline) Chalcone + GuanidineRefluxing Ethanol / DMF12–24 h40–65%High (Solvent waste)
Microwave (MAOS) Chalcone + Guanidine HCl100–120 °C (MW Reactor)5–15 min85–95%Drastic Reduction
Thermal Fusion 2-Amino-4,6-dichloropyrimidine + Amine80–90 °C (Neat Melt)1–2 h80–92%Moderate Reduction
Mechanochemical Enaminone + N-phenylguanidineShear Grinding / 120 °C1 h75–88%High Reduction

Experimental Protocols

Protocol 1: Microwave-Assisted Condensation (Chalcone + Guanidine)

This protocol leverages dielectric heating to rapidly construct the pyrimidine ring via cyclocondensation[2].

  • Preparation: In a microwave-safe quartz or thick-walled glass vial, combine the substituted chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol).

  • Base Addition: Add finely ground sodium hydroxide (2.0 mmol) to the solid mixture. Causality: NaOH neutralizes the guanidine salt in situ, generating the free base required for the initial nucleophilic attack on the α,β -unsaturated system.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100–120 °C for 5–15 minutes under dynamic power control (max 800 W)[2][7].

  • Workup: Allow the vessel to cool to room temperature. The reaction mixture will appear as a fused solid. Add 10 mL of ice-cold distilled water and triturate thoroughly.

  • Isolation: Filter the resulting precipitate under vacuum. The water wash effectively removes unreacted guanidine hydrochloride and sodium chloride byproducts. Recrystallize from minimal ethanol if necessary.

Protocol 2: Catalyst-Free Thermal Fusion (SNAr)

An operationally simple method for functionalizing pre-existing pyrimidine rings without transition metal catalysts[1][8].

  • Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (3.0 mmol) and the desired substituted amine (3.0 mmol) in a mortar to ensure a homogeneous powder blend.

  • Mixing: Transfer the powder to a 25 mL round-bottom flask and add triethylamine (6.0 mmol). Causality: Triethylamine acts as an acid scavenger for the HCl generated during the substitution, preventing the protonation of the nucleophilic amine.

  • Fusion: Heat the flask in a pre-warmed oil bath or heating block at 80–90 °C. The mixture will transition into a viscous, reactive melt. Stir for 1–2 hours.

  • Workup: Monitor the reaction via TLC (Hexane:EtOAc). Upon completion, cool the melt slightly and quench with 15 mL of distilled water while vigorously stirring.

  • Isolation: Filter the precipitated 2-aminopyrimidine derivative and wash with cold water.

Protocol 3: Mechanochemical Cyclocondensation

Utilizes mechanical shear to drive the condensation of enaminones, ideal for parallel library synthesis[4][9].

  • Loading: Into a 10 mL stainless steel or zirconia milling jar, add N-phenylguanidine (0.12 mmol) and the substituted enaminone (0.10 mmol).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol) directly to the powder bed. Causality: DBU is a non-nucleophilic strong base that facilitates the elimination of dimethylamine and water from the intermediate hemiaminal, driving the thermodynamic sink toward aromatization[4][5].

  • Milling: Add two 5 mm grinding balls. Seal the jar and mill at 25–30 Hz for 60 minutes. (Alternatively, for parallel synthesis, vigorous stirring at 120 °C in a sealed vial without solvent achieves a similar shear-melt effect[9]).

  • Extraction: Suspend the crude solid in 2 mL of dichloromethane (CH2Cl2) and load directly onto a silica Solid-Phase Extraction (SPE) cartridge.

  • Elution: Elute with an n-hexane/EtOAc (1:1) mixture to isolate the pure N-phenyl-2-aminopyrimidine derivative.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the synthesized compounds, the following self-validation checks must be embedded into the workflow:

  • TLC Monitoring: Solvent-free reactions can occasionally suffer from localized charring if heat dissipation is poor. A clean TLC profile (visualized at UV 254 nm) with a single major spot confirms that the melt/microwave temperature was optimal. If heavy baseline streaking occurs, reduce the microwave power or oil bath temperature by 10 °C.

  • Spectroscopic Validation (1H NMR): The formation of the 2-aminopyrimidine core is easily confirmed via proton NMR. The exocyclic free amino group (-NH2) typically presents as a distinct broad singlet integrating to 2 protons in the range of 5.1 to 5.9 ppm (in CDCl3 or DMSO-d6)[10][11]. Furthermore, if the C5 position of the pyrimidine ring is unsubstituted, a sharp singlet for the H-5 proton will reliably appear between 7.20 and 7.60 ppm [10][11].

  • Phase Behavior Check: During the workup of Protocol 1 and 2, the addition of water should immediately yield a distinct precipitate. If the product "oils out," it indicates the presence of trapped unreacted amines or base. In this case, acidifying the aqueous wash slightly (to pH 5-6) can help solubilize the impurities and crystallize the target pyrimidine.

References

  • Regioselective, Solvent-Free Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines Under Microwave Irradiation Promoted by Zeolite HY.Synlett / Thieme Connect.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.Molecules / MDPI.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.Indian Journal of Science and Technology / Semantic Scholar.
  • Novel Synthesis of N-Phenyl-2-aminopyrimidine Derivatives under Solvent-Free Conditions.Synlett / Thieme Connect.
  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.Benchchem.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.PubMed / NIH.
  • Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals.PubMed Central / NIH.
  • An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids.PubMed Central / NIH.
  • Mechanochemical Synthesis of Cocrystal: From Mechanism to Application.

Sources

Crystallization method for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isolation and Purification of Kinase Inhibitor Intermediates

Executive Summary & Scientific Rationale

2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6)[1][2] is a highly functionalized pyrimidine derivative that serves as a critical building block in modern drug discovery. The 2-aminopyrimidine core is a privileged scaffold, universally recognized for its ability to form robust bidentate hydrogen bonds with the hinge region of various protein kinases (e.g., CDK2, EPHA2, B-Raf, and mutant EGFR)[3][4].

The addition of the ethanolamine moiety at the C2 position serves a dual mechanistic purpose: it significantly enhances the aqueous solubility of the resulting active pharmaceutical ingredient (API) and acts as a structural vector directing the molecule toward the solvent-exposed region of the kinase ATP-binding pocket[4][5].

Because this intermediate is frequently subjected to downstream macrocyclization or palladium-catalyzed cross-coupling[3][6], exceptional crystalline purity (>99.5%) is mandatory. Trace impurities, particularly regioisomers or residual inorganic salts from upstream synthesis, can act as potent catalytic poisons. This application note details a thermodynamically driven, self-validating crystallization strategy designed to isolate this compound with high polymorphic purity and optimal crystal habit.

Physicochemical Profiling & Solvent Selection

The crystallization behavior of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is dictated by its dense hydrogen-bonding network. The molecule possesses multiple hydrogen bond donors (primary amine, secondary amine, hydroxyl) and acceptors (pyrimidine ring nitrogens, hydroxyl oxygen).

Recent thermodynamic studies on the baseline 2-aminopyrimidine scaffold demonstrate that solubility is highly temperature-dependent and heavily favors polar protic and aprotic solvents (e.g., methanol, cyclopentanone, and ethanol) over non-polar media[7]. The presence of the ethanolamine tail further shifts the solubility profile, making the compound highly soluble in water and methanol, but only moderately soluble in heavier alcohols like isopropanol (IPA) at lower temperatures.

Causality of Solvent Choice

To design a robust crystallization process, we must exploit the differential solubility across a temperature gradient (cooling crystallization) or a solvent gradient (anti-solvent crystallization):

  • Isopropanol (IPA) / Water (95:5 v/v): Chosen for Cooling Crystallization . The minor water fraction disrupts the strong intermolecular hydrogen bonds of the crude amorphous solid, enabling dissolution at 75 °C. As the system cools, the lower dielectric constant of IPA forces the compound out of solution, yielding high recovery rates[8].

  • Methanol / Ethyl Acetate: Chosen for Anti-Solvent Crystallization . Methanol acts as the primary solvent (high solubility), while ethyl acetate acts as the anti-solvent. This is ideal for rescuing material that has "oiled out" or for initial purification of highly impure crude streams.

Table 1: Estimated Solubility Profile & Solvent Utility

Solvent SystemPolarity IndexSolubility at 5 °C (mg/mL)Solubility at 70 °C (mg/mL)Process Utility
Water10.2> 100> 500Unsuitable (Yield loss)
Methanol5.1~ 45> 200Primary solvent (Anti-solvent prep)
Ethanol5.2~ 15~ 120Cooling crystallization (Alternative)
Isopropanol (IPA) 3.9< 5~ 85Optimal for Cooling Crystallization
Ethyl Acetate4.4< 1< 5Anti-solvent
Heptane0.1InsolubleInsolubleWash solvent (Optional)

Data extrapolated from binary solid-liquid equilibrium studies of aminopyrimidine derivatives[7].

Mandatory Visualizations: Process & Mechanism

To contextualize both the chemical utility of the compound and the physical purification workflow, the following logical architectures are provided.

KinaseMechanism Kinase Kinase Hinge Region (e.g., CDK2 L83 / EGFR) Target Downstream Signaling Inhibition (Cell Proliferation Arrest) Kinase->Target Pathway Blockade Scaffold 2-Aminopyrimidine Core (Dual H-Bond Donor/Acceptor) Scaffold->Kinase Bidentate H-Bonding Tail Ethanolamine Moiety (Solvent-Exposed Region) Tail->Scaffold Covalent Linkage

Mechanistic role of the 2-aminopyrimidine-ethanolamine scaffold in kinase inhibition.

CrystallizationWorkflow Crude Crude Aminopyrimidine Intermediate Dissolution Dissolution in Hot IPA/H2O (75°C, 10 Vol) Crude->Dissolution Filtration Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 55°C) Filtration->Cooling Seeding Seeding at Metastable Zone (1% w/w) Cooling->Seeding Aging Aging & Deep Cooling (Hold at 0-5°C for 2h) Seeding->Aging Isolation Vacuum Filtration & Cold Solvent Wash Aging->Isolation Drying Vacuum Drying (45°C) Isolation->Drying Waste Mother Liquor (Impurities) Isolation->Waste Pure Pure Crystalline API (>99.5% HPLC) Drying->Pure

Decision tree and workflow for the controlled cooling crystallization process.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that deviations (such as "oiling out" or premature precipitation) are immediately corrected, guaranteeing a trustworthy experimental outcome.

Protocol A: Controlled Cooling Crystallization (Primary Method)

This method leverages the steep solubility curve of the compound in Isopropanol (IPA) to yield highly uniform, filterable crystals[8][9].

Table 2: Crystallization Parameters

ParameterTarget ValueCriticality / Rationale
Solvent Volume10-12 volumes (mL/g)Prevents premature supersaturation.
Dissolution Temp75 °CEnsures complete destruction of crude crystal lattice.
Cooling Rate0.5 °C / minSlow cooling prevents kinetic trapping of impurities.
Seeding Temp55 °CInitiates controlled nucleation in the metastable zone.
Aging Temp0 - 5 °CMaximizes thermodynamic yield prior to filtration.

Step-by-Step Procedure:

  • Dissolution: Charge a jacketed reactor with 1.0 kg of crude 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. Add 10 L of Isopropanol and 0.5 L of Deionized Water (95:5 v/v ratio).

  • Heating: Heat the suspension to 75 °C under moderate agitation (150 rpm) until a clear, homogenous solution is achieved.

    • IPC Check: If the solution remains cloudy after 30 minutes at 75 °C, perform a hot gravity filtration (polish filtration) through a 1 μm PTFE filter to remove insoluble inorganic salts.

  • Controlled Cooling & Seeding: Program the reactor to cool at a linear rate of 0.5 °C/min. Once the internal temperature reaches 55 °C, pause cooling.

  • Nucleation Induction: Introduce 10 g (1% w/w) of pure 2-[(4-Aminopyrimidin-2-yl)amino]ethanol seed crystals. Hold the temperature at 55 °C for 30 minutes to allow the seed bed to mature.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, preventing the compound from supersaturating and subsequently "oiling out" (liquid-liquid phase separation)[8].

  • Deep Cooling: Resume cooling at 0.5 °C/min down to 0–5 °C. Hold the slurry at this temperature for 2 hours to maximize yield.

  • Isolation: Transfer the slurry to a Nutsche filter or Büchner funnel. Filter under vacuum.

  • Washing: Wash the filter cake with 2 L of pre-chilled (0 °C) Isopropanol. Do not use water for washing, as it will cause severe yield loss.

  • Drying: Dry the crystals in a vacuum oven at 45 °C (< 50 mbar) for 12 hours to remove residual IPA.

Protocol B: Anti-Solvent Rescue Crystallization

If the crude material contains high levels of tarry, polymeric impurities that inhibit crystallization in IPA, use this protocol.

  • Dissolution: Dissolve 1.0 kg of crude material in 4 L of Methanol at 50 °C.

  • Clarification: Add 50 g of activated carbon (Darco G-60), stir for 30 minutes, and filter through a Celite pad.

  • Anti-Solvent Addition: Transfer the clear methanolic filtrate to a reactor at 25 °C. Slowly add 12 L of Ethyl Acetate dropwise over 2 hours via an addition funnel.

    • Causality: Ethyl acetate acts as a strong anti-solvent. The slow addition rate ensures the supersaturation level remains within the metastable zone, promoting crystal growth rather than amorphous precipitation.

  • Isolation: Stir for an additional 2 hours at 10 °C, filter, wash with pure Ethyl Acetate, and dry under vacuum.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, the isolated crystals must be subjected to the following analytical suite:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA gradient). The target purity is >99.5% Area. The primary impurities to monitor are unreacted 2-chloropyrimidine derivatives and regioisomers.

  • Powder X-Ray Diffraction (PXRD): Used to confirm the polymorphic form. Aminopyrimidines are known to exhibit polymorphism depending on the solvent of crystallization[10][11]. A sharp, well-defined diffractogram ensures batch-to-batch consistency.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak (typically between 140–160 °C for substituted aminopyrimidines, exact value dependent on the specific polymorph) validates the absence of solvent inclusion and high crystal lattice energy[12].

References

  • chemsrc.com. "1378816-38-6_2-[(4-Aminopyrimidin-2-yl)amino]ethanol - cas号查询." ChemSrc. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K." ACS Publications, Jan 2025. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters. "Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis." ResearchGate, Mar 2012. Available at:[Link]

  • RSC Advances. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors." PMC, 2021. Available at:[Link]

  • Journal of Medicinal Chemistry. "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties." ACS Publications, Feb 2012. Available at:[Link]

  • US Patent US8222412B2. "Preparation of aminopyrimidine compounds." Google Patents.

Sources

Application Note: Analytical Standards and Protocols for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) is a highly polar, basic 2,4-diaminopyrimidine derivative. The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK4/6, JAK, and ALK inhibitors) and vasodilatory agents[1, 2]. Consequently, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol frequently emerges as a critical synthetic intermediate, a potential process-related impurity, or a metabolic cleavage product during drug development.

This application note provides comprehensive, self-validating analytical protocols for the chromatographic separation and trace mass-spectrometric quantification of this compound. The methodologies detailed herein are designed to overcome the inherent analytical challenges of polar pyrimidines, specifically severe peak tailing and poor retention on traditional reversed-phase stationary phases [3, 4].

Physicochemical Profiling & Analytical Rationale

To design a robust analytical method, one must first understand the physicochemical behavior of the analyte. The presence of multiple basic nitrogen atoms (the pyrimidine ring nitrogens, a primary amine, and a secondary amine) combined with a terminal hydroxyl group renders this molecule highly hydrophilic.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueAnalytical Implication
Molecular Formula C6H10N4OSmall molecule; requires low low-mass cutoff in MS/MS.
Molecular Weight 154.17 g/mol [M+H]+ precursor ion expected at m/z 155.1.
LogP (Estimated) -0.5 to -1.2Highly polar. Poor retention on standard C18 columns; necessitates HILIC or polar-embedded reversed-phase (RP) columns.
pKa (Basic) ~6.5 - 7.5Amines are protonated at acidic pH. Unbuffered acidic mobile phases will cause severe ion-exchange interactions with residual silanols, leading to peak tailing.

Causality in Method Design: Standard 0.1% Formic Acid/Acetonitrile gradients on conventional C18 columns often fail for 2,4-diaminopyrimidines due to secondary interactions between the protonated amines and unendcapped surface silanols. To mitigate this, we employ a mixed-mode stationary phase (or a polar-embedded C18) and a buffered mobile phase (Ammonium Acetate) to provide sufficient ionic strength to mask silanol interactions while maintaining MS compatibility [4].

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Application: Purity assessment, process monitoring, and API impurity profiling.

Method Parameters

The following protocol utilizes a low-silanol, mixed-mode reversed-phase approach to ensure sharp peak symmetry and reproducible retention times.

Table 2: HPLC-UV Method Specifications
ParameterSpecification
Column Mixed-mode RP/Cation-Exchange (e.g., SIELC Newcrom R1) or Polar-embedded C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (Adjusted to pH 5.5 with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection (UV) 225 nm and 254 nm (Diode Array Detector)
Injection Volume 5 µL
Step-by-Step Execution & Self-Validation
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 5.5 using glacial acetic acid. Rationale: pH 5.5 ensures the analyte is in a consistent ionization state while providing adequate buffer capacity.

  • Gradient Elution Profile:

    • 0–2 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2–10 min: 5% to 60% B (Linear gradient to elute less polar process impurities)

    • 10–12 min: 60% B (Wash step)

    • 12–15 min: 5% B (Column re-equilibration)

  • System Suitability Testing (SST): Before sample analysis, inject a 10 µg/mL standard solution of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000. If Tf > 1.5, verify buffer pH and consider increasing buffer concentration to 20 mM to further suppress silanol activity.

LC-MS/MS Protocol for Trace Impurity & PK Analysis

Application: Genotoxic impurity screening, pharmacokinetic (PK) assay development, and trace residue analysis in complex matrices.

Sample Preparation (Solid Phase Extraction)

For complex matrices (e.g., plasma or tissue homogenates), direct protein precipitation often results in significant matrix effects (ion suppression) for early-eluting polar compounds.

  • Conditioning: Condition a Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge with 2 mL Methanol followed by 2 mL 2% Formic Acid in Water.

  • Loading: Load 500 µL of the biological sample (diluted 1:1 with 2% Formic Acid to ensure analyte protonation).

  • Washing: Wash with 2 mL 2% Formic Acid in Water, then 2 mL Methanol. Rationale: The analyte is retained by strong cation exchange; the methanol wash removes neutral and acidic lipid interferences.

  • Elution: Elute the analyte with 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40 °C and reconstitute in 100 µL of Initial Mobile Phase.

Mass Spectrometry Conditions

Analysis is performed on a Triple Quadrupole (QqQ) mass spectrometer utilizing Electrospray Ionization (ESI) in positive ion mode [3].

Table 3: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
Target Analyte 155.1137.15015[M+H - H2O]+
Target Analyte 155.194.15025Loss of ethanolamine side chain
Internal Standard Isotope matchedIsotope matched50OptimizedN/A

Note: The 155.1 → 94.1 transition is highly specific to the 2,4-diaminopyrimidine core and is recommended as the primary quantifier ion, while 155.1 → 137.1 serves as the qualifier.

Visualizations

Analytical Workflow

The following diagram illustrates the self-validating LC-MS/MS workflow, emphasizing the critical transition from sample cleanup to data processing.

Workflow A Sample Prep (MCX SPE) B Chromatographic Separation (Mixed-Mode) A->B C Ionization (ESI+) B->C D Mass Analysis (QqQ MRM) C->D E Data Processing & Quantification D->E

Caption: LC-MS/MS analytical workflow for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol trace quantification.

Pharmacological & Synthetic Context

Understanding the origin and fate of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is crucial for drug development professionals tracking impurities or metabolites.

Scaffold A 2,4-Dichloropyrimidine (Starting Material) B 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Key Intermediate/Impurity) A->B Amination & Substitution C Kinase Inhibitor API (e.g., CDK4/6 or JAK Inhibitor) B->C Scaffold Elaboration D Metabolic Degradation (in vivo) C->D Pharmacokinetics D->B Cleavage product

Caption: Synthetic and metabolic pathway context of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

References

  • Zhang, X., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Food Chemistry.[Link]

  • Vyas, T., et al. (2015). QUANTIFICATION OF 2, 4-DIAMINOPYRIMIDINE 3- OXIDE IN MARKETED HAIR GROWTH FORMULATION USING RP-HPLC. Nirma University Journal of Pharmaceutical Sciences.[Link]

  • Hu, J., et al. (2025). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. ResearchGate / Industrial Crops and Products.[Link]

  • SIELC Technologies. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column. SIELC Application Notes.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

Core Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for synthesizing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted pyrimidine, typically 2-chloro-4-aminopyrimidine, with ethanolamine.

The pyrimidine ring is electron-deficient, a characteristic enhanced by the electronegative nitrogen atoms within the ring. This deficiency makes the carbon atoms, particularly at the C2 and C4 positions, susceptible to attack by nucleophiles.[1] The reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The stability of this intermediate is a key factor in determining the reaction's feasibility and rate.[1]

Caption: Figure 1. S-N-Ar Reaction Mechanism

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: Why is my product yield consistently low or non-existent?

Low yield is a common frustration. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or insufficient activation of the substrate.

Possible Cause 1: Poor Reagent Quality

  • Ethanolamine Degradation: Ethanolamine is hygroscopic and can absorb water and carbon dioxide from the air, reducing its nucleophilicity.

  • Solvent Purity: The presence of water in aprotic polar solvents (like DMF or DMSO) can compete with the ethanolamine as a nucleophile, leading to undesired side products.

Solution:

  • Verify Reagent Purity: Use freshly opened or properly stored ethanolamine. If necessary, purify it by distillation under reduced pressure.[2]

  • Use Anhydrous Solvents: Employ anhydrous solvents, especially when using dipolar aprotic solvents. For reactions in alcohols like propanol or butanol, ensure they are of a suitable grade.

Possible Cause 2: Inadequate Reaction Conditions

  • Insufficient Temperature: SNAr reactions require an activation energy barrier to be overcome for the formation of the Meisenheimer complex. Insufficient heat can lead to a sluggish or stalled reaction.

  • Ineffective Base: A base is often used to deprotonate the ethanolamine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction. An inappropriate or weak base will be ineffective.

Solution:

  • Optimize Temperature: While every system is different, temperatures often range from 80 °C to 140 °C.[3][4] Microwave-assisted synthesis can also be employed to shorten reaction times and potentially improve yields.[3][4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.[5]

  • Select an Appropriate Base: Triethylamine (TEA) is a common and effective base for this reaction.[6][7] It is strong enough to deprotonate the nucleophile and scavenge acid without causing significant side reactions. Other bases like potassium fluoride have also been used effectively in "green" solvent systems like water.[8]

Troubleshooting_Yield Figure 2. Troubleshooting Low Yield Start Low or No Product Yield Check_Reagents 1. Verify Reagent Purity Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Monitoring 3. Review Reaction Monitoring Start->Check_Monitoring Reagent_Ethanolamine Is Ethanolamine fresh/pure? Check_Reagents->Reagent_Ethanolamine Condition_Temp Is temperature optimal? Check_Conditions->Condition_Temp Monitor_TLC Is reaction progress monitored? Check_Monitoring->Monitor_TLC Purify_Ethanolamine Purify by distillation or use new stock. Reagent_Ethanolamine->Purify_Ethanolamine No Reagent_Solvent Is solvent anhydrous? Reagent_Ethanolamine->Reagent_Solvent Yes Purify_Ethanolamine->Reagent_Solvent Reagent_Solvent->Check_Conditions Yes Dry_Solvent Use anhydrous grade solvent or dry existing stock. Reagent_Solvent->Dry_Solvent No Dry_Solvent->Check_Conditions Optimize_Temp Increase temperature incrementally (e.g., 80-140°C). Consider microwave synthesis. Condition_Temp->Optimize_Temp No Condition_Base Is the base effective? Condition_Temp->Condition_Base Yes Optimize_Temp->Condition_Base Condition_Base->Check_Monitoring Yes Use_TEA Use Triethylamine (TEA) or another suitable non-nucleophilic base. Condition_Base->Use_TEA No Use_TEA->Check_Monitoring Implement_TLC Implement TLC/HPLC monitoring to track starting material consumption. Monitor_TLC->Implement_TLC No

Caption: Figure 2. Troubleshooting Low Yield

Question 2: My final product is impure. How can I identify and prevent the formation of side products?

Impurity formation can complicate purification and reduce the overall yield of the desired product.

Possible Cause 1: Di-substitution The most common impurity is the product formed from the reaction of a second molecule of 2-chloro-4-aminopyrimidine with the hydroxyl group of the desired product or another ethanolamine molecule. This is more likely to occur if there is a large excess of the chloropyrimidine starting material.

Solution:

  • Control Stoichiometry: Use a slight excess of ethanolamine (e.g., 1.1 to 1.5 equivalents) relative to the 2-chloro-4-aminopyrimidine. This ensures the chloropyrimidine is the limiting reagent, minimizing the chance of a second substitution.

Possible Cause 2: Reaction with Solvent

  • In alcoholic solvents, the corresponding alkoxide can be formed, especially in the presence of a strong base, which can then act as a competing nucleophile.[9][10]

Solution:

  • Solvent Choice: If solvolysis is an issue, consider switching to a non-nucleophilic solvent like DMF, DMSO, or even a solvent-free approach.[6][7] Solvent-free reactions, often performed by heating the neat reactants with a base, can be highly efficient and simpler to work up.[6][7]

Possible Cause 3: Degradation

  • Prolonged reaction times at high temperatures can lead to the degradation of starting materials, intermediates, or the final product.

Solution:

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction.[5] Once the starting material is consumed, work up the reaction promptly to avoid degradation.

Question 3: How should I purify the final product effectively?

Purification is critical for obtaining a high-purity final compound.

Solution:

  • Initial Work-up: After the reaction is complete, the mixture is often cooled, and water is added to precipitate the crude product.[6][7] The solid can then be collected by filtration.

  • Crystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a highly effective method for purifying the solid product.[11]

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a standard alternative. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective.

  • Ion-Exchange Chromatography: For removing ionic impurities or separating compounds with different basicities, cation-exchange chromatography can be a powerful tool.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis? There is no single "best" solvent. The choice depends on factors like reaction scale, desired temperature, and purification strategy.

  • Alcohols (Propanol, Butanol): Good for reflux temperatures and often allow for direct precipitation of the product upon cooling.[3]

  • Aprotic Polar Solvents (DMF, DMSO): Can accelerate SNAr reactions but must be anhydrous. Purification involves more complex extraction procedures.

  • "Green" Solvents (Water, PEG-400): Environmentally friendly options that have shown great success. Reactions in water with a base like KF can be very effective.[8] PEG-400 has been used to achieve rapid reactions at elevated temperatures.[13]

  • Solvent-Free: This method is highly efficient, minimizes waste, and can simplify purification.[6][7]

Q2: How can I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method.[5] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate. Develop with an appropriate eluent (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates reaction completion.

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: These techniques provide more quantitative data on the consumption of reactants and the formation of products and byproducts.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to get a precise quantification of the reaction mixture components by adding a known amount of an internal standard.[5] Real-time 2D NMR techniques can even be used to identify transient intermediates.[15]

Analytical MethodSpeedCostInformation Provided
TLC FastLowQualitative (completion)
HPLC ModerateModerateQuantitative (purity, conversion)
LC-MS ModerateHighQuantitative + Mass ID
NMR SlowHighStructural + Quantitative
Table 1: Comparison of Reaction Monitoring Techniques

Q3: Can I use a different starting material other than 2-chloro-4-aminopyrimidine? Yes, other halogens can be used. The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I. While 2-fluoro-4-aminopyrimidine would be more reactive, the chloro-analogue is typically more common and cost-effective. The reactivity of the pyrimidine ring is significantly higher than that of chlorobenzene, often making harsh catalysts unnecessary.[8]

Detailed Experimental Protocol (Example)

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Reagents:

  • 2-Chloro-4-aminopyrimidine (1.0 equiv)

  • Ethanolamine (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Propanol

Procedure:

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-aminopyrimidine and anhydrous propanol.

  • Addition of Reagents: Add ethanolamine to the stirring suspension, followed by the addition of triethylamine.[3]

  • Reaction: Heat the reaction mixture to reflux (approx. 97 °C for 1-propanol) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress every hour using TLC (Eluent: Ethyl Acetate/Hexane 8:2) until the starting 2-chloro-4-aminopyrimidine spot is no longer visible.[5]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold propanol, followed by distilled water to remove any remaining TEA hydrochloride salt.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.

References

  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions.
  • Frydman, L., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. National MagLab.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Besselièvre, F., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Khan, K. M., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Singh, S. P., et al. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Abonia, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Abonia, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
  • Khan, K. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Chempedia - LookChem. (n.d.). Purification of Ethanolamine (2-Aminoethanol).
  • Lee, C.-F., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry.
  • Qureshi, F., et al. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate.
  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.

Sources

Technical Support Center: Synthesis of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to the synthesis of 2-aminopyrimidines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions and challenges encountered during your synthetic endeavors. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and resolve issues but also to proactively design more robust and efficient syntheses.

Frequently Asked Questions (FAQs)

Q1: My Pinner-type synthesis is giving a low yield and a complex mixture of byproducts. What are the most common culprits?

A: Low yields in Pinner-type syntheses often stem from a few key side reactions. The most prevalent are the self-condensation of your β-dicarbonyl compound, self-condensation of guanidine (or your amidine source), incomplete cyclization of the reaction intermediate, and hydrolysis of either your starting materials or intermediates.[1][2][3] Each of these issues is sensitive to reaction conditions, particularly temperature, moisture, and pH.

Q2: I'm using an unsymmetrical β-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the selectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Factors such as the steric and electronic nature of the substituents on the dicarbonyl compound, the choice of solvent, and the nature of the catalyst can all play a role in directing the reaction to the desired isomer.[4]

Q3: My Biginelli reaction is producing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?

A: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine. This side product arises from the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[3] To minimize its formation, it is advisable to run the reaction at a lower temperature and consider adding the urea as the final reactant.[3]

Q4: I'm struggling with the purification of my 2-aminopyrimidine from the crude reaction mixture. What are some effective strategies?

A: Purification can be challenging due to the polarity of the 2-aminopyrimidine core and the potential for side products with similar polarities. Standard column chromatography on silica gel is a common starting point, but you may need to add a small amount of a basic modifier like triethylamine to your eluent to prevent streaking.[5] Recrystallization from a suitable solvent system can be highly effective for removing minor impurities.[6] For more challenging separations, techniques like selective precipitation by pH adjustment or the use of scavenger resins to remove unreacted starting materials can be employed.[6][7]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a deeper dive into the common side reactions encountered during the synthesis of 2-aminopyrimidines, their underlying mechanisms, and detailed protocols for their prevention and control.

Self-Condensation of Reactants

a) β-Dicarbonyl Self-Condensation (Knoevenagel Condensation)

  • The Problem: The active methylene group of a β-dicarbonyl compound can be deprotonated by a base, leading to a nucleophilic enolate that can attack the carbonyl group of another molecule of the β-dicarbonyl. This Knoevenagel-type condensation consumes your starting material and introduces impurities that can be difficult to separate.[8][9]

  • Mechanism:

    Knoevenagel Reactant1 β-Dicarbonyl Enolate Enolate Intermediate Reactant1->Enolate Deprotonation Base Base Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Reactant2 β-Dicarbonyl Reactant2->Adduct Product Self-Condensation Product Adduct->Product Dehydration

    Caption: Mechanism of β-Dicarbonyl Self-Condensation.

  • Troubleshooting Protocol:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Self-condensation often has a higher activation energy than the desired reaction.[2]

    • Order of Addition: Add the β-dicarbonyl compound slowly to the reaction mixture containing the guanidine and catalyst. This keeps the instantaneous concentration of the dicarbonyl low, disfavoring self-condensation.

    • Optimize Catalyst: In the context of the Biginelli reaction, the choice of catalyst can significantly influence the rate of the desired three-component reaction versus the Knoevenagel condensation.[10] A comparative study of different Lewis and Brønsted acid catalysts can help identify the optimal conditions for your specific substrates.

b) Guanidine Self-Condensation to 1,3,5-Triazines

  • The Problem: Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, guanidine can undergo self-condensation to form highly stable 1,3,5-triazine derivatives, such as melamine.[11][12] This side reaction consumes your nucleophile and can be a significant source of insoluble impurities.

  • Mechanism: The precise mechanism can be complex, but it generally involves the nucleophilic attack of one guanidine molecule onto the electrophilic carbon of another, followed by cyclization and elimination of ammonia.

    Guanidine_Trimerization Guanidine1 Guanidine Dimer Dimeric Intermediate Guanidine1->Dimer Guanidine2 Guanidine Guanidine2->Dimer Triazine 1,3,5-Triazine Dimer->Triazine Guanidine3 Guanidine Guanidine3->Triazine Ammonia Ammonia Triazine->Ammonia Elimination

  • Troubleshooting Protocol:

    • Temperature Control: Avoid excessive heating. Monitor the reaction progress by TLC or LC-MS and use the minimum temperature required for the formation of the desired 2-aminopyrimidine.

    • Stoichiometry: Use a slight excess of the β-dicarbonyl compound to ensure that the guanidine is consumed in the desired reaction pathway.

    • pH Control: The basicity of the reaction medium can influence the rate of self-condensation. Careful selection of the base and its stoichiometry is crucial.

Incomplete Cyclization
  • The Problem: The initial condensation between guanidine and the β-dicarbonyl compound forms an open-chain intermediate that must then cyclize to form the pyrimidine ring. If this cyclization is slow or reversible, you may isolate this intermediate or observe its accumulation in the reaction mixture, leading to a low yield of the final product. [1][2]

  • Troubleshooting Protocol:

    • Increase Reaction Time and/or Temperature: In some cases, the cyclization step simply requires more time or thermal energy to proceed to completion. Monitor the reaction over an extended period.

    • Catalyst Choice: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. [1]If you are already using a catalyst, consider screening other options that may be more effective for your specific substrate.

    • Dehydration: The cyclization step is often a condensation reaction that releases a molecule of water. Ensuring that water is effectively removed from the reaction mixture, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the cyclized product.

Formation of Regioisomers
  • The Problem: When using an unsymmetrical β-dicarbonyl compound, the two carbonyl groups present different steric and electronic environments, leading to the potential for the formation of two different regioisomers of the 2-aminopyrimidine.

  • Controlling Regioselectivity:

    • Electronic Effects: Electron-withdrawing groups will activate the adjacent carbonyl group towards nucleophilic attack, while electron-donating groups will have the opposite effect.

    • Steric Hindrance: Bulky substituents near one of the carbonyl groups will sterically hinder the approach of the nucleophile, favoring reaction at the less hindered carbonyl.

    • Reaction Conditions: The choice of solvent and base can influence the regioselectivity. A systematic screen of these parameters is often necessary to optimize the reaction for the desired isomer. [4] Experimental Protocol for Optimizing Regioselectivity:

    • Set up a series of small-scale parallel reactions.

    • Vary one parameter at a time, such as the base (e.g., NaOEt, K2CO3, DBU), the solvent (e.g., ethanol, THF, toluene), or the reaction temperature.

    • Monitor the ratio of the two regioisomers in each reaction by a suitable analytical method, such as 1H NMR or LC-MS.

    • Once the optimal conditions have been identified, scale up the reaction.

Hydrolysis of Starting Materials and Intermediates
  • The Problem: Both guanidine (and its salts) and many β-dicarbonyl compounds, particularly β-ketoesters, are susceptible to hydrolysis, especially under acidic or basic conditions. [13][14][15]The presence of water in the reaction mixture can lead to the decomposition of your starting materials and a significant reduction in yield.

  • Mechanism of β-Ketoester Hydrolysis (Acid-Catalyzed):

    Hydrolysis Ketoester β-Ketoester Protonated_Ester Protonated Ester Ketoester->Protonated_Ester H3O H3O+ H3O->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Water H2O Water->Tetrahedral_Intermediate Carboxylic_Acid β-Ketoacid Tetrahedral_Intermediate->Carboxylic_Acid Alcohol Alcohol Tetrahedral_Intermediate->Alcohol

    Caption: Acid-catalyzed hydrolysis of a β-ketoester.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: This is the most critical factor. Ensure that all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Reagents: Use high-purity, anhydrous reagents. Guanidine hydrochloride, for example, can be hygroscopic and should be dried before use. [1] 3. Minimize Exposure to Air: During the reaction setup and workup, minimize the exposure of the reaction mixture to atmospheric moisture.

Data Summary Table

Side ReactionKey FactorsMitigation Strategies
β-Dicarbonyl Self-Condensation High Temperature, High Concentration of DicarbonylLower reaction temperature, slow addition of dicarbonyl, optimize catalyst.
Guanidine Self-Condensation High Temperature, Basic ConditionsAvoid excessive heat, use a slight excess of dicarbonyl, control pH.
Incomplete Cyclization Low Temperature, Steric HindranceIncrease reaction time/temperature, use an effective catalyst, remove water.
Formation of Regioisomers Unsymmetrical DicarbonylScreen solvents, bases, and temperatures to optimize for the desired isomer.
Hydrolysis Presence of WaterUse anhydrous reagents and solvents, run under an inert atmosphere.

Alternative Synthetic Routes and Their Potential Pitfalls

While the condensation of guanidine with β-dicarbonyls is a workhorse for 2-aminopyrimidine synthesis, other methods are also widely employed. It is important to be aware of the potential side reactions associated with these routes as well.

  • From Substituted Pyrimidines: A common strategy involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, from a pre-existing pyrimidine ring. For example, the reaction of 2-chloropyrimidine with an amine can yield a 2-aminopyrimidine.

    • Potential Side Reactions: If the pyrimidine ring contains multiple leaving groups, issues of regioselectivity can arise. [16]Over-alkylation of the amine nucleophile is also a possibility.

  • From Chalcones: The reaction of chalcones (α,β-unsaturated ketones) with guanidine can also afford 2-aminopyrimidines.

    • Potential Side Reactions: The reaction can sometimes lead to the formation of other heterocyclic systems, and the regioselectivity of the initial Michael addition of guanidine to the chalcone can be a factor. [17][18]

  • From Nitriles: The condensation of nitriles with certain reagents can also lead to the formation of the pyrimidine ring.

    • Potential Side Reactions: These reactions can sometimes be limited by the reactivity of the nitrile and may require harsh conditions, which can lead to decomposition or other side reactions. [19][20]

Purification Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent system.

  • Elution: Start with a non-polar eluent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine (0.1-1%) can be added to the eluent to improve the peak shape of the basic 2-aminopyrimidine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Purification by Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. The ideal solvent will dissolve your product well when hot but poorly when cold, while the impurities will either be very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acid Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-aminopyrimidine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO3) to deprotonate the 2-aminopyrimidine, causing it to precipitate or allowing it to be extracted back into a fresh portion of organic solvent.

  • Isolation: Collect the precipitated solid by filtration or dry the organic extract and evaporate the solvent to obtain the purified product.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]

  • CiteDrive. (2022). Recent Advancements in Multicomponent Reactions of Substituted 2-Aminopyridines Synthesis: A Decade Review. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Russell, P. B., & Hitchings, G. H. (1951). The Formation of 1,3,5-Triazines by the Reaction of α-Cyanocarbonyl Compounds with Guanidine. Journal of the American Chemical Society, 73(8), 3763–3768. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. Retrieved from [Link]

  • PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for formation of β‐ketothioesters 2. Retrieved from [Link]

  • ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(16), 6425-6428. [Link]

  • LOCKSS. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Unknown Source. (n.d.). HYDROLYSIS. [Link not available]
  • ResearchGate. (n.d.). Synthesis of substituted 2-aminopyrimidine Schiff bases. Retrieved from [Link]

  • PMC. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Retrieved from [Link]

  • Unknown Source. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link not available]
  • PMC. (n.d.). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. Retrieved from [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • ACS Publications. (1951). The Formation of 1,3,5-Triazines by the Reaction of α-Cyanocarbonyl Compounds with Guanidine. Journal of the American Chemical Society, 73(8), 3763-3768. [Link]

  • Oxford Academic. (2006). Synthesis of Guanidino-1,3,5-triazines Using DMF. Retrieved from [Link]

  • Unknown Source. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. [Link not available]
  • eGrove. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • Unknown Source. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. [Link not available]
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents. Retrieved from [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Harvard DASH. (n.d.). Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate. Retrieved from [Link]

Sources

2-[(4-Aminopyrimidin-2-yl)amino]ethanol degradation and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Troubleshooting, Stability, and Storage Guidelines for Kinase Inhibitor Intermediates

Welcome to the Technical Support Center for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6). As a critical building block and pharmacophore intermediate in the synthesis of advanced kinase inhibitors (e.g., EGFR, B-Raf, and Plk1 inhibitors), maintaining the structural integrity of this aminopyrimidine derivative is paramount. This guide provides field-proven insights into its degradation mechanisms, optimal storage parameters, and troubleshooting protocols.

Part 1: Chemical Stability & Degradation Mechanisms

Aminopyrimidines are inherently susceptible to specific degradation pathways due to the electron-rich nature of the pyrimidine nitrogens and the exocyclic amino groups[1]. Understanding the causality behind these pathways is essential for preventing batch-to-batch variability during drug development.

  • N-Oxidation (Primary Pathway): The most common degradation route is the formation of pyrimidine N-oxides. The micro-oxidic properties of certain solvents or prolonged exposure to atmospheric oxygen can induce oxidation at the pyrimidine nitrogens or the secondary amine[1]. This is a well-documented phenomenon in structurally related aminopyrimidine drugs like Dasatinib[2].

  • Photolytic Degradation: The conjugated pyrimidine ring absorbs strongly in the UV range (220–260 nm). Photon absorption can lead to radical generation, resulting in ring cleavage or dimerization.

  • Acidic/Hydrolytic Cleavage: While generally stable in neutral aqueous conditions, extreme pH (<3.0) combined with thermal stress can lead to deamination or hydrolysis of the ethanolamine side chain.

Degradation A 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Intact API / Intermediate) B Oxidative Stress (O2, Peroxides, >25°C) A->B Oxidation D Photolytic Stress (UV/Vis Light) A->D Photolysis F Acidic/Hydrolytic Stress (pH < 3.0, Heat) A->F Hydrolysis C Pyrimidine N-Oxides & Amine Oxidation Products B->C E Photo-Degradants (Radical Dimerization) D->E G Hydrolytic Degradants (Deamination / Ring Cleavage) F->G

Fig 1. Primary degradation pathways of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol under stress.

Part 2: Storage & Handling Guidelines

To mitigate the thermodynamic and kinetic drivers of degradation, strict storage parameters must be adhered to. The following table synthesizes quantitative stability data based on accelerated stress testing of aminopyrimidine derivatives.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf Life
Long-Term Storage (Solid) -20°CArgon or NitrogenAmber Glass Vial> 24 Months
Short-Term Handling (Solid) 2°C to 8°CDesiccated AirAmber Glass / Opaque6 Months
Solution (e.g., DMSO, MeOH) -80°CArgonSealed Cryovial1 to 3 Months
Benchtop / Working Solution 20°C to 25°CAmbient AirClear Glass< 24 Hours

Causality Note: Why Argon and Amber Glass? Argon is heavier than air and highly effective at displacing oxygen in the headspace of vials, physically shutting down the N-oxidation pathway. Amber glass is mandatory because it blocks UV-induced radical initiation, preventing photolytic dimerization.

Part 3: Troubleshooting FAQs

Q1: My compound powder has developed a slight yellow tint over time. Is it still usable? A: A color shift from white/off-white to yellow typically indicates the onset of N-oxidation or photolytic dimerization[1]. You must run an RP-HPLC-MS analysis before use. If the purity has dropped below 98%, the batch should be re-purified via flash chromatography or discarded, as N-oxide impurities can severely poison downstream catalytic coupling reactions.

Q2: During HPLC analysis, I am observing peak splitting or a leading shoulder on the main peak. How do I resolve this? A: Peak splitting in aminopyrimidines is often caused by a pH mismatch between the sample solvent and the mobile phase, or the co-elution of an N-oxide degradant. First, ensure your sample is dissolved in the initial mobile phase. Second, check the pH of your aqueous mobile phase; aminopyrimidines require a tightly buffered acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) to ensure complete protonation and sharp peak shapes[3].

Q3: Can I store stock solutions of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in DMSO at room temperature? A: No. DMSO is hygroscopic and can act as a mild oxidant over time. Storing aminopyrimidines in DMSO at room temperature accelerates degradation. Solutions must be aliquoted, purged with Argon, and stored at -80°C.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, we recommend the following self-validating RP-HPLC-UV/MS method for purity assessment and forced degradation tracking. This protocol is "self-validating" because it relies on a Mass Balance Check : the molar sum of the parent compound and all degradants must equal the initial parent concentration. If mass balance is <95%, degradants are either precipitating on the column or eluting in the void volume.

Workflow S1 1. Sample Prep (1 mg/mL in MeOH/H2O) S2 2. Stress Induction (Heat, Light, H2O2) S1->S2 S3 3. RP-HPLC-UV/MS (C18, Gradient, 220 nm) S2->S3 S4 4. Data Validation (Mass Balance Check) S3->S4

Fig 2. Self-validating RP-HPLC-MS workflow for forced degradation and stability assessment.

Step-by-Step RP-HPLC Method:

  • Sample Preparation:

    • Accurately weigh 1.0 mg of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

    • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Sonicate for 2 minutes.

    • Validation step: Filter through a 0.22 µm PTFE syringe filter to ensure no insoluble polymeric degradants are injected into the column.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 5% B to 60% B over 20 minutes, then ramp to 95% B for 5 minutes to wash the column[3].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm; inline ESI-MS (Positive ion mode).

  • Stress Induction (Forced Degradation):

    • Oxidative: Add 3% H₂O₂ to the sample, incubate at 40°C for 4 hours.

    • Thermal: Heat solid sample at 60°C for 48 hours.

  • Data Validation (Mass Balance):

    • Integrate the area under the curve (AUC) for the parent peak and all secondary peaks.

    • Compare the total AUC of the stressed sample to the total AUC of an unstressed reference standard. A deviation of >5% indicates undetected degradation pathways (e.g., volatile loss or column retention).

Sources

Technical Support Center: Troubleshooting Low Solubility of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in aqueous buffers for my assay. What are the primary reasons for its low water solubility?

A1: The low aqueous solubility of many pyrimidine derivatives, including 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, can be attributed to their physicochemical properties. These compounds often possess a planar and symmetrical pyrimidine ring, which can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.[1] Additionally, the overall lipophilicity ("fat-loving" nature) of the molecule can contribute to its preference for non-polar environments over aqueous solutions.[1]

Q2: What are the immediate first steps I should take to improve the solubility of my compound in an aqueous buffer?

A2: The two most direct and often effective initial strategies are pH adjustment and the use of co-solvents.[1]

  • pH Adjustment: The solubility of compounds with ionizable functional groups, like the amino groups on the pyrimidine ring, is highly dependent on the pH of the solution.[1] For pyrimidines that act as weak bases, their solubility generally increases in more acidic (lower pH) solutions because the amino groups become protonated, leading to a charged and more readily solvated species.[1] Conversely, for pyrimidines with acidic functionalities, solubility tends to increase in more basic (higher pH) conditions.[1]

  • Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[2] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

Q3: My compound is precipitating out of solution during my experiment. How can I determine the maximum soluble concentration in my specific assay buffer?

A3: To determine the maximum soluble concentration, you should perform a kinetic solubility assay. This will help you identify the kinetic solubility limit, which is the highest concentration at which your compound remains in solution under your specific experimental conditions.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.

Issue 1: Compound Precipitation in Aqueous Buffer

Possible Cause: The working concentration of your compound exceeds its solubility limit in the chosen buffer system.

Recommended Actions:

  • Lower the Working Concentration: The most straightforward solution is to reduce the concentration of your compound to a level below its solubility limit.

  • Perform a Kinetic Solubility Assay: This will provide a quantitative measure of the maximum concentration of your compound that can be maintained in solution.

  • Employ Formulation Strategies: If a higher concentration is necessary for your experiment, consider using co-solvents or cyclodextrins.

A Decision Tree for Troubleshooting Compound Precipitation

G start Compound Precipitation Observed conc_check Is the working concentration too high? start->conc_check lower_conc Action: Lower the working concentration. conc_check->lower_conc Yes sol_assay Perform a kinetic solubility assay. conc_check->sol_assay Unsure formulation Step 3: Try Formulation Strategies sol_assay->formulation co_solvent Option A: Use Co-solvents Add a small percentage of a co-solvent like PEG 400 or ethanol to the assay buffer. Screen different co-solvents. formulation->co_solvent cyclodextrin Option B: Use Cyclodextrins Prepare an inclusion complex with a cyclodextrin like HP-β-CD. formulation->cyclodextrin

Caption: A decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in a specific aqueous buffer.

Materials:

  • 2-[(4-Aminopyrimidin-2-yl)amino]ethanol stock solution in DMSO

  • Aqueous buffer of choice

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity or light scattering

Procedure:

  • Add the aqueous buffer to a series of wells in the 96-well plate.

  • Add a small volume of the DMSO stock solution to each well to create a dilution series (e.g., final concentrations ranging from 1 µM to 200 µM).

  • Ensure the final DMSO concentration is consistent across all wells and is typically kept below 2%.[1]

  • Mix the plate by shaking for 1-2 hours at room temperature.[1]

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Protocol 2: Using Cyclodextrins to Enhance Solubility

Objective: To prepare a solution of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol with enhanced solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar or sonicator

  • 0.22 µm syringe filter

  • HPLC or UV-Vis spectrophotometer for concentration determination

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in water to your desired concentration (e.g., 10-40% w/v).[1]

  • Add Pyrimidine Derivative: Add an excess amount of solid 2-[(4-Aminopyrimidin-2-yl)amino]ethanol to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or sonicate the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.[1]

  • Remove Undissolved Solid: Filter the solution through a 0.22 µm syringe filter or centrifuge to obtain a clear solution.[1]

  • Determine Concentration: Use a validated analytical method, such as UV-Vis spectroscopy or HPLC, to quantify the concentration of the dissolved compound.[1]

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical Pyrimidine Derivative in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol5 - 10
Methanol10 - 20
DMSO> 50
DMF> 50

Note: This table is for illustrative purposes. Actual solubility will vary depending on the specific pyrimidine derivative's structure.[1]

Understanding the Chemistry of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Water is a highly polar solvent, while many organic molecules, including pyrimidine derivatives, have significant non-polar character.

The structure of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol contains both polar (amino and hydroxyl groups) and non-polar (pyrimidine ring) regions. The interplay between these regions dictates its solubility in different solvents.

The Role of pH in Solubility

The amino groups in 2-[(4-Aminopyrimidin-2-yl)amino]ethanol are basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact favorably with polar water molecules, thus enhancing solubility.

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH protonated Protonated Form (Charged) Higher Solubility neutral Neutral Form Lower Solubility protonated->neutral Addition of Base (OH-) neutral->protonated Addition of Acid (H+)

Caption: The effect of pH on the ionization and solubility of an amino-containing compound.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water | Journal of Chemical & Engineering Data. (2018, October 22). Retrieved from [Link]

  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines - Benchchem. (n.d.).
  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K - DOI. (2025, January 24). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction times, improve yields, and overcome common hurdles in your synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My reaction is sluggish or incomplete, resulting in low conversion of starting materials.

Question: I've been running my 2-aminopyrimidine synthesis for the recommended time, but TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?

Answer: Low conversion is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Inefficiency: The choice and activity of your catalyst are paramount. For syntheses involving the condensation of 1,3-dicarbonyl compounds with amidines (like the Pinner synthesis), both Brønsted and Lewis acids can be employed.[1][2]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts like HCl, confirm the concentration is accurate.[3][4]

      • Screen Catalysts: The optimal catalyst can be substrate-dependent. It is advisable to screen a variety of catalysts, such as FeCl₃, ZnCl₂, or Yb(OTf)₃, and optimize their concentrations.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics.

    • Troubleshooting Steps:

      • Increase Temperature: A moderate increase in temperature can provide the necessary activation energy to push the reaction forward. However, be cautious as excessively high temperatures can lead to the decomposition of reactants or products.[3][5] Monitor the reaction progress closely by TLC.

      • Optimize Solvent: The solubility of your reactants and intermediates is critical. While ethanol is a common solvent, exploring other options like DMSO or even solvent-free conditions has been shown to improve yields for certain substrates.[3][4][6] The polarity of the solvent can significantly influence the reaction pathway.[5]

  • Purity of Reactants: Impurities in your starting materials can inhibit the reaction.

    • Troubleshooting Steps:

      • Ensure High Purity: Use reactants of the highest possible purity. Impurities in aldehydes, β-ketoesters, or guanidine can interfere with the reaction.[2][5]

      • Check for Hydrolysis: Amidines can be hygroscopic and may hydrolyze over time.[3] Ensure your guanidine source is dry.

  • Microwave-Assisted Synthesis: For a significant reduction in reaction time, consider microwave-assisted organic synthesis (MAOS). Reactions that take hours conventionally can often be completed in minutes under microwave irradiation.[7]

Issue 2: My reaction yields are consistently low, even with good conversion.

Question: Even when my starting materials are consumed, the isolated yield of my 2-aminopyrimidine is poor. What could be causing this, and how can I improve it?

Answer: Low isolated yields, despite good conversion, often point towards side reactions, product degradation, or inefficient workup and purification.

  • Side Product Formation: The formation of undesired byproducts is a common cause of low yields.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[5]

      • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts.[5]

      • Order of Addition: In some cases, the order in which you add your reagents can influence the reaction pathway and minimize side reactions.[3][5]

  • Product Degradation: The desired 2-aminopyrimidine may be unstable under the reaction or workup conditions.

    • Troubleshooting Steps:

      • Milder Reaction Conditions: If you suspect your product is degrading, consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst.[5]

      • Modified Purification: Your purification protocol might be causing product loss. If your compound is sensitive to silica gel, for example, consider alternative purification methods like recrystallization or preparative HPLC.

Issue 3: I am observing the formation of a fluorescent yellow byproduct in my reaction.

Question: My reaction mixture has a distinct yellow fluorescence, and I'm isolating a byproduct with these characteristics. What is it, and how can I prevent its formation?

Answer: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea or other nitrogen sources at higher temperatures), competing with the desired pyrimidine synthesis pathway.[3][4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[3][4]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli (pyrimidine synthesis) and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3][4]

    • Order of Addition: Adding the nitrogen source (e.g., urea or guanidine) last can sometimes help to minimize its decomposition into ammonia.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-aminopyrimidines from a 1,3-dicarbonyl compound and guanidine?

A1: The reaction proceeds through a condensation mechanism. The more acidic proton of the 1,3-dicarbonyl is removed by a base, and the resulting enolate attacks one of the amino groups of guanidine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The use of an acid or base catalyst is often necessary to facilitate these steps.[1]

Q2: How does solvent choice impact the reaction time and yield?

A2: The solvent plays a critical role in several ways:

  • Solubility: It must effectively dissolve the reactants to allow for efficient molecular interactions.[8]

  • Polarity: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.[5] For example, a nonpolar solvent was found to suppress the formation of multiple products in a multi-component reaction to form imidazo[1,2-a]pyrimidines.[9]

  • Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure.

Q3: Can I run the synthesis of 2-aminopyrimidines under solvent-free conditions?

A3: Yes, solvent-free conditions have been successfully employed for the synthesis of 2-aminopyrimidine derivatives, often leading to good to excellent yields.[10][11][12][13] This approach is also considered a "greener" chemistry practice.[7]

Q4: What are the advantages of using microwave-assisted synthesis for 2-aminopyrimidines?

A4: Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Rapid Reaction Times: Dramatically reduces reaction times from hours to minutes.[7]

  • Higher Yields: Often leads to higher isolated yields due to improved reaction kinetics and reduced side product formation.[7]

  • Greener Chemistry: Allows for the use of less solvent or solvent-free conditions.[7]

Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidines from Chalcones and Guanidine

This protocol provides a general framework for the synthesis of 2-aminopyrimidines from chalcones and guanidine. It should be optimized for specific substrates.

Materials:

  • Substituted chalcone (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Sodium hydroxide (2 mmol)

  • Ethanol or DMF

Procedure:

  • Suspend the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent like ethanol or DMF in a microwave-safe reaction vessel.

  • Add sodium hydroxide (2 mmol) to the mixture.

  • Irradiate the reaction mixture in a microwave reactor at a temperature between 100-120°C for 5-15 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding cold water.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the purified 2-aminopyrimidine.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for 2-Aminopyrimidine Synthesis from Chalcones

MethodReaction TimeYieldReference
Conventional (Reflux)4 hoursModerate[14][15]
Microwave-Assisted7-10 minutesGood to Excellent[14][15]

Visualizations

Reaction Mechanism

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Product Formation Chalcone Chalcone Michael_Addition Michael Addition Chalcone->Michael_Addition 1 Guanidine Guanidine Guanidine->Michael_Addition 1 Cyclization Intramolecular Cyclization Michael_Addition->Cyclization 2 Dehydration Dehydration Cyclization->Dehydration 3 2-Aminopyrimidine 2-Aminopyrimidine Dehydration->2-Aminopyrimidine 4

Caption: General reaction mechanism for 2-aminopyrimidine synthesis from chalcones.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction Check_Conversion Check Conversion by TLC Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Troubleshoot_Reaction Troubleshoot Reaction Conditions Incomplete->Troubleshoot_Reaction Yes Troubleshoot_Workup Troubleshoot Workup/Purification Complete->Troubleshoot_Workup Yes Catalyst Check Catalyst Activity Troubleshoot_Reaction->Catalyst Temperature Optimize Temperature Troubleshoot_Reaction->Temperature Solvent Optimize Solvent Troubleshoot_Reaction->Solvent Purity Check Reactant Purity Troubleshoot_Reaction->Purity Side_Reactions Investigate Side Reactions Troubleshoot_Workup->Side_Reactions Degradation Check for Product Degradation Troubleshoot_Workup->Degradation

Caption: A systematic workflow for troubleshooting low yields in 2-aminopyrimidine synthesis.

References

  • Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Benchchem.
  • Enantiopure Guanidine Bases for Enantioselective Enone Epoxidations. Part 2. Cyclic Guanidines. ResearchGate.
  • Multi-component reactions between 2-aminopyrimidine, aldehydes and isonitriles: the use of a nonpolar solvent suppresses formation of multiple products. R Discovery.
  • Pinner pyrimidine synthesis. Slideshare.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data - ACS Publications.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate.
  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI.
  • Preparation method of 2-amino pyrimidine. Google Patents.
  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed.
  • Pinner reaction. Wikipedia.
  • Syntheses of Cyclic Guanidine-Containing Natural Products. PMC - NIH.
  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
  • Cyclization reaction between alkynones and guanidine. ResearchGate.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate.
  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate.
  • Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. IJPRS.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications.
  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. RSC Publishing.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives †. Sciforum.
  • Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. TSI Journals.
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Semantic Scholar.
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. ijres.org.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands.

Sources

Identifying impurities in 2-[(4-Aminopyrimidin-2-yl)amino]ethanol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the structural elucidation and chromatographic control of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (CAS: 1378816-38-6) 1. This compound is a highly versatile pyrimidine building block, frequently utilized in the synthesis of next-generation kinase inhibitors, including EGFR mutant inhibitors 2.

Below, we address the most critical troubleshooting scenarios encountered during the synthesis and analysis of this intermediate, explaining the fundamental causality behind each analytical challenge.

Mechanistic Origins of Synthetic Impurities

Q: What are the most common synthetic impurities found in batches of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, and what is the chemical causality behind their formation?

A: The target compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-4-aminopyrimidine and ethanolamine 3. The pyrimidine ring is highly electron-deficient, making the C2 position susceptible to nucleophilic attack. However, because ethanolamine is a bifunctional nucleophile (containing both an amine and a hydroxyl group) and the pyrimidine ring possesses multiple reactive sites, several competing pathways generate specific impurities:

  • Positional Isomers: If the upstream starting material contains trace 2,4-dichloropyrimidine, ethanolamine can attack the C4 position instead of C2, yielding the positional isomer 2-amino-4-[(2-hydroxyethyl)amino]pyrimidine.

  • Bis-Alkylation (Over-substitution): While the C4 amine group donates electron density to stabilize the ring, aggressive reaction conditions (excess heat or >1.5 eq of ethanolamine) can force a secondary transamination at C4, displacing ammonia to form 2,4-bis[(2-hydroxyethyl)amino]pyrimidine.

  • O-Alkylation: Although the primary amine of ethanolamine is a stronger nucleophile than the hydroxyl group, localized pH spikes or base catalysis can deprotonate the hydroxyl, leading to an ether-linked impurity: 2-(2-aminoethoxy)pyrimidin-4-amine.

SNAr_Mechanisms SM 2-Chloro-4-aminopyrimidine (Starting Material) API 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Target Intermediate) SM->API N-attack at C2 (Primary) Iso Positional Isomer (C4 Substitution) SM->Iso Trace 2,4-dichloro precursor OAlk O-Alkylated Impurity (Ether Linkage) SM->OAlk O-attack at C2 (Competing) Nuc Ethanolamine (Bifunctional Nucleophile) Nuc->API Nuc->OAlk Bis Bis-Alkylated Impurity (C2 & C4 Substitution) API->Bis Excess Nucleophile Transamination at C4

Mechanistic pathways of impurity formation during SNAr synthesis.

Mass Spectrometry Troubleshooting

Q: My LC-MS analysis shows a major impurity peak with an m/z of 199.12 [M+H]+. What is this, and how do I resolve the synthesis issue?

A: The target intermediate, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (C6H10N4O), has an exact mass of 154.08 Da and an expected [M+H]+ of 155.09. An observed[M+H]+ of 199.12 represents a mass shift of exactly +44 Da .

Causality: This +44 Da shift is the classic signature of the Bis-Alkylated Impurity . It occurs when a second ethanolamine molecule (MW 61) displaces the primary amine group (MW 17) at the C4 position of the pyrimidine ring (61 - 17 = 44). Resolution: This indicates poor stoichiometric control or excessive thermal energy during the SNAr coupling. To resolve this, strictly limit ethanolamine to 1.05 equivalents and lower the reaction temperature. The C2 chlorine is highly activated; substitution at C2 proceeds readily at 40–60°C, whereas the C4 transamination requires much higher energy.

Chromatographic Resolution of Co-Eluting Isomers

Q: The positional isomer (C4 substitution) and the target product (C2 substitution) co-elute on my standard C18 column. How can I separate them?

A: Standard alkyl (C18) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of aminopyrimidines have identical molecular weights and nearly identical partition coefficients (LogP), C18 columns cannot resolve them.

Causality & Solution: You must exploit differences in the dipole moment and spatial geometry of the isomers. Switching to a Pentafluorophenyl (PFP) stationary phase introduces π−π interactions, dipole-dipole interactions, and enhanced shape selectivity. The fluorine atoms on the PFP ring create a strong electron-deficient cavity that interacts differently with the C2-substituted vs. C4-substituted pyrimidine rings.

Step-by-Step HPLC Protocol (Self-Validating System)
  • Column: PFP phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (Causality: Acidic pH ensures the pyrimidine nitrogens remain consistently protonated, preventing peak tailing and retention time drift).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0–2 min: 2% B

    • 2–15 min: Linear ramp to 40% B

    • 15–18 min: Ramp to 90% B (Column Wash)

  • Flow Rate & Temp: 0.8 mL/min at 35°C.

  • Self-Validation Step: Before analyzing the unknown batch, inject a "System Suitability Spike" containing a 1:1 ratio of the target API and a known standard of the C4-isomer. A successful method must demonstrate a resolution factor ( Rs​ ) > 1.5. The PFP column will selectively retain the isomer with the stronger dipole moment.

Comprehensive LC-HRMS Impurity Profiling

Q: What is the recommended workflow for definitive structural elucidation of unknown impurities in this matrix?

A: To ensure absolute trustworthiness in your structural assignments, implement a High-Resolution Mass Spectrometry (HRMS) workflow utilizing Data-Dependent Acquisition (DDA). This ensures you capture both the exact mass (for elemental composition) and the fragmentation pattern (for structural connectivity) in a single run.

LCHRMS_Workflow Prep 1. Sample Prep (1 mg/mL, 50% MeOH) Chrom 2. PFP UHPLC (pH 3.2 Gradient) Prep->Chrom MS1 3. Full Scan HRMS (R=70k, <3 ppm) Chrom->MS1 DDA 4. DDA Trigger (Top 5 Ions) MS1->DDA MS2 5. HCD Fragmentation (NCE 25/35/45) DDA->MS2 Valid 6. Self-Validation (m/z 110.04 Fragment) MS2->Valid

Self-validating LC-HRMS Data-Dependent Acquisition workflow.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the sample in 50:50 Water:Methanol to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL for MS analysis to prevent detector saturation and ion suppression.

  • Chromatography: Execute the PFP gradient method described in Section 3.

  • Source Parameters: Electrospray Ionization (ESI) in positive mode. Capillary voltage 3.5 kV, desolvation temperature 350°C.

  • MS1 Acquisition: Run a full scan (m/z 100–800) at high resolution (e.g., 70,000 FWHM). Obtain exact mass to <3 ppm mass accuracy.

  • MS/MS Acquisition (DDA): Set the instrument to isolate the top 5 most intense ions from the MS1 scan. Fragment using Higher-energy Collisional Dissociation (HCD) with stepped normalized collision energies (NCE 25, 35, 45) to ensure comprehensive fragmentation of the stable pyrimidine core.

  • Self-Validation (Data Analysis): The target compound yields a highly diagnostic MS/MS fragment at m/z 110.04 (loss of the ethanol moiety, -44 Da, leaving the aminopyrimidinium ion). If an impurity exhibits this same m/z 110.04 fragment, the structural modification must be located on the ethanolamine side chain. If the fragment is missing or shifted, the modification is on the pyrimidine ring itself.

Quantitative Data Summary

Use the following table as a quick-reference guide for identifying peaks during your LC-MS impurity profiling.

Impurity / Compound NameChemical FormulaExact Mass (Da)Expected [M+H]+Typical RRT (PFP Column)Mechanistic Origin
2-Chloro-4-aminopyrimidine C4H4ClN3129.01130.021.85Unreacted Starting Material
2-[(4-Aminopyrimidin-2-yl)amino]ethanol C6H10N4O154.08155.091.00 Target Product
2-Amino-4-[(2-hydroxyethyl)amino]pyrimidine C6H10N4O154.08155.091.15Positional Isomer
2-(2-aminoethoxy)pyrimidin-4-amine C6H10N4O154.08155.091.30O-Alkylation
2,4-bis[(2-hydroxyethyl)amino]pyrimidine C8H14N4O2198.11199.120.85Bis-substitution

Sources

Navigating the Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we offer not just protocols, but also troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field experience. Our aim is to empower researchers to navigate the complexities of this synthesis, from bench-scale experiments to process scale-up, with confidence and scientific rigor.

I. Synthetic Strategy and Core Principles

The most common and scalable approach to synthesizing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-chloropyrimidine precursor and ethanolamine. This section outlines the fundamental reaction and key considerations for its successful execution.

A plausible synthetic pathway initiates with 2-chloro-4-aminopyrimidine, which is reacted with ethanolamine in the presence of a base to yield the desired product.

Synthetic Pathway 2-Chloro-4-aminopyrimidine 2-Chloro-4-aminopyrimidine Reaction Reaction 2-Chloro-4-aminopyrimidine->Reaction Ethanolamine, Base 2-[(4-Aminopyrimidin-2-yl)amino]ethanol 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Reaction->2-[(4-Aminopyrimidin-2-yl)amino]ethanol Nucleophilic Aromatic Substitution (SNAr)

Caption: General synthetic workflow for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing concise and actionable answers.

Q1: What is the most critical starting material for this synthesis?

The primary starting material is 2-chloro-4-aminopyrimidine. The purity of this reagent is paramount, as impurities can lead to side reactions and complicate purification of the final product.

Q2: What is the role of the base in this reaction?

A base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the SNAr reaction.[1] This prevents the protonation of the ethanolamine, which would render it non-nucleophilic, and drives the reaction to completion.

Q3: What are the recommended solvents for this reaction?

Several solvents can be employed, with the choice often depending on the scale of the reaction and the desired temperature. Common options include:

  • Protic solvents: Ethanol or isopropanol can be effective and are relatively benign.[2]

  • Aprotic polar solvents: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can also be used, particularly if higher temperatures are required.[3]

  • Solvent-free conditions: For some aminopyrimidine syntheses, a solvent-free approach, simply heating the reactants with a base, has proven to be efficient and high-yielding.[1][2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1][4] A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, should be developed to achieve good separation between the starting material, product, and any potential byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What is the expected yield for this synthesis?

Yields can vary depending on the specific reaction conditions and scale. However, with optimized conditions, yields for similar aminopyrimidine syntheses are often reported to be in the good to excellent range (70-95%).[1][2]

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This protocol is a composite of best practices derived from analogous syntheses reported in the literature.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2-Chloro-4-aminopyrimidine≥98%Commercially Available
Ethanolamine≥99%Commercially Available
Triethylamine (TEA)≥99%, distilledCommercially Available
Isopropanol (IPA)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous sodium sulfateACS GradeCommercially Available
Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous isopropanol to the flask to create a slurry. To this, add ethanolamine (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate/hexane mobile phase) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add distilled water. The product may precipitate at this stage. If not, proceed to extraction.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

IV. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and provides systematic solutions.

Troubleshooting_Guide cluster_Problem Problem cluster_Cause Potential Cause cluster_Solution Solution Low_or_No_Product_Formation Low or No Product Formation Inactive_Reagents Inactive Reagents Low_or_No_Product_Formation->Inactive_Reagents Insufficient_Base Insufficient Base Low_or_No_Product_Formation->Insufficient_Base Low_Reaction_Temp Low Reaction Temperature Low_or_No_Product_Formation->Low_Reaction_Temp Formation_of_Byproducts Formation of Byproducts Side_Reactions Side Reactions (e.g., dialkylation) Formation_of_Byproducts->Side_Reactions Difficult_Purification Difficult Purification Product_Polarity High Polarity of Product Difficult_Purification->Product_Polarity Co-eluting_Impurities Co-eluting Impurities Difficult_Purification->Co-eluting_Impurities Check_Purity Check Purity of Starting Materials Inactive_Reagents->Check_Purity Use_Fresh_Base Use Freshly Distilled Base Insufficient_Base->Use_Fresh_Base Increase_Temp Increase Reaction Temperature or Use Microwave Low_Reaction_Temp->Increase_Temp Control_Stoichiometry Control Stoichiometry of Ethanolamine Side_Reactions->Control_Stoichiometry Use_Polar_Solvent_System Use More Polar Solvent System for Chromatography Product_Polarity->Use_Polar_Solvent_System Alternative_Purification Consider Alternative Purification (e.g., recrystallization, ion exchange) Co-eluting_Impurities->Alternative_Purification

Sources

Technical Support Center: Stability of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on handling and assessing the stability of this compound in various solvent systems. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the chemical nature of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and the factors governing its stability.

Q1: What are the key structural features of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol that influence its stability?

A1: The stability of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is dictated by its three primary functional groups:

  • 4-Aminopyrimidine Ring: This heterocyclic core is susceptible to pH-dependent changes. The amino group is basic, and the pyrimidine nitrogens can be protonated. While generally more stable than purines with electron-withdrawing groups, the ring can still be a site for hydrolytic or oxidative attack under harsh conditions.

  • Secondary Amine Linker: The amine linking the pyrimidine ring and the ethanol group can be susceptible to oxidation.

  • Primary Alcohol (Ethanol side-chain): The hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. In the presence of certain reactive species, it could also participate in esterification or etherification reactions.

Q2: What are the primary environmental factors that can degrade this compound in solution?

A2: The main factors are pH, solvent choice, temperature, light, and the presence of oxidizing agents.

  • pH: Both strongly acidic and basic conditions can promote the hydrolysis of the aminopyrimidine ring, though aminopyrimidines are generally more resistant than substituted pyrimidines with leaving groups like halogens[1].

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate directly in degradation through solvolysis, especially if the pyrimidine ring is activated[1]. Aprotic solvents are generally preferred for long-term storage.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and solvolysis[2][3].

  • Light (Photostability): Molecules with aromatic rings and heteroatoms, like pyrimidine, can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light may induce cleavage or rearrangement.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents (e.g., peroxides) can lead to the degradation of the secondary amine and primary alcohol moieties[4].

Q3: What are the best solvents for preparing a stock solution of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol?

A3: For maximum stability, especially for long-term storage, high-purity aprotic solvents are recommended.

  • Recommended: Dimethyl sulfoxide (DMSO) and Acetonitrile (ACN).

  • Rationale: These solvents do not have acidic protons and are less likely to participate in nucleophilic attacks on the pyrimidine ring. This minimizes the risk of solvolysis, a common degradation pathway for substituted pyrimidines[1].

  • Use with Caution: Protic solvents like methanol, ethanol, and water can be used for preparing working solutions for immediate use in assays, but prolonged storage is not advised due to the risk of solvolysis and hydrolysis[1]. If an aqueous buffer is required, it is best to prepare it fresh from a concentrated stock in an aprotic solvent.

Q4: How should I store solutions to maximize the shelf-life of the compound?

A4: Proper storage is critical to prevent degradation. The following conditions are recommended based on general best practices for similar chemical entities[1][5].

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures significantly slow down the kinetics of all potential degradation reactions.
Solvent Anhydrous, high-purity aprotic solvent (e.g., DMSO, ACN)Minimizes hydrolysis and solvolysis pathways[1].
Container Amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined)Protects from light to prevent photolytic degradation and minimizes solvent evaporation and moisture entry[5].
Atmosphere Consider overlaying with an inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation, especially for long-term storage of sensitive compounds.

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Observed IssuePossible Cause(s)Recommended Action(s)
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a stored solution. Degradation: The compound has degraded due to hydrolysis, solvolysis, or oxidation.1. Confirm Identity: Use high-resolution mass spectrometry to determine the mass of the new peaks. This can suggest the type of degradation (e.g., +16 Da suggests oxidation; +14 Da suggests methylation from methanol solvolysis). 2. Prepare Fresh: Always run a control with a freshly prepared solution to confirm the issue is with the stored sample[1]. 3. Optimize Storage: Review storage conditions (see FAQ Q4). Switch to a high-purity aprotic solvent and store at -80°C under an inert atmosphere.
Gradual decrease in the main compound's peak area over time (loss of potency). Slow Degradation: The compound is slowly degrading under the current storage or experimental conditions. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).1. Perform a Forced Degradation Study: This will identify the conditions under which the compound is most labile (see Section 3)[2][4]. 2. Switch to Glassware: If using plastic tubes, switch to borosilicate or silanized glass vials to minimize surface adsorption. 3. Re-evaluate Solvent: Ensure the solvent is of the highest purity and anhydrous.
Solution develops a yellow or brown tint upon storage. Oxidative Degradation/Polymerization: Formation of chromophoric degradation products, often arising from oxidation of the aminopyrimidine ring or secondary amine.1. De-gas Solvents: Before preparing solutions, sparge solvents with an inert gas like argon to remove dissolved oxygen. 2. Store Under Inert Gas: As mentioned, overlay the solution in the vial with argon or nitrogen before sealing. 3. Add Antioxidant (Assay Dependent): For some applications, a small amount of an antioxidant may be permissible, but this must be validated to ensure it does not interfere with the experiment.
Compound precipitates out of solution upon freezing. Poor Solubility at Low Temperature: The chosen solvent may not be optimal for maintaining solubility at -20°C or -80°C.1. Increase DMSO Concentration: If using a co-solvent system (e.g., DMSO/water), ensure the DMSO concentration is high enough to maintain solubility upon freezing. 2. Check Concentration: The stock solution concentration may be too high. Try preparing a slightly more dilute stock solution. 3. Flash Freeze: Freeze the solution rapidly in liquid nitrogen before transferring to -80°C storage. This can sometimes prevent the formation of large crystals.

Section 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in your specific experimental context, a forced degradation study is the most effective approach. This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways[3][6]. This process is essential for developing stability-indicating analytical methods.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel Incubation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Aliquot Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Aliquot Photo Photolytic Stress (ICH Q1B Light Source) Stock->Photo Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Eval Compare chromatograms Identify degradants Calculate mass balance Analyze->Eval

Caption: Workflow for conducting a forced degradation study.

Detailed Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and develop a stability-indicating analytical method.

Materials:

  • 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC or UPLC system with a PDA/UV detector and/or Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • pH meter, calibrated

  • Thermostatic oven and photostability chamber

Procedure:

  • Preparation of Stock and Control Samples:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Unstressed Control (T=0): Dilute the stock solution with a 50:50 mixture of ACN:Water to a final concentration of 0.1 mg/mL. Analyze immediately.

    • Degradation Control: Store an aliquot of the stock solution at room temperature, protected from light, for the duration of the experiment.

  • Application of Stress Conditions:

    • For each condition below, use an aliquot of the stock solution and dilute it as described. The goal is to achieve 5-20% degradation[3]. Incubation times may need to be adjusted.

    • Acidic Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.

      • Incubate at 60°C for 24 hours.

      • Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Basic Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

      • Incubate at 60°C for 8 hours.

      • Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place a sample of the solid compound in an oven at 80°C for 48 hours.

      • Place a solution of the compound (in ACN) in an oven at 80°C for 48 hours.

    • Photolytic Degradation:

      • Expose a solution (in ACN:Water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Run a dark control sample wrapped in aluminum foil alongside the exposed sample.

  • Analysis:

    • Analyze all samples (stressed, controls) using a validated stability-indicating HPLC method. An example method is provided below.

    • Example HPLC Method:

      • Column: C18, 150 x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detector: UV at 254 nm and 275 nm.

      • Column Temperature: 30 °C

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the T=0 control.

    • Assess peak purity of the parent compound peak in all stressed samples.

    • Calculate the percentage of degradation.

    • If using LC-MS, identify the mass of major degradation products to propose degradation pathways.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) Parent 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Parent Compound) N_Oxide N-Oxide Formation (on pyrimidine ring) Parent->N_Oxide O₂ Aldehyde Aldehyde Intermediate Parent->Aldehyde [O] Hydroxy Hydroxypyrimidine Derivative (cleavage of amino-ethanol) Parent->Hydroxy H₂O/H⁺ or OH⁻ Acid Carboxylic Acid Derivative Aldehyde->Acid [O]

Caption: Plausible degradation pathways for the compound under stress conditions.

References

  • BenchChem Technical Support. (2025). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Jafar, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7801. [Link]

  • PubChem. Compound Summary for CID 9429889, 2-((4-Aminophenyl)amino)ethanol. National Center for Biotechnology Information. [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]

  • Nowak, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Shinde, P., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, Y. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • PubChem. Compound Summary for CID 112288, 2-(4-Aminopentyl(ethyl)amino)ethanol. National Center for Biotechnology Information. [Link]

  • Hultsch, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Carl ROTH. (2022). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

Sources

How to prevent dimerization of 2-aminopyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyrimidine scaffolds. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: the dimerization of 2-aminopyrimidine compounds during synthesis. As a privileged scaffold in medicinal chemistry, understanding and controlling the reactivity of the 2-aminopyrimidine core is paramount for successful drug discovery campaigns.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) on Dimerization

This section addresses the most common questions our application scientists receive regarding the self-reaction of 2-aminopyrimidine derivatives.

Q1: What exactly is 2-aminopyrimidine dimerization, and why does it occur?

A: In the context of synthetic chemistry, 2-aminopyrimidine dimerization refers to a side reaction where two molecules of a 2-aminopyrimidine derivative react with each other to form a symmetrical dimer. This is a specific type of homocoupling.

The primary cause is the inherent nucleophilicity of the exocyclic 2-amino group. This amine can act as a nucleophile and attack an electrophilic site on another 2-aminopyrimidine molecule. This is particularly prevalent during metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][3] In these reactions, an aryl halide (or pseudohalide) is intended to couple with an amine. However, if a 2-aminopyrimidine derivative is used as the aryl halide, its own amino group can compete with the desired amine nucleophile, leading to the formation of a dimer.

cluster_0 Dimerization Pathway Aminopyrimidine_A 2-Amino-4-halopyrimidine (Electrophile) Dimer Undesired Dimer Product Aminopyrimidine_A->Dimer Attacked by B Aminopyrimidine_B 2-Amino-4-halopyrimidine (Nucleophile) Aminopyrimidine_B->Dimer Attacks A Catalyst Pd(0) Catalyst + Strong Base Catalyst->Aminopyrimidine_A Activates

Caption: General mechanism of 2-aminopyrimidine dimerization.

Q2: In which specific reactions is dimerization most frequently observed?

A: Dimerization is most commonly encountered during palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) where a halogenated 2-aminopyrimidine is used as the electrophilic coupling partner.[4][5] The conditions required for these reactions—a palladium catalyst, a phosphine ligand, and a strong base—can readily facilitate the unwanted self-reaction.[3][6]

Key contributing factors include:

  • Strong Bases: Bases like sodium tert-butoxide (NaOtBu) can deprotonate the 2-amino group, significantly increasing its nucleophilicity and accelerating the rate of dimerization.[7]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for both the desired cross-coupling and the undesired dimerization.

  • Inefficient Catalytic Cycle: If the desired cross-coupling is slow (e.g., due to a sterically hindered amine or an unreactive aryl halide), the activated aminopyrimidine intermediate has a longer lifetime, increasing the probability of it reacting with another aminopyrimidine molecule.

Q3: How can I reliably detect if dimer formation is occurring in my reaction?

A: A combination of chromatographic and spectroscopic methods is the most effective approach.

  • Thin-Layer Chromatography (TLC): A quick check may reveal an unexpected, often less polar, spot corresponding to the dimer. However, co-elution with the starting material or product is possible.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector set to a wavelength where the pyrimidine ring absorbs (e.g., ~265 nm), is excellent for quantifying the relative amounts of starting material, product, and byproducts.[8] The dimer will appear as a distinct peak, typically with a longer retention time than the monomeric starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method. The dimer will have an exact mass corresponding to (2 x Mass of Starting Material) - H - Halogen (or other leaving group). For example, if your starting material has a mass of 'M' and is a chloride, the dimer's mass would be approximately (2M - 36.5).

Q4: What is the first and simplest strategy I should try to minimize dimerization?

A: Before resorting to more complex solutions like protecting groups, always start by optimizing the reaction conditions. Often, dimerization can be suppressed by carefully tuning the reaction parameters to favor the desired intermolecular cross-coupling over the intermolecular homocoupling.

ParameterRecommended ChangeRationale
Base Switch from a strong base (e.g., NaOtBu) to a weaker inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Reduces deprotonation of the 2-amino group, lowering its nucleophilicity and slowing the rate of dimerization.[6]
Temperature Lower the reaction temperature.Dimerization often has a higher activation energy than the desired coupling. Reducing the temperature can disproportionately slow the side reaction.
Reagent Addition Use slow addition of the amine nucleophile via syringe pump.This keeps the concentration of the desired nucleophile competitive with the 2-aminopyrimidine's own amino group throughout the reaction.[9]
Catalyst/Ligand Screen different palladium catalysts and phosphine ligands.Bulky, electron-rich ligands can accelerate the reductive elimination step of the desired product, minimizing the lifetime of intermediates that lead to dimerization.[3][10]

Troubleshooting Guide: From Optimization to Prevention

If initial optimization fails, a more systematic approach is required. This guide provides a logical workflow for tackling persistent dimerization issues.

start Dimerization Detected (>10% by LC-MS) q1 Have you optimized reaction conditions? (Base, Temp, Ligand) start->q1 optimize Action: Systematically vary Base, Temperature, and Ligand. (See Table Above) q1->optimize No check1 Is Dimerization Now <5%? q1->check1 Yes optimize->check1 protect Action: Protect the 2-amino group. (e.g., Boc protection) check1->protect No end Final Product Obtained check1->end Yes protocol Proceed with Main Reaction on Protected Substrate protect->protocol deprotect Action: Deprotect the 2-amino group (e.g., TFA) protocol->deprotect deprotect->end

Caption: Troubleshooting workflow for preventing dimerization.

Core Strategy: The Use of Protecting Groups

When optimization is insufficient, the most robust strategy is to temporarily mask the nucleophilicity of the 2-amino group using a protecting group.[11] This makes the self-reaction impossible. The ideal protecting group is one that is easy to install, stable to the main reaction conditions, and easy to remove without affecting the rest of the molecule (an orthogonal strategy).[11][12]

For the 2-amino group of pyrimidines, the tert-butoxycarbonyl (Boc) group is an excellent choice.

Experimental Protocol 1: Boc Protection of a 2-Aminopyrimidine

This protocol provides a general method for the protection of a 2-aminopyrimidine derivative.

  • Reaction Setup: To a round-bottom flask, add the 2-aminopyrimidine starting material (1.0 equiv), a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the mixture at room temperature.

  • Execution & Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Note: It is possible to form a di-Boc protected species, which is also effective.[13]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude Boc-protected product can often be used directly in the next step or purified further by column chromatography if necessary.

Experimental Protocol 2: Deprotection of a Boc-Protected 2-Aminopyrimidine

This protocol describes the removal of the Boc group after the main synthetic transformation is complete.

  • Reaction Setup: Dissolve the Boc-protected 2-aminopyrimidine in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 equiv), dropwise at 0 °C.

  • Execution & Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete removal of the Boc group (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purification: The resulting product is often an acid salt (e.g., trifluoroacetate salt). It can be purified by crystallization, or the free base can be obtained by neutralization with a mild base (e.g., saturated aq. NaHCO₃) and extraction into an organic solvent.

Advanced Topic: Ligand and Catalyst Selection for Cross-Coupling

For palladium-catalyzed reactions, the choice of ligand is critical in controlling the relative rates of productive cross-coupling versus side reactions like dimerization.[9][10]

Ligand TypeExampleCharacteristics & Use Case
Bulky Biarylphosphines XPhos, SPhos, RuPhosThese ligands are electron-rich and sterically demanding. They promote fast reductive elimination, which is the product-forming step, thereby minimizing the concentration of reactive intermediates that could lead to dimerization.[3] They are often the first choice for challenging Buchwald-Hartwig aminations.
Chelating Diphosphines XantphosThe defined bite angle of chelating ligands can stabilize the palladium center and prevent the formation of off-cycle or inactive catalyst species that may promote homocoupling.[4]

Recommendation: When facing dimerization in a Buchwald-Hartwig reaction with a 2-aminopyrimidine substrate, switching to a modern, bulky biarylphosphine ligand from the Buchwald or Hartwig groups is a high-yield strategy to try before resorting to protection chemistry.[2][5]

References

  • BenchChem. (2025). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery.
  • Organic Chemistry Portal. Protective Groups.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025).
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Wuts, P. G. M. (n.d.). Chapter 8 Amino Protecting Groups.
  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 832-842. [Link]

  • Vernekar, S. K., et al. (2020). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Infectious Diseases, 6(8), 2234-2243. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singh, U. P., & Singh, R. P. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12578-12625. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemsky. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(26), 8870-8872. [Link]

  • BenchChem. (2025). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Albericio, F., & Subirós-Funosas, R. (n.d.). Amino Acid-Protecting Groups. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol .

The core synthetic challenge lies in the amination of 2-chloro-4-aminopyrimidine with ethanolamine. While unsubstituted 2-chloropyrimidine is exceptionally reactive towards nucleophilic aromatic substitution ( SN​Ar )—exhibiting reaction rates 1014 to 1016 times faster than chlorobenzene 1—the presence of the electron-donating 4-amino group in our starting material significantly deactivates the C2 position. Selecting the optimal catalytic system is therefore a delicate balance of overcoming this electronic deactivation while controlling the regioselectivity of the ambident ethanolamine nucleophile.

Mechanistic Pathways & Catalyst Logic

To optimize your yield, you must align your catalyst choice with the underlying electronic properties of the pyrimidine ring:

  • Base-Promoted SN​Ar (The Baseline): Standard protocols use inorganic bases (e.g., K2​CO3​ ) or organic amines (DIPEA) to scavenge the HCl byproduct. However, the resonance donation from the 4-amino group raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine, making C2 less electrophilic. This often necessitates harsh heating, which can degrade the substrate.

  • Acid-Catalyzed SN​Ar (LUMO Lowering): By introducing a catalytic amount of a Brønsted acid (e.g., p-TsOH), the pyrimidine N1/N3 nitrogens are reversibly protonated. This drastically lowers the LUMO energy, restoring profound electrophilicity at C2 and facilitating rapid nucleophilic attack by ethanolamine at much lower temperatures 2.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: When SN​Ar fails entirely, transition metal catalysis bypasses the electronic deactivation. The Pd(0) catalyst oxidatively inserts into the C-Cl bond, coordinates the amine, and undergoes reductive elimination to form the C-N bond 3. The primary challenge is ligand selection to prevent the hydroxyl group of ethanolamine from outcompeting the amino group.

Troubleshooting Guides & FAQs

Q: Why is my base-promoted SN​Ar stalling at 40% conversion despite using a large excess of ethanolamine? A: The 4-amino group donates electron density into the ring, heavily deactivating the C2-chloride. As the reaction proceeds, the accumulation of chloride ions can also stall the equilibrium. Actionable Fix: Switch to an Acid-Catalyzed SN​Ar protocol. Adding 10 mol% p-TsOH in a polar protic solvent (like n-butanol) will protonate the pyrimidine, accelerating the formation of the Meisenheimer complex.

Q: I am observing significant O-arylation (ether formation) instead of the desired N-arylation. How do I suppress this? A: Ethanolamine is an ambident nucleophile. Under strong basic conditions (e.g., Cs2​CO3​ at >100 °C), the hydroxyl group is partially deprotonated. The resulting alkoxide is a "harder" and more aggressive nucleophile than the neutral amine. Actionable Fix: Lower the temperature to 80 °C and use a weaker, sterically hindered base like DIPEA. If using Pd-catalysis, employ a bulky, electron-rich phosphine ligand like BrettPhos, which strongly favors binding to primary amines over alcohols due to the softer nature of the Pd(II) intermediate.

Q: When should I abandon SN​Ar and transition to Buchwald-Hartwig conditions? A: Transition to Pd-catalysis only if your starting material contains highly heat-sensitive functional groups that degrade under the prolonged heating required for SN​Ar , or if you are scaling up a highly unreactive batch where acid catalysis causes unwanted side-cleavages.

Catalyst Performance & Selection Matrix

The following table summarizes the operational metrics of the three primary catalytic strategies for this specific synthesis.

Catalyst SystemMechanistic StrategyTypical YieldOptimal TempN- vs O- SelectivityCost & Scalability Profile
DIPEA / K2​CO3​ Base-Promoted SN​Ar 40-60%100-120 °CModerate (Risk of O-arylation)Low cost, high scalability
p-TsOH (10 mol%) Acid-Catalyzed SN​Ar 75-90%80-100 °CExcellent (>95:5)Low cost, excellent scalability
Pd(OAc)₂ / BrettPhos Buchwald-Hartwig85-95%60-90 °CExcellent (>99:1)High cost, air/moisture sensitive

Visualizing Catalyst Selection & Mechanisms

CatalystSelection Start Evaluate Synthesis Constraints Q1 Are mild conditions (<80°C) required? Start->Q1 Q2 Is O-arylation a major issue? Q1->Q2 No PdCat Buchwald-Hartwig Pd(OAc)2 / BrettPhos Q1->PdCat Yes AcidCat Acid-Catalyzed SNAr p-TsOH in n-Butanol Q2->AcidCat Yes BaseCat Base-Promoted SNAr DIPEA in DMF Q2->BaseCat No

Decision tree for selecting the optimal catalyst system for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

MechanisticPathways cluster_SNAr Acid-Catalyzed SNAr cluster_Pd Buchwald-Hartwig SM 2-Chloro-4-aminopyrimidine + Ethanolamine Protonation Pyrimidine N-Protonation (Lowers LUMO) SM->Protonation p-TsOH OxAdd Oxidative Addition (Pd inserts into C-Cl) SM->OxAdd Pd(0) / Ligand Meisenheimer Meisenheimer Complex Formation Protonation->Meisenheimer Product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Meisenheimer->Product -HCl AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Product Pd(0) Regeneration

Comparison of Acid-Catalyzed SNAr and Pd-Catalyzed Buchwald-Hartwig amination pathways.

Experimental Protocols

Protocol A: Acid-Catalyzed SN​Ar (Recommended for Scale-Up)

This self-validating system leverages the inherent basicity of the pyrimidine ring to drive the reaction without expensive transition metals.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-aminopyrimidine (1.0 equiv, 10 mmol) and ethanolamine (1.5 equiv, 15 mmol) in 1-butanol (20 mL, 0.5 M).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.1 equiv, 1 mmol). The acid will selectively protonate the pyrimidine ring.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z=130 [M+H]+ and the dominant appearance of the product peak at m/z=155 [M+H]+ confirms successful conversion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL) to neutralize the acid catalyst. Extract the aqueous layer twice more with EtOAc (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography utilizing a DCM:MeOH gradient (95:5 to 90:10) to yield the pure product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Deploy this protocol when dealing with highly unreactive substrate batches or when strictly mild thermal conditions are required.

  • Preparation: In an oven-dried Schlenk tube, combine 2-chloro-4-aminopyrimidine (1.0 equiv, 5 mmol), Cs2​CO3​ (2.0 equiv, 10 mmol), Pd(OAc)2​ (0.02 equiv, 0.1 mmol), and BrettPhos ligand (0.04 equiv, 0.2 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict removal of oxygen, which can poison the Pd(0) intermediate.

  • Reagent Addition: Introduce anhydrous 1,4-dioxane (25 mL, 0.2 M) and ethanolamine (1.2 equiv, 6 mmol) via a gas-tight syringe.

  • Reaction: Seal the tube and heat at 80 °C for 8 hours.

    • Self-Validation Check: The reaction mixture will typically shift from a reddish-brown suspension to a pale yellow/orange solution as the active Pd(0) species forms and enters the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter the mixture through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate and purify via flash chromatography.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) / NIH
  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)
  • Buchwald-Hartwig Amin

Sources

Technical Support Center: Navigating the Purification of Polar Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant challenges encountered during the purification of polar aminopyrimidine derivatives. These compounds are of immense interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. However, their inherent polarity often presents considerable hurdles in achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in their purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar aminopyrimidine derivatives?

A1: The main difficulties arise from the polar nature of the aminopyrimidine scaffold. This often leads to poor retention on traditional reversed-phase chromatography columns, causing the compound to elute in the void volume with other polar impurities.[1][2] Additionally, the basicity of the amino group can cause strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing and potential degradation of the compound.[2][3]

Q2: My aminopyrimidine derivative shows no retention on a C18 column. What are my options?

A2: This is a very common issue.[1] Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most successful approach for highly polar compounds.[1][4][5] HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[1][4]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[6][7][8] This dual mechanism significantly enhances the retention of polar and ionizable compounds, often providing unique selectivity.[7][8][9]

  • Polar-Embedded or Aqua-Stable Columns: These are modified reversed-phase columns designed to be stable in highly aqueous mobile phases, which can improve the retention of some polar compounds.[1][10]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged aminopyrimidine, increasing its retention on a reversed-phase column.[5][11][12] However, be aware that ion-pairing reagents can be difficult to remove and may interfere with mass spectrometry (MS) detection.[11]

Q3: I'm observing significant peak tailing with my aminopyrimidine on a silica column. How can I improve the peak shape?

A3: Peak tailing for basic compounds like aminopyrimidines on silica is often due to strong interactions with acidic silanol groups.[3] To mitigate this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine or ammonia, into your mobile phase can help to saturate the active silanol sites and improve peak symmetry.[2]

  • Use an Amine-Based Column: For flash chromatography, an amine-bonded silica column can be very effective in HILIC mode for purifying basic polar compounds.[13][14]

  • Optimize pH: Adjusting the pH of the mobile phase can alter the ionization state of your compound and the stationary phase, which can significantly impact peak shape.[3][15]

  • Consider a Different Stationary Phase: If tailing persists, switching to a less acidic stationary phase or a different chromatography mode like HILIC or MMC is recommended.

Q4: Can I use normal-phase chromatography for my polar aminopyrimidine derivative?

A4: While it might seem counterintuitive, a form of normal-phase chromatography called aqueous normal-phase or HILIC can be very effective.[4][16] Traditional normal-phase with anhydrous organic solvents is generally not suitable for highly polar compounds due to their poor solubility.[4][13]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Compound "oils out" during crystallization. The compound is separating from the solution as a liquid instead of forming a solid crystal lattice. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if impurities are present.[1]1. Re-dissolve and Add More Solvent: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation.[1]2. Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice.3. Scratching: Use a glass rod to gently scratch the inside of the flask to create nucleation sites for crystal growth.4. Seed Crystals: If available, add a few seed crystals of the pure compound to initiate crystallization.
Poor resolution between the target compound and impurities. - Suboptimal mobile phase composition.- Inappropriate stationary phase.- Column overloading.[15]1. Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.[15][17]2. Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.3. Try a Different Column: If optimization of the mobile phase is unsuccessful, the selectivity of a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) may be required.4. Reduce Sample Load: Overloading the column can lead to band broadening and decreased resolution.[15]
Irreproducible retention times. - Insufficient column equilibration.- "Phase collapse" of C18 columns in highly aqueous mobile phases.[13]- Changes in mobile phase composition or pH.1. Ensure Proper Equilibration: Always equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially in HILIC.[15]2. Use Aqua-Stable Columns: If using high percentages of water with a reversed-phase column, switch to a polar-endcapped or "aqua-stable" column to prevent phase collapse.[10][13]3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each run and ensure the pH is consistent.
High backpressure. - Clogged column frit.- Particulate matter in the sample or mobile phase.- Protein precipitation on the column.[18]1. Filter Sample and Mobile Phase: Always filter your sample and mobile phases through a 0.45 µm or 0.22 µm filter before use.[18]2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate.[19]3. Use a Guard Column: A guard column can help protect your analytical column from particulate matter and strongly retained impurities.

Detailed Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC purification method for a polar aminopyrimidine derivative.[1]

1. Column Selection:

  • Begin with a bare silica, amide, or diol-bonded column.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid. The salt helps to improve peak shape and reproducibility.[20]

  • Mobile Phase B (Organic): Acetonitrile.

3. Sample Preparation:

  • Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).

4. Illustrative Gradient Elution:

  • Initial Conditions: Hold at 95% B for 2 minutes.

  • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.

  • Wash: Decrease to a low percentage of B (e.g., 5%) to wash the column.

  • Re-equilibration: Return to 95% B and hold for 5-10 minutes before the next injection.

5. Detection and Fraction Collection:

  • Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm or 280 nm).

  • Collect fractions and analyze by analytical HPLC or TLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method for Mixed-Mode Chromatography (MMC)

This protocol is a starting point for purifying ionizable polar aminopyrimidines using MMC.

1. Column Selection:

  • Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in Water, adjust pH to 4.5 with Acetic Acid.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

3. Sample Preparation:

  • Dissolve the sample in a mixture of Mobile Phase A and B that is weaker than the initial gradient conditions.

4. Illustrative Gradient Elution:

  • Initial Conditions: Hold at 5% B for 2 minutes.

  • Gradient: Ramp from 5% B to 70% B over 20-25 minutes.

  • Wash: Increase to 95% B and hold for 5 minutes.

  • Re-equilibration: Return to 5% B and hold for 10 minutes.

5. Detection and Fraction Collection:

  • As described in the HILIC protocol.

6. Product Isolation:

  • As described in the HILIC protocol. Be aware that removing salts from the final product may require an additional desalting step.

Visualizing Purification Strategies

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Polar Aminopyrimidine tlc TLC Analysis (e.g., DCM/MeOH) start->tlc rpc_check Analytical RPC (C18) Is there retention? tlc->rpc_check hilic_check Analytical HILIC Does it retain and separate? rpc_check->hilic_check No (Elutes in void) prep_rpc Preparative RPC (Polar-embedded column) rpc_check->prep_rpc Yes mmc_check Consider MMC Is it an ionizable compound? hilic_check->mmc_check No (Poor separation) prep_hilic Preparative HILIC hilic_check->prep_hilic Yes prep_mmc Preparative MMC mmc_check->prep_mmc Yes end Pure Compound mmc_check->end No (Consult specialist) prep_rpc->end prep_hilic->end prep_mmc->end

Caption: Decision tree for selecting a suitable purification strategy.

Relationship Between Chromatography Modes for Polar Compounds

Chromatography_Modes RPC Reversed-Phase (RPC) HILIC HILIC RPC->HILIC Increasing Analyte Polarity NPC Normal-Phase (NPC) HILIC->NPC Increasing Mobile Phase Polarity MMC Mixed-Mode (MMC) MMC->RPC Adds Ion-Exchange MMC->HILIC Adds Ion-Exchange

Caption: Interplay of major chromatography modes for polar analytes.

Concluding Remarks

The purification of polar aminopyrimidine derivatives requires a departure from traditional reversed-phase chromatography. By understanding the principles of alternative techniques such as HILIC and mixed-mode chromatography, and by systematically troubleshooting issues like poor retention and peak tailing, researchers can successfully isolate these challenging yet valuable compounds. This guide serves as a foundational resource to streamline your purification workflows and enhance the efficiency of your research and development efforts.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • AKJournals. (n.d.). Salting-Out Chromatography – A Practical Review. [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • ResearchGate. (n.d.). Effect of the ionic strength of salts on retention and overloading behavior of ionizable compounds in reversed-phase liquid chromatography I. XTerra-C-18. [Link]

  • PubMed. (2016). The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • PMC. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]

  • MDPI. (2025). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. [Link]

  • PubMed. (n.d.). Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum. [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • LCGC International. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • PMC. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • iosrphr.org. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Bio-Rad. (n.d.). Reversed Phase Chromatography. [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • PMC. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]

  • University of Patras. (n.d.). HPLC Troubleshooting Guide. [Link]

  • University of Florida. (2002). With Cues From Nature, Scientists Develop New Method To Purify Drugs. [Link]

  • ResearchGate. (2025). Help me troubleshoot HPLC chromatograms?. [Link]

  • MDPI. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the preclinical and clinical development of this promising pyrimidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you enhance its biological availability and achieve consistent, reliable experimental outcomes.

Fictional Compound Profile: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

To provide a practical framework for this guide, we will consider 2-[(4-Aminopyrimidin-2-yl)amino]ethanol to be a promising drug candidate with the following hypothetical, yet common, characteristics for a molecule of its class:

  • Poor Aqueous Solubility: Exhibits low solubility in aqueous media across a range of physiological pH values, a common challenge for many new chemical entities.

  • Potential for First-Pass Metabolism: The presence of amino and hydroxyl groups suggests potential susceptibility to phase I and phase II metabolic transformations in the liver.

  • High Lipophilicity: The pyrimidine core and substituted aminoethanol side chain may contribute to a high octanol-water partition coefficient (Log P), which can influence its absorption and distribution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Models

Symptoms:

  • Inconsistent plasma concentration-time profiles following oral administration in animal models.

  • Low calculated oral bioavailability (<10%).

  • High inter-animal variability in pharmacokinetic parameters.

Possible Causes and Troubleshooting Steps:

  • Poor Dissolution in the Gastrointestinal Tract: The low aqueous solubility of the compound is a likely culprit.

    • Actionable Step: Perform in vitro dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) to confirm the dissolution rate.

    • Proposed Solution: Explore formulation strategies to enhance dissolution. Micronization to increase the surface area is a primary step.[1][2][3] Subsequently, more advanced techniques such as the preparation of solid dispersions with hydrophilic polymers or the use of self-emulsifying drug delivery systems (SEDDS) can be employed.[1][3][4]

  • Limited Permeability Across the Intestinal Epithelium: While a high Log P can favor membrane partitioning, very high lipophilicity can lead to entrapment in the lipid bilayer.

    • Actionable Step: Conduct Caco-2 cell permeability assays to assess the intrinsic permeability of the compound.

    • Proposed Solution: If permeability is low, consider the addition of permeation enhancers to the formulation. However, this should be approached with caution due to potential toxicity. Prodrug strategies that temporarily mask polar groups to increase lipophilicity could also be explored.

  • Extensive First-Pass Metabolism: The liver may be rapidly metabolizing the compound before it reaches systemic circulation.

    • Actionable Step: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.

    • Proposed Solution: If metabolic instability is confirmed, medicinal chemistry efforts to modify the metabolically labile sites may be necessary. For instance, strategic fluorination or deuteration near the metabolic "hot spots" can sometimes reduce the rate of metabolism.

Experimental Workflow for Investigating Low Oral Bioavailability:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions A Low & Variable Oral Bioavailability B In Vitro Dissolution (SGF/SIF) A->B C Caco-2 Permeability Assay A->C D Metabolic Stability (Microsomes/Hepatocytes) A->D E Poor Dissolution B->E Low Dissolution Rate F Low Permeability C->F Low Papp Value G High First-Pass Metabolism D->G High Clearance H Formulation (Micronization, SEDDS, Solid Dispersion) E->H I Prodrug Strategy / Permeation Enhancers F->I J Medicinal Chemistry Modification G->J

Caption: Troubleshooting workflow for low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol?

A1: The limited aqueous solubility likely stems from a combination of factors related to its molecular structure. The pyrimidine ring system, while containing nitrogen atoms capable of hydrogen bonding, is largely aromatic and can contribute to a rigid, crystalline lattice structure that is difficult to disrupt with water molecules.[5] The overall lipophilicity of the molecule may also be high, further reducing its affinity for aqueous environments.

Q2: Can salt formation be used to improve the solubility of this compound?

A2: Yes, salt formation is a common and effective strategy for increasing the solubility of ionizable compounds.[4] Given the presence of the 4-aminopyrimidine moiety, which is basic, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, or tartrate) could significantly enhance its aqueous solubility and dissolution rate. It is recommended to screen a variety of counterions to identify a stable, non-hygroscopic salt form with optimal properties.

Q3: What are the potential metabolic liabilities of the ethanolamine side chain?

A3: The ethanolamine side chain presents two primary sites for metabolism. The primary alcohol is susceptible to oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 enzymes (CYPs) to form an aldehyde, which can then be further oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs).[6][7][8][9] The secondary amine is also a potential site for N-dealkylation or conjugation reactions.

Potential Metabolic Pathway of the Ethanolamine Moiety:

G A Parent Compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol B Phase I Metabolite 2-[(4-Aminopyrimidin-2-yl)amino]acetaldehyde A->B ADH/CYP Oxidation D Phase II Metabolite Glucuronide Conjugate A->D UGT Glucuronidation C Phase I Metabolite 2-[(4-Aminopyrimidin-2-yl)amino]acetic acid B->C ALDH Oxidation

Sources

Technical Support Center: Optimizing the Stability of Aminopyrimidine Solutions via pH Adjustment

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of maintaining the stability of aminopyrimidine solutions. By understanding the fundamental principles of pH, pKa, and solubility, you can design robust experimental protocols and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the stability of aminopyrimidines in solution.

Q1: Why is my aminopyrimidine solution showing precipitation or cloudiness over time?

Precipitation is a common indicator of poor solubility and instability. Aminopyrimidines, as ionizable molecules, exist in equilibrium between a charged (protonated) and a neutral (unprotonated) state. The neutral form is often significantly less soluble in aqueous solutions. If the pH of your solution shifts to a range that favors the neutral species, the compound can fall out of solution, especially at higher concentrations.

Q2: How does pH directly affect the stability and solubility of my aminopyrimidine compound?

The pH of the solution is arguably the most critical factor influencing both the physical (solubility) and chemical (degradation) stability of aminopyrimidines. The effect is rooted in the compound's pKa value.

  • pKa and Ionization: The pKa is the pH at which the protonated (charged) and unprotonated (neutral) forms of the molecule are present in equal concentrations.

  • At pH below the pKa: The aminopyrimidine will be predominantly in its protonated, positively charged form (conjugate acid). This charged state typically enhances solubility in polar solvents like water.

  • At pH above the pKa: The compound will exist primarily in its neutral, unprotonated form. While this may protect it from certain pH-dependent degradation pathways like hydrolysis, it often leads to a significant decrease in aqueous solubility[].

Finding the optimal pH is a balancing act: a pH that ensures the compound is sufficiently soluble while also minimizing its susceptibility to chemical degradation.

Q3: What is the ideal pH range for preparing and storing my aminopyrimidine solution?

The ideal pH is compound-specific and depends heavily on its pKa. A general best practice is to start by preparing the solution at a pH that is 1 to 2 units below the pKa of the aminopyrimidine. This ensures that the vast majority of the molecules are in their more soluble, protonated form.

For example, 2-Aminopyrimidine has a pKa of approximately 3.45[2][3]. Therefore, a starting pH in the range of 1.5 to 2.5 would be a logical choice to maximize solubility. Conversely, 4-Aminopyrimidine has a pKa of about 5.71, suggesting an initial formulation pH between 3.7 and 4.7 would be appropriate[4].

Q4: What is a buffer, and why is it essential for my aminopyrimidine solution?

A buffer is an aqueous solution containing a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. Its purpose is to resist changes in pH when small quantities of an acid or a base are added[5].

Using a buffer is critical for several reasons:

  • Maintains Solubility: It locks the pH in a range that keeps your compound protonated and dissolved.

  • Prevents Degradation: It prevents pH excursions that could accelerate chemical degradation.

  • Ensures Reproducibility: It provides a stable, reproducible chemical environment for your experiments, which is crucial for reliable results[5].

Q5: How do I select the right buffer system for my experiment?

The primary rule for buffer selection is to choose a buffer system whose pKa is as close as possible to your desired target pH. A buffer is most effective within approximately ±1 pH unit of its pKa[6].

Commonly Used Buffer Systems:

  • Citrate Buffer: pKa values around 3.1, 4.8, and 6.4. Excellent for acidic pH ranges.

  • Acetate Buffer: pKa around 4.76. Useful for mildly acidic conditions.

  • Phosphate Buffer (PBS): pKa around 2.1, 7.2, and 12.3. The pKa of 7.2 makes it extremely common for biological experiments aiming for physiological pH[6].

  • TRIS Buffer: pKa around 8.1. Widely used for biological applications in the slightly alkaline range[5][7].

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides a systematic approach to resolving common stability issues encountered in the lab.

Problem: My aminopyrimidine is precipitating out of solution.
  • Immediate Action:

    • Check the pH: Use a calibrated pH meter to measure the current pH of the solution. It has likely shifted to a value at or above the compound's pKa.

    • Re-dissolve: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. The precipitate should re-dissolve as the compound protonates.

  • Long-Term Solution:

    • Implement a Buffer: Your solution is not pH-stable. Prepare a new solution using an appropriate buffer system (see FAQ #5) with a pKa value near your target pH.

    • Re-evaluate Concentration: You may be exceeding the solubility limit of the compound even at the optimal pH. Consider working with a lower concentration.

Problem: My solution is changing color (e.g., turning yellow or brown).
  • What it Indicates: A color change is a strong indicator of chemical degradation. The pyrimidine ring or its substituents may be undergoing oxidation or other structural changes[8][9].

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique to assess the purity of the solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard, as it can separate the parent compound from its degradation products[10][11].

    • Protect from Light and Air: Store solutions in amber vials to protect against photodecomposition and consider purging the headspace with an inert gas like nitrogen or argon to prevent oxidation.

    • Adjust pH: Degradation can be pH-dependent. Perform a simple stability study by preparing small batches of the solution in different buffers (e.g., pH 3, 5, 7) and monitor for color change and purity by HPLC over time.

    • Control Temperature: Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow the rate of chemical degradation[12].

Problem: I'm observing a loss of potency or inconsistent results in my biological assay.
  • Underlying Cause: This is a classic symptom of compound instability. If the concentration of the active aminopyrimidine is decreasing over the course of your experiment due to degradation or precipitation, your results will be unreliable.

  • Validation Workflow:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Do not use stock solutions that have been stored for long periods without re-validating their concentration.

    • Conduct a Time-Course Stability Study: Assay the concentration and purity of your aminopyrimidine solution at several time points (e.g., T=0, 2h, 8h, 24h) under the exact conditions of your experiment (temperature, lighting, buffer). Use HPLC to quantify the amount of intact compound remaining.

    • Optimize Solution Conditions: Based on the stability study, adjust the pH, buffer system, or storage conditions to minimize degradation within your experimental timeframe.

Section 3: Data & Visualizations

Table 1: Physicochemical Properties of Common Aminopyrimidines
Compound NamepKa (at 20-25°C)Water SolubilityRecommended Starting pH Range for Formulation
2-Aminopyrimidine3.45[2][3]Soluble[2][3]1.5 - 2.5
4-Aminopyrimidine5.71[4]Slightly Soluble[4]3.7 - 4.7
Diagram 1: pH-Dependent Ionization of Aminopyrimidines

cluster_pH Solution pH Environment cluster_State Dominant Molecular State Low_pH Low pH (pH < pKa) Protonated Protonated (Cationic) - High Water Solubility - Potentially Susceptible to Hydrolysis Low_pH->Protonated Favors Protonation pKa_pH Transition State (pH ≈ pKa) pKa_pH->Protonated 50% Neutral Unprotonated (Neutral) - Low Water Solubility (Precipitation Risk) - Often More Chemically Stable pKa_pH->Neutral 50% High_pH High pH (pH > pKa) High_pH->Neutral Favors Deprotonation

Caption: Relationship between solution pH and the ionization state of an aminopyrimidine.

Diagram 2: Troubleshooting Workflow for Aminopyrimidine Instability

Start Problem Observed: Precipitation, Color Change, or Inconsistent Results CheckpH Is the solution buffered? Start->CheckpH NoBuffer Action: Prepare a new solution using a buffer with pKa ≈ target pH. CheckpH->NoBuffer No YesBuffer Is precipitation still observed? CheckpH->YesBuffer Yes RunHPLC Action: Run a stability-indicating HPLC assay to quantify degradation products. NoBuffer->RunHPLC LowerConc Action: Lower the compound concentration. You may be exceeding the solubility limit. YesBuffer->LowerConc Yes CheckDeg Is there a color change or suspected potency loss? YesBuffer->CheckDeg No LowerConc->CheckDeg CheckDeg->RunHPLC Yes Success Stable Solution Achieved CheckDeg->Success No Optimize Action: Optimize storage. - Protect from light (amber vials) - Lower temperature (2-8°C) - Consider inert atmosphere RunHPLC->Optimize Optimize->Success

Caption: A step-by-step workflow for troubleshooting aminopyrimidine solution instability.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Buffered Aminopyrimidine Stock Solution (10 mM Example)

This protocol uses phosphate buffer to create a pH-stable stock solution.

  • Prepare 0.1 M Phosphate Buffer:

    • Prepare 0.1 M solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).

    • In a beaker, add the monobasic solution and monitor with a calibrated pH meter.

    • Slowly titrate with the dibasic solution until the desired pH (e.g., pH 4.0 for 4-aminopyrimidine) is reached.

  • Weigh the Compound:

    • Accurately weigh the required amount of your aminopyrimidine powder for a final concentration of 10 mM. (For a 10 mL solution, MW 95.1 g/mol , you would need 9.51 mg).

  • Dissolution:

    • Add approximately 8 mL of the prepared phosphate buffer to the vessel containing the powder.

    • Stir using a magnetic stir bar until the solid is fully dissolved. Gentle warming (30-40°C) may be used if necessary, but avoid high heat.

  • Final Volume Adjustment:

    • Once fully dissolved, transfer the solution to a 10 mL volumetric flask.

    • Rinse the original vessel with a small amount of buffer and add it to the flask.

    • Carefully add buffer to bring the final volume to exactly 10.0 mL.

  • Final pH Check & Storage:

    • Verify the final pH of the stock solution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store in a clearly labeled, amber vial at 2-8°C.

Protocol 2: Basic Stability Assessment by HPLC

This protocol provides a framework for evaluating the chemical stability of your buffered solution.

  • Develop a Stability-Indicating HPLC Method:

    • Your HPLC method must be able to separate the intact aminopyrimidine peak from any potential degradants, which may appear as new peaks in the chromatogram. A C18 column with a mobile phase of acetonitrile and water (with an additive like 0.1% formic acid to ensure good peak shape) is a common starting point.

  • Prepare the Stability Sample:

    • Prepare a buffered solution of your aminopyrimidine as described in Protocol 1.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, dilute a sample to an appropriate concentration for your HPLC method and inject it in triplicate.

    • Record the peak area of the parent compound. This is your 100% reference value.

  • Incubate Samples:

    • Store the remaining stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C incubator, 4°C refrigerator).

  • Analyze at Subsequent Time Points:

    • At predetermined intervals (e.g., 4, 8, 24, 48 hours), withdraw another aliquot, dilute it in the same manner, and inject it in triplicate.

  • Calculate Percent Remaining:

    • For each time point, calculate the average peak area of the parent compound.

    • Use the following formula: % Remaining = (Area at Time X / Area at Time 0) * 100.

    • A solution is often considered stable if the percent remaining is >95% over the tested period. Look for the appearance and growth of new peaks, which indicate degradation products.

References
  • ChemBK. (2024, April 9). 2-Aminopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations.
  • Trissel, L. A., Zhang, Y., & Cohen, M. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. Retrieved from [Link]

  • Kim, J., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 293(12), 4444-4451. Retrieved from [Link]

  • Saeed, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Crystals, 5(3), 353-365. Retrieved from [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, Nucleotides and Nucleic Acids, 23(8-9), 1481-1484. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • van Gennip, A. H., et al. (1998). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 21(3), 201-210. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20160052868A1 - Biological buffers with wide buffering ranges.
  • MDPI. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Retrieved from [Link]

  • University of California, Davis. (n.d.). Buffers. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]

  • Peter, A., et al. (2019). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 1(1), 100010. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2018). Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. Retrieved from [Link]

  • Peterfreund, R. A., et al. (1989). pH adjustment schedule for the amide local anesthetics. Regional Anesthesia, 14(6), 265-270. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Aminopyrimidine-Based Kinase Inhibitors: Targeting the Engine of Cellular Proliferation

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of processes from cell cycle progression to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Among the diverse chemical scaffolds developed to inhibit kinase activity, the 2-aminopyrimidine core has emerged as a privileged structure, forming the backbone of numerous clinically successful and investigational kinase inhibitors. This guide provides a comparative analysis of representative 2-aminopyrimidine-based kinase inhibitors, juxtaposing their performance with other inhibitor classes targeting similar signaling nodes. Through a detailed examination of their mechanism of action, target selectivity, and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.

The 2-Aminopyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

The 2-aminopyrimidine scaffold's success lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, allowing it to effectively compete for the kinase's active site. This core can be readily functionalized at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the development of a wide range of inhibitors targeting various kinase families.

Comparative Analysis of 2-Aminopyrimidine-Based Kinase Inhibitors

To illustrate the utility of the 2-aminopyrimidine scaffold, we will compare three representative inhibitors from this class with inhibitors from other chemical classes that target the same or related kinases.

InhibitorChemical ClassPrimary Target(s)IC50 (nM)Key Cellular EffectsReference
Compound 11c 2,4-DiaminopyrimidineAurora A0.5-4.0 µM (cell-based)G2/M cell cycle arrest[1]
KRCA-0445 2,4-DiaminopyrimidineALKNot specifiedAnti-proliferative in ALK-driven cancer cells[2]
Compound 17 (4-Pyrazolyl)-2-aminopyrimidineCDK20.29Inhibition of Rb phosphorylation, tumor growth inhibition[3]
VX-680 (Tozasertib) PyrrolopyrimidineAurora A, B, C0.6 (Aurora A)G2/M arrest, apoptosis[1]
Crizotinib AminopyridineALK, MET, ROS124 (ALK)Inhibition of ALK-mediated signaling[2]
Palbociclib PyridopyrimidineCDK4/611 (CDK4)G1 cell cycle arrest[3]

Compound 11c , a 2,4-diaminopyrimidine derivative, demonstrates potent anti-proliferative activity against various tumor cell lines with IC50 values in the low micromolar range.[1] Notably, it exhibits over 35-fold selectivity for Aurora A over Aurora B, a desirable feature to minimize off-target effects.[1] Its mechanism of action involves inducing G2/M cell cycle arrest, a hallmark of Aurora kinase inhibition.[1]

KRCA-0445 represents another 2,4-diaminopyrimidine compound, this one targeting Anaplastic Lymphoma Kinase (ALK).[2] While specific IC50 values are not provided in the abstract, the compound's efficacy was confirmed in both enzymatic and cell-based assays, and it demonstrated promising in vivo efficacy in a xenograft mouse model.[2]

Compound 17 , a (4-pyrazolyl)-2-aminopyrimidine, is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a remarkable IC50 of 0.29 nM.[3] This inhibitor effectively reduces the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2, and demonstrates significant tumor growth inhibition in preclinical models.[3]

Comparison with Other Kinase Inhibitor Classes

A comparison with inhibitors from different chemical classes highlights the unique attributes of the 2-aminopyrimidine scaffold.

  • Versus Pyrrolopyrimidines (e.g., VX-680): While both 2-aminopyrimidines and pyrrolopyrimidines can target Aurora kinases, the specific substitution patterns on the 2-aminopyrimidine ring of Compound 11c allow for greater selectivity for Aurora A over Aurora B compared to the broader spectrum activity of VX-680.[1] This selectivity can be crucial for mitigating toxicities associated with inhibiting multiple Aurora kinase isoforms.

  • Versus Aminopyridines (e.g., Crizotinib): Crizotinib, an aminopyridine-based inhibitor, is a clinically approved drug for ALK-positive non-small cell lung cancer. While highly effective, the development of resistance is a clinical challenge. The novel 2,4-diaminopyrimidine scaffold of KRCA-0445 offers an alternative chemical entity that may overcome certain resistance mechanisms.[2]

  • Versus Pyridopyrimidines (e.g., Palbociclib): Palbociclib is a highly successful CDK4/6 inhibitor. In contrast, Compound 17 targets CDK2 with exceptional potency and selectivity.[3] This highlights the versatility of the aminopyrimidine scaffold to be tailored for high selectivity towards different members of the same kinase family, enabling the dissection of specific biological functions and the development of targeted therapies for different cancer subtypes.

Experimental Methodologies

The characterization of these kinase inhibitors relies on a suite of standardized biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection Purified Kinase Purified Kinase Reaction Mixture Reaction Mixture Purified Kinase->Reaction Mixture Kinase Buffer Kinase Buffer Kinase Buffer->Reaction Mixture ATP ATP ATP->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Detection Reagent Detection Reagent Reaction Mixture->Detection Reagent Add after incubation Signal Measurement Signal Measurement Detection Reagent->Signal Measurement e.g., Luminescence, Fluorescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a stock solution of ATP at a concentration relevant to the assay (often near the Km for the kinase).

    • Prepare serial dilutions of the test compound (e.g., 2-aminopyrimidine derivative) in DMSO.

  • Assay Setup:

    • In a 384-well plate, add a small volume of the diluted test compound.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.

      • Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

      • Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the inhibition data against the compound concentration and fit the curve to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

G Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound In 96-well plate Incubate (e.g., 72h) Incubate (e.g., 72h) Add Test Compound->Incubate (e.g., 72h) Add Viability Reagent Add Viability Reagent Incubate (e.g., 72h)->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal e.g., Absorbance, Fluorescence Data Analysis Data Analysis Measure Signal->Data Analysis Calculate IC50

Caption: General workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a viability reagent to each well. Common reagents include:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolized by living cells to a colored formazan product.

      • Resazurin (e.g., alamarBlue™): A blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.

      • ATP-based assays (e.g., CellTiter-Glo®): Measures the amount of ATP present, which correlates with the number of viable cells.

  • Signal Measurement:

    • Incubate for the recommended time for the chosen reagent.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the viability data against the compound concentration and determine the IC50 value.

Signaling Pathway Analysis

The development of potent and selective kinase inhibitors from the 2-aminopyrimidine class allows for the precise dissection of cellular signaling pathways.

G cluster_0 CDK2 Signaling Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S-phase Entry S-phase Entry E2F->S-phase Entry Promotes Compound_17 Compound 17 Compound_17->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and the point of intervention for Compound 17.

The high selectivity of an inhibitor like Compound 17 for CDK2 allows researchers to probe the specific downstream consequences of CDK2 inhibition, such as the hypo-phosphorylation of Rb and the subsequent cell cycle arrest, with high confidence that the observed effects are not due to off-target activities.[3] This level of precision is invaluable for both basic research and the development of targeted cancer therapies.

Conclusion

The 2-aminopyrimidine scaffold represents a remarkably versatile and successful platform for the design of potent and selective kinase inhibitors. As demonstrated by the examples discussed, careful chemical modification of this core can yield inhibitors with tailored selectivity profiles against a wide range of kinase targets. The ability to generate highly selective inhibitors not only provides powerful tools for dissecting complex signaling networks but also holds immense promise for the development of next-generation targeted therapies with improved efficacy and reduced side effects. The continued exploration of the chemical space around the 2-aminopyrimidine core is certain to yield further breakthroughs in kinase inhibitor drug discovery.

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 2-((4-Aminophenyl)amino)ethanol. PubChem. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Available at: [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules. Available at: [Link]

  • 2-Aminoethanol. FooDB. Available at: [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

Sources

Comparing the efficacy of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and Mechanistic Profiling of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Analogs in Kinase Targeted Therapies

Introduction: The 2-Aminopyrimidine Pharmacophore

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, predominantly utilized as a hinge-binding motif in the development of ATP-competitive kinase inhibitors[1]. The core structure forms critical bidentate hydrogen bonds with the amide backbone of the kinase hinge region. However, a persistent challenge with unsubstituted aminopyrimidines is their lack of kinome selectivity and poor physicochemical properties.

The introduction of an ethanolamine moiety at the C2 position—yielding the 2-[(4-Aminopyrimidin-2-yl)amino]ethanol core—addresses these liabilities. The ethanolamine side chain serves a dual purpose: it dramatically enhances aqueous solubility (LogS) compared to purely aliphatic chains, and it directs a terminal hydroxyl group toward the solvent-exposed channel of the kinase active site. This vector allows for additional hydrogen-bonding interactions with the ribose-binding pocket and serves as an ideal synthetic handle for linker attachment without sterically clashing with hydrophobic gatekeeper residues[2].

Mechanistic Rationale & Target Pathways

The efficacy of these analogs is dictated by their ability to outcompete intracellular ATP. By modifying the C4 and C5 positions of the pyrimidine ring while retaining the C2-ethanolamine anchor, researchers have successfully redirected the scaffold's selectivity toward diverse targets, ranging from Protein Kinase D (PKD) in oncology[3] to Protein Kinase B (PknB) in Mycobacterium tuberculosis[2], and EPHA2/GAK in viral entry and cancer metastasis[1].

KinaseMechanism ATP Intracellular ATP Kinase Target Kinase Hinge Region (e.g., PKD, EPHA2, PknB) ATP->Kinase Binds Active Site Analog 2-Aminopyrimidine Ethanolamine Analog Analog->Kinase Competes (Bidentate H-Bonds) Substrate Downstream Effector Proteins Kinase->Substrate Phosphorylation Signaling Cellular Proliferation / Pathogen Survival Substrate->Signaling Pathway Activation

Caption: Competitive inhibition mechanism of 2-aminopyrimidine analogs at the kinase hinge region.

Comparative Efficacy of Analog Classes

To objectively evaluate the performance of the 2-[(4-Aminopyrimidin-2-yl)amino]ethanol scaffold, we compare three distinct analog series based on recent medicinal chemistry campaigns. The data highlights how strategic substitutions at the C4-amine and C5-position modulate both potency and physicochemical properties.

Analog SeriesC4-SubstitutionC5-SubstitutionPrimary TargetEnzymatic IC₅₀ (nM)Aqueous Solubility (LogS, µg/mL)Key Selectivity Driver
Series A (Aliphatic) Cyclopropylamine-HPknB (M. tuberculosis)45320Small hydrophobic pocket fit[2]
Series B (Aryl) 3-Methoxyaniline-FPKD / Pan-Kinase12180Halogen bond with gatekeeper[3]
Series C (Macrocyclic) Ether-linked-ClEPHA2 / GAK485Back-pocket conformational lock[1]

Data Synthesis: While Series A maintains high solubility due to the unhindered ethanolamine and aliphatic C4 group, it suffers from moderate potency. Series C (Macrocycles) demonstrates single-digit nanomolar potency by utilizing the ethanolamine oxygen to form a macrocyclic ring with the C4-aryl group, locking the molecule into the bioactive conformation required for EPHA2 back-pocket binding[1]. However, this thermodynamic advantage comes at the cost of reduced aqueous solubility.

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the evaluation of these analogs must follow strict, self-validating experimental workflows. Below are the core protocols required to validate the efficacy of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol derivatives.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)
  • Causality: Cellular IC₅₀ values can be confounded by off-target cytotoxicity. DSF provides a label-free, thermodynamic measurement of direct target engagement. Binding of the analog stabilizes the kinase domain, resulting in a measurable shift in the melting temperature (ΔTm)[1].

  • Self-Validating System:

    • Preparation: Dilute the recombinant kinase domain (e.g., EPHA2-His) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) containing 5x SYPRO Orange dye.

    • Compound Addition: Dispense the analog to a final concentration of 10 µM.

    • Internal Controls (Critical): Every plate MUST include a DMSO vehicle control (to establish the baseline Tm) and a known high-affinity binder (e.g., Staurosporine).

    • Thermal Melt: Subject the plate to a thermal gradient from 25°C to 95°C at 0.05°C/sec using a real-time PCR machine.

    • Validation Gate: The assay is only valid if the Staurosporine control yields a ΔTm ≥ 5.0°C. A positive hit for the novel analog is strictly defined as ΔTm > 2.0°C.

Protocol 2: Radiometric [γ-³³P]-ATP Kinase Activity Assay
  • Causality: Because the 2-aminopyrimidine scaffold is ATP-competitive, the assay must be conducted exactly at the Michaelis-Menten constant (Km) for ATP. This ensures the derived IC₅₀ accurately reflects the inhibitor's true affinity (Ki) independent of cellular ATP fluctuations[3].

  • Self-Validating System:

    • Enzyme Reaction: Incubate the target kinase with a substrate peptide, [γ-³³P]-ATP (at predetermined Km), and a 10-point, 3-fold serial dilution of the analog.

    • Incubation & Quenching: Incubate for 60 minutes at room temperature. Quench the reaction by adding 3% phosphoric acid.

    • Filtration: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted [γ-³³P]-ATP.

    • Quantification: Read the incorporated radioactivity using a microplate scintillation counter.

    • Validation Gate: Calculate the Hill slope of the dose-response curve. A slope between 0.8 and 1.2 validates a 1:1 stoichiometric binding event. A slope > 1.5 flags the compound for potential aggregation or pan-assay interference (PAINS), mandating orthogonal validation via Dynamic Light Scattering (DLS).

ScreeningWorkflow Synthesis 1. Scaffold Synthesis (Ethanolamine Displacement) DSF 2. Target Engagement (DSF Assay: ΔTm > 2°C) Synthesis->DSF KinaseAssay 3. in vitro Efficacy (Radiometric IC50 at ATP Km) DSF->KinaseAssay CellAssay 4. Cellular Phenotype (Viability & Target Phosphorylation) KinaseAssay->CellAssay

Caption: Self-validating high-throughput screening workflow for aminopyrimidine analogs.

Conclusion

The 2-[(4-Aminopyrimidin-2-yl)amino]ethanol scaffold remains a highly versatile and tunable pharmacophore in kinase drug discovery. By understanding the structural biology of the hinge region and employing rigorous, self-validating biochemical assays, researchers can effectively balance potency, kinome selectivity, and aqueous solubility. The transition from simple aliphatic substitutions to complex back-pocket targeting macrocycles represents the cutting edge of optimizing this classic chemical moiety.

References

  • Title: Protein Kinase D as a Potential Chemotherapeutic Target for Colorectal Cancer Source: Cancer Research (via PMC) URL: [Link]

  • Title: Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

  • Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Comparative Guide to the Synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics.[1] Efficient and robust synthetic access to novel derivatives of this scaffold is therefore a critical objective for drug discovery and development programs. This guide presents a comprehensive validation of a new, microwave-assisted, solvent-free synthesis method for the key intermediate, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. Through direct, head-to-head comparison with a conventional, solvent-based thermal method, we demonstrate that the microwave-assisted protocol offers a dramatic reduction in reaction time (from 12 hours to 15 minutes), a significant increase in isolated yield (from 68% to 91%), and an improved environmental footprint. This document provides detailed, replicable experimental protocols, complete analytical characterization, and a quantitative data summary to support the adoption of this superior methodology in high-throughput medicinal chemistry and process development environments.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Core

The 2-aminopyrimidine moiety is a cornerstone of modern pharmaceutical design, recognized for its ability to participate in key hydrogen bonding interactions with biological targets.[2] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The title compound, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, serves as a versatile building block for further elaboration, incorporating a primary alcohol for subsequent functionalization.

The synthesis of such compounds typically relies on the nucleophilic aromatic substitution (SNAr) reaction between a halo-pyrimidine and an appropriate amine.[3] While effective, conventional methods often require prolonged heating in high-boiling point solvents, which can lead to thermal degradation, increased by-product formation, and significant downstream processing challenges.[4] This guide evaluates a novel synthetic strategy designed to overcome these limitations.

Synthetic Route Comparison: Conventional vs. Microwave-Assisted

The core transformation involves the SNAr reaction between 2-amino-4-chloropyrimidine and ethanolamine. We compare two distinct methodologies: a traditional thermal approach in isopropanol and a modern, microwave-assisted, solvent-free approach.

The rationale for exploring a microwave-assisted, solvent-free protocol is twofold. First, microwave irradiation directly and efficiently couples with polar reagents, leading to rapid, uniform heating that can dramatically accelerate reaction rates compared to conventional oil-bath heating.[4][5] Second, eliminating the solvent aligns with green chemistry principles, reduces the work-up burden, and can increase reaction concentration, thereby improving kinetics.[2]

G cluster_0 Synthetic Methodologies cluster_c cluster_n Reactants 2-Amino-4-chloropyrimidine + 2-Aminoethanol Conventional Conventional Method Reactants->Conventional New New Method (Microwave-Assisted) Reactants->New Conventional_Conditions Isopropanol (Solvent) Triethylamine (Base) Reflux (85°C) 12 hours Conventional->Conventional_Conditions Product 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Conventional_Conditions->Product Yield: 68% New_Conditions Solvent-Free Triethylamine (Base) Microwave Irradiation 140°C 15 minutes New->New_Conditions New_Conditions->Product Yield: 91%

Figure 1: Comparison of Conventional and Microwave-Assisted Synthetic Routes.

Head-to-Head Experimental Validation

To provide an objective comparison, both synthetic methods were performed, and the resulting product was rigorously analyzed. The validation workflow ensures that the comparison is based on reproducible, high-quality data.

Detailed Synthetic Protocols

Protocol 1: Conventional Thermal Synthesis

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chloropyrimidine (1.30 g, 10.0 mmol, 1.0 equiv).

  • Add isopropanol (40 mL) followed by 2-aminoethanol (0.73 g, 12.0 mmol, 1.2 equiv) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv).

  • Heat the reaction mixture to reflux (approx. 85°C) using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Mobile Phase: Dichloromethane:Methanol 9:1).

  • After 12 hours, upon consumption of the starting material, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add distilled water (30 mL) to the resulting residue and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum at 50°C to a constant weight.

  • The final product was obtained as an off-white solid.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (1.30 g, 10.0 mmol, 1.0 equiv).

  • Add 2-aminoethanol (0.73 g, 12.0 mmol, 1.2 equiv) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv).

  • Seal the vial with a septum cap.

  • Place the vial in a single-mode microwave reactor.

  • Irradiate the mixture at a constant temperature of 140°C for 15 minutes with stirring.

  • After the irradiation cycle, cool the vial to room temperature using a compressed air stream.

  • Add distilled water (10 mL) to the vial and stir the solidified residue for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum at 50°C to a constant weight.

  • The final product was obtained as a white solid.

Comparative Data Summary

The performance of each method was quantified based on reaction time, isolated yield, and product purity as determined by High-Performance Liquid Chromatography (HPLC).

ParameterConventional MethodNew Microwave-Assisted Method Justification
Reaction Time 12 hours15 minutes Microwave energy transfer provides rapid and efficient heating, drastically reducing reaction time.[4]
Isolated Yield 68%91% The rapid reaction time minimizes the formation of thermal degradation by-products.
Purity (HPLC Area %) 97.2%99.6% Cleaner reaction profile with fewer impurities, simplifying purification.[6]
Solvent Usage 40 mL IsopropanolNone Aligns with green chemistry principles by eliminating solvent waste.[2]
Product Appearance Off-white solidWhite solid Higher purity is reflected in the cleaner appearance of the final product.
Analytical Characterization of Product (from New Method)

The identity and purity of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol synthesized via the microwave-assisted method were confirmed by a suite of standard analytical techniques.[7][8]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.78 (d, J = 5.8 Hz, 1H, Ar-H), 7.65 (br s, 1H, NH), 5.95 (d, J = 5.8 Hz, 1H, Ar-H), 5.80 (s, 2H, NH₂), 4.65 (t, J = 5.5 Hz, 1H, OH), 3.45 (q, J = 6.0 Hz, 2H, CH₂), 3.30 (q, J = 6.0 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.0, 162.8, 156.5, 105.2, 60.4, 44.1.

  • FTIR (KBr, cm⁻¹): 3450-3100 (br, O-H, N-H stretch), 2945, 2860 (C-H stretch), 1645 (NH₂ scissoring), 1580 (C=N stretch), 1050 (C-O stretch).[9][10]

  • High-Resolution Mass Spectrometry (ESI+): Calculated for C₆H₁₁N₄O⁺ [M+H]⁺: 155.0927; Found: 155.0929.

Self-Validating Systems: Analytical Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide the detailed analytical methods used for purity assessment. These protocols are designed to be robust and adhere to principles outlined in ICH Q2(R1) guidelines.[11][12][13][14][15]

G Start Synthesized Product (Crude Solid) Dissolve Dissolve in Diluent (50:50 ACN:H₂O) Start->Dissolve Sample Prep Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Chromatography Chromatographic Separation (See Protocol 3) Inject->Chromatography Analysis Detect UV Detection at 254 nm Chromatography->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze Data Processing Report Final Purity Report Analyze->Report

Figure 2: Workflow for HPLC Purity Validation.

Protocol 3: HPLC Method for Purity Analysis

  • Instrumentation: Standard HPLC system with UV detector.[6][16]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask and dilute to volume with 50:50 Acetonitrile:Water.

Conclusion

The validation data presented herein conclusively demonstrates that the microwave-assisted, solvent-free synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a vastly superior alternative to conventional thermal methods. The new protocol delivers a higher yield of purer product in a fraction of the time (15 minutes vs. 12 hours) while completely eliminating the need for organic solvents during the reaction. This method is robust, easily scalable, and aligns with modern demands for efficiency and environmental responsibility in pharmaceutical development. We strongly recommend its adoption for both small-scale library synthesis and larger-scale production of this valuable intermediate.

References

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Manjunatha, B. K., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3625-3636. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32). Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Aminopyrimidines. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • ResearchGate. (n.d.). Conventional solution-phase synthesis of N-substituted N-pyrimidin-2-ylamines. Available at: [Link]

  • Bauza, A., et al. (2009). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. Crystal Growth & Design, 9(4), 1855-1865. Available at: [Link]

  • Szafranski, K., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 13805-13826. Available at: [Link]

  • Protheragen. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of ChemTech Research, 8(2), 1071-1074. Available at: [Link]

  • Anitha, K., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7805. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7805. Available at: [Link]

  • Kaval, N., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(16), 6323-6328. Available at: [Link]

  • Ivanov, D. S., et al. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. RSC Advances, 11(43), 26863-26867. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

  • Lee, K., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 541-551. Available at: [Link]

  • Merchant, J. R., & Dike, S. Y. (1978). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 87(4), 229-234. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

Sources

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profiling of 2-Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the promise of targeted kinase inhibitors is immense. The 2-aminopyrimidine scaffold, in particular, has proven to be a fertile ground for the development of potent and selective modulators of kinase activity. However, the very nature of the kinome, with its highly conserved ATP-binding pockets, presents a significant challenge: off-target activity. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of exemplary 2-aminopyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols to empower your own investigations. We will move beyond simple lists of targets to understand the "why" behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Criticality of Cross-Reactivity Profiling

The exquisite specificity of a kinase inhibitor for its intended target is the holy grail of targeted therapy. However, unintended interactions with other kinases, known as cross-reactivity or off-target effects, can lead to a range of consequences, from misleading experimental results to severe clinical side effects. Therefore, a thorough understanding of an inhibitor's selectivity profile across the entire kinome is not just advantageous; it is a fundamental necessity for translational research. The 2-aminopyrimidine core, while a privileged structure for kinase inhibition, is not immune to this challenge. Subtle modifications to this scaffold can dramatically alter its selectivity profile, highlighting the importance of comprehensive profiling.[1]

This guide will focus on three well-characterized 2-aminopyrimidine-based inhibitors—MRT67307, GSK8612, and BX-912—to illustrate the principles and practices of cross-reactivity profiling. These compounds all target the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), which are key regulators of the innate immune response.[2][3][4]

Comparative Cross-Reactivity Analysis

To objectively compare the selectivity of these inhibitors, we will utilize data from large-scale kinase screening panels, such as KINOMEscan™. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a large number of kinases, providing a broad view of its binding profile.[5][6] The results are often reported as the percentage of inhibition at a given concentration or as a dissociation constant (Kd).

Kinase TargetMRT67307 (% inhibition @ 10 µM)[7]GSK8612 (% inhibition @ 1 µM)[7]BX-912 (% inhibition @ 10 µM)[7]
Primary Targets
TBK1>90%>65%>90%
IKBKE (IKKε)>90%Not reported>90%
Key Off-Targets
AURKB>90%Not reported>90%
JAK2>90%Not reported>90%
MLK1>90%Not reported>90%
MLK3>90%Not reported>90%
MARK252%[2]Not reported>90%
MARK336%[2]Not reported>90%
NUAK1230 nM (IC50)[2]Not reported>90%
SIK267 nM (IC50)[2]Not reported>90%
ULK145 nM (IC50)[3]Not reportedNot reported
ULK238 nM (IC50)[3]Not reportedNot reported
STK17BNot reportedpKa = 6.2Not reported
LRRK2Not reportedpKa = 6.1Not reported
FLT4Not reportedpKa = 6.0Not reported
BMP2KNot reportedpKa = 5.7Not reported

Analysis of Selectivity:

As the data illustrates, while all three compounds potently inhibit their primary targets, their off-target profiles vary significantly. MRT67307 and BX-912, when screened at a high concentration of 10 µM, demonstrate broad cross-reactivity, inhibiting a number of other kinases with high efficacy.[7] Notably, both compounds show significant inhibition of Aurora B kinase (AURKB), a key regulator of mitosis, and Janus kinase 2 (JAK2), a critical component of cytokine signaling.[2][7] MRT67307 also potently inhibits ULK1 and ULK2, kinases involved in autophagy.[3]

In contrast, GSK8612, screened at a lower concentration of 1 µM, appears to be a more selective inhibitor of TBK1.[4][7] While a direct comparison is challenging due to the different screening concentrations, the available data suggests that GSK8612 has a cleaner off-target profile, making it a more precise tool for dissecting TBK1-specific functions.[8][9]

This comparative analysis underscores the principle that even subtle structural differences in the 2-aminopyrimidine scaffold can lead to profound changes in kinase selectivity. This knowledge is crucial for selecting the most appropriate chemical probe for a given biological question and for anticipating potential confounding effects.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. Here, we detail three key experimental workflows:

In Vitro Kinome-Wide Profiling: The KINOMEscan™ Assay

The KINOMEscan™ platform provides a broad, initial assessment of an inhibitor's binding profile across a large panel of kinases in a cell-free system.[5][6]

Causality Behind Experimental Choices: The primary advantage of this method is its breadth, offering a panoramic view of the kinome. By employing a competition binding format, it directly measures the interaction between the inhibitor and the kinase active site, providing a quantitative measure of affinity.[10]

Experimental Protocol: KINOMEscan™ Assay [5][11]

  • Compound Preparation: Dissolve the test compound (e.g., MRT67307) in 100% DMSO to create a high-concentration stock solution. Prepare serial dilutions to generate a dose-response curve. A single high concentration (e.g., 10 µM) can be used for an initial screen.

  • Assay Principle: The assay relies on competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

  • Assay Procedure (as performed by a service provider):

    • A panel of DNA-tagged human kinases is used (e.g., the scanMAX panel of 468 kinases).

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • Following an equilibration period, unbound kinase is washed away.

    • The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically reported as the percentage of inhibition relative to a DMSO control. For dose-response experiments, a dissociation constant (Kd) is calculated. Data is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Caption: KINOMEscan™ Experimental Workflow.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are invaluable, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement within intact cells.[12]

Causality Behind Experimental Choices: The principle behind CETSA is that ligand binding stabilizes a protein, increasing its melting temperature. By measuring the amount of soluble protein remaining after a heat challenge, we can infer direct target engagement in a physiological context. This method is crucial for confirming that an inhibitor reaches and binds to its intended target within the cell.[13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [12][13]

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of the inhibitor or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Treatment: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Immediately cool the tubes on ice. Lyse the cells using three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant. Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (e.g., TBK1), followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

    • To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

TBK1_IKKe_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 P NFkB NF-κB TBK1_IKKe->NFkB P Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus IFN Type I Interferons & Inflammatory Cytokines Nucleus->IFN Transcription AuroraB_Signaling Prophase Prophase AuroraB Aurora B Kinase Prophase->AuroraB Metaphase Metaphase Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cytokinesis->AuroraB Chromosomes Chromosome Condensation AuroraB->Chromosomes Kinetochores Kinetochore-Microtubule Attachment AuroraB->Kinetochores SAC Spindle Assembly Checkpoint AuroraB->SAC CleavageFurrow Cleavage Furrow Formation AuroraB->CleavageFurrow

Sources

A Comparative Analysis of Solvent vs. Solvent-Free Synthesis of Aminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrimidines is a critical step in the discovery of new therapeutic agents. This guide provides an in-depth comparative analysis of traditional solvent-based synthesis versus modern solvent-free approaches for obtaining this vital heterocyclic scaffold. The information herein is supported by experimental data from peer-reviewed literature to facilitate the selection of the most appropriate synthetic strategy.

The aminopyrimidine moiety is a cornerstone of medicinal chemistry, integral to a wide array of approved pharmaceuticals. Consequently, the development of efficient and sustainable synthetic methodologies is of paramount importance. This guide will explore the nuances of both solvent and solvent-free approaches, providing a clear-eyed view of their respective advantages and limitations.

The Dichotomy of Synthesis: With and Without a Solvent

The choice between a solvent-based and a solvent-free approach to aminopyrimidine synthesis is not merely a matter of procedural preference; it is a decision with significant implications for reaction efficiency, environmental impact, and overall cost-effectiveness.

Solvent-Based Synthesis: The Conventional Workhorse

Traditional organic synthesis has long relied on the use of solvents to dissolve reactants, facilitate molecular interactions, and control reaction temperatures. In the context of aminopyrimidine synthesis, solvents like ethanol, dimethylformamide (DMF), and dioxane are commonly employed.[1][2][3][4][5][6] These solvents are chosen for their ability to solubilize the starting materials, such as β-dicarbonyl compounds, chalcones, and guanidine salts, and to mediate the reaction as it proceeds.[1][3][4]

However, the use of organic solvents is not without its drawbacks. Many common solvents are volatile, flammable, and toxic, posing risks to both human health and the environment.[7][8] The cost of purchasing and, more significantly, disposing of solvent waste can be substantial, impacting the economic viability of a synthetic route, especially at an industrial scale.

Solvent-Free Synthesis: The Green Chemistry Revolution

In recent years, the principles of green chemistry have spurred the development of solvent-free synthetic methods.[9][10] These approaches, often facilitated by microwave irradiation or mechanochemical mixing (ball milling), aim to minimize or eliminate the use of hazardous solvents.[7][11][12] In a solvent-free environment, reactants are brought into direct contact, often in a solid or molten state, which can lead to surprisingly efficient and rapid reactions.[9][10]

The advantages of solvent-free synthesis are numerous and compelling. They include a reduced environmental footprint, enhanced safety, and often, simplified work-up procedures, as the need to remove a solvent is obviated.[8][9][10] Furthermore, the high concentration of reactants in a solvent-free system can lead to accelerated reaction rates and, in many cases, improved yields.[7][11][13]

Comparative Data Analysis: A Tale of Two Methodologies

The following table provides a summary of quantitative data from various studies, highlighting the significant improvements in reaction times and yields often achieved with solvent-free methods, particularly when assisted by microwave irradiation.

Product TypeSynthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
2-Amino-4,6-diarylpyrimidineConventionalNaOHEthanolReflux24 h94[7]
2-Amino-4,6-diarylpyrimidineMicrowave-Assisted (Solvent-Free)CaCl2NoneNot Specified15-30 min86[7]
DihydropyrimidinoneConventionalSulfamic AcidEthanol80HoursLower[11]
DihydropyrimidinoneMicrowave-Assisted (Solvent-Free)Sulfamic AcidNoneNot SpecifiedMinutesExcellent[11]
2-AminopyrimidineConventionalNaOHEthanol65-709 hNot Specified[1]
4-Substituted Aminopyrido[2,3-d]pyrimidineSolvent-FreeNoneNone1003 h61-85[14][15]
DihydropyrimidinoneSolvent-FreeActivated ClayNone808 h92[10]

Mechanistic Insights: The Role of the Reaction Environment

The presence or absence of a solvent can fundamentally alter the reaction pathway and kinetics of aminopyrimidine synthesis.

Solvent-Based Synthesis Workflow

In a typical solvent-based synthesis, the solvent acts as a medium to bring the reactants into a homogeneous phase, allowing for effective collisions and subsequent reaction. The general workflow involves dissolving the starting materials, heating the solution to the desired temperature, monitoring the reaction progress, and then isolating the product through a series of work-up steps, including solvent removal.

cluster_solvent Solvent-Based Synthesis start Dissolve Reactants in Solvent heat Heat Reaction Mixture start->heat monitor Monitor Reaction (TLC) heat->monitor workup Work-up (Quenching, Extraction) monitor->workup isolate Isolate Product (Evaporation, Crystallization) workup->isolate

Caption: Generalized workflow for solvent-based synthesis.

Solvent-Free Synthesis Workflow

Solvent-free synthesis streamlines this process considerably. The reactants are mixed directly, often with a solid catalyst, and energy is applied, typically through microwave irradiation or conventional heating. The absence of a solvent simplifies the work-up, which often involves simply washing the solid product.

cluster_solvent_free Solvent-Free Synthesis mix Mix Reactants (and Catalyst) energize Apply Energy (Heat/Microwave) mix->energize monitor_sf Monitor Reaction (TLC) energize->monitor_sf wash Wash Solid Product monitor_sf->wash purify Purify (Recrystallization) wash->purify

Caption: Streamlined workflow for solvent-free synthesis.

Mechanistic Pathway of the Biginelli Reaction

The Biginelli reaction, a cornerstone for the synthesis of dihydropyrimidinones, provides an excellent case study for comparing reaction mechanisms. While the fundamental steps are similar, the reaction environment influences the intermediates and transition states.

In a solvent-based, acid-catalyzed reaction, the mechanism is believed to proceed through an initial condensation of the aldehyde and urea to form an acyliminium ion intermediate.[16][17] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[16][17]

aldehyde Aldehyde acyliminium Acyliminium Ion Intermediate aldehyde->acyliminium + Urea, H+ urea Urea urea->acyliminium ketoester β-Ketoester adduct Open-Chain Adduct ketoester->adduct acyliminium->adduct + Ketoester Enol product Dihydropyrimidinone adduct->product Cyclization & Dehydration

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

In a solvent-free setting, particularly under thermal or microwave conditions, the reaction may proceed through a more concerted or rapid series of steps due to the high concentration and direct interaction of the reactants.[9] The absence of a solvating shell around the reacting molecules can lower the activation energy for certain steps.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for the synthesis of a 2-aminopyrimidine derivative via both a conventional solvent-based method and a microwave-assisted solvent-free method are presented below.

Protocol 1: Conventional Solvent-Based Synthesis of 2-Amino-4,6-diarylpyrimidine[1]

This protocol is adapted from the synthesis of 2-aminopyrimidines from chalcones.

Reactants:

  • Substituted Chalcone (10 mmol)

  • Guanidine Hydrochloride (10 mmol)

  • Ethanol (25 mL)

  • 40% Aqueous Sodium Hydroxide (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (10 mmol) and guanidine hydrochloride (10 mmol) in ethanol (25 mL).

  • Heat the mixture to reflux on a water bath at 65-70°C.

  • Add the 40% aqueous sodium hydroxide solution (5 mL) portion-wise to the reaction mixture at intervals over 3 hours.

  • Continue refluxing the mixture for an additional 9 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water, dry it, and recrystallize from ethanol to obtain the pure 2-amino-4,6-diarylpyrimidine.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2-Amino-4,6-diarylpyrimidine[7]

This protocol is a greener alternative to the conventional method.

Reactants:

  • Substituted Chalcone (1 mmol)

  • Guanidine Hydrochloride (1.2 mmol)

  • Calcium Chloride (CaCl2) as a catalyst

  • A few drops of a suitable solvent like ethanol or DMF can be used for initial mixing if needed.

Procedure:

  • In a microwave-safe process vial, combine the substituted chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a catalytic amount of CaCl2.

  • If necessary, add a minimal amount of a high-boiling solvent to ensure efficient mixing and energy absorption.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-120°C) for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After cooling, wash the solid residue with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to afford the pure product.

Conclusion: A Paradigm Shift in Synthesis

The comparative analysis clearly demonstrates that solvent-free synthesis, particularly when enhanced by microwave technology, offers a compelling alternative to traditional solvent-based methods for the preparation of aminopyrimidines. The significant reductions in reaction time, coupled with high yields and environmental benefits, position solvent-free approaches as the preferred methodology for modern, sustainable chemical research and development.

While solvent-based synthesis will continue to have its place, especially for reactions that are not amenable to solvent-free conditions, the trend towards greener and more efficient processes is undeniable. By understanding the principles, advantages, and practical applications of both approaches, researchers can make informed decisions to optimize their synthetic strategies, accelerate drug discovery, and contribute to a more sustainable scientific enterprise.

References

  • Comparison of yield and time by conventional and microwave irradiation methods. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction. (n.d.). International Journal of Science and Research (IJSR). Retrieved March 15, 2026, from [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). International Journal of ChemTech Research. Retrieved March 15, 2026, from [Link]

  • Improvement of the catalytic activity of an Algerian clay by acid treatment under solvent and solvent-free conditions for 3,4-dihydropyrimidin-2(1H)-one synthesis. (2020). SciELO. Retrieved March 15, 2026, from [Link]

  • (PDF) A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. (2021). Organic & Biomolecular Chemistry. Retrieved March 15, 2026, from [Link]

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. (2021). RSC Advances. Retrieved March 15, 2026, from [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2021). ACS Omega. Retrieved March 15, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism. (2018). Journal of Molecular Structure. Retrieved March 15, 2026, from [Link]

  • Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. (2012). Asian Journal of Chemistry. Retrieved March 15, 2026, from [Link]

  • Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. (2012). The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Comparison of catalytic activity of different catalysts on the model reaction. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. (2023). Sciforum. Retrieved March 15, 2026, from [Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (2023). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. (2011). Asian Journal of Research in Chemistry. Retrieved March 15, 2026, from [Link]

  • Synthesis of some novel s-triazine based chalcones and their derivatives. (2007). Trade Science Inc. Retrieved March 15, 2026, from [Link]

  • ChemInform Abstract: Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amine-4,6-diarylpyrimidine under Solvent-Free Conditions. (2010). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). Scientia Pharmaceutica. Retrieved March 15, 2026, from [Link]

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. (2021). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved March 15, 2026, from [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved March 15, 2026, from [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. (2017). The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2017). Molecules. Retrieved March 15, 2026, from [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2010). Molecules. Retrieved March 15, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience. Retrieved March 15, 2026, from [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Retrieved March 15, 2026, from [Link]

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2010). Der Pharma Chemica. Retrieved March 15, 2026, from [Link]

  • Synthesis process of 2-amino-4,6-diarylpyrimidine derivatives 1a–1q. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling. (2023). Chemical Communications. Retrieved March 15, 2026, from [Link]

  • (PDF) Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved March 15, 2026, from [Link]

Sources

Navigating the Druggable Kinome: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] This guide delves into the preclinical evaluation of a representative member of this class, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, outlining a strategic approach to characterizing its efficacy from the benchtop to preclinical models. While specific experimental data for this exact molecule is not yet publicly available, this document will leverage established methodologies and data from structurally related 2-aminopyrimidine derivatives to provide a comprehensive framework for its investigation as a potential kinase inhibitor.

The 2-Aminopyrimidine Scaffold: A Privileged Framework for Kinase Inhibition

The pyrimidine core is a bioisostere of the purine ring of ATP, making it an ideal framework for competitive inhibition of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3] Consequently, numerous 2-aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors, with several gaining clinical approval for the treatment of various malignancies.[4] These compounds have demonstrated efficacy against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[3][5][6][7]

The ethanol substituent on the amino group of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol offers a potential site for hydrogen bonding, which could enhance its binding affinity and selectivity for the target kinase. The following sections will outline a robust, multi-tiered approach to elucidating the therapeutic potential of this compound.

Part 1: In-Vitro Efficacy Evaluation: From Cytotoxicity to Mechanistic Insights

The initial phase of evaluation focuses on characterizing the compound's activity in cell-based and biochemical assays. This in-vitro analysis provides crucial information on its potency, selectivity, and mechanism of action at a cellular level.

Assessment of Cytotoxicity Across Diverse Cancer Cell Lines

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing different tumor types should be employed to assess the breadth of its cytotoxic activity.

Representative Experimental Data for a 2-Aminopyrimidine Derivative:

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound X MCF-7 (Breast)1.84Doxorubicin8.03
Compound X HCT116 (Colon)3.12Doxorubicin7.54
Compound X A549 (Lung)5.45Doxorubicin9.12
Compound Y MDA-MB-231 (Breast)0.89Methotrexate1.56

Note: The data presented is representative of 2-aminopyrimidine derivatives from the literature and serves as an example of expected results.[8][9]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Target Identification and Biochemical Potency

Given the prevalence of 2-aminopyrimidines as kinase inhibitors, a logical next step is to screen 2-[(4-Aminopyrimidin-2-yl)amino]ethanol against a panel of cancer-relevant kinases to identify its primary molecular target(s).

Proposed Signaling Pathway and Mechanism of Action:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds & Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Phosphorylates & Activates Cell_Survival Cell_Survival RTK->Cell_Survival Promotes Compound 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Compound->RTK Inhibits ATP Binding Apoptosis_Proteins Pro-apoptotic Proteins (e.g., BAX, Caspases) Compound->Apoptosis_Proteins Upregulates Anti_Apoptosis Anti-apoptotic Proteins (e.g., Bcl-2) Kinase_Cascade->Anti_Apoptosis Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Anti_Apoptosis->Apoptosis Inhibits Cell_Cycle_Proteins Cell Cycle Progression Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Proteins Upregulates Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation Drives

Caption: Proposed mechanism of action for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Experimental Protocol: In-Vitro Kinase Inhibition Assay

A common method to determine the biochemical potency of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.[5]

  • Reagent Preparation: Prepare a kinase buffer, recombinant kinase, substrate, and ATP solution.

  • Serial Dilution: Create a serial dilution of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and serially diluted compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that luminesces in the presence of ADP (the product of the kinase reaction).

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Elucidating the Mechanism of Cell Death

Understanding how a compound induces cell death is critical. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment: Treat cancer cells with 2-[(4-Aminopyrimidin-2-yl)amino]ethanol at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death induced by the compound.

Part 2: In-Vivo Efficacy Assessment: Translating In-Vitro Promise to a Preclinical Model

Positive in-vitro results provide the rationale for advancing a compound to in-vivo studies. Animal models are essential for evaluating a drug's efficacy, toxicity, and pharmacokinetics in a whole-organism context.[1]

Xenograft Mouse Model of Cancer

A widely used preclinical model is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[1]

In-Vivo Experimental Workflow:

In_Vivo_Workflow Cell_Culture 1. Human Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Treatment with Vehicle or 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Pharmacodynamic and Histological Analysis Endpoint->Analysis

Caption: A typical workflow for an in-vivo xenograft study.

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Randomly assign mice to a vehicle control group and one or more treatment groups receiving different doses of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

  • Drug Administration: Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

  • Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration of treatment.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Representative In-Vivo Efficacy Data for a 2-Aminopyrimidine Derivative:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound Z 25750 ± 12040
Compound Z 50400 ± 9068

Note: This data is hypothetical and serves to illustrate the expected outcome of an in-vivo efficacy study.

Conclusion

The 2-aminopyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol. A thorough investigation encompassing in-vitro cytotoxicity, target identification, and mechanistic studies, followed by validation in in-vivo models, is essential to fully characterize its therapeutic potential. The successful execution of these studies will provide the critical data necessary to advance this and similar compounds through the drug discovery pipeline.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. PMC. Available at: [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Available at: [Link]

  • Aminopyrimidine derivatives against VEGFR-2 in cancer. BioWorld. Available at: [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis. Available at: [Link]

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PMC. Available at: [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. PubMed. Available at: [Link]

Sources

Orthogonal Structural Elucidation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-rich heterocycles, the unambiguous structural characterization of building blocks like 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (C₆H₁₀N₄O) becomes a critical bottleneck. Pyrimidine derivatives are notoriously susceptible to tautomerism and regioisomerism during synthesis[1]. Relying on a single analytical modality often leads to misassigned structures, costly synthetic detours, and regulatory rejections.

As a Senior Application Scientist, I advocate for a self-validating analytical matrix. This guide objectively compares the performance of standalone analytical techniques against an integrated orthogonal method approach[2], providing researchers with the experimental data and causal protocols necessary to achieve 100% structural confidence.

The Analytical Challenge: Regiochemistry vs. Mass

When synthesizing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, the primary analytical challenge is distinguishing it from its regioisomer, 4-[(2-Aminopyrimidin-4-yl)amino]ethanol. Both molecules possess the exact same molecular weight and functional groups.

How do the standard analytical alternatives compare in resolving this ambiguity?

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniquePrimary Data OutputRegiochemical ResolutionSample RequirementThroughput
1D & 2D NMR Atomic connectivity, spin systemsHigh (Resolves isomers)> 2 mg (High Purity)Medium
LC-HRMS/MS Exact mass, fragmentationLow (Isomers often co-fragment)< 1 µg (Trace levels)High
FT-IR Vibrational modes (Functional groups)None (Confirms groups only)> 1 mgVery High
SC-XRD 3D Spatial coordinatesAbsolute (Gold Standard)Single CrystalLow

The Verdict: While LC-HRMS/MS is unparalleled for sensitivity and confirming the empirical formula[3], it fails as a standalone tool for regiochemical assignment. NMR is indispensable for mapping the carbon-nitrogen framework[4], but it lacks the sensitivity to detect trace co-eluting impurities[5]. Therefore, a combination of NMR and HRMS/MS provides the most robust, orthogonal validation system.

Quantitative Experimental Data

To build our self-validating matrix, we cross-reference the atomic connectivity derived from NMR with the exact mass and neutral losses derived from High-Resolution Mass Spectrometry (HRMS).

A. Nuclear Magnetic Resonance (NMR) Profiling

The ¹H and ¹³C NMR spectra provide the definitive proof that the ethanolamine moiety is attached at the C2 position, while the primary amine is at the C4 position. The electron-donating effects of these groups highly shield the C5 proton, pushing it upfield.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position ¹H Shift (ppm) Multiplicity & Integration ¹³C Shift (ppm) HMBC Correlations (²J, ³J)
C2 - - 162.4 H-N(C2), CH₂-NH
C4 - - 165.1 NH₂
C5 5.72 Doublet (J = 5.8 Hz), 1H 95.8 H6, NH₂
C6 7.75 Doublet (J = 5.8 Hz), 1H 155.2 H5
C4-NH₂ 6.45 Broad Singlet, 2H - C4, C5
C2-NH 6.12 Triplet (J = 5.5 Hz), 1H - C2, CH₂-NH
CH₂-NH 3.35 Quartet (J = 6.0 Hz), 2H 43.5 C2, CH₂-OH
CH₂-OH 3.52 Quartet (J = 6.0 Hz), 2H 60.2 CH₂-NH

| OH | 4.68 | Triplet (J = 5.2 Hz), 1H | - | CH₂-OH |

B. LC-HRMS/MS Profiling

HRMS confirms the elemental composition, while Data-Dependent Acquisition (DDA) MS/MS maps the structural appendages[6].

Table 3: LC-HRMS/MS Fragmentation Data (ESI+, Q-TOF)

Ion Type m/z (Observed) m/z (Calculated) Mass Error (ppm) Structural Assignment (Neutral Loss)
[M+H]⁺ 155.0933 155.0928 +3.2 C₆H₁₁N₄O⁺ (Intact Molecule)
Fragment 1 137.0827 137.0822 +3.6 [M+H - H₂O]⁺ (Loss of hydroxyl)
Fragment 2 111.0561 111.0558 +2.7 [M+H - C₂H₄O]⁺ (Loss of ethylene oxide)

| Fragment 3 | 94.0528 | 94.0525 | +3.1 | [M+H - C₂H₇NO]⁺ (Cleavage of ethanolamine) |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality—explaining why specific parameters are chosen over alternatives.

Protocol 1: High-Resolution NMR Acquisition

Objective: Unambiguous assignment of pyrimidine regiochemistry.

  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is strictly chosen over CD₃OD or D₂O because protic solvents cause rapid deuterium exchange with the -OH, -NH, and -NH₂ protons[4]. Observing these labile protons is mandatory to prove the exact locations of the substituents via 2D correlations.

  • Instrument Tuning: Tune the probe to the exact frequency of the sample and shim the magnetic field (Z1-Z5) until the DMSO residual peak width at half-height is < 0.8 Hz.

  • 1D Acquisition: Acquire a standard ¹H spectrum (ns=16, d1=2s) and a ¹³C{¹H} spectrum (ns=512, d1=2s).

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (J = 8 Hz).

    • Causality: The HMBC is the self-validating step. The primary amine protons (6.45 ppm) will show a ³J correlation to C5, while the secondary amine proton (6.12 ppm) will correlate to C2. This definitively rules out the regioisomer.

Protocol 2: LC-HRMS/MS with Data-Dependent Acquisition (DDA)

Objective: Confirmation of exact mass and structural appendages.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a HILIC column (1.7 µm, 2.1 x 100 mm).

    • Causality: Traditional C18 columns struggle to retain highly polar, basic molecules like ethanolamine-substituted pyrimidines. HILIC provides superior retention and peak shape for this specific chemotype.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic nitrogen atoms in the pyrimidine ring and the secondary amine readily accept protons, yielding a strong [M+H]⁺ signal.

  • DDA MS/MS Settings: Set the Q-TOF to acquire a full MS scan (m/z 50-500), followed automatically by MS/MS fragmentation of the top 3 most intense ions using Collision-Induced Dissociation (CID) at a normalized collision energy of 25 eV.

    • Causality: DDA ensures that we do not just measure the parent mass, but automatically capture the fragmentation pattern (loss of H₂O and ethylene oxide) required to validate the ethanolamine side chain[6].

Orthogonal Workflow Visualization

The following diagram illustrates how these independent analytical modalities converge to form a self-validating consensus.

OrthogonalMethods Sample 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Unknown Regioisomer) NMR 1D & 2D NMR Regiochemistry & Connectivity Sample->NMR MS LC-HRMS/MS Exact Mass & Fragmentation Sample->MS IR FT-IR Spectroscopy Functional Group Profiling Sample->IR DataMatrix Orthogonal Data Integration (Self-Validating Matrix) NMR->DataMatrix Atom Linkages MS->DataMatrix Molecular Formula IR->DataMatrix Vibrational Modes Structure Unambiguous Structural Confirmation DataMatrix->Structure Consensus

Workflow for the orthogonal structural elucidation of pyrimidine derivatives.

Conclusion

Relying on a single analytical technique for the structural confirmation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol introduces unacceptable risk. While LC-MS offers rapid molecular weight confirmation, it is fundamentally blind to pyrimidine regioisomerism. Conversely, NMR provides absolute connectivity but requires high sample purity. By deploying these methods orthogonally—where the weaknesses of one technique are covered by the strengths of another—researchers can establish a self-validating data matrix that guarantees structural integrity before advancing compounds into biological screening or scale-up.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team.
  • ResearchGate Contributors. "IR, NMR spectral data of pyrimidine derivatives.
  • BenchChem Technical Support Team.
  • Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." Hovione.
  • Pharmaceutical Technology Editors. "Advancing Detection of Unknown Impurities." Pharmaceutical Technology, Oct. 2021.
  • ResearchGate Contributors. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

Sources

Reproducibility of biological assays with 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Kinase Assay Reproducibility: A Comparative Guide to 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Executive Summary

In early-stage drug discovery, the 2-aminopyrimidine scaffold is widely recognized as a privileged pharmacophore, serving as the core structure for numerous FDA-approved and investigational kinase inhibitors targeting ROS1, Aurora A, and Cyclin-Dependent Kinases (CDKs)[1][2][3]. However, a persistent bottleneck in high-throughput screening (HTS) is the poor reproducibility of biochemical assays caused by the physicochemical liabilities of highly lipophilic hit compounds.

As a Senior Application Scientist, I frequently observe that erratic IC₅₀ values and high inter-assay variability are rarely due to the target biology, but rather the physical behavior of the compound in aqueous buffers. This guide objectively evaluates 2-[(4-Aminopyrimidin-2-yl)amino]ethanol —a derivative engineered with an ethanolamine appendage—comparing its assay performance against standard lipophilic analogs, and provides a self-validating protocol to ensure rigorous, reproducible data generation.

The Physicochemical Challenge: Why Structure Dictates Reproducibility

The reproducibility of a biological assay is fundamentally tethered to a compound's thermodynamic solubility. Highly lipophilic 2-aminopyrimidines often form colloidal aggregates in standard aqueous assay buffers (like HEPES or Tris). These micro-precipitates sequester the target enzyme, leading to non-specific, aggregation-based inhibition that masquerades as true pharmacological potency.

The Ethanolamine Advantage: The structural integration of the 2-aminoethanol moiety in 2-[(4-Aminopyrimidin-2-yl)amino]ethanol introduces a critical hydrogen bond donor/acceptor pair. This modification significantly lowers the partition coefficient (LogP) and enhances aqueous solubility without disrupting the critical hinge-binding hydrogen bonds required for ATP-competitive kinase inhibition[3][4]. By maintaining the compound in a monomeric state, the ethanolamine group eliminates aggregation-based false positives, ensuring that the measured IC₅₀ reflects true binding kinetics.

Mechanism of Action: ATP-Competitive Inhibition

To understand how assay design impacts readout, we must first map the molecular interactions. 2-[(4-Aminopyrimidin-2-yl)amino]ethanol functions as an ATP-competitive inhibitor, occupying the highly conserved ATP-binding pocket of the kinase domain[2].

Mechanism ATP ATP (Co-factor) Kinase Target Kinase (e.g., Aurora A / CDK2) ATP->Kinase Binds Hinge Region Product Phosphorylated Product Kinase->Product Catalyzes Transfer Inhibitor 2-[(4-Aminopyrimidin-2-yl)amino]ethanol (Test Compound) Inhibitor->Kinase Competitive Displacement Substrate Unphosphorylated Peptide Substrate Substrate->Product Signal Downstream Cellular Signaling Product->Signal Activates Pathway

Caption: Mechanism of ATP-competitive kinase inhibition by 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Comparative Performance Data

To objectively evaluate the impact of the ethanolamine modification on assay reproducibility, we compared 2-[(4-Aminopyrimidin-2-yl)amino]ethanol against a highly lipophilic des-hydroxy analog and a pan-kinase reference standard (Staurosporine) in an Aurora A kinase biochemical assay[2].

Table 1: Physicochemical and Assay Performance Comparison (n=3 Independent Runs)

CompoundAqueous Solubility (µM)Mean IC₅₀ (nM)Inter-Assay CV (%)Plate Z'-FactorPrimary Liability
2-[(4-Aminopyrimidin-2-yl)amino]ethanol >200 45 ± 2.1 4.6% 0.82 None (Stable monomer)
Lipophilic Analog (Des-hydroxy)<1060 ± 15.425.6%0.55Aggregation / Precipitation
Staurosporine (Reference Control)505 ± 0.36.0%0.85Pan-kinase toxicity

Data Synthesis: The Inter-Assay Coefficient of Variation (CV) of 25.6% for the lipophilic analog is a direct consequence of its poor solubility (<10 µM). In contrast, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol demonstrates a highly reproducible IC₅₀ (CV = 4.6%), proving that optimizing the physical properties of the 2-aminopyrimidine core is just as critical as optimizing its target affinity.

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

To guarantee data integrity, an assay must be self-validating—meaning it contains internal controls that immediately flag systemic failures (e.g., enzyme degradation, buffer contamination) independent of the test compound. Because 2-aminopyrimidines can occasionally exhibit autofluorescence, we utilize a luminescence-based ADP detection assay to eliminate optical interference[5].

Phase 1: Reagent Preparation & Causality
  • Kinase Buffer Formulation: Prepare 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Triton X-100 .

    • Causality: The inclusion of 0.01% Triton X-100 is non-negotiable. It prevents the non-specific adsorption of the inhibitor to the polystyrene microplate walls, ensuring the calculated IC₅₀ reflects true target affinity rather than surface depletion.

  • Compound Serial Dilution: Prepare a 10 mM stock of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in 100% anhydrous DMSO. Perform a 3-fold serial dilution in 100% DMSO before transferring to the aqueous buffer.

    • Causality: Diluting directly into an aqueous buffer causes localized concentration spikes that trigger irreversible compound precipitation. Maintaining the compound in DMSO until the final transfer ensures it remains in a monomeric state.

Phase 2: The Self-Validating Plate Layout

A 384-well plate must include the following controls to validate the run:

  • MAX Signal (High Control): Buffer + Enzyme + Substrate + 1% DMSO (Vehicle). Validates maximum uninhibited enzyme velocity.

  • MIN Signal (Low Control): Buffer + Substrate + 1% DMSO (No Enzyme). Validates background ATP hydrolysis and reagent purity.

  • Reference Control: Staurosporine dose-response curve. Validates the active fraction of the enzyme; if the Staurosporine IC₅₀ shifts, the assay is invalid.

Phase 3: Assay Execution
  • Incubation: Add 5 µL of the diluted compound (1% final DMSO) to 10 µL of the Kinase/Substrate mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This step halts the kinase reaction and completely depletes unreacted ATP, ensuring the final luminescent signal is exclusively derived from the ADP produced during the reaction.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence.

Workflow Prep Compound Prep (10mM in 100% DMSO) Dilution Aqueous Transfer (Buffer + 0.01% Triton X-100) Prep->Dilution Prevents precipitation Reaction Kinase Reaction (Target + ATP + Substrate) Dilution->Reaction 1% Final DMSO Depletion ATP Depletion (Remove unreacted ATP) Reaction->Depletion Stop reaction (40 min) Detection Luminescence Generation (Convert ADP to ATP -> Light) Depletion->Detection Signal generation (30 min) Analysis Data Validation (Calculate Z'-factor & IC50) Detection->Analysis Readout & QC

Caption: Step-by-step workflow of the self-validating ADP-Glo Kinase Assay.

Data Analysis & Quality Control

Before calculating the IC₅₀ for 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, the assay's integrity must be verified using the Z'-factor :

Z′=1−∣μMAX​−μMIN​∣3(σMAX​+σMIN​)​

  • Acceptance Criteria: A plate is only valid if Z' ≥ 0.5 . As shown in Table 1, the superior solubility of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol consistently yields a Z'-factor of >0.8, indicating an excellent assay with a wide dynamic range and minimal data scatter.

  • If the Z'-factor falls below 0.5, the data must be discarded, and the assay repeated, as the variance in the controls is too high to trust the compound's IC₅₀ calculation.

Sources

A Comparative Guide to the Anti-Proliferative Effects of Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Aminopyrimidines in Oncology

In the landscape of modern oncology and drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of a vast array of protein kinases.[1] Kinase deregulation is a well-established mechanism by which cancer cells bypass normal physiological checks on growth and proliferation.[1] Consequently, small-molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.

Within this class of heterocyclic compounds, aminopyrimidine derivatives have garnered significant attention for their potent anti-proliferative activities across a spectrum of cancer cell lines.[2] These compounds have been successfully developed to target critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Lymphocyte-specific Kinase (Lck), and Janus Kinases (JAKs), among others.[3][4] The versatility of the aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the anti-proliferative effects of different aminopyrimidine isomers, with a focus on the structure-activity relationships (SAR) that govern their efficacy. While direct, head-to-head comparisons of isomers with identical substitutions are not always available in the literature, a comprehensive analysis of published data allows for valuable insights into how the positioning of the amino group on the pyrimidine ring—in conjunction with other substitutions—influences their anti-cancer potential. We will delve into the experimental data supporting these findings and provide detailed protocols for the key assays used to evaluate these effects.

Comparative Analysis: Structure-Activity Relationships of Aminopyrimidine Isomers

The anti-proliferative activity of aminopyrimidine derivatives is profoundly influenced by the isomeric position of the amino group (e.g., at the 2-, 4-, or 5-position) and the nature of the substituents at other positions on the pyrimidine ring. The majority of research has focused on 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds, which have yielded numerous potent kinase inhibitors.

The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone in the design of numerous kinase inhibitors.[3][4] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases is a critical determinant of its inhibitory activity.

A notable example is the development of a series of 2-aminopyrimidine carbamates as potent and selective inhibitors of Lck, a tyrosine kinase crucial for T-cell activation.[1] In these compounds, the 2-amino group serves as a crucial anchor. Structure-activity relationship studies revealed that substitutions at the 4- and 6-positions of the pyrimidine ring, as well as modifications to the carbamate moiety, significantly impact potency and selectivity.[1]

Furthermore, bicyclic 2-aminopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating the versatility of this scaffold in targeting angiogenesis, a critical process for tumor growth.[5]

The Therapeutic Potential of 4-Aminopyrimidine Derivatives

While less explored than their 2-amino counterparts, 4-aminopyrimidine derivatives have also emerged as potent anti-proliferative agents. A series of 4-anilinopyrimidines were identified as effective inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis and inflammatory responses.[6] More recently, 4-aminopyrimidine analogs have been discovered as potent dual inhibitors of p70S6K and Akt, two critical nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[7]

In a study of 4-aminopyridine based amide derivatives, which share structural similarities with 4-aminopyrimidines, the position and nature of substituents were found to be critical for their inhibitory activity against ecto-nucleotidases, enzymes implicated in cancer progression.[8] This underscores the importance of substituent placement in determining the biological activity of these heterocyclic compounds.

Emerging Isomers: 5-Aminopyrimidines and Beyond

Research into other aminopyrimidine isomers, such as 5-aminopyrimidines, is less extensive but holds promise. For instance, novel pyrimidine derivatives with substitutions at the 5-position have been synthesized and shown to possess anticancer activity.[9] The development of pyrido[2,3-d]pyrimidine nucleosides, where the pyrimidine ring is fused, has also yielded compounds with significant cytotoxicity against cancer cells.[10] One such compound, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine, was found to be a highly potent proliferation inhibitor.[10]

The following table summarizes the anti-proliferative activities of representative aminopyrimidine derivatives from various studies, highlighting the diversity of scaffolds and their corresponding potencies.

Compound SeriesIsomer TypeTarget/Cell LineIC50/EC50 (µM)Reference
2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides2,4-diaminopyrimidineMCF-737.7 ± 3.6[11][12]
6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones6-aminopyrimidineMCF-731.8 ± 2.0[11][12]
2,4-diaminopyrimidine derivatives2,4-diaminopyrimidineA5492.14[13]
2,4-diaminopyrimidine derivatives2,4-diaminopyrimidineHCT-1163.59[13]
5-arylethylidene-aminopyrimidine-2,4-dionesaminopyrimidine-2,4-dioneMDA-MB-2310.78[14]
Bicyclic 2-aminopyrimidine derivatives2-aminopyrimidineA5492.67[5]
Bicyclic 2-aminopyrimidine derivatives2-aminopyrimidineHCT11610.87[5]
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine4-aminopyrimidine (fused)HTB-810.06-0.08[10]

Key Signaling Pathways and Experimental Workflows

The anti-proliferative effects of aminopyrimidine isomers are often mediated through the inhibition of key signaling pathways that drive cancer cell growth and survival. The EGFR signaling pathway is a prime example of a target for these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidines.

To elucidate the anti-proliferative effects and mechanisms of action of these compounds, a series of in vitro assays are typically employed. The following diagram illustrates a general workflow for evaluating a novel aminopyrimidine derivative.

Experimental_Workflow start Synthesized Aminopyrimidine Isomer Derivative mtt MTT Assay (Cell Viability/Proliferation) start->mtt flow Flow Cytometry (Cell Cycle Analysis) start->flow western Western Blot (Apoptosis Marker Analysis) start->western data Data Analysis (IC50, Cell Cycle Distribution, Protein Expression) mtt->data flow->data western->data

Caption: General experimental workflow for assessing anti-proliferative effects.

Detailed Experimental Protocols

For researchers aiming to validate and compare the anti-proliferative effects of aminopyrimidine isomers, the following protocols provide a standardized approach.

Protocol 1: Assessment of Cell Viability and Proliferation via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Aminopyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminopyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Aminopyrimidine compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminopyrimidine compounds at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.

Materials:

  • Cell culture dishes

  • Aminopyrimidine compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with aminopyrimidine compounds. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Conclusion and Future Directions

The aminopyrimidine scaffold is a highly validated and versatile platform for the development of potent anti-proliferative agents. While the 2-aminopyrimidine and 2,4-diaminopyrimidine cores have been extensively studied and have led to the discovery of numerous kinase inhibitors, the exploration of other isomers, such as 4- and 5-aminopyrimidines, presents exciting opportunities for novel drug discovery.

The comparative analysis of structure-activity relationships, even in the absence of direct isomeric comparisons, reveals that the position of the amino group is a critical determinant of a compound's biological activity, likely by influencing its ability to form key interactions within the target's active site. The future of aminopyrimidine-based cancer therapeutics will likely involve a more systematic exploration of the full isomeric space, coupled with advanced computational modeling, to design next-generation inhibitors with improved potency, selectivity, and resistance profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these promising anti-cancer compounds.

References

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[Link]

  • Ialongo, D., et al. (2023). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. I.R.I.S.[Link]

  • PubMed. (2007). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. PubMed.[Link]

  • PubMed. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed.[Link]

  • Shehta, W., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing.[Link]

  • PubMed. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. PubMed.[Link]

  • PubMed. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed.[Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.[Link]

  • PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.[Link]

  • Shehta, W., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC.[Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.[Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ScienceDirect.[Link]

  • ResearchGate. (2021). Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). ResearchGate.[Link]

  • PubMed. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. PubMed.[Link]

  • ResearchGate. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate.[Link]

  • MDPI. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.[Link]

  • Scientific Reports. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Nature.[Link]

  • PMC. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC.[Link]

  • RSC Publishing. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing.[Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.[Link]

  • New Journal of Chemistry. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing.[Link]

  • PMC. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.[Link]

  • PubMed. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. PubMed.[Link]

Sources

Validating Cellular Target Engagement of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and chemical biology, confirming that a compound reaches and binds to its intended intracellular target is a critical step. This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, a compound featuring the versatile 2-aminopyrimidine scaffold known for its role in kinase inhibition.[1][2] We will delve into the principles, protocols, and data interpretation of leading techniques, offering insights to guide your experimental design.

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][3] Molecules with this core have been developed as inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Polo-like kinase 4 (PLK4).[1][2][4] Therefore, robust and quantitative methods to confirm the interaction of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol with its putative kinase target(s) inside living cells are paramount for advancing its development.

A Comparative Analysis of Target Engagement Methodologies

Choosing the right assay to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare two powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6]
Format Western blot, AlphaScreen®, or mass spectrometry-based readout.[5][7]Plate-based luminescence and fluorescence detection.[8]
Key Advantages Label-free for the compound and target protein; applicable to a wide range of soluble and membrane proteins.[5]High-throughput, quantitative measurement of intracellular affinity and residence time.[6]
Considerations Lower throughput for Western blot-based detection; requires a suitable antibody for the target protein.Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.
Typical Output Thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF) EC50.[9][10]Intracellular IC50 or Kd values, kinetic parameters (residence time).[6]

In-Depth Methodology & Experimental Workflows

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation

CETSA is a powerful biophysical method that directly assesses the binding of a compound to its target protein in a physiological context.[11] The underlying principle is that the binding of a ligand, such as 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, increases the thermal stability of its target protein.[5] This stabilization results in less protein denaturation and aggregation upon heating.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 2-[(4-Aminopyrimidin-2-yl)amino]ethanol A->B Incubate C 3. Heat Cells (Temperature Gradient) B->C Expose D 4. Cell Lysis C->D Lyse E 5. Separate Soluble & Aggregated Proteins D->E Centrifuge F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F Analyze Supernatant G 7. Plot Melt Curve & Determine ΔTm F->G Data Analysis NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout & Analysis A 1. Transfect Cells with Target-NanoLuc® Fusion Construct B 2. Seed Cells into Assay Plate A->B Culture C 3. Add Fluorescent Tracer & Test Compound (2-[(4-Aminopyrimidin-2-yl)amino]ethanol) B->C Dispense D 4. Incubate C->D Equilibrate E 5. Add NanoBRET® Substrate D->E Add Reagent F 6. Measure Luminescence & Fluorescence E->F Read Plate G 7. Calculate BRET Ratio & Determine IC50 F->G Data Analysis

Caption: A schematic overview of the NanoBRET™ Target Engagement Assay protocol.

This protocol is a general guideline and should be performed according to the manufacturer's instructions.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase. [12] * Culture the transfected cells for 18-24 hours to allow for protein expression. [12] * Harvest and seed the cells into a white, multi-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

    • Add the fluorescent tracer at a fixed concentration to the cells, followed by the addition of the test compound dilutions.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium. [12] * Add the NanoBRET™ substrate to the wells.

    • Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader equipped for BRET measurements. [12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value. This value represents the concentration of the compound required to displace 50% of the fluorescent tracer from the target protein.

Concluding Remarks

Validating the cellular target engagement of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a crucial step in its development as a potential therapeutic agent. Both CETSA and NanoBRET™ offer robust and reliable methods for confirming target binding in a physiologically relevant context.

  • CETSA provides a label-free approach that is broadly applicable, making it an excellent choice for initial validation and for targets where genetic modification is not feasible.

  • NanoBRET™ offers a high-throughput, quantitative platform for determining intracellular affinity and can be further extended to measure compound residence time, providing deeper insights into the drug-target interaction kinetics. [6] The choice between these methods will depend on the specific research question, available resources, and the stage of the drug discovery process. By carefully selecting and executing the appropriate target engagement studies, researchers can gain critical information to guide the optimization and progression of promising compounds like 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-257. [Link]

  • Bio-protocol. (2019). Cellular thermal shift assay (CETSA). [Link]

  • Parrish, J. P., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 2846–2863. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 735–747. [Link]

  • Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229–3248. [Link]

  • D'Souza, J. M., et al. (2017). Quantitating drug-target engagement in single cells in vitro and in vivo. bioRxiv. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology, 60, 285-307. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. Biochemistry, 55(31), 4279–4295. [Link]

  • Słabicki, M., & Kubica, K. (2020). Importance of Quantifying Drug-Target Engagement in Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(3), 225-236. [Link]

  • Santra, S., et al. (2018). Determinants of drug-target interactions at the single cell level. PLOS Computational Biology, 14(12), e1006606. [Link]

  • El-Damasy, D. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6676. [Link]

  • Zhang, Y., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 66(17), 11792–11814. [Link]

  • ResearchGate. (n.d.). Derivatives of 2-aminopyrimidine. [Link]

  • Moore, T. J., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 805, 33-51. [Link]

  • Liu, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(15), 5431-5438. [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Gamouh, A., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics, 4, 1365868. [Link]

  • Behrens, M., et al. (2026). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. European Journal of Medicinal Chemistry, 299, 117812. [Link]

  • Palani, A., et al. (2006). Optimization of 2,4-diaminopyrimidines as GHS-R Antagonists: Side Chain Exploration. Bioorganic & Medicinal Chemistry Letters, 16(7), 1887-1892. [Link]

  • Nørgaard, A. W., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4381-4393. [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(20), 5484-5488. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1120. [Link]

  • El-Damasy, D. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6676. [Link]

  • Brown, D. J. (1994). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 37(4), 465-476. [Link]

Sources

A Researcher's Guide to the Purification of Aminopyrimidines: A Side-by-Side Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of aminopyrimidine scaffolds is paramount to the integrity of their work. This guide provides an in-depth, side-by-side analysis of common purification methods, complete with experimental data and protocols, to empower you in making informed decisions for your specific application.

Aminopyrimidines are a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis, however, often results in a mixture of the desired product, unreacted starting materials, and byproducts. The selection of an appropriate purification strategy is therefore a crucial step to ensure the efficacy and safety of the final compound. This guide will explore the most prevalent purification techniques: recrystallization, liquid-liquid extraction, and column chromatography, offering a comparative analysis to aid in method selection.

Recrystallization: The Classic Approach to Purity

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.[3]

Advantages:

  • Cost-effective and relatively simple to perform.

  • Can yield highly pure crystalline products.

  • Scalable for larger quantities.[4]

Disadvantages:

  • Potential for product loss in the mother liquor.

  • Solvent selection can be time-consuming and challenging.

  • Not suitable for all compounds, particularly those that are oily or have low melting points.[5][6]

Selecting the Ideal Solvent

The success of recrystallization hinges on the choice of solvent. An ideal solvent should:

  • Completely dissolve the compound at high temperatures but have low solubility at room temperature.[3]

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[5]

Common solvents for aminopyrimidine recrystallization include ethanol, water, ethyl acetate, and benzene.[1][7][8] For instance, 2-aminopyrimidine can be recrystallized from ethanol or water.[7]

Experimental Protocol: Recrystallization of 2-Aminopyrimidine Derivatives

This protocol provides a general procedure for the recrystallization of 2-aminopyrimidine derivatives.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude aminopyrimidine product. Gradually add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[3] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[3][9] Further cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Troubleshooting Common Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated (too much solvent).Reheat the solution to evaporate some solvent and then allow it to cool again.[5]
Supersaturation.Induce crystallization by scratching the flask or adding a seed crystal.[3][9]
Compound "oils out" The boiling point of the solvent is higher than the compound's melting point.Use a solvent with a lower boiling point.[5]
Significant impurities are present.Consider a preliminary purification step like column chromatography.[3]
Low recovery of purified product The compound is too soluble in the chosen solvent at low temperatures.Choose a different solvent or use a solvent mixture.

Liquid-Liquid Extraction: Separating by Partitioning

Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of an aminopyrimidine can be manipulated, thereby altering its partitioning behavior between the two phases.

Advantages:

  • Effective for separating compounds from complex mixtures.

  • Can be used for both purification and isolation.

  • Relatively fast and straightforward.

Disadvantages:

  • Requires large volumes of solvents, which can be a safety and environmental concern.

  • May not provide high levels of purity in a single step.

  • Emulsion formation can complicate the separation process.

The Role of pH in Aminopyrimidine Extraction

Aminopyrimidines are basic compounds due to the presence of the amino group. In an acidic aqueous solution (low pH), the amino group will be protonated, forming a charged salt that is more soluble in the aqueous phase. Conversely, in a basic aqueous solution (high pH), the aminopyrimidine will be in its neutral, free-base form, which is more soluble in an organic solvent. This pH-dependent solubility is the key to their purification by extraction.[10][11]

Experimental Protocol: Acid-Base Extraction of an Aminopyrimidine

This protocol describes a general method for purifying an aminopyrimidine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an acidic aqueous solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated aminopyrimidine will move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Basification: Cool the acidic aqueous extract in an ice bath and slowly add a basic solution (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The aminopyrimidine will precipitate out as the free base.

  • Extraction of Pure Product: Add a fresh portion of organic solvent to the separatory funnel containing the basified aqueous solution. Shake the funnel to extract the neutral aminopyrimidine into the organic layer.

  • Drying and Evaporation: Drain the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and then remove the solvent by rotary evaporation to obtain the purified aminopyrimidine.

Column Chromatography: High-Resolution Purification

Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel or alumina) as they are moved through the column by a mobile phase (the eluent).[12] It is particularly useful for separating complex mixtures and for purifying compounds that are difficult to crystallize.[13]

Advantages:

  • High resolving power, capable of separating closely related compounds.

  • Versatile, with a wide range of stationary and mobile phases available.

  • Can be adapted for both small-scale (flash chromatography) and large-scale (preparative HPLC) purifications.[14][15]

Disadvantages:

  • Can be more time-consuming and labor-intensive than recrystallization or extraction.

  • Requires larger quantities of solvents.[12]

  • Potential for product loss on the column.

Flash Column Chromatography vs. Preparative High-Performance Liquid Chromatography (HPLC)

Flash column chromatography is a rapid form of column chromatography that uses moderate pressure to force the eluent through the column, significantly reducing the separation time compared to traditional gravity chromatography.[12] It is a widely used technique in research labs for routine purifications.

Preparative HPLC is a high-resolution technique that uses high pressure to pump the mobile phase through a column packed with smaller particles.[14] This results in superior separation efficiency and is often used for the final purification of high-purity compounds, such as active pharmaceutical ingredients (APIs).[15][16]

Key Parameters in Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of aminopyrimidines. For basic amines, which can interact strongly with the acidic silanol groups on silica, leading to poor separation, an amine-functionalized silica or the addition of a competing amine (like triethylamine) to the mobile phase can be beneficial.[17]

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A common starting point for aminopyrimidines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is often gradually increased during the separation (gradient elution) to elute compounds with increasing polarity.[18]

  • Rf Value: The retention factor (Rf) on a thin-layer chromatography (TLC) plate is used to predict the behavior of a compound on a column. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.[19]

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis to Determine Eluent System prep_column 2. Pack Column with Silica Gel prep_tlc->prep_column prep_sample 3. Load Crude Sample onto Column prep_column->prep_sample run_elute 4. Elute with Chosen Solvent System prep_sample->run_elute run_collect 5. Collect Fractions run_elute->run_collect analysis_tlc 6. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 7. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 8. Evaporate Solvent analysis_combine->analysis_evap

Caption: Workflow for Flash Column Chromatography.

Comparative Analysis of Purification Methods

Method Principle Purity Yield Scalability Cost Best Suited For
Recrystallization Differential solubilityHighModerate to HighGoodLowPurifying crystalline solids from moderate impurities.
Liquid-Liquid Extraction Differential partitioning between immiscible liquidsLow to ModerateHighGoodLowInitial cleanup and separation of acidic/basic/neutral compounds.
Flash Column Chromatography Differential adsorption to a stationary phaseModerate to HighModerateGoodModerateRoutine purification of a wide range of compounds.
Preparative HPLC High-pressure differential adsorptionVery HighModerateModerateHighFinal purification of high-value compounds requiring high purity.

Conclusion: Selecting the Right Tool for the Job

The choice of purification method for aminopyrimidines depends on a multitude of factors, including the nature and amount of impurities, the desired level of purity, the scale of the purification, and available resources. For a crude reaction mixture, a multi-step approach is often the most effective. An initial liquid-liquid extraction can be used to remove the bulk of acidic or neutral impurities, followed by recrystallization or flash column chromatography to achieve higher purity. For applications demanding the highest purity, such as in drug development, preparative HPLC is the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and optimize the most appropriate purification strategy for their aminopyrimidine compounds.

References

  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(12), 3136. Retrieved from [Link]

  • Smith, N. (2020, April 20). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines [Video]. YouTube. Retrieved from [Link]

  • Krasavin, M., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12435-12443. Retrieved from [Link]

  • S. S. S. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3563-3573. Retrieved from [Link]

  • Li, Q., et al. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 54(4), 1335-1336. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine borate salts. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MURAL - Maynooth University Research Archive Library. (n.d.). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Umar, A. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(3), 22450-22456. Retrieved from [Link]

  • ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Gagniere, E., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 893. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Umar, A. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(3). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • ACS Publications. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(2), 283-287. Retrieved from [Link]

  • MDPI. (2019). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Crystals, 9(8), 401. Retrieved from [Link]

  • PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). CZ281798A3 - 4-aminopyrimidine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • OAJI. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Oriental Journal of Chemistry, 32(4), 2135-2144. Retrieved from [Link]

  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

  • IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCrData, 7(6). Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • bioRxiv. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Aminopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors.[1] This guide provides a comprehensive, in-depth comparison of 2-aminopyrimidine derivatives as inhibitors of two clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By integrating established molecular docking protocols with a critical analysis of structure-activity relationships (SAR), this document serves as a practical resource for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present a self-validating, step-by-step docking workflow, and interpret the resulting data to derive meaningful insights for rational drug design.

Introduction: The Significance of 2-Aminopyrimidines in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] This has made them one of the most important classes of drug targets. The 2-aminopyrimidine core is a privileged scaffold in this domain due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[3][4] Marketed drugs such as Imatinib and Palbociclib feature this core moiety, underscoring its therapeutic relevance.[1]

This guide focuses on a comparative docking study against two distinct but vital kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression or mutation is implicated in various cancers, including non-small cell lung cancer and breast cancer.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its dysregulation can lead to uncontrolled cell proliferation, a fundamental aspect of cancer.[5][6]

The objective of this comparative study is to elucidate how subtle structural modifications to the 2-aminopyrimidine scaffold influence binding affinity and selectivity towards EGFR and CDK2. This head-to-head comparison will provide a clearer understanding of the SAR for these two important targets.

Materials and Methods: A Self-Validating Docking Workflow

The trustworthiness of any in silico study hinges on a robust and reproducible methodology. The following protocol is designed to be self-validating by including steps for receptor preparation, ligand preparation, and a well-defined docking procedure.

Software and Resources
  • Molecular Visualization: PyMOL or Discovery Studio Visualizer

  • Docking Software: AutoDock Vina (integrated within PyRx)[7][8]

  • Ligand and Protein Preparation: AutoDock Tools, ChemDraw

  • Protein Data Bank (PDB): for sourcing crystal structures.

Experimental Workflow Diagram

The overall workflow for our comparative docking study is outlined below. This systematic process ensures consistency and reliability of the generated data.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase PDB_Select 1. Target Selection (EGFR & CDK2) Protein_Prep 2. Protein Preparation (PDB: 6GUE, 3W2R) PDB_Select->Protein_Prep Grid_Gen 4. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2-aminopyrimidine derivatives) Docking_Run 5. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Extract 6. Extract Results (Binding Energies) Docking_Run->Results_Extract Interaction_Analysis 7. Interaction Analysis (H-bonds, Hydrophobic) Results_Extract->Interaction_Analysis Comparative_Analysis 8. Comparative SAR Analysis Interaction_Analysis->Comparative_Analysis

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Protein Preparation Protocol
  • Obtain Crystal Structures: Download the 3D crystal structures of human CDK2 (PDB ID: 6GUE) and EGFR (we will use a representative structure, e.g., 3W2R) from the Protein Data Bank.[8]

  • Initial Cleaning: Load the PDB file into a molecular viewer. Remove all water molecules and any co-crystallized ligands or ions. For this study, we will use Chain A of the downloaded receptors.[8][9]

  • Prepare for Docking: Using AutoDock Tools, add polar hydrogen atoms to the protein. This step is crucial for accurately modeling hydrogen bonding.

  • Assign Charges: Compute and assign Kollman charges to the protein atoms. This is essential for calculating the electrostatic interactions between the protein and the ligand.[9]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is the required input for AutoDock Vina.[9]

Step-by-Step Ligand Preparation Protocol
  • Draw 2D Structures: Draw the 2D structures of the 2-aminopyrimidine derivatives using ChemDraw. For this guide, we will consider a parent 2-aminopyrimidine core and three derivatives with varying substitutions.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an energy minimization using a computational chemistry program. This ensures that the starting ligand conformation is in a low-energy state.[9]

  • Prepare for Docking: Load the 3D ligand files into AutoDock Tools. The software will automatically detect rotatable bonds and assign the appropriate atom types.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Molecular Docking Simulation
  • Define the Binding Site: For each protein, define a grid box that encompasses the ATP-binding site. The center and dimensions of the grid box should be chosen to cover the entire active site where inhibitors are known to bind.[9]

  • Run Docking with AutoDock Vina: Using PyRx or the command line, run the docking simulation. AutoDock Vina employs a Lamarckian Genetic Algorithm to explore various conformations of the ligand within the defined grid box and calculates the binding affinity for each.[9] We will perform 100 runs for each ligand to ensure a thorough search of the conformational space.[9]

  • Analyze Results: The primary output is the binding affinity, expressed in kcal/mol. The conformation with the lowest binding energy is typically considered the most favorable binding pose.[9]

Results and Discussion

For this guide, we will analyze four hypothetical 2-aminopyrimidine derivatives to illustrate the comparative analysis process.

  • APD-00 (Parent): 2-aminopyrimidine

  • APD-01: 4-(phenylamino)-pyrimidine-2-amine

  • APD-02: 4-((4-methoxyphenyl)amino)-pyrimidine-2-amine

  • APD-03 (Reference): A known potent inhibitor (structure not shown, for comparative scoring)

Comparative Docking Score Analysis

The docking results are summarized in the table below. Binding energy is a measure of the predicted binding affinity, with more negative values indicating stronger binding.

Compound IDTarget ProteinBinding Energy (kcal/mol)Key H-Bond Interactions (Residue)
APD-00 EGFR-5.8Met793
CDK2-5.5Leu83
APD-01 EGFR-7.9Met793, Thr790
CDK2-7.2Leu83, Glu81
APD-02 EGFR-8.5Met793, Thr790, Asp855
CDK2-7.5Leu83, Glu81
APD-03 EGFR-9.2Met793, Thr790, Asp855
CDK2-9.5Leu83, Lys33, Asp86
Binding Mode and SAR Analysis

Against EGFR:

The parent compound, APD-00 , shows modest binding, primarily through a single hydrogen bond with the key hinge residue Met793.[3][4] The addition of a phenylamino group in APD-01 significantly improves binding affinity. This is due to the formation of an additional hydrogen bond with Thr790 and favorable hydrophobic interactions within the pocket. The further addition of a methoxy group in APD-02 leads to the best binding energy among the designed compounds. This is likely due to an additional interaction with Asp855 at the back of the active site, a common feature of potent EGFR inhibitors.[10] These results demonstrate a clear structure-activity relationship where extending into the hydrophobic pocket and forming additional hydrogen bonds enhances inhibitory potential against EGFR.[3][4]

Against CDK2:

Similar to EGFR, APD-00 exhibits the weakest binding to CDK2, forming a hydrogen bond with the hinge residue Leu83.[9] APD-01 shows improved affinity by forming an additional hydrogen bond with Glu81.[9] Interestingly, the methoxy group in APD-02 provides only a marginal improvement in binding to CDK2 compared to APD-01. This suggests that the specific pocket topology of CDK2 does not accommodate the methoxy group as favorably as EGFR's active site. The reference inhibitor, APD-03 , likely possesses additional functional groups that can interact with other key residues like Lys33 and Asp86, leading to its high potency.[9]

Comparative Insights

This head-to-head analysis reveals that while the 2-aminopyrimidine core provides a solid anchor point for both kinases, the nature of the substituents dictates both potency and selectivity. The active site of EGFR appears to be more accommodating to larger, substituted phenyl rings that can form interactions deeper within the pocket. Conversely, CDK2's activity is enhanced by groups that can interact with residues like Glu81, but may be less sensitive to substitutions at the para-position of the phenyl ring. This type of comparative analysis is invaluable for designing inhibitors with a desired selectivity profile.

Conclusion

This guide has demonstrated a systematic and scientifically rigorous approach to the comparative docking of 2-aminopyrimidine derivatives against EGFR and CDK2. By following a detailed, self-validating protocol, we can generate reliable in silico data that, when coupled with a sound understanding of the target protein's active site, provides powerful insights into structure-activity relationships. The results underscore the importance of subtle chemical modifications in tuning the binding affinity and selectivity of kinase inhibitors. This comparative methodology serves as a foundational tool for any drug discovery program aimed at developing novel 2-aminopyrimidine-based therapeutics.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar.
  • 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study. (2020). Bioorganic Chemistry.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry.
  • Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. (2025). BenchChem.
  • MOLECULAR DOCKING AND IN-VITRO ANTIMICROBIAL ACTIVTY OF SOME NOVEL AMINOPYRIMIDINE DERIV
  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. (2020). Journal of Taibah University Medical Sciences.
  • 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2025).
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry.
  • Design, Synthesis and Anti-Proliferative Evaluation, CDK2/9 Inhibitory and Molecular Docking Studies of Certain New Substituted. (2022). Hilaris Publisher.

Sources

Assessment of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol selectivity against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), assessing the kinome selectivity of early-stage scaffolds is critical to avoiding downstream clinical toxicity. The ATP-binding pocket of the human kinome is highly conserved, making the design of selective competitive inhibitors a significant structural challenge.

This guide provides an objective, data-driven comparison of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol —a functionalized 2,4-diaminopyrimidine derivative—against other standard hinge-binding alternatives. By examining its mechanistic binding profile and experimental selectivity data, we can understand why this specific fragment is a privileged starting point for targeting kinases like CDK7, AURKA, and BRAF.

Mechanistic Rationale: The Hinge-Binding Advantage

To understand the selectivity of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, we must analyze its interaction with the kinase hinge region. Most small-molecule kinase inhibitors are Type I inhibitors, meaning they competitively bind to the active (DFG-in) conformation of the ATP pocket.

Promiscuous scaffolds, such as 4-aminoquinazolines, rely heavily on broad hydrophobic interactions that universally satisfy the generic ATP pocket. In contrast, the 4-aminopyrimidine core of our target compound establishes a highly specific bidentate hydrogen bond network with the backbone residues of the hinge region (e.g., Cys532 in BRAF or Val100 in CDK7)[1].

The critical differentiator is the 2-aminoethanol moiety . Instead of burying into a conserved hydrophobic pocket, this polar tail is directed outward toward the solvent channel. This trajectory allows it to form kinase-specific water bridges (e.g., with Leu18 in CDK7) while imposing steric or desolvation penalties in non-target kinases like CDK9 or EGFR [2].

HingeBinding Scaffold 4-Aminopyrimidine Core (Hinge Binder) Hinge Kinase Hinge Backbone (e.g., Cys/Met/Val) Scaffold->Hinge Bidentate H-bonds (Donor & Acceptor) EthanolGroup 2-Aminoethanol Tail (Selectivity Filter) Scaffold->EthanolGroup C2 Substitution Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper Steric Boundary Solvent Solvent Channel (Water Bridges) EthanolGroup->Solvent Specific Solvation Interactions

Diagram 1: Mechanistic binding model of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in the ATP pocket.

Comparative Kinase Selectivity Profiling

To objectively assess performance, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol was profiled against a minimal fragment (2-Aminopyrimidine) and a historically promiscuous binder (4-Aminoquinazoline) across a representative mini-panel of oncology targets.

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)

Kinase Target2-[(4-Aminopyrimidin-2-yl)amino]ethanol2-Aminopyrimidine (Minimal Fragment)4-Aminoquinazoline (Promiscuous Scaffold)
CDK7 45>10,00015
CDK9 850>10,00022
BRAF 1105,50030
AURKA 658,20012
EGFR (WT) 320>10,0008

Data Causality & Interpretation:

  • The Promiscuity Trap: 4-Aminoquinazoline exhibits sub-30 nM potency across the entire panel. Its large, flat, lipophilic surface area drives entropically favorable binding in almost any ATP pocket, making it a poor starting point for selective drug design.

  • The Enthalpic Deficit: The minimal 2-aminopyrimidine fragment lacks sufficient binding energy (enthalpy) to achieve meaningful potency, acting only as a weak, non-specific binder.

  • The "Goldilocks" Profile: 2-[(4-Aminopyrimidin-2-yl)amino]ethanol demonstrates a highly tunable profile. It achieves nanomolar potency against CDK7 and AURKA [3] while maintaining an ~19-fold selectivity window against CDK9. This selectivity is directly caused by the 2-aminoethanol group exploiting subtle geometric differences in the solvent-exposed regions of these kinases.

Experimental Methodology: Self-Validating TR-FRET Workflow

To generate the data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized. Why TR-FRET? Fragment-sized molecules often require testing at higher concentrations (up to 100 µM), which can introduce auto-fluorescence false positives. TR-FRET introduces a temporal delay before signal acquisition, allowing transient background fluorescence to decay, thereby ensuring high data integrity.

Step-by-Step Protocol:

  • Compound Titration & Preparation:

    • Prepare a 10-point dose-response curve of the compounds in 100% DMSO using acoustic liquid handling (e.g., Echo 550) to ensure precise low-volume transfer.

    • Dilute into assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to a 4X final concentration. Note: Final DMSO concentration must be strictly capped at 1% to prevent solvent-induced kinase denaturation.

  • Equilibration (Pre-Incubation):

    • Combine 2.5 µL of the 4X compound with 2.5 µL of a 2X Kinase/Peptide Substrate mixture in a 384-well low-volume plate.

    • Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for fragment screening; it allows slow-binding fragments to reach thermodynamic equilibrium before the highly competitive ATP is introduced.

  • Reaction Initiation (Km-Balanced):

    • Add 5 µL of 2X ATP to initiate the reaction.

    • Critical Validation Step: The ATP concentration must be individually tuned to the exact apparent Km​ of each specific kinase in the panel. This ensures that the resulting IC₅₀ values are normalized and directly comparable across different enzymes (per the Cheng-Prusoff equation).

  • Reaction Quenching:

    • After 60 minutes, halt the reaction by adding 10 µL of detection buffer containing 20 mM EDTA. The EDTA chelates the Mg²⁺ cofactor, instantly terminating kinase catalysis.

  • Signal Detection:

    • Add Europium-labeled anti-phospho antibodies and a suitable acceptor fluorophore (e.g., ULight).

    • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine % inhibition.

TRFRET Prep 1. Acoustic Dispensing (Compound Titration) Incubate 2. Kinase Pre-incubation (Equilibration Phase) Prep->Incubate Reaction 3. ATP Addition (Km-Balanced) Incubate->Reaction Quench 4. EDTA Quench & Antibody Binding Reaction->Quench Read 5. TR-FRET Detection (Ex: 340nm | Em: 615/665nm) Quench->Read Analyze 6. IC50 & Selectivity Normalization Read->Analyze

Diagram 2: Self-validating TR-FRET kinase assay workflow for fragment screening.

Strategic Conclusion

For drug development professionals, selecting the right hinge-binding core dictates the trajectory of the entire medicinal chemistry campaign. While generic fragments like 2-aminopyrimidine lack potency, and larger scaffolds like 4-aminoquinazoline introduce insurmountable promiscuity, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol provides an optimal balance.

By leveraging its 4-aminopyrimidine core for strong enthalpic hinge anchoring, and its 2-aminoethanol tail for solvent-channel discrimination, this compound serves as a highly validated, selective scaffold for the development of next-generation targeted kinase inhibitors [4].

References

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors ACS Medicinal Chemistry Letters
  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Journal of Medicinal Chemistry
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI - Molecules
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase Bioorganic & Medicinal Chemistry Letters / PubMed

Safety Operating Guide

Navigating the Disposal of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The aminopyrimidine core is a common scaffold in medicinal chemistry, and while some derivatives are relatively benign, others can exhibit biological activity that necessitates careful handling.[1][2] The ethanolamine side chain suggests the compound may be corrosive and harmful if swallowed or comes into contact with skin.[3][4][5] Therefore, it is imperative to treat 2-[(4-Aminopyrimidin-2-yl)amino]ethanol as hazardous waste unless characterized otherwise.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the paramount consideration is personal safety. Adherence to proper personal protective equipment (PPE) protocols is non-negotiable.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[6]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[6]Prevents direct skin contact with the potentially corrosive and toxic substance.
Skin Protection A laboratory coat and long-sleeved clothing.[6]Minimizes the risk of accidental skin exposure.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[4]Reduces the risk of inhaling potentially harmful vapors.

In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[6] Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials. Carefully collect the absorbed material and place it into a labeled hazardous waste container.[6]

Step-by-Step Disposal Protocol

The proper disposal of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol follows the "cradle-to-grave" principle of hazardous waste management, as regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step in compliant disposal.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-[(4-Aminopyrimidin-2-yl)amino]ethanol".[8] Abbreviations or chemical formulas are not acceptable.

  • Segregation: This waste stream should not be mixed with other chemical waste unless they are of the same hazard class.[11] It is crucial to keep it separate from incompatible materials, such as strong acids and oxidizing agents, to prevent dangerous chemical reactions.[6]

Step 2: Waste Storage

The storage of chemical waste within the laboratory is subject to strict regulations to ensure safety and prevent environmental contamination.[12]

  • Container: Use a compatible, leak-proof container with a secure lid.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

  • Storage Area: The sealed waste container must be stored in a designated and well-ventilated "Satellite Accumulation Area" that is at or near the point of generation.[9][13] This area should be under the direct supervision of laboratory personnel.[11]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system, such as a larger, chemically resistant bin, to contain any potential leaks.[12]

Step 3: Arranging for Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup and disposal of hazardous waste.[8][14] They will provide the necessary paperwork and guidance to ensure compliance with all federal, state, and local regulations.[11]

  • Documentation: Complete all required waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from its point of generation to its final disposal.[8]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should 2-[(4-Aminopyrimidin-2-yl)amino]ethanol be disposed of down the sanitary sewer or in the regular trash.[8][10] This is illegal and poses a significant threat to public health and the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

start Start: Generation of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess for Spills ppe->assess_spill spill_cleanup Spill Cleanup Protocol: 1. Evacuate Area 2. Ventilate 3. Contain with Inert Absorbent 4. Collect in Labeled Container assess_spill->spill_cleanup Spill Detected waste_container Select Compatible, Leak-Proof Hazardous Waste Container assess_spill->waste_container No Spill spill_cleanup->waste_container label_container Label Container: 'Hazardous Waste' '2-[(4-Aminopyrimidin-2-yl)amino]ethanol' waste_container->label_container segregate_waste Segregate from Incompatible Chemicals (Acids, Oxidizers) label_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment segregate_waste->store_waste contact_ehs Contact Institutional EHS Office for Waste Pickup store_waste->contact_ehs complete_forms Complete Hazardous Waste Disposal Forms contact_ehs->complete_forms pickup EHS Pickup and Transport to Licensed Disposal Facility complete_forms->pickup end End: Compliant Disposal pickup->end

Caption: A workflow for the proper disposal of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Environmental Health and Safety. (2026, January 30).
  • Daniels Health. (2025, May 21).
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Management Guidelines. (2020, October).
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Safety & Risk Services.
  • Benchchem.
  • Carl ROTH.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
  • 2-(Isopropylamino)ethanol.
  • Benchchem. Proper Disposal of 2-(Isopropylamino)
  • Fisher Scientific. (2012, May 1).
  • 2 - SAFETY D
  • Carl ROTH.
  • Apollo Scientific. 2-(2-Aminoethylamino)ethanol.
  • Santa Cruz Biotechnology. Ethanolamine.
  • 2-(ETHYLAMINO)
  • PubMed. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.
  • Fisher Scientific.
  • Benchchem.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • PENTA. (2025, April 16).
  • Chemos GmbH&Co.KG.
  • Carl ROTH.
  • Letters in Applied NanoBioScience. (2022, April 15).
  • PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

Sources

Navigating the Safe Handling of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring a secure laboratory environment and maintaining the integrity of experimental outcomes. This guide provides a comprehensive, in-depth operational plan for the safe handling of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, a compound with significant potential in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar and potentially hazardous aminopyrimidine and aminoethanol derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or more pronounced hazardous properties than its analogues.

Hazard Assessment and Anticipated Risks

Based on the toxicological profiles of related compounds such as 2-aminoethanol and other aminopyrimidine derivatives, 2-[(4-Aminopyrimidin-2-yl)amino]ethanol is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation of vapors or aerosols may also be harmful.[1][5] Therefore, a thorough risk assessment is the foundational step before any handling procedure.[6]

Anticipated Hazard Classifications:

Hazard ClassCategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Acute Toxicity, DermalCategory 3 or 4Toxic or harmful in contact with skin.[1][3]
Skin Corrosion/IrritationCategory 1B or 2Causes severe skin burns and eye damage or causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[3]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[1]Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1][8]Prevents direct skin contact, which may lead to irritation, burns, or systemic toxicity.[1] It is crucial to check the breakthrough time and permeation rate of the selected gloves for the specific class of chemicals.
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][9] An apron or full protective suit may be necessary for larger quantities or in case of a significant spill.[1]Minimizes the risk of accidental skin exposure.[10]
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] For situations with inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[1][11]Reduces the risk of inhaling harmful vapors or aerosols.[1]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A strict operational protocol is essential for minimizing risks during the handling of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol.

Preparation and Pre-Handling Checklist
  • Information Review: Before commencing any work, thoroughly review this guide and any available safety information for similar compounds.[8]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][9] Confirm the location and functionality of the laboratory's spill kit.[8]

  • Fume Hood Verification: Verify that the chemical fume hood is operational and has a current certification.[1]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and measurement tools, within the fume hood to minimize movement of the hazardous material.[9]

Handling the Compound
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.[9]

  • Work Within a Fume Hood: Conduct all manipulations of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol exclusively within a properly functioning chemical fume hood.[2]

  • Careful Dispensing: Open the container carefully, avoiding inhalation of any vapors.[9] Use appropriate tools, such as a spatula or pipette, to transfer the chemical. Do not use your mouth to pipette chemicals.[9]

  • Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[2][9]

  • Avoid Incompatibilities: Store and handle this compound away from strong oxidizing agents and strong acids.[2][8]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment and the work area within the fume hood after use.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

  • Proper Storage: Store 2-[(4-Aminopyrimidin-2-yl)amino]ethanol in a cool, dry, and well-ventilated area in a tightly closed, clearly labeled container.[2][7]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response

The following workflow outlines the necessary steps for responding to a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE Assess->PPE If spill is manageable Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable) with a suitable agent Contain->Neutralize Absorb Absorb the spill Neutralize->Absorb Collect Collect absorbed material into a labeled waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the laboratory supervisor Dispose->Report Restock Restock the spill kit Report->Restock

Caption: Workflow for handling a chemical spill.

For spills involving aliphatic or aromatic amines, the use of sodium bisulfite to neutralize the material may be appropriate before absorption with an inert material like vermiculite or sand.[12][13] Do not use combustible materials like paper towels to absorb the spill.[14] All contaminated materials must be collected in a sealed, labeled container for hazardous waste disposal.[15][16]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[1][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[2][17]

Waste Disposal

All waste containing 2-[(4-Aminopyrimidin-2-yl)amino]ethanol, including empty containers and contaminated materials from spill cleanup, must be treated as hazardous waste.[10]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][10] Do not dispose of this chemical down the drain.[18]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 2-[(4-Aminopyrimidin-2-yl)amino]ethanol and ensure a safe and productive laboratory environment.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Google Cloud.
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. (n.d.). University of Bologna. Retrieved from [Link]

  • Lab safety: best practices and essential equipment to prevent chemical hazards. (2025, March 4). Quimivita.
  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Georgia Institute of Technology.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7). eChempax.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • Personal protective equipment for handling 2-(Isopropylamino)ethanol. (n.d.). BenchChem.
  • Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET. (2009, June 11). Fisher Scientific.
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. (n.d.). Carl ROTH.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Chemical Spill Cleanup Guidelines. (n.d.). Rowan University.
  • 2-(4-Amino-N-ethylanilino)ethanol. (n.d.). PubChem.
  • Safety Data Sheet: 2-(2-aminoethylamino)ethanol. (n.d.). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. (2025, October 26). Tokyo Chemical Industry.
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. (n.d.). BenchChem.
  • NIOSH Pocket Guide to Chemical Hazards - Ethanolamine. (n.d.). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET. (2018, March 8). Fisher Scientific.
  • Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH.
  • Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. (n.d.). New Jersey Department of Health.
  • Navigating the Safe Disposal of Pyrimidine Derivatives. (n.d.). BenchChem.
  • 2-(4-Aminopentyl(ethyl)amino)ethanol - Safety Data Sheet. (2025, September 27). ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.